molecular formula C10H9BrO2 B181478 1-(3-Bromophenyl)cyclopropanecarboxylic acid CAS No. 124276-95-5

1-(3-Bromophenyl)cyclopropanecarboxylic acid

Cat. No.: B181478
CAS No.: 124276-95-5
M. Wt: 241.08 g/mol
InChI Key: MYDCJGVBYNDHIC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(3-Bromophenyl)cyclopropanecarboxylic acid is a useful research compound. Its molecular formula is C10H9BrO2 and its molecular weight is 241.08 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

1-(3-bromophenyl)cyclopropane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9BrO2/c11-8-3-1-2-7(6-8)10(4-5-10)9(12)13/h1-3,6H,4-5H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYDCJGVBYNDHIC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1(C2=CC(=CC=C2)Br)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10588127
Record name 1-(3-Bromophenyl)cyclopropane-1-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10588127
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

241.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

124276-95-5
Record name 1-(3-Bromophenyl)cyclopropane-1-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10588127
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(3-bromophenyl)cyclopropane-1-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

1-(3-Bromophenyl)cyclopropanecarboxylic acid chemical properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 1-(3-Bromophenyl)cyclopropanecarboxylic Acid: Properties, Synthesis, and Applications

Introduction

This compound is a synthetically versatile organic compound of significant interest to researchers in medicinal chemistry and materials science. As a disubstituted cyclopropane derivative, it combines the unique conformational and electronic properties of a strained three-membered ring with the synthetic handles of a carboxylic acid and a brominated phenyl group. The cyclopropyl moiety is an increasingly important structural motif in drug discovery, known for enhancing metabolic stability, binding affinity, and potency.[1] This guide provides a comprehensive overview of the chemical properties, synthesis, reactivity, and applications of this valuable building block.

Physicochemical and Spectroscopic Properties

The fundamental properties of this compound are summarized below. These characteristics are essential for its handling, characterization, and application in synthetic workflows.

Core Chemical Data

A summary of the key identifiers and physical properties for this compound is presented in the table below.

PropertyValueSource
Molecular Formula C₁₀H₉BrO₂[2]
Molecular Weight 241.08 g/mol [2]
CAS Number 22267-87-8[3]
Appearance Solid
MDL Number MFCD07374441
SMILES String Brc1cc(ccc1)C2(CC2)C(=O)O
InChI Key MYDCJGVBYNDHIC-UHFFFAOYSA-N
Spectroscopic Profile

Spectroscopic analysis is critical for confirming the identity and purity of this compound.

  • ¹H NMR Spectroscopy : The proton NMR spectrum is expected to show distinct signals. The aromatic protons on the 3-bromophenyl ring will appear in the aromatic region (typically δ 7.0-7.8 ppm), exhibiting complex splitting patterns characteristic of a 1,3-disubstituted benzene ring. The four protons on the cyclopropane ring are diastereotopic and will present as a complex multiplet in the aliphatic region (typically δ 1.0-2.0 ppm). The carboxylic acid proton is highly deshielded and appears as a broad singlet far downfield, often above δ 12 ppm.[4]

  • ¹³C NMR Spectroscopy : The carbon NMR spectrum provides key structural information. The carbonyl carbon of the carboxylic acid is expected in the range of δ 165-185 ppm.[4] The aromatic carbons will appear between δ 120-145 ppm, with the carbon atom bonded to the bromine showing a characteristic shift. The quaternary carbon and the two CH₂ carbons of the cyclopropane ring will be observed in the upfield region of the spectrum.

  • Infrared (IR) Spectroscopy : The IR spectrum is dominated by two characteristic absorptions for the carboxylic acid functional group. A very broad O-H stretching band will be visible from approximately 2500 to 3300 cm⁻¹.[4] A strong, sharp absorption for the carbonyl (C=O) stretch will appear between 1710 and 1760 cm⁻¹.[4]

  • Mass Spectrometry (MS) : The mass spectrum will show a characteristic isotopic pattern for bromine, with two major peaks for the molecular ion [M]⁺ and [M+2]⁺ in an approximate 1:1 ratio, corresponding to the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes.

Synthesis Methodology

The synthesis of 1-arylcyclopropanecarboxylic acids can be achieved through several routes. A common and effective method involves the cyclization of an arylacetonitrile with a 1,2-dihaloethane under phase-transfer catalysis conditions, followed by hydrolysis of the resulting nitrile.

Experimental Protocol: Two-Step Synthesis

Step 1: Synthesis of 1-(3-Bromophenyl)cyclopropanecarbonitrile

  • To a vigorously stirred solution of 50% aqueous sodium hydroxide, add a catalytic amount of a phase-transfer catalyst (e.g., tetrabutylammonium bromide).

  • Add a mixture of 3-bromophenylacetonitrile (1.0 eq.) and 1,2-dibromoethane (1.5 eq.).

  • Stir the reaction mixture vigorously at room temperature for 2-4 hours, monitoring the reaction progress by TLC or GC-MS.

  • Upon completion, dilute the mixture with water and extract the product with a suitable organic solvent (e.g., dichloromethane or diethyl ether).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the target nitrile.

Step 2: Hydrolysis to this compound

  • Reflux the 1-(3-bromophenyl)cyclopropanecarbonitrile from Step 1 in a mixture of a strong acid (e.g., concentrated H₂SO₄ or HCl) and water, or a strong base (e.g., NaOH or KOH) in an alcohol/water mixture.

  • Continue heating for several hours until the reaction is complete (monitored by TLC).

  • If using acidic hydrolysis, cool the reaction mixture and pour it onto ice. Collect the precipitated solid by filtration.

  • If using basic hydrolysis, cool the mixture, remove the alcohol under reduced pressure, and acidify the aqueous solution with concentrated HCl until a precipitate forms.

  • Collect the solid product by filtration, wash with cold water, and dry to afford this compound.

Synthesis Workflow Diagram

Synthesis_Workflow cluster_start Starting Materials cluster_step1 Step 1: Cyclization cluster_intermediate Intermediate cluster_step2 Step 2: Hydrolysis cluster_final Final Product A 3-Bromophenylacetonitrile S1 Reaction & Workup A->S1 B 1,2-Dibromoethane B->S1 C NaOH (aq) / Phase Transfer Catalyst C->S1 Int 1-(3-Bromophenyl)cyclopropanecarbonitrile S1->Int S2 Acid or Base Hydrolysis Int->S2 FP This compound S2->FP

General two-step synthesis pathway.

Chemical Reactivity and Derivatization

This compound possesses two primary reactive sites: the carboxylic acid group and the bromophenyl ring. This dual reactivity makes it a highly valuable intermediate for building molecular complexity.

  • Reactions of the Carboxylic Acid : The -COOH group can undergo a range of standard transformations. It can be converted to esters via Fischer esterification, to amides using coupling agents (e.g., HATU, EDC), to an acid chloride with thionyl chloride, or reduced to the corresponding primary alcohol using strong reducing agents like LiAlH₄. These reactions are fundamental for incorporating the cyclopropyl scaffold into larger molecules.[5]

  • Reactions of the Bromophenyl Ring : The bromine atom serves as an excellent handle for transition metal-catalyzed cross-coupling reactions. Suzuki, Stille, Heck, Sonogashira, and Buchwald-Hartwig amination reactions can be performed at this position to introduce new carbon-carbon or carbon-heteroatom bonds. This allows for the systematic exploration of structure-activity relationships (SAR) by modifying the phenyl ring substituent.

Derivatization Pathways Diagram

Derivatization cluster_acid Carboxylic Acid Reactions cluster_bromo Bromine Cross-Coupling Reactions Start 1-(3-Bromophenyl)- cyclopropanecarboxylic acid Ester Ester Start->Ester R-OH, H⁺ Amide Amide Start->Amide R₂NH, Coupling Agent Alcohol Alcohol Start->Alcohol LiAlH₄ Suzuki Aryl/Alkyl Group (Suzuki Coupling) Start->Suzuki Ar-B(OH)₂, Pd catalyst Sonogashira Alkyne Group (Sonogashira Coupling) Start->Sonogashira R-C≡CH, Pd/Cu catalyst Buchwald Amine Group (Buchwald-Hartwig) Start->Buchwald R₂NH, Pd catalyst

Key derivatization reactions.

Applications in Drug Discovery

The structural features of this compound make it a privileged scaffold in medicinal chemistry.

  • Role of the Cyclopropyl Ring : The cyclopropane ring is not merely a small cycloalkane; its strained nature imparts unique properties. It acts as a "rigid" bioisostere for gem-dimethyl groups or alkynes, locking conformations and potentially increasing binding affinity to biological targets.[1] This conformational rigidity can reduce the entropic penalty of binding. Furthermore, the cyclopropyl group can enhance metabolic stability by blocking sites susceptible to oxidative metabolism.[1]

  • As a Versatile Synthetic Intermediate : The dual reactivity of this molecule allows for its use in constructing diverse libraries of compounds for high-throughput screening. For example, derivatives of this acid have been investigated as potential kinase inhibitors. In one study, a structurally related compound, 2-(3-bromophenyl)-8-fluoroquinazoline-4-carboxylic acid, was identified as a lead compound for inhibiting Aurora A kinase, a protein implicated in cancer, demonstrating the utility of the bromophenyl-acid scaffold in generating biologically active molecules.[6] The ability to modify both the acid and the phenyl portions of the molecule provides a powerful platform for optimizing potency, selectivity, and pharmacokinetic properties in drug development campaigns.[7]

Safety and Handling

Based on supplier safety data, this compound is classified as an acute toxicant if swallowed, in contact with skin, or if inhaled. It is also associated with skin and eye irritation. Standard laboratory safety precautions should be followed when handling this compound, including the use of personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated fume hood.

Conclusion

This compound is a high-value chemical building block for research and development. Its well-defined structure, characterized by distinct spectroscopic signatures, combined with the strategic placement of two versatile functional groups, provides a robust platform for the synthesis of complex molecular architectures. Its growing importance in medicinal chemistry, particularly in the design of kinase inhibitors and other therapeutics, underscores its role as a key intermediate for creating novel compounds with enhanced pharmacological profiles.

References

  • PubChem. 1-(3-Bromophenyl)cyclohexane-1-carboxylic acid | C13H15BrO2.
  • Organic Syntheses. Cyclopropane-1,1-dicarboxylic acid.
  • Organic Syntheses. cyclopropanecarboxylic acid.
  • The Royal Society of Chemistry. Supplementary Information.
  • Google Patents. Process for the preparation of cyclopropane carboxylic acids and esters.
  • University of Calgary. Spectra Problem #7 Solution.
  • Talele, T. T. The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. J Med Chem. 2016;59(19):8712-8756.
  • sciforum. Synthesis and pharmacological activity of various organic and inorganic salts of phenyl derivatives of imidazobenzimidazole.
  • Organic Chemistry Data. NMR Spectroscopy :: 13C NMR Chemical Shifts.
  • Chemistry LibreTexts. 11.4: The Relative Reactivity of Carboxylic Acid Derivatives.
  • The Organic Chemistry Tutor. Structure Determination from Spectra (5) (H NMR, C NMR, IR) [Carboxylic Acids and Similar Benzenes].
  • PubMed. Synthesis of stable derivatives of cycloprop-2-ene carboxylic acid.
  • MDPI. Ecological and Pharmacological Activities of Polybrominated Diphenyl Ethers (PBDEs) from the Indonesian Marine Sponge Lamellodysidea herbacea.
  • PubMed Central. Steering New Drug Discovery Campaigns: Permeability, Solubility, and Physicochemical Properties in the bRo5 Chemical Space.
  • NC State University Libraries. 20.8 Spectroscopy of Carboxylic Acids and Nitriles.
  • MDPI. 2-(3-Bromophenyl)-8-fluoroquinazoline-4-carboxylic Acid as a Novel and Selective Aurora A Kinase Inhibitory Lead with Apoptosis Properties: Design, Synthesis, In Vitro and In Silico Biological Evaluation.
  • MDPI. Antiradical and Antioxidant Activity of Compounds Containing 1,3-Dicarbonyl Moiety: An Overview.

Sources

An In-depth Technical Guide to 1-(3-Bromophenyl)cyclopropanecarboxylic Acid: Synthesis, Properties, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: January 2026

For distribution to researchers, scientists, and drug development professionals.

This guide provides a comprehensive technical overview of 1-(3-Bromophenyl)cyclopropanecarboxylic acid, a molecule of significant interest in medicinal chemistry. We will delve into its physicochemical characteristics, explore robust synthetic methodologies, and discuss its potential applications in drug discovery, grounded in the established roles of its constituent chemical motifs.

Introduction: The Significance of the Cyclopropyl and Bromophenyl Moieties

This compound incorporates two key structural features that are highly valued in modern drug design: the cyclopropyl ring and a substituted phenyl ring. The cyclopropyl group is a small, strained ring that can confer unique conformational rigidity to a molecule. This can lead to enhanced binding affinity for biological targets and improved metabolic stability.[1] The bromophenyl group, on the other hand, is a common feature in bioactive molecules, often contributing to target engagement through halogen bonding and providing a site for further chemical modification. The combination of these two moieties in this compound makes it an attractive scaffold for the development of novel therapeutics.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a compound is fundamental to its application in research and development. Below is a summary of the key properties of this compound.

PropertyValueSource
Molecular Formula C₁₀H₉BrO₂Sigma-Aldrich[2]
Molecular Weight 241.08 g/mol Sigma-Aldrich[2]
Physical Form SolidSigma-Aldrich[2]
MDL Number MFCD07374441Sigma-Aldrich[2]
PubChem Substance ID 329774119Sigma-Aldrich[2]

Synthesis of this compound: A Methodological Approach

Retrosynthetic Analysis

A logical retrosynthetic approach to this compound involves the disconnection of the cyclopropane ring, suggesting a cyclopropanation reaction as the key step. A common and effective method for the synthesis of cyclopropanes is the reaction of an alkene with a carbene or a carbenoid.

Proposed Synthetic Pathway

The synthesis can be envisioned to proceed via the following key transformations:

Synthetic Pathway 3-Bromostyrene 3-Bromostyrene Intermediate_Ester Ethyl 2-(3-bromophenyl)cyclopropanecarboxylate 3-Bromostyrene->Intermediate_Ester Simmons-Smith Cyclopropanation Target_Molecule 1-(3-Bromophenyl)cyclopropanecarboxylic acid Intermediate_Ester->Target_Molecule Ester Hydrolysis

Caption: Proposed synthetic pathway for this compound.

Detailed Experimental Protocol (Representative)

Step 1: Simmons-Smith Cyclopropanation of 3-Bromostyrene

This reaction introduces the cyclopropane ring. The Simmons-Smith reaction is a reliable method for the cyclopropanation of alkenes.

  • Reaction Setup: A dry, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel under an inert atmosphere (e.g., argon or nitrogen) is charged with activated zinc-copper couple.

  • Solvent and Reactant Addition: Anhydrous diethyl ether is added to the flask, followed by the dropwise addition of a solution of diiodomethane in diethyl ether.

  • Alkene Addition: A solution of 3-bromostyrene in diethyl ether is then added dropwise to the reaction mixture.

  • Reaction Progression: The reaction is typically stirred at reflux for several hours to ensure complete conversion. The progress can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Work-up and Purification: Upon completion, the reaction is quenched with a saturated aqueous solution of ammonium chloride. The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic extracts are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure. The resulting crude product, ethyl 2-(3-bromophenyl)cyclopropanecarboxylate, is then purified by column chromatography on silica gel.

Step 2: Hydrolysis of the Ester to the Carboxylic Acid

The final step is the conversion of the ester to the desired carboxylic acid.

  • Reaction Setup: The purified ethyl 2-(3-bromophenyl)cyclopropanecarboxylate is dissolved in a mixture of ethanol and water in a round-bottom flask.

  • Base Addition: A solution of sodium hydroxide or potassium hydroxide in water is added to the flask.

  • Reaction Progression: The mixture is heated to reflux and stirred for several hours until the hydrolysis is complete, as monitored by TLC.

  • Work-up and Purification: After cooling to room temperature, the ethanol is removed under reduced pressure. The remaining aqueous solution is washed with diethyl ether to remove any unreacted starting material. The aqueous layer is then acidified with dilute hydrochloric acid until a precipitate forms. The solid product is collected by filtration, washed with cold water, and dried under vacuum to yield this compound.

Potential Applications in Drug Discovery

The structural motifs present in this compound suggest its potential as a valuable building block or lead compound in several therapeutic areas.

Kinase Inhibition

The "bromophenyl" moiety is a common feature in a variety of kinase inhibitors. The bromine atom can participate in halogen bonding with the kinase active site, contributing to binding affinity and selectivity. The cyclopropyl group can provide a rigid scaffold to orient the bromophenyl group for optimal interaction with the target.

Kinase_Inhibition Molecule 1-(3-Bromophenyl)cyclopropanecarboxylic acid Kinase Kinase Active Site Molecule->Kinase Binding via Bromophenyl and Carboxylate Groups Effect Inhibition of Kinase Activity (Potential Anticancer Effect) Kinase->Effect Blocks Phosphorylation

Caption: Conceptual role of the molecule in kinase inhibition.

Anti-inflammatory and Antihistaminic Agents

Research on structurally related compounds, such as 2-[(3-Bromophenyl)methyl]cyclopropane-1-carboxylic acid, has indicated potential anti-inflammatory, antihistaminic, and antiallergic effects.[3] This suggests that this compound could serve as a starting point for the development of novel agents targeting inflammatory pathways.

Modulation of Ethylene Biosynthesis

Cyclopropanecarboxylic acid derivatives have been investigated for their ability to regulate ethylene biosynthesis in plants.[1] While this application is outside the direct scope of human drug development, the underlying principles of enzyme inhibition could be translatable to other biological systems.

Conclusion

This compound is a compound with significant potential for medicinal chemistry and drug discovery. Its synthesis is achievable through established chemical transformations, and its structural features suggest a range of possible biological activities. This guide provides a foundational understanding for researchers and scientists looking to explore the therapeutic utility of this and related molecules. Further investigation into its biological targets and mechanism of action is warranted to fully elucidate its potential.

References

Sources

An In-Depth Technical Guide to 1-(3-Bromophenyl)cyclopropanecarboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of 1-(3-bromophenyl)cyclopropanecarboxylic acid, a molecule of significant interest in medicinal chemistry and organic synthesis. We will delve into its fundamental properties, synthesis, spectroscopic characterization, and potential applications, offering a technical and practical resource for professionals in the field.

Core Molecular Attributes

This compound is a halogenated aromatic carboxylic acid featuring a cyclopropane ring. This unique structural combination imparts specific chemical and physical properties that are of interest in the design of novel therapeutic agents.

PropertyValueSource
Molecular Weight 241.08 g/mol [1]
Chemical Formula C₁₀H₉BrO₂[1]
CAS Number 124276-95-5
Appearance Solid[1]
SMILES Brc1cc(ccc1)C2(CC2)C(=O)O[1]
InChI 1S/C10H9BrO2/c11-8-3-1-2-7(6-8)10(4-5-10)9(12)13/h1-3,6H,4-5H2,(H,12,13)[1]

Synthesis and Mechanistic Considerations

The synthesis of 1-aryl-cyclopropanecarboxylic acids can be approached through several strategies. A common and effective method involves the cyclopropanation of an appropriate α,β-unsaturated carboxylic acid precursor.

Illustrative Synthetic Workflow

The following diagram outlines a generalized approach to the synthesis of this compound, starting from 3-bromocinnamic acid. This method leverages a samarium-promoted cyclopropanation, which is known for its stereospecificity.[1][2]

Synthesis_Workflow 3-Bromocinnamic_Acid 3-Bromocinnamic Acid Reaction_Vessel Sm / CHI₃ THF, Ultrasonic Irradiation 3-Bromocinnamic_Acid->Reaction_Vessel Reactant Product This compound Reaction_Vessel->Product Yields

Sources

An In-depth Technical Guide to the Structure Elucidation of 1-(3-Bromophenyl)cyclopropanecarboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

<

Abstract

This technical guide provides a comprehensive, multi-technique approach to the definitive structure elucidation of 1-(3-bromophenyl)cyclopropanecarboxylic acid. Designed for researchers, analytical scientists, and professionals in drug development, this document moves beyond rote procedural descriptions to explain the causal logic behind the analytical strategy. We present an integrated workflow, combining mass spectrometry, infrared spectroscopy, and advanced one- and two-dimensional nuclear magnetic resonance spectroscopy. Each protocol is detailed as a self-validating system, ensuring the highest degree of scientific integrity and confidence in the final structural assignment.

Introduction and Strategic Overview

This compound is a substituted aromatic cyclopropane, a structural motif of significant interest in medicinal chemistry and materials science due to its conformational rigidity and unique electronic properties. Accurate and unambiguous structure determination is a non-negotiable prerequisite for its use as a building block in synthesis, for patent filings, and for regulatory submissions. Trivial errors in isomeric assignment can lead to the invalidation of entire research programs.

The core challenge lies in unequivocally establishing the connectivity between the 3-bromophenyl group, the cyclopropane ring, and the carboxylic acid moiety. Our strategy is therefore predicated on an orthogonal approach, where each analytical technique provides a unique and complementary piece of the structural puzzle. Mass spectrometry will establish the elemental composition, infrared spectroscopy will confirm the essential functional groups, and a suite of NMR experiments will meticulously map the atomic connectivity.

Logical Workflow for Structure Elucidation

The following diagram outlines the systematic process employed to ensure a rigorous and verifiable structural assignment.

G cluster_0 Synthesis & Purification cluster_1 Orthogonal Analysis cluster_2 Structure Confirmation Synthesis Synthesis of Target Molecule Purification Purification (e.g., Crystallization) Synthesis->Purification QC Purity Check (HPLC, LC-MS) Purification->QC MS High-Resolution MS QC->MS Purified Sample IR FT-IR Spectroscopy QC->IR Purified Sample NMR Multidimensional NMR QC->NMR Purified Sample Integration Data Integration & Analysis MS->Integration Spectroscopic Data IR->Integration Spectroscopic Data NMR->Integration Spectroscopic Data Confirmation Final Structure Assignment Integration->Confirmation Corroborated Evidence

Caption: Overall workflow from synthesis to final structure confirmation.

Foundational Analysis: Molecular Formula and Functional Groups

Before delving into complex connectivity, we must first establish the elemental formula and the presence of key functional groups. This foundational data provides the constraints within which we will solve the structure.

High-Resolution Mass Spectrometry (HRMS)

Expertise & Causality: The choice of HRMS over standard-resolution MS is deliberate. By measuring the mass-to-charge ratio (m/z) to four or more decimal places, we can determine the elemental formula with high confidence, which is critical for distinguishing between isobaric compounds. Electrospray ionization (ESI) in negative ion mode is selected as it is highly effective for deprotonating carboxylic acids, yielding a prominent [M-H]⁻ ion with minimal fragmentation.

Protocol: ESI-TOF HRMS

  • Calibration: Calibrate the time-of-flight (TOF) mass analyzer using a known standard (e.g., sodium formate) immediately prior to analysis to ensure mass accuracy below 5 ppm.

  • Sample Preparation: Prepare a ~1 mg/mL solution of the analyte in a 50:50 mixture of acetonitrile and water.

  • Ionization: Use ESI in negative ion mode. Set the capillary voltage to -3.5 kV.

  • Data Acquisition: Acquire data over an m/z range of 50-500.

  • Analysis: Identify the [M-H]⁻ ion and utilize the instrument's software to calculate the elemental composition based on the exact mass and the characteristic isotopic pattern of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio).

Expected Data Summary

ParameterExpected ValuePurpose
Empirical FormulaC₁₀H₉BrO₂Defines the atomic constituents.
Molecular Weight241.08 g/mol Confirms the overall mass.
Calculated [M-H]⁻238.9767 (for ⁷⁹Br)High-accuracy mass for formula confirmation.
Observed [M-H]⁻238.9762 ± 0.0012Experimental verification of the molecular formula.
Isotopic PatternTwo peaks of ~1:1 intensity, separated by ~2 DaUnambiguous confirmation of one bromine atom.
Fourier-Transform Infrared (FT-IR) Spectroscopy

Expertise & Causality: FT-IR spectroscopy is a rapid and definitive method for identifying functional groups. For this molecule, we are specifically looking for the characteristic signatures of the carboxylic acid (a very broad O-H stretch and a sharp C=O stretch) and the aromatic ring. The presence of these bands provides direct, tangible evidence of the core chemical moieties.[1][2][3]

Protocol: Attenuated Total Reflectance (ATR) FT-IR

  • Background Scan: Perform a background scan of the clean ATR crystal to subtract atmospheric H₂O and CO₂ signals.

  • Sample Application: Place a small amount of the solid sample directly onto the ATR crystal and apply pressure to ensure good contact.

  • Data Acquisition: Co-add 32 scans at a resolution of 4 cm⁻¹ over the range of 4000-600 cm⁻¹.

  • Analysis: Identify the characteristic absorption bands and assign them to their respective functional groups.

Expected Data Summary

Wavenumber (cm⁻¹)DescriptionFunctional Group Assignment
3300-2500 (very broad)O-H stretchCarboxylic Acid O-H[1][2][3][4]
~3050 (sharp)C-H stretchAromatic C-H
~2950 (sharp)C-H stretchCyclopropyl C-H
1710-1690 (strong, sharp)C=O stretchCarboxylic Acid C=O (dimeric)[1][2][3][4]
~1600, ~1475C=C stretchAromatic Ring
1320-1210C-O stretchCarboxylic Acid C-O[3]
Below 900C-H out-of-plane bendAromatic Substitution Pattern

Core Structure Mapping: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the cornerstone of structure elucidation, providing detailed information about the chemical environment, count, and connectivity of every hydrogen and carbon atom. We will employ a logical sequence of experiments to build the structure piece by piece.

Protocol: General NMR Sample Preparation

  • Sample Preparation: Dissolve ~15-20 mg of the sample in ~0.7 mL of deuterated chloroform (CDCl₃).

  • Internal Standard: Add tetramethylsilane (TMS) as an internal reference (δ 0.00 ppm).

  • Acquisition: Record all spectra on a spectrometer with a field strength of 400 MHz or higher to ensure adequate signal dispersion.

¹H NMR: The Proton Framework

Expertise & Causality: The ¹H NMR spectrum provides the initial map of the proton environments. We expect to see distinct regions for the aromatic protons and the highly shielded cyclopropyl protons. The integration values (relative number of protons) and splitting patterns (J-coupling) reveal the number of protons and their immediate neighbors.

Expected ¹H NMR Data (400 MHz, CDCl₃)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~12.0Broad Singlet1HCOOHThe acidic proton of a carboxylic acid is highly deshielded and often broad due to exchange.[1][2]
7.6-7.2Multiplet4HAr-HAromatic protons in a substituted benzene ring. The meta-substitution pattern leads to a complex multiplet.
1.8-1.7Multiplet2HCH₂ (cyclopropyl)Diastereotopic protons on the cyclopropane ring, showing complex geminal and cis/trans coupling.
1.3-1.2Multiplet2HCH₂ (cyclopropyl)Diastereotopic protons on the cyclopropane ring, showing complex geminal and cis/trans coupling.
¹³C{¹H} and DEPT-135: The Carbon Skeleton

Expertise & Causality: A standard proton-decoupled ¹³C NMR spectrum reveals all unique carbon environments. However, it does not distinguish between CH₃, CH₂, CH, and quaternary (C) carbons. For this, we run a DEPT-135 (Distortionless Enhancement by Polarization Transfer) experiment.[5] In a DEPT-135 spectrum, CH₃ and CH signals appear as positive peaks, while CH₂ signals appear as negative (inverted) peaks.[5][6][7][8] Quaternary carbons are absent. By comparing the ¹³C and DEPT-135 spectra, we can definitively assign the type of each carbon atom.

Expected ¹³C and DEPT-135 Data (100 MHz, CDCl₃)

Chemical Shift (δ, ppm)¹³C SignalDEPT-135 SignalAssignmentRationale
~180PresentAbsentC=OCarboxylic acid carbons are highly deshielded.[1][2] Quaternary, so absent in DEPT.
~145PresentAbsentC-BrAromatic carbon directly attached to bromine. Quaternary.
~135-125PresentPositiveAr-CHAromatic methine (CH) carbons.
~122PresentAbsentAr-C (ipso)Aromatic carbon attached to the cyclopropane ring. Quaternary.
~35PresentAbsentC (quaternary)Quaternary cyclopropyl carbon attached to the phenyl ring and COOH group.
~18PresentNegativeCH₂ (cyclopropyl)The two equivalent methylene carbons of the cyclopropane ring appear as a negative signal.
2D NMR: Assembling the Pieces

Expertise & Causality: While 1D NMR provides the parts list, 2D NMR shows how they are connected. We will use two key experiments:

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with the carbon it is directly attached to (a one-bond correlation).[9][10][11][12] This allows us to definitively link the proton signals to their corresponding carbon signals.

  • HMBC (Heteronuclear Multiple Bond Correlation): This is the ultimate connectivity tool. It reveals correlations between protons and carbons that are two or three bonds away.[9][10][11][13] This is crucial for linking fragments, such as connecting the aromatic protons to the quaternary cyclopropyl carbon, and the cyclopropyl protons to the carboxylic acid carbon.

Key Expected HMBC Correlations

The diagram below illustrates the critical HMBC correlations that lock the structure in place.

Caption: Key 2- and 3-bond HMBC correlations confirming connectivity.

  • Aromatic to Cyclopropane Link: The aromatic protons H-2' and H-6' will show a three-bond correlation to the quaternary cyclopropyl carbon (C1). This is undeniable proof that the phenyl ring is attached to the cyclopropane ring.

  • Cyclopropane to Carboxyl Link: The cyclopropyl methylene protons (H-2/H-3) will show a two-bond correlation to the carbonyl carbon (C=O) of the carboxylic acid. This confirms the attachment of the carboxyl group to the cyclopropane ring.

Data Integration and Final Confirmation

  • HRMS established the elemental formula as C₁₀H₉BrO₂.

  • FT-IR confirmed the presence of a carboxylic acid and an aromatic ring.

  • ¹H and ¹³C NMR provided the count of unique proton and carbon environments, which is consistent with the proposed structure.

  • DEPT-135 differentiated the carbon types, identifying the CH₂ groups of the cyclopropane ring and the CH groups of the aromatic ring.

  • HSQC linked each proton to its directly attached carbon.

  • HMBC provided the critical long-range correlations that connected the 3-bromophenyl group to the quaternary carbon of the cyclopropane ring, and the cyclopropane ring to the carboxylic acid.

Collectively, these orthogonal and self-validating datasets lead to the unequivocal structure assignment of This compound . The combination of these techniques leaves no room for ambiguity regarding the connectivity or the substitution pattern of the molecule.

References

  • Fiveable. (n.d.). DEPT-135 Definition.
  • Chem LibreTexts. (2017, May 1). Appendix VI: DEPT, COSY and HETCOR (HMQC, HSQC & HMBC) NMR Spectra.
  • Chem LibreTexts. (2024, September 30). 20.8: Spectroscopy of Carboxylic Acids and Nitriles.
  • OpenStax. (2023, September 20). 20.8 Spectroscopy of Carboxylic Acids and Nitriles. In Organic Chemistry.
  • University of Calgary. (n.d.). IR: carboxylic acids.
  • Chem LibreTexts. (2023, February 11). 6.4: DEPT C-13 NMR Spectroscopy.
  • Bélanger, P. M. (1979). Electron impact induced fragmentation of some 1-substituted trans-2-phenylcyclopropane compounds. Biomedical Mass Spectrometry, 6(3), 98–100. [Link]
  • Bouchard, R., et al. (2012). Infrared Spectroscopy of Aqueous Carboxylic Acids: Comparison between Different Acids and Their Salts. The Journal of Physical Chemistry A, 116(24), 5971–5980. [Link]
  • JoVE. (2025, May 22). Video: IR and UV–Vis Spectroscopy of Carboxylic Acids.
  • Columbia University. (n.d.). DEPT | NMR Core Facility.
  • Chem LibreTexts. (2024, October 4). 13.12: DEPT ¹³C NMR Spectroscopy.
  • Chem LibreTexts. (2023, February 11). 7.4: Two Dimensional Heteronuclear NMR Spectroscopy.
  • Columbia University. (n.d.). HSQC and HMBC | NMR Core Facility.
  • ResearchGate. (2019, December 13). Difference between HSQC and HMBC NMR spectroscopy?.
  • YouTube. (2020, August 10). 2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC.
  • Advances in Polymer Science. (n.d.). Heteronuclear Single-quantum Correlation (HSQC) NMR.

Sources

1-(3-Bromophenyl)cyclopropanecarboxylic acid IUPAC name

Author: BenchChem Technical Support Team. Date: January 2026

This in-depth technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals on 1-(3-Bromophenyl)cyclopropanecarboxylic acid. This document outlines its chemical properties, synthesis, analytical methods, and significant role in medicinal chemistry, grounded in authoritative scientific data.

This compound is a substituted cyclopropane derivative that has emerged as a valuable building block in modern drug discovery. Its significance lies in the unique structural and physicochemical properties imparted by the cyclopropyl moiety. The cyclopropane ring, a three-membered carbocycle, is not merely a small cycloalkane; its inherent ring strain (~27.5 kcal/mol) confers distinct electronic and conformational characteristics.[1]

In medicinal chemistry, the incorporation of a cyclopropyl group is a strategic design element used to:

  • Enhance Metabolic Stability: The carbon-hydrogen bonds within a cyclopropane ring are shorter and stronger than those in typical alkyl chains.[1][2] This increased bond dissociation energy makes the group less susceptible to oxidative metabolism by cytochrome P450 (CYP) enzymes, a primary pathway for drug degradation.[1][3]

  • Improve Potency and Binding Affinity: The rigid, planar nature of the cyclopropyl ring acts as a conformational restraint.[1][4] By "locking" a molecule into its bioactive conformation, it can reduce the entropic penalty of binding to a biological target, thereby increasing potency.[1][2]

  • Modulate Physicochemical Properties: The cyclopropyl group serves as a versatile bioisostere for other common chemical groups like gem-dimethyl or vinyl groups, allowing for the fine-tuning of properties such as lipophilicity and solubility to optimize a drug's ADME (absorption, distribution, metabolism, and excretion) profile.[1]

  • Reduce Off-Target Effects: By enforcing a specific conformation, the cyclopropyl moiety can improve selectivity for the intended biological target, minimizing interactions with other proteins and reducing the potential for side effects.[1][2]

This guide provides a detailed examination of this compound, a key intermediate that leverages these advantages, most notably in the synthesis of advanced antiplatelet agents.

Nomenclature, Structure, and Physicochemical Properties

The formal IUPAC name for the compound is 1-(3-bromophenyl)cyclopropane-1-carboxylic acid .[5][6] Its structure consists of a cyclopropane ring substituted with both a carboxylic acid group and a 3-bromophenyl group at the same carbon atom (C1).

PropertyValueSource
IUPAC Name 1-(3-bromophenyl)cyclopropane-1-carboxylic acid[5]
Molecular Formula C10H9BrO2PubChem
Molecular Weight 241.08 g/mol PubChem
CAS Number 19098-31-4 (Note: This CAS number is sometimes incorrectly associated with other compounds like 2-(oxiran-2-yl)ethan-1-ol. Researchers should verify by structure.)[7][8][9][10]
Canonical SMILES C1C(C1)(C(=O)O)C2=CC(=CC=C2)BrPubChem
Physical State Solid (Typical)N/A

Synthesis and Manufacturing

The synthesis of substituted cyclopropanecarboxylic acids can be achieved through various methods. A common and robust laboratory-scale approach involves a phase-transfer catalyzed cyclopropanation reaction. This method is advantageous due to its operational simplicity and use of readily available starting materials.

Protocol: Phase-Transfer Catalyzed Synthesis

This protocol is based on established methods for cyclopropanation, such as the reaction of an active methylene compound with a dihaloalkane under phase-transfer conditions.[11]

Reaction Scheme:

(3-Bromophenyl)acetic acid → Esterification → (3-Bromophenyl)acetate → Cyclopropanation → 1-(3-Bromophenyl)cyclopropanecarboxylate → Hydrolysis → This compound

Step-by-Step Methodology:

  • Starting Material Preparation: Begin with (3-bromophenyl)acetonitrile or a (3-bromophenyl)acetate ester.

  • Reaction Setup: In a three-necked flask equipped with a mechanical stirrer, reflux condenser, and dropping funnel, combine the (3-bromophenyl)acetate starting material with 1,2-dibromoethane in a suitable solvent like toluene.

  • Catalyst and Base Addition: Add a phase-transfer catalyst, such as triethylbenzylammonium chloride (TEBAC).[11] To this vigorously stirred mixture, slowly add a concentrated aqueous solution of sodium hydroxide (50%).[11] The NaOH acts as the base to deprotonate the α-carbon, while the TEBAC facilitates the transfer of the hydroxide ion into the organic phase.

  • Cyclopropanation: The reaction mixture is stirred vigorously at a controlled temperature (e.g., 40-50 °C) for several hours. The deprotonated intermediate attacks the 1,2-dibromoethane in a tandem alkylation-cyclization sequence to form the cyclopropane ring.

  • Workup and Hydrolysis: After the reaction is complete (monitored by TLC or HPLC), the mixture is cooled. The organic layer is separated, washed with water and brine, and then dried. The solvent is removed under reduced pressure. The resulting crude ester is then hydrolyzed to the carboxylic acid using a standard procedure, such as refluxing with aqueous NaOH or HCl.

  • Purification and Isolation: The aqueous solution from hydrolysis is cooled in an ice bath and carefully acidified with concentrated HCl to a pH of ~2, causing the carboxylic acid to precipitate.[11] The solid product is collected by filtration, washed with cold water, and dried. Recrystallization from a suitable solvent system (e.g., ethanol/water or toluene) yields the purified this compound.

Causality and Experimental Choices:
  • Phase-Transfer Catalyst (PTC): The use of TEBAC is critical. It creates an ion pair with the hydroxide anion, allowing it to be transported into the organic phase to react with the (3-bromophenyl)acetate. This overcomes the immiscibility of the aqueous base and the organic substrate.

  • Excess Dihaloalkane: 1,2-Dibromoethane is often used in slight excess to drive the reaction towards completion and minimize dimerization of the starting ester.[11]

  • Vigorous Stirring: High shear mixing is essential to maximize the interfacial surface area between the aqueous and organic phases, which directly enhances the reaction rate in a phase-transfer system.[11]

Diagram: Synthesis Workflow

Synthesis_Workflow cluster_prep Phase 1: Reaction Setup cluster_reaction Phase 2: Cyclopropanation cluster_workup Phase 3: Isolation & Purification Start Reactants: (3-Bromophenyl)acetate 1,2-Dibromoethane Phase-Transfer Catalyst Reaction Vigorous Stirring Controlled Temperature (40-50 °C) Start->Reaction Combine Base Aqueous NaOH (50%) Base->Reaction Add Slowly Workup Phase Separation Solvent Removal Reaction->Workup Reaction Complete Hydrolysis Ester Hydrolysis (NaOH or HCl) Workup->Hydrolysis Acidification Acidification (HCl) Precipitation Hydrolysis->Acidification Purification Filtration & Recrystallization Acidification->Purification Final Final Product: This compound Purification->Final

Caption: Workflow for the synthesis of this compound.

Applications in Medicinal Chemistry and Drug Development

This compound is a crucial intermediate in the synthesis of complex pharmaceutical agents. The bromine atom provides a reactive handle for cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig), allowing for the introduction of further molecular complexity.

Case Study: Intermediate for Ticagrelor

A prominent application of this compound is as a key building block in the synthesis of Ticagrelor (Brilinta™) .[12] Ticagrelor is a potent, orally active antiplatelet drug used to prevent thrombotic events in patients with acute coronary syndrome (ACS).[13][14]

  • Mechanism of Action: Ticagrelor is a direct-acting, reversible antagonist of the P2Y12 adenosine diphosphate (ADP) receptor on platelets.[15] Unlike clopidogrel and prasugrel, which are irreversible inhibitors and require metabolic activation, ticagrelor binds directly and reversibly, leading to a faster onset and offset of action.[14][15]

  • Structural Role: The cyclopropyl group in the core structure of related intermediates is essential for the molecule's conformation and interaction with the P2Y12 receptor. The 3-bromophenyl moiety of this compound serves as the precursor to the substituted phenyl group found in the final Ticagrelor molecule, which is critical for its binding and overall pharmacological profile.

Diagram: Role as a Key Intermediate

Drug_Development_Role cluster_synthesis Multi-Step Synthesis BuildingBlock 1-(3-Bromophenyl)- cyclopropanecarboxylic acid Step1 Amide Coupling BuildingBlock->Step1 Key Starting Material Step2 Cross-Coupling (e.g., Suzuki Reaction) Step1->Step2 Step3 Further Functionalization Step2->Step3 FinalDrug Ticagrelor (Antiplatelet Agent) Step3->FinalDrug Forms core scaffold Target P2Y12 Receptor (on Platelets) FinalDrug->Target Reversible Antagonism

Caption: Role of the title compound as a key building block for Ticagrelor.

Analytical Methodologies

Ensuring the purity and identity of this compound is critical for its use in pharmaceutical synthesis. High-Performance Liquid Chromatography (HPLC) is the standard method for this purpose.

Protocol: Reversed-Phase HPLC for Purity Assessment

This protocol provides a general framework for the analysis of brominated aromatic carboxylic acids.[16][17][18]

Methodology:

  • Sample Preparation: Accurately weigh ~10 mg of the compound and dissolve it in a suitable diluent (e.g., acetonitrile/water mixture) to a final concentration of ~0.5 mg/mL. Sonicate briefly to ensure complete dissolution.

  • Chromatographic Conditions:

    • Instrument: Agilent 1100/1200 series or equivalent HPLC system with a Diode Array Detector (DAD).[17]

    • Column: A reversed-phase C8 or C18 column (e.g., Phenomenex Luna C8(2), 150 mm x 2.0 mm, 3 µm particle size).[17][18]

    • Mobile Phase A: 0.05% Trifluoroacetic Acid (TFA) or 0.1% Phosphoric Acid in Water.[17]

    • Mobile Phase B: Acetonitrile.

    • Gradient Elution: A typical gradient might run from 20% B to 95% B over 20-30 minutes to ensure elution of the main peak and any potential impurities.

    • Flow Rate: 0.5 - 1.0 mL/min.

    • Column Temperature: 30 °C.[17][18]

    • Detection Wavelength: Monitor at 210 nm and 254 nm.[17] The bromophenyl group provides strong UV absorbance.

    • Injection Volume: 5-10 µL.[17][18]

  • Data Analysis: The purity is determined by calculating the area percentage of the main peak relative to the total area of all peaks detected in the chromatogram. The identity can be confirmed by comparing the retention time with a certified reference standard.

System Suitability:
  • Rationale: Before sample analysis, the chromatographic system must be verified. This involves injecting a standard solution multiple times to check for consistency in retention time, peak area, and theoretical plates.

  • Procedure: Perform five replicate injections of the standard solution. The relative standard deviation (RSD) for retention time and peak area should be less than 2.0%.

Diagram: Analytical Workflow

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Prep Weigh Sample Dissolve in Diluent (e.g., MeCN/H2O) Inject Inject Sample (5-10 µL) Prep->Inject Separate Reversed-Phase Column (C18 or C8) Gradient Elution Inject->Separate Detect UV/DAD Detector (210 nm, 254 nm) Separate->Detect Integrate Integrate Peaks Generate Chromatogram Detect->Integrate Calculate Calculate Area % Purity Assessment Integrate->Calculate Result Purity Report Identity Confirmation Calculate->Result

Caption: Standard workflow for HPLC purity analysis of the title compound.

Conclusion

This compound is more than a simple chemical intermediate; it is a testament to the power of strategic molecular design in modern pharmaceutical development. The inclusion of the conformationally rigid cyclopropyl ring provides a distinct advantage for improving the metabolic stability and target-binding affinity of drug candidates. Its role as a key precursor in the synthesis of Ticagrelor highlights its industrial and clinical relevance. The synthetic and analytical protocols detailed in this guide provide a robust framework for researchers engaged in the synthesis, characterization, and application of this valuable compound, enabling further innovation in the field of medicinal chemistry.

References

  • Studley, J. The Cyclopropyl Group in Medicinal Chemistry. Scientific Update.
  • The Crucial Role of Cyclopropane Derivatives in Modern Drug Discovery. PharmaCompass.
  • Talele, T. T. (2016). The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. Journal of Medicinal Chemistry, 59(19), 8712–8756.
  • Metabolism of cyclopropyl groups. Hypha Discovery Blogs.
  • PubChem. 1-(3-Bromophenyl)cyclohexane-1-carboxylic acid. National Center for Biotechnology Information.
  • Filo. The IUPAC name of the following compound is CC1CC(Br)CC1C(=O)O (1) 3-brom...
  • SIELC Technologies. HPLC Determination of Cyclopropanecarboxylic Acid on Primesep B Column.
  • Organic Syntheses. Cyclopropane-1,1-dicarboxylic acid.
  • Google Patents. CN105758984A - Method using derivatization HPLC-DAD method to determine small-molecule halogenated carboxylic acid in medicine.
  • Google Patents. Process for the preparation of cyclopropane carboxylic acids and esters.
  • Organic Syntheses. Bromocyclopropane.
  • PubChem. Cyclopropanecarboxylic acid. National Center for Biotechnology Information.
  • SIELC Technologies. Separation of Cyclopropane carboxylic acid on Newcrom R1 HPLC column.
  • Google Patents. CN112724119B - Synthesis method of ticagrelor key intermediate.
  • Kumar, V., & Kumar, P. (2012). Ticagrelor: An emerging oral antiplatelet agent. Journal of postgraduate medicine, 58(1), 36–40.
  • Schulze, C., et al. (2019). Development and Validation of an HPLC Method for the Quantitative Analysis of Bromophenolic Compounds in the Red Alga Vertebrata lanosa. Marine Drugs, 17(12), 670.
  • Weerakkody, G. J., & Dobesh, P. P. (2012). Ticagrelor (Brilinta), an Antiplatelet Drug for Acute Coronary Syndrome. P & T : a peer-reviewed journal for formulary management, 37(3), 162–170.
  • NIST. Cyclopropanecarboxylic acid. NIST Chemistry WebBook.
  • Schulze, C., et al. (2019). Development and Validation of an HPLC Method for the Quantitative Analysis of Bromophenolic Compounds in the Red Alga Vertebrata lanosa. ResearchGate.
  • Husted, S., & van Giezen, J. J. (2011). Ticagrelor: the first reversibly binding oral P2Y12 receptor antagonist. Cardiovascular therapeutics, 29(4), 259–274.
  • N/A. (2011). Brilinta™ (ticagrelor) Tablets: A P2Y12 platelet inhibitor indicated to reduce the rate of thrombotic cardiovascular events in patients with acute coronary syndrome (ACS). P & T : a peer-reviewed journal for formulary management, 36(10), 634–684.
  • Doak, B. C., et al. (2021). Steering New Drug Discovery Campaigns: Permeability, Solubility, and Physicochemical Properties in the bRo5 Chemical Space. Journal of medicinal chemistry, 64(1), 173–192.
  • Al-Warhi, T., et al. (2022). 2-(3-Bromophenyl)-8-fluoroquinazoline-4-carboxylic Acid as a Novel and Selective Aurora A Kinase Inhibitory Lead with Apoptosis Properties: Design, Synthesis, In Vitro and In Silico Biological Evaluation. Molecules (Basel, Switzerland), 27(19), 6241.
  • NIST. Cyclopropanecarboxylic acid, 3-(3-methoxy-2-methyl-3-oxo-1-propenyl)-2,2-dimethyl-, 2-methyl-4-oxo-3-(2-pentenyl)-2-cyclopenten-1-yl ester, [1R-[1α[S*(Z)],3β(E)]]-. NIST Chemistry WebBook.
  • Al-Ghorbani, M., et al. (2022). Synthesis, Anticancer Activity, and In Silico Studies of 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine Analogs. Molecules (Basel, Switzerland), 27(19), 6560.

Sources

1-(3-Bromophenyl)cyclopropanecarboxylic acid synthesis pathway

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis of 1-(3-Bromophenyl)cyclopropanecarboxylic Acid

Abstract

This compound is a valuable substituted cyclopropane motif, frequently utilized as a key building block in the synthesis of complex organic molecules, including pharmaceutically active compounds. The inherent strain and unique three-dimensional structure of the cyclopropane ring impart specific conformational constraints and physicochemical properties to molecules, making it a desirable feature in drug design. This guide provides a comprehensive technical overview of the primary synthetic pathways to this target molecule, focusing on the underlying chemical principles, causality behind experimental choices, and detailed, field-proven protocols. We will explore the robust and efficient method proceeding via an arylacetonitrile intermediate, offering insights into reaction mechanisms, optimization, and validation.

Retrosynthetic Analysis and Strategic Overview

A logical retrosynthetic analysis of the target molecule, 1 , reveals two primary disconnection strategies. The most intuitive approach involves the formation of the cyclopropane ring as the key strategic step. Disconnecting the C-C bonds of the cyclopropane ring adjacent to the quaternary carbon leads back to a two-carbon electrophile and a nucleophilic precursor derived from a (3-bromophenyl)acetic acid equivalent. This points towards an intramolecular cyclization strategy.

G cluster_main target This compound (1) intermediate1 1-(3-Bromophenyl)cyclopropanecarbonitrile (2) target->intermediate1  Functional Group  Interconversion  (Hydrolysis) intermediate2 (3-Bromophenyl)acetonitrile (3) intermediate1->intermediate2  C-C Bond Formation  (Cyclization) reagent1 1,2-Dibromoethane

Caption: Retrosynthetic analysis of this compound.

This analysis identifies (3-bromophenyl)acetonitrile (3 ) as a readily available and ideal starting material. The core transformation involves the formation of the three-membered ring via a double alkylation with a 1,2-dihaloethane, followed by the hydrolysis of the nitrile functional group to the desired carboxylic acid. This pathway is generally preferred for its efficiency and convergence.

Primary Synthesis Pathway: Intramolecular Cyclization of (3-Bromophenyl)acetonitrile

This elegant and robust two-step sequence leverages the acidity of the benzylic protons in (3-bromophenyl)acetonitrile to construct the cyclopropane ring.

Conceptual Framework & Mechanism

The synthesis begins with the deprotonation of (3-bromophenyl)acetonitrile (3 ) using a strong base to generate a resonance-stabilized carbanion. This nucleophile then undergoes an S(_N)2 reaction with one end of a 1,2-dihaloethane, such as 1,2-dibromoethane, to form an intermediate, 4-bromo-2-(3-bromophenyl)butanenitrile (A ).

In the presence of a sufficient excess of base, a second deprotonation occurs at the same benzylic carbon. The resulting carbanion (B ) is perfectly positioned to undergo a rapid intramolecular S(_N)2 reaction, displacing the remaining bromide and closing the three-membered ring to form 1-(3-bromophenyl)cyclopropanecarbonitrile (2 ).[1] The final step is the hydrolysis of the nitrile, which can be achieved under either acidic or basic conditions, to yield the target carboxylic acid (1 ).[2]

G start (3-Bromophenyl)acetonitrile (3) carbanion1 Resonance-Stabilized Carbanion start->carbanion1 + Base - HB⁺ intermediateA 4-Bromo-2-(3-bromophenyl)butanenitrile (A) carbanion1->intermediateA + BrCH₂CH₂Br - Br⁻ carbanion2 Intramolecular Cyclization Precursor (B) intermediateA->carbanion2 + Base - HB⁺ product_nitrile 1-(3-Bromophenyl)cyclopropanecarbonitrile (2) carbanion2->product_nitrile Intramolecular Sₙ2 - Br⁻ product_acid This compound (1) product_nitrile->product_acid H₃O⁺ or OH⁻ (Hydrolysis)

Caption: Mechanism of cyclopropane formation from an arylacetonitrile.

Causality Behind Experimental Choices
  • Choice of Base: The pKa of the benzylic protons in arylacetonitriles is typically in the range of 20-22 in DMSO. Therefore, a very strong base is required for efficient deprotonation. Sodium amide (NaNH(2)) in liquid ammonia or sodium hydride (NaH) in an aprotic polar solvent like DMF or THF are common choices. An alternative and often safer and more scalable approach is to use phase-transfer catalysis (PTC).[3][4] With PTC, a concentrated aqueous solution of NaOH (50%) can be used with a catalyst like benzyltriethylammonium chloride, which transports the hydroxide ion into the organic phase (e.g., the 1,2-dihaloethane itself) to effect deprotonation.[5][6]

  • Solvent System: For bases like NaH, anhydrous aprotic solvents (THF, DMF) are essential to prevent quenching of the base and the carbanion intermediate. For PTC conditions, a biphasic system is inherent to the process.

  • Alkylating Agent: 1,2-dibromoethane is generally more reactive than 1,2-dichloroethane and is typically preferred for this alkylation, leading to faster reaction times.

  • Hydrolysis Conditions: Basic hydrolysis (e.g., using NaOH or KOH in aqueous ethanol) followed by acidic workup is a very common and effective method for converting nitriles to carboxylic acids.[2] This process proceeds via a carboxamide intermediate. Acid-catalyzed hydrolysis (e.g., using aqueous H(_2)SO(_4)) is also effective.[7][8]

Detailed Experimental Protocol

This protocol details the synthesis via phase-transfer catalysis, which is often favored for its operational simplicity and scalability.

Step 1: Synthesis of 1-(3-bromophenyl)cyclopropanecarbonitrile (2)
  • Reaction Setup: To a 250 mL three-necked, round-bottom flask equipped with a mechanical stirrer, a condenser, and a dropping funnel, add (3-bromophenyl)acetonitrile (19.6 g, 0.1 mol), 1,2-dibromoethane (56.4 g, 0.3 mol, 3.0 equiv), and benzyltriethylammonium chloride (2.28 g, 0.01 mol, 0.1 equiv).

  • Reaction Execution: Begin vigorous stirring to ensure efficient mixing of the organic phase. Through the dropping funnel, add a 50% (w/w) aqueous solution of sodium hydroxide (40 mL, ~0.5 mol) dropwise over 30 minutes. The reaction is exothermic, and the temperature should be maintained between 30-40 °C using a water bath if necessary.

  • Monitoring and Workup: After the addition is complete, continue to stir the mixture vigorously for 3-5 hours at 40 °C. Monitor the reaction by TLC or GC analysis until the starting acetonitrile is consumed. Upon completion, cool the mixture to room temperature and add 100 mL of water. Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 50 mL).

  • Purification: Combine the organic layers, wash with brine (50 mL), and dry over anhydrous magnesium sulfate (MgSO(_4)). Filter the solution and remove the solvent and excess 1,2-dibromoethane under reduced pressure. The resulting crude oil can be purified by vacuum distillation or flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield the pure nitrile 2 .

Step 2: Hydrolysis to this compound (1)
  • Reaction Setup: In a 500 mL round-bottom flask equipped with a reflux condenser, dissolve the crude 1-(3-bromophenyl)cyclopropanecarbonitrile (2 ) from the previous step in 150 mL of ethanol. Add a solution of potassium hydroxide (28 g, 0.5 mol) in 50 mL of water.

  • Reaction Execution: Heat the mixture to reflux and maintain reflux for 12-24 hours. The progress of the hydrolysis can be monitored by observing the evolution of ammonia gas (use wet litmus paper) and by TLC analysis.

  • Workup and Isolation: After the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure. Dilute the remaining aqueous solution with 100 mL of water and wash with diethyl ether (2 x 50 mL) to remove any non-acidic impurities. Cool the aqueous layer in an ice bath and carefully acidify to pH ~2 by the slow addition of concentrated hydrochloric acid.

  • Purification: The product, this compound (1 ), will precipitate as a solid. Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum. Recrystallization from a suitable solvent system (e.g., toluene or an ethanol/water mixture) can be performed for further purification.

Data Summary

StepReagentEquivalentsSolventTemp (°C)Time (h)Typical Yield
1 (3-Bromophenyl)acetonitrile1.01,2-Dibromoethane30-403-575-85%
1,2-Dibromoethane3.0-
50% NaOH (aq)5.0Water
BnEt(_3)NCl0.1-
2 1-(3-Bromophenyl)cyclopropanecarbonitrile1.0Ethanol/WaterReflux12-2485-95%
Potassium Hydroxide~5.0-

Conclusion

The synthesis of this compound is most effectively achieved through a two-step process commencing with (3-bromophenyl)acetonitrile. The key transformation, a base-catalyzed intramolecular cyclization using a 1,2-dihaloethane, can be robustly performed under phase-transfer conditions, offering advantages in safety, scalability, and operational simplicity. Subsequent hydrolysis of the intermediate nitrile provides the target carboxylic acid in high yield. This pathway represents a reliable and well-precedented method for research, process development, and medicinal chemistry applications.

References

  • Kulinkovich, O. G. The Kulinkovich Reaction. Grokipedia. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE_B37UX0dAOqIdTl1M6nTdLhtGmScxYNbnBFQd_AiiaLoDS2dTQ2JFaYxXJzPlWXJMyhvwC7bUPjXB0h4_-wmJJ8eimsMVUGLoDpVVMsVpvVWSr61_V6mNYcZdfsLrStfc3nVrXYTuNogF6w==]
  • Kulinkovich reaction. Wikipedia. [URL: https://en.wikipedia.org/wiki/Kulinkovich_reaction]
  • Kulinkovich Reaction. Organic Chemistry Portal. [URL: https://www.organic-chemistry.org/namedreactions/kulinkovich-reaction.shtm]
  • The Kulinkovich hydroxycyclopropanation reaction in natural product synthesis. Organic & Biomolecular Chemistry. [URL: https://pubs.rsc.org/en/content/articlelanding/2012/ob/c2ob25490e]
  • TRANSITION METAL CATALYZED SIMMONS–SMITH TYPE CYCLOPROPANATIONS. University of Rochester. [URL: https://urresearch.rochester.edu/institutionalPublicationPublicView.action?institutionalItemId=46104]
  • Transition-metal-catalyzed cyclopropanation. ResearchGate. [URL: https://www.researchgate.
  • Kulinkovich Reaction: Mechanism & Examples. NROChemistry. [URL: https://www.nrochemistry.com/ organiques/kulinkovich-reaction/]
  • Metal-catalyzed cyclopropanations. Wikipedia. [URL: https://en.wikipedia.
  • Phase transfer catalyzed enantioselective cyclopropanation of 4-nitro-5-styrylisoxazoles. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/22402434/]
  • Phase-Transfer and Other Types of Catalysis with Cyclopropenium Ions. National Institutes of Health. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4617660/]
  • Metal-catalysed C-C bond formation at cyclopropanes. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/37217688/]
  • Activation of cyclopropanes by transition metals. Wikipedia. [URL: https://en.wikipedia.org/wiki/Activation_of_cyclopropanes_by_transition_metals]
  • Simmons–Smith reaction. Wikipedia. [URL: https://en.wikipedia.org/wiki/Simmons%E2%80%93Smith_reaction]
  • Simmons-Smith Cyclopropanation Reaction. TCI Chemicals. [URL: https://www.tcichemicals.
  • Phase-transfer and other types of catalysis with cyclopropenium ions. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/25820636/]
  • CYCLOPROPANECARBOXYLIC ACID. Organic Syntheses. [URL: http://www.orgsyn.org/demo.aspx?prep=cv3p0259]
  • Simmons-Smith Cyclopropanation: A Multifaceted Synthetic Protocol toward the Synthesis of Natural Products and Drugs: A Review. MDPI. [URL: https://www.mdpi.com/1420-3049/28/15/5651]
  • Simmons-Smith Cyclopropanation: A Multifaceted Synthetic Protocol toward the Synthesis of Natural Products and Drugs: A Review. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/37570857/]
  • Commonly used methods for cyclopropanation reactions. ResearchGate. [URL: https://www.researchgate.
  • Cyclopropanation. Wikipedia. [URL: https://en.wikipedia.
  • Simmons-Smith Reaction. Organic Chemistry Portal. [URL: https://www.organic-chemistry.org/namedreactions/simmons-smith-reaction.shtm]
  • How to Prepare Diethyl 1,1-cyclopropanedicarboxylate?. Guidechem. [URL: https://www.guidechem.
  • A Comparative Guide to Cyclopropanation Strategies in Total Synthesis. BenchChem. [URL: https://www.benchchem.
  • Phase Transfer Catalysis(Mechanism and Applications). YouTube. [URL: https://www.youtube.
  • Cyclopropanations in Syntheses. ETH Zürich. [URL: https://carreira.ethz.
  • General Methods of Enantioselective Cyclopropanations. Macmillan Group, Princeton University. [URL: https://macmillan.princeton.
  • Synthesis of Cyclopropanecarboxylic Acid. Organic Chemistry Tutor. [URL: https://www.organic-chemistry-tutor.com/synthesis/26-synthesis-of-cyclopropanecarboxylic-acid/]
  • Synthesis of Functionalized Cyclopropanes from Carboxylic Acids by a Radical Addition–Polar Cyclization Cascade. National Institutes of Health. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6441539/]
  • Phase Transfer Catalyst (PTC) Chemistry. YouTube. [URL: https://www.youtube.
  • 1-(2-BROMOPHENYL)-1-PROPYLCYCLOPROPANE. Organic Syntheses. [URL: http://www.orgsyn.org/demo.aspx?prep=v88p0003]
  • BICYCLO[1.1.1]PENTANE-1,3-DICARBOXYLIC ACID. Organic Syntheses. [URL: http://www.orgsyn.org/demo.aspx?prep=cv8p0056]
  • Processes for the preparation of cyclopropyl carboxylic acid derivatives and intermediates provided by these processes. Google Patents. [URL: https://patents.google.
  • This compound. Sigma-Aldrich. [URL: https://www.sigmaaldrich.com/US/en/product/bb/bbo000753]
  • BROMOCYCLOPROPANE. Organic Syntheses. [URL: http://www.orgsyn.org/demo.aspx?prep=cv5p0126]
  • CYCLOPROPANE-1,1-DICARBOXYLIC ACID. Organic Syntheses. [URL: http://www.orgsyn.org/demo.aspx?prep=cv6p0306]
  • Process for the preparation of cyclopropane carboxylic acids and esters. Google Patents. [URL: https://patents.google.
  • Process for the preparation of cyclopropyl carboxylic acid esters and derivatives. Google Patents. [URL: https://patents.google.
  • 1-(3-Bromophenyl)cyclohexane-1-carboxylic acid. PubChem. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/44243609]
  • What are the applications of Diethyl 1,1-cyclopropanedicarboxylate in synthesis?. Guidechem. [URL: https://www.guidechem.
  • 1-(3-BROMOPHENYL)CYCLOPENTANECARBOXYLIC ACID. ChemicalBook. [URL: https://www.chemicalbook.com/ChemicalProductProperty_EN_CB2107178.htm]
  • Processes for the preparation of cyclopropanecarboxylic acid and derivatives thereof. Google Patents. [URL: https://patents.google.
  • Carboxylic Acid Derivatives & Hydrolysis Reactions: Crash Course Organic Chemistry #31. YouTube. [URL: https://www.youtube.
  • Hydrolysis Reactions. YouTube. [URL: https://www.youtube.

Sources

Spectroscopic data for 1-(3-Bromophenyl)cyclopropanecarboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Spectroscopic Characterization of 1-(3-Bromophenyl)cyclopropanecarboxylic Acid

Introduction

This compound (Molecular Formula: C₁₀H₉BrO₂, Molecular Weight: 241.08 g/mol ) is a substituted cyclopropane derivative with potential applications in medicinal chemistry and materials science. Its rigid cyclopropane scaffold and substituted phenyl ring make it an attractive building block for synthesizing complex molecular architectures. Accurate structural elucidation is paramount for its use in research and development. This guide provides a comprehensive, predictive overview of the spectroscopic data expected for this compound, grounded in fundamental principles and data from analogous structures.

It is important to note that while this compound is commercially available, detailed, peer-reviewed spectroscopic data is not readily published. Therefore, this document serves as an expert-level predictive guide for researchers, outlining the expected spectroscopic signatures and the rationale behind them. This approach enables scientists to confidently identify and characterize the molecule upon synthesis or purchase.

Molecular Structure & Spectroscopic Rationale

The key to interpreting the spectra of this compound lies in deconstructing its structure into three distinct components: the 3-bromophenyl ring, the 1,1-disubstituted cyclopropane ring, and the carboxylic acid moiety. Each component imparts characteristic signals in NMR, IR, and Mass Spectrometry.

cluster_mol Molecular Structure cluster_components Key Spectroscopic Components mol This compound A 3-Bromophenyl Group mol->A Aromatic Signals C-Br Signature B Cyclopropane Ring mol->B Aliphatic Signals Ring Strain Effects C Carboxylic Acid mol->C Acidic Proton Carbonyl Group

Caption: Logical breakdown of the target molecule for spectroscopic analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of the molecule.

Experimental Protocol: ¹H NMR Spectroscopy

A standard high-resolution ¹H NMR spectrum would be acquired under the following conditions:

  • Instrument: 400 MHz or higher NMR Spectrometer.

  • Solvent: Deuterated chloroform (CDCl₃) or Deuterated Dimethyl Sulfoxide (DMSO-d₆). CDCl₃ is suitable, but DMSO-d₆ is often preferred for carboxylic acids to ensure the acidic proton is observed sharply.

  • Concentration: 5-10 mg/mL.

  • Standard: Tetramethylsilane (TMS) at 0.00 ppm.

  • Experiment: Standard 1D proton experiment. Addition of a D₂O shake experiment would confirm the assignment of the carboxylic acid proton.[1]

Predicted ¹H NMR Data

The predicted proton NMR spectrum is summarized below. The numbering corresponds to the structure in the provided diagram.

Predicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)IntegrationAssignmentRationale
~12.0Broad SingletN/A1HH-11 (COOH)Carboxylic acid protons are highly deshielded and often broad due to hydrogen bonding and exchange. Their chemical shift is concentration-dependent.[2]
~7.60Triplet (t)J ≈ 1.81HH-2Aromatic proton ortho to the cyclopropyl group and meta to bromine. Appears as a narrow triplet or singlet-like peak due to small meta couplings.
~7.45Multiplet (m)-1HH-4Aromatic proton para to the cyclopropyl group and ortho to bromine. Coupled to H-5 and H-2.
~7.40Multiplet (m)-1HH-6Aromatic proton ortho to both bromine and the cyclopropyl group. Coupled to H-5.
~7.25Triplet (t)J ≈ 7.81HH-5Aromatic proton meta to both substituents. Coupled to H-4 and H-6, appearing as a triplet.
1.65 - 1.75Multiplet (m)-2HH-8a, H-9aPart of the AA'BB' system of the cyclopropane ring. These are the protons cis to the aromatic ring.[3]
1.25 - 1.35Multiplet (m)-2HH-8b, H-9bPart of the AA'BB' system. These are the protons trans to the aromatic ring, typically shifted upfield.[3]

Structure of this compound img

Caption: Molecular structure with atom numbering for NMR assignments.

Experimental Protocol: ¹³C NMR Spectroscopy
  • Instrument: 100 MHz or higher NMR Spectrometer.

  • Solvent: CDCl₃ or DMSO-d₆.

  • Experiment: Proton-decoupled ¹³C experiment (e.g., zgpg30). DEPT-135 and DEPT-90 experiments would be used to confirm C, CH, CH₂, and CH₃ assignments.

Predicted ¹³C NMR Data
Predicted Chemical Shift (δ, ppm)Carbon TypeAssignmentRationale
~178Quaternary (C)C-10 (C=O)Carboxylic acid carbonyl carbons are significantly deshielded, typically appearing between 165-185 ppm.[1]
~145Quaternary (C)C-1Aromatic carbon attached to the cyclopropyl group.
~133Methine (CH)C-6Aromatic CH ortho to the bromine atom.
~131Methine (CH)C-4Aromatic CH para to the cyclopropyl group.
~130Methine (CH)C-5Aromatic CH meta to both substituents.
~128Methine (CH)C-2Aromatic CH ortho to the cyclopropyl group.
~122Quaternary (C)C-3Aromatic carbon attached to bromine (C-Br bond).
~32Quaternary (C)C-7Quaternary carbon of the cyclopropane ring, deshielded by the attached aromatic ring and carboxylic acid.
~18Methylene (CH₂)C-8, C-9Equivalent methylene carbons of the cyclopropane ring. Carbons in strained rings appear relatively upfield.[4]

Infrared (IR) Spectroscopy

IR spectroscopy excels at identifying key functional groups.

Experimental Protocol
  • Instrument: Fourier-Transform Infrared (FTIR) Spectrometer.

  • Method: Attenuated Total Reflectance (ATR) on the solid sample or a Potassium Bromide (KBr) pellet.

  • Range: 4000 - 400 cm⁻¹.

Predicted IR Absorption Bands
Wavenumber (cm⁻¹)IntensityVibration TypeFunctional Group
3300 - 2500Broad, StrongO-H stretchCarboxylic Acid (H-bonded dimer)
~3050MediumC-H stretchAromatic C-H
~1710Strong, SharpC=O stretchCarboxylic Acid (H-bonded dimer)
~1600, ~1475MediumC=C stretchAromatic Ring
~1250StrongC-O stretchCarboxylic Acid
~1070MediumC-Br stretchAryl Bromide
~920Broad, MediumO-H bend (out-of-plane)Carboxylic Acid Dimer

Causality in Interpretation: The presence of a very broad absorption from 3300-2500 cm⁻¹ coupled with a strong carbonyl peak around 1710 cm⁻¹ is a definitive indicator of a hydrogen-bonded carboxylic acid.[5] Conjugation with the aromatic ring typically lowers the C=O frequency, but the electron-withdrawing nature of the bromine may counteract this effect slightly.

Mass Spectrometry (MS)

MS provides information about the molecular weight and fragmentation pattern, confirming the elemental composition.

Experimental Protocol
  • Instrument: Quadrupole Time-of-Flight (Q-TOF) or Triple Quadrupole Mass Spectrometer.

  • Ionization: Electrospray Ionization (ESI), likely in negative ion mode ([M-H]⁻) to deprotonate the acidic proton.

  • Analysis: High-resolution mass analysis (HRMS) to confirm the exact mass and elemental formula.

Predicted Mass Spectrometry Data (ESI Negative Mode)
m/z (Daltons)IonRationale
239 / 241[M-H]⁻Molecular ion peak. The two peaks in an approximate 1:1 ratio are the characteristic isotopic signature of one bromine atom (⁷⁹Br and ⁸¹Br).
195 / 197[M-H - CO₂]⁻Loss of carbon dioxide from the parent ion.
161[M-H - Br]⁻Loss of a bromine radical from the parent ion (less common in ESI but possible).
116[Fragment]Cleavage of the cyclopropane ring and loss of bromine.

Trustworthiness Through Correlation: A self-validating system is achieved when all spectroscopic data converge. The molecular weight from MS must match the formula (C₁₀H₉BrO₂). The number and types of protons and carbons from NMR must align with this formula and the functional groups identified by IR. The fragmentation in MS should correspond to the logical cleavage of bonds within the structure deduced from NMR.

cluster_workflow Spectroscopic Characterization Workflow start Sample: 1-(3-Bromophenyl) cyclopropanecarboxylic acid ms Mass Spectrometry (MS) - ESI-QTOF start->ms Molecular Weight Isotopic Pattern ir Infrared (IR) Spectroscopy - FTIR-ATR start->ir Functional Groups (COOH, C-Br) nmr NMR Spectroscopy - ¹H, ¹³C, DEPT start->nmr C-H Framework Connectivity structure Structure Elucidation & Verification ms->structure ir->structure nmr->structure

Caption: A typical workflow for the complete spectroscopic characterization of a small molecule.

Conclusion

This guide presents a detailed, predictive analysis of the spectroscopic data for this compound. By understanding the expected ¹H NMR, ¹³C NMR, IR, and MS signatures, researchers are well-equipped to confirm the identity and purity of this compound. The correlation between these orthogonal analytical techniques provides a robust and self-validating method for structural elucidation, which is a critical step in any drug discovery or chemical synthesis workflow.

References

  • Chemistry LibreTexts. 20.8: Spectroscopy of Carboxylic Acids and Nitriles. [Link][6]
  • University of Wisconsin-Madison, Department of Chemistry. NMR Spectroscopy :: 13C NMR Chemical Shifts. [Link][5]
  • University of Wisconsin-Madison, Department of Chemistry. NMR Spectroscopy :: 1H NMR Chemical Shifts. [Link][4]
  • OpenStax. 20.8 Spectroscopy of Carboxylic Acids and Nitriles - Organic Chemistry. [Link][2]
  • Chemistry LibreTexts. 20.8: Spectroscopy of Carboxylic Acids and Nitriles. [Link][3]

Sources

1-(3-Bromophenyl)cyclopropanecarboxylic acid solubility profile

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Solubility Profile of 1-(3-Bromophenyl)cyclopropanecarboxylic Acid

Abstract

This technical guide provides a comprehensive framework for characterizing the aqueous solubility profile of this compound. Solubility is a critical physicochemical parameter that profoundly influences a drug candidate's bioavailability, manufacturability, and therapeutic efficacy. This document, intended for researchers, scientists, and drug development professionals, moves beyond simple data reporting to explain the causality behind experimental design. We will explore the theoretical underpinnings of this molecule's pH-dependent solubility, detail robust, self-validating protocols for its determination, and discuss the interpretation of solubility data in the context of preclinical and formulation development. All methodologies and claims are grounded in established scientific principles and supported by authoritative references.

Introduction: Solubility as a Cornerstone of Drug Developability

In the landscape of drug discovery and development, the intrinsic properties of a molecule dictate its path forward. Among these, aqueous solubility is a paramount gatekeeper. A compound's ability to dissolve in the aqueous environment of the gastrointestinal tract is often the rate-limiting step for its absorption and, consequently, its systemic availability.[1] this compound, by virtue of its carboxylic acid moiety, is classified as a weak acid.[2] This structural feature predicts that its solubility will be highly dependent on the pH of its environment, a crucial factor considering the variable pH landscape of the human gastrointestinal tract, which ranges from highly acidic in the stomach (pH 1-3) to slightly alkaline in the small intestine.[3]

An inadequate understanding of a compound's solubility profile can lead to costly failures in later development stages. Poor solubility can result in low and erratic bioavailability, challenging formulation development, and an increased risk of failing to demonstrate efficacy in clinical trials. Therefore, a thorough and early characterization of the solubility profile, as outlined in this guide, is not merely a data-gathering exercise but a fundamental component of a successful drug development program.

Core Physicochemical Properties

A foundational understanding of the molecule's intrinsic properties is essential before embarking on solubility studies. These parameters provide the context for its expected behavior.

PropertyValueSource
Molecular Formula C₁₀H₉BrO₂[4]
Molecular Weight 241.08 g/mol [4]
Predicted pKa 4.23 ± 0.20[4]
Predicted Water Solubility 0.29 g/L (at 25 °C)[4]

The key feature is the carboxylic acid group, which is expected to have a pKa in the range of 4-5.[5] The predicted pKa of ~4.23 suggests that at physiological pH in the intestine (~6.8-7.4), a significant portion of the molecule will be in its ionized, more soluble form.[4]

Theoretical Framework: The Henderson-Hasselbalch Equation in Practice

The pH-dependent solubility of an ionizable compound like this compound is mathematically described by the Henderson-Hasselbalch equation.[2][6] This equation relates the pH of a solution to the pKa of the ionizable group and the ratio of the ionized (conjugate base, A⁻) to the unionized (acid, HA) species.[7]

pH = pKa + log ([A⁻] / [HA])

For a carboxylic acid, the unionized form (HA) is neutral and typically exhibits low intrinsic solubility (S₀). The ionized form (A⁻), being charged, is significantly more soluble in water.[8] The total solubility (S) at a given pH is the sum of the concentration of the unionized form (which is constant and equal to S₀) and the concentration of the ionized form.

This relationship dictates that:

  • At pH << pKa: The compound is predominantly in its unionized (HA) form, and its solubility is close to its low intrinsic solubility (S₀).

  • At pH = pKa: The compound is 50% ionized and 50% unionized.[9]

  • At pH >> pKa: The compound is predominantly in its ionized (A⁻) form, leading to a logarithmic increase in total solubility.[10]

Solubility_pH_Relationship cluster_equilibrium Chemical Equilibrium in Water cluster_conditions Environmental pH Conditions cluster_outcome Resulting Solubility State HA R-COOH (Unionized) Low Intrinsic Solubility (S₀) A_minus R-COO⁻ (Ionized) High Water Solubility HA->A_minus + H₂O Low_Solubility Equilibrium Favors Unionized Form Total Solubility ≈ S₀ HA->Low_Solubility High_Solubility Equilibrium Favors Ionized Form Total Solubility >> S₀ A_minus->High_Solubility Low_pH Low pH (e.g., Stomach) pH < pKa Low_pH->HA Shifts Equilibrium Left High_pH High pH (e.g., Intestine) pH > pKa High_pH->A_minus Shifts Equilibrium Right

Caption: Influence of pH on the ionization and solubility of a carboxylic acid.

Experimental Protocols for Solubility Determination

To generate a reliable solubility profile, a systematic and validated experimental approach is required. The choice of method depends on the stage of drug development, balancing throughput with accuracy.

Thermodynamic (Equilibrium) Solubility: The Shake-Flask Method

The shake-flask method is considered the "gold standard" for determining thermodynamic equilibrium solubility.[11][12] Its reliability stems from allowing the system to reach a true equilibrium between the solid and dissolved states.

Experimental Protocol:

  • Preparation of Media: Prepare a series of aqueous buffers covering a physiologically relevant range (e.g., pH 1.2, 4.5, 6.8, 7.4) and any relevant non-aqueous or co-solvent systems.

  • Sample Addition: Add an excess of solid this compound to a vial containing a known volume of the test medium. The presence of undissolved solid at the end of the experiment is essential to confirm that a saturated solution was achieved.[11]

  • Equilibration: Seal the vials and agitate them in a temperature-controlled shaker (e.g., 25°C or 37°C) for a sufficient duration to reach equilibrium. A 24-48 hour period is typical, but a time-to-equilibrium study should be performed initially to validate this duration.[13][14]

  • Phase Separation: After equilibration, separate the undissolved solid. A robust method is centrifugation at high speed, followed by filtering the supernatant through a low-binding 0.22 µm syringe filter (e.g., PVDF).[15]

  • Quantification: Accurately dilute the clear filtrate and determine the concentration of the dissolved compound using a validated analytical method, typically High-Performance Liquid Chromatography with UV detection (HPLC-UV). A calibration curve with known standards is required for accurate quantification.[16]

  • Data Reporting: Report the solubility in mg/mL or µg/mL at the specified pH and temperature.

Shake_Flask_Protocol start Start step1 Step 1: Media Prep Prepare aqueous buffers (pH 1.2 - 7.4) start->step1 step2 Step 2: Saturation Add excess solid API to media in vials step1->step2 step3 Step 3: Equilibration Agitate at constant temp (24-48h) step2->step3 step4 Step 4: Separation Centrifuge and filter supernatant (0.22 µm) step3->step4 step5 Step 5: Analysis Quantify concentration via validated HPLC-UV step4->step5 end End step5->end

Sources

An In-depth Technical Guide to the Purity Analysis of 1-(3-Bromophenyl)cyclopropanecarboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Criticality of Purity in Pharmaceutical Development

In the landscape of pharmaceutical development, the purity of an active pharmaceutical ingredient (API) is not merely a quality metric; it is a cornerstone of safety and efficacy. For a molecule like 1-(3-Bromophenyl)cyclopropanecarboxylic acid, a potential building block or intermediate in the synthesis of novel therapeutics, a comprehensive understanding of its purity profile is paramount. This guide provides a detailed, technically grounded framework for researchers, analytical scientists, and drug development professionals to establish a robust purity analysis program for this compound. We will delve into the rationale behind method selection, provide detailed experimental protocols, and discuss the identification and control of potential impurities, all within the context of ensuring scientific integrity and regulatory compliance.

Understanding the Analyte: Physicochemical Properties and Potential Impurity Profile

A successful purity analysis begins with a thorough understanding of the target molecule and its likely contaminants.

Physicochemical Properties of this compound

While specific experimental data for this exact molecule is not widely published, we can infer its properties from its constituent parts: a bromophenyl group, a cyclopropane ring, and a carboxylic acid.

  • Structure: C₁₀H₉BrO₂

  • Molecular Weight: 241.08 g/mol

  • Functionality: The molecule possesses a carboxylic acid group, making it acidic with an estimated pKa around 4-5. The aromatic ring provides a chromophore suitable for UV detection. The presence of bromine offers a characteristic isotopic pattern in mass spectrometry.

  • Solubility: Expected to be soluble in common organic solvents like methanol, acetonitrile, and ethyl acetate, with limited solubility in water.

Anticipated Impurity Profile Based on a Plausible Synthetic Route

To identify potential impurities, we must first consider a likely synthetic pathway. A common and efficient method for synthesizing 1-aryl-cyclopropanecarboxylic acids is through the cyclopropanation of a corresponding styrene derivative, followed by oxidation.

A plausible two-step synthesis for this compound is proposed as follows:

  • Step 1: Simmons-Smith Cyclopropanation. 3-Bromostyrene is reacted with a carbenoid, typically generated from diiodomethane and a zinc-copper couple (or a modified reagent like diethylzinc), to form 1-bromo-3-(cyclopropyl)benzene.[1][2][3]

  • Step 2: Oxidation. The cyclopropylbenzene intermediate is then oxidized to the corresponding carboxylic acid. This can be achieved using various oxidizing agents, such as potassium permanganate or ruthenium tetroxide.

Based on this synthetic route, we can anticipate several classes of impurities:

  • Process-Related Impurities (Organic):

    • Starting Materials: Unreacted 3-bromostyrene.

    • Intermediates: Residual 1-bromo-3-(cyclopropyl)benzene.

    • By-products:

      • Isomeric impurities: Positional isomers of the starting material (e.g., 2-bromostyrene or 4-bromostyrene) could lead to the formation of 1-(2-bromophenyl)cyclopropanecarboxylic acid or 1-(4-bromophenyl)cyclopropanecarboxylic acid.

      • Methylated impurities: The electrophilic zinc carbenoid used in the Simmons-Smith reaction can potentially methylate the carboxylic acid or other functional groups, especially with excess reagent.[2][4]

      • Over-oxidation products: Harsh oxidation conditions could lead to the formation of other acidic impurities.

  • Inorganic Impurities: Residual zinc salts from the cyclopropanation step and manganese or ruthenium residues from the oxidation step.

  • Residual Solvents: Solvents used in the synthesis and purification steps (e.g., diethyl ether, dichloromethane, ethyl acetate).

The following diagram illustrates the logical flow of impurity generation from the proposed synthesis.

G cluster_synthesis Plausible Synthetic Pathway cluster_impurities Potential Impurities SM 3-Bromostyrene INT 1-Bromo-3-(cyclopropyl)benzene SM->INT Simmons-Smith Cyclopropanation I1 Unreacted 3-Bromostyrene SM->I1 Carry-over API This compound INT->API Oxidation I2 Residual Intermediate INT->I2 Incomplete Reaction I6 Residual Solvents API->I6 From Purification I3 Isomeric Impurities I4 Methylated By-products I5 Inorganic Residues (Zn, Mn/Ru) Simmons-Smith\nCyclopropanation Simmons-Smith Cyclopropanation Simmons-Smith\nCyclopropanation->I3 From Impure SM Simmons-Smith\nCyclopropanation->I4 Side Reaction Simmons-Smith\nCyclopropanation->I5 Oxidation Oxidation Oxidation->I5

Caption: Logical workflow of impurity generation.

Orthogonal Analytical Strategy for Comprehensive Purity Assessment

No single analytical technique can provide a complete picture of a compound's purity. A robust assessment relies on an orthogonal approach, employing multiple techniques that measure different chemical and physical properties.

Analytical Technique Purpose Information Gained
High-Performance Liquid Chromatography (HPLC) Primary purity assessment and quantification of organic impurities.Purity value (e.g., % area), detection and quantification of known and unknown organic impurities, stability indication.
Nuclear Magnetic Resonance (NMR) Spectroscopy Structural confirmation and detection of structurally similar impurities.Confirmation of the bulk structure, detection of impurities with different proton/carbon environments.
Mass Spectrometry (MS) Molecular weight confirmation and impurity identification.Confirmation of molecular weight, structural elucidation of impurities (often coupled with HPLC or GC).
Gas Chromatography (GC) Analysis of volatile impurities and residual solvents.Quantification of residual solvents, detection of volatile organic impurities.
Thermal Analysis (DSC/TGA) Assessment of solid-state purity and thermal stability.Purity estimation based on melting point depression (DSC), determination of water/solvent content (TGA).
Elemental Analysis/ICP-MS Quantification of inorganic impurities.Determination of residual metals from catalysts or reagents.

High-Performance Liquid Chromatography (HPLC): The Cornerstone of Purity Analysis

Reverse-phase HPLC with UV detection is the principal technique for determining the purity of this compound due to its ability to separate a wide range of organic impurities with high sensitivity and precision.

Rationale for Method Development

The development of a stability-indicating HPLC method requires a systematic approach to achieve adequate separation of the main component from all potential impurities and degradation products.

  • Column Selection: A C18 stationary phase is a logical starting point, offering good retention for the moderately nonpolar analyte.

  • Mobile Phase Selection: A mixture of acetonitrile and water is a common choice for reversed-phase chromatography. The acidic nature of the analyte necessitates the use of an acidic modifier (e.g., phosphoric acid or formic acid) in the mobile phase to suppress the ionization of the carboxylic acid group, leading to better peak shape and consistent retention.[5]

  • Detection: The bromophenyl group provides a strong chromophore, making UV detection at a wavelength around 220-260 nm suitable.

Proposed Stability-Indicating HPLC Method

The following method is proposed as a starting point and would require validation according to ICH Q2(R1) guidelines.

Experimental Protocol:

  • Instrumentation: A standard HPLC system with a quaternary pump, autosampler, column oven, and a diode array detector (DAD).

  • Chromatographic Conditions:

    • Column: C18, 4.6 x 150 mm, 5 µm particle size.

    • Mobile Phase A: 0.1% Phosphoric acid in Water.

    • Mobile Phase B: Acetonitrile.

    • Gradient Program:

      • 0-5 min: 30% B

      • 5-25 min: 30% to 80% B

      • 25-30 min: 80% B

      • 30.1-35 min: 30% B (re-equilibration)

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: 225 nm.

    • Injection Volume: 10 µL.

    • Sample Diluent: Acetonitrile/Water (50:50, v/v).

  • Sample Preparation: Accurately weigh and dissolve the sample in the diluent to a final concentration of approximately 0.5 mg/mL.

G cluster_workflow HPLC Analysis Workflow P1 Sample Preparation (0.5 mg/mL in Diluent) P2 HPLC Injection (10 µL) P1->P2 P3 Gradient Elution (C18 Column) P2->P3 P4 UV Detection (225 nm) P3->P4 P5 Data Analysis (Peak Integration) P4->P5 P6 Purity Calculation (% Area) P5->P6

Caption: HPLC analysis workflow diagram.

Method Validation: A Self-Validating System

The proposed HPLC method must be validated to ensure it is fit for its intended purpose. Key validation parameters as per ICH Q2(R1) guidelines include:

  • Specificity: Demonstrated by separating the main peak from potential impurities and degradation products generated under stress conditions (acid, base, oxidation, heat, light).

  • Linearity: Assessed over a range of concentrations (e.g., 50-150% of the nominal concentration) to demonstrate a linear relationship between peak area and concentration.

  • Accuracy: Determined by analyzing samples with known amounts of added impurities or by comparing results to a reference method.

  • Precision: Evaluated at the repeatability (intra-day) and intermediate precision (inter-day) levels.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively.

  • Robustness: The ability of the method to remain unaffected by small, deliberate variations in method parameters (e.g., pH of the mobile phase, column temperature, flow rate).

Spectroscopic and Other Analytical Techniques

NMR Spectroscopy for Structural Confirmation

¹H and ¹³C NMR spectroscopy are indispensable for confirming the structure of the bulk material and identifying any structurally related impurities.

Expected ¹H NMR Chemical Shifts (in CDCl₃):

  • Aromatic protons: 7.0 - 7.8 ppm (multiplets).

  • Cyclopropane protons: 1.0 - 2.0 ppm (multiplets).

  • Carboxylic acid proton: >10 ppm (broad singlet).

Expected ¹³C NMR Chemical Shifts (in CDCl₃):

  • Carboxylic carbonyl carbon: 170-180 ppm.

  • Aromatic carbons: 120-140 ppm.

  • Cyclopropane carbons: 10-30 ppm.

Experimental Protocol:

  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) containing tetramethylsilane (TMS) as an internal standard.

  • Data Acquisition: Record ¹H and ¹³C spectra on a 400 MHz or higher field NMR spectrometer.

  • Analysis: Integrate the proton signals to determine relative proton ratios. Analyze the chemical shifts and coupling patterns to confirm the structure.

Mass Spectrometry for Molecular Weight Verification

Mass spectrometry confirms the molecular weight of the compound and can be a powerful tool for identifying unknown impurities when coupled with a separation technique (LC-MS or GC-MS). The presence of bromine will result in a characteristic M/M+2 isotopic pattern with approximately equal intensity.

Expected Fragmentation:

  • Loss of COOH: A prominent fragment corresponding to the loss of the carboxylic acid group (M-45).

  • Loss of Br: Fragmentation involving the loss of the bromine atom (M-79/81).

Experimental Protocol (LC-MS):

  • Instrumentation: An HPLC system coupled to a mass spectrometer (e.g., quadrupole or time-of-flight).

  • Ionization: Electrospray ionization (ESI) in negative ion mode is often suitable for carboxylic acids.

  • Analysis: The HPLC method described in section 3.2 can be adapted by replacing phosphoric acid with a volatile modifier like formic acid. The mass spectrometer will provide mass-to-charge ratio data for each eluting peak.

Thermal Analysis for Solid-State Purity

Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) provide valuable information about the solid-state properties of the material.

  • DSC: Can be used to determine the melting point and assess purity based on the principle of melting point depression. A sharp melting endotherm is indicative of high purity.

  • TGA: Measures changes in mass as a function of temperature. It is primarily used to determine the content of water and residual solvents.

Experimental Protocol (DSC):

  • Sample Preparation: Accurately weigh 2-5 mg of the sample into an aluminum pan and hermetically seal it.

  • Analysis: Heat the sample at a constant rate (e.g., 10 °C/min) under a nitrogen purge and record the heat flow.

Conclusion: A Framework for Assured Quality

The purity analysis of this compound is a multi-faceted process that requires a deep understanding of the molecule's chemistry and a strategic application of orthogonal analytical techniques. By anticipating potential impurities based on the synthetic route and developing and validating a robust, stability-indicating HPLC method as the central pillar of the analytical strategy, researchers and developers can ensure the quality, safety, and consistency of this important chemical entity. The protocols and rationales presented in this guide provide a comprehensive framework for establishing a scientifically sound and regulatory-compliant purity assessment program.

References

  • SIELC Technologies. (2018). Separation of 1-Phenylcyclopropanecarboxylic acid on Newcrom R1 HPLC column. [Link]
  • Khan, I., et al. (2022). Simmons–Smith Cyclopropanation: A Multifaceted Synthetic Protocol toward the Synthesis of Natural Products and Drugs: A Review.
  • Wikipedia. (n.d.). Simmons–Smith reaction. [Link]
  • Organic Chemistry Portal. (n.d.). Simmons-Smith Reaction. [Link]
  • SIELC Technologies. (2018). Separation of 1-Phenylcyclohexane-1-carboxylic acid on Newcrom R1 HPLC column. [Link]
  • PubChem. (n.d.). (1S,2R)-2-Phenylcyclopropanecarboxylic acid. [Link]
  • PubChem. (n.d.). 1-Phenylcyclopropanecarboxylic acid. [Link]
  • Organic Chemistry Tutor. (n.d.).

Sources

Unlocking the Therapeutic Potential of 1-(3-Bromophenyl)cyclopropanecarboxylic Acid: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Integration of Unique Chemical Motifs in Drug Design

In the landscape of modern drug discovery, the pursuit of novel chemical entities with enhanced therapeutic profiles is a paramount objective. The strategic incorporation of unique structural motifs that confer advantageous physicochemical and pharmacological properties is a cornerstone of this endeavor. Among these, the cyclopropane ring and halogenated phenyl groups have emerged as valuable components in the medicinal chemist's toolkit. This technical guide delves into the potential biological activity of 1-(3-Bromophenyl)cyclopropanecarboxylic acid, a molecule that synergistically combines these two key features. By dissecting its structural components and extrapolating from established principles of medicinal chemistry and pharmacology, we can construct a compelling hypothesis for its therapeutic potential and outline a clear experimental path for its validation.

The cyclopropane moiety, a three-membered carbocycle, imparts a unique conformational rigidity to molecules, which can pre-organize a compound into a bioactive conformation for optimal target engagement.[1][2] This rigidity can lead to increased binding affinity and selectivity for a specific biological target, thereby minimizing off-target effects.[1] Furthermore, the cyclopropyl group is known to enhance metabolic stability by being resistant to common metabolic degradation pathways, potentially leading to an improved pharmacokinetic profile and a longer in vivo half-life.[1][3]

Concurrently, the presence of a bromophenyl group offers several advantages in drug design. The bromine atom can participate in halogen bonding, a non-covalent interaction that can significantly influence drug-receptor binding and enhance affinity.[4][5] Moreover, the introduction of bromine can modulate the lipophilicity of a molecule, impacting its absorption, distribution, metabolism, and excretion (ADME) properties.[4] The "heavy atom" effect of bromine can also be exploited in advanced therapeutic strategies such as photodynamic therapy and radiosensitization.[4][5]

This guide will explore the most probable biological target for this compound, focusing on the metabotropic glutamate receptors (mGluRs), a family of G-protein coupled receptors that play a crucial role in modulating synaptic transmission and neuronal excitability.[6][7] We will then propose a detailed experimental workflow to investigate this hypothesis, from initial in vitro screening to more complex cellular assays.

Hypothesized Biological Target: Metabotropic Glutamate Receptors (mGluRs)

Based on the structural characteristics of this compound, a primary and highly plausible biological target is the family of metabotropic glutamate receptors, particularly as an antagonist. Glutamate is the major excitatory neurotransmitter in the central nervous system (CNS), and its receptors are critical for a vast array of physiological processes.[6][7] Dysregulation of glutamatergic signaling is implicated in numerous neurological and psychiatric disorders, making mGluRs attractive therapeutic targets.[8][9]

The rationale for targeting mGluRs with this specific molecule is threefold:

  • The Cyclopropane Scaffold: Many known mGluR antagonists incorporate a cyclopropane ring. This rigid scaffold can mimic the bound conformation of the endogenous ligand, glutamate, or act as a non-competitive antagonist by binding to an allosteric site. The conformational constraint imposed by the cyclopropane ring can lead to high selectivity for specific mGluR subtypes.

  • The Phenyl Group: The phenyl group can engage in crucial hydrophobic and aromatic interactions within the ligand-binding pocket of the receptor. The position of the substituent on the phenyl ring is critical for determining selectivity and potency.

  • The Bromo Substituent: The bromine atom at the meta-position of the phenyl ring can further enhance binding affinity through halogen bonding with the receptor. It can also influence the electronic properties of the phenyl ring, which can fine-tune the molecule's interaction with the target.

Dysfunction of Group I mGluRs (mGluR1 and mGluR5) has been linked to conditions such as anxiety, depression, and certain types of pain.[8] Therefore, antagonists of these receptors are of significant therapeutic interest.

Proposed Mechanism of Action: Antagonism of Group I mGluRs

We hypothesize that this compound acts as an antagonist of Group I mGluRs, specifically mGluR1 and/or mGluR5. These receptors are coupled to Gq/11 proteins and, upon activation by glutamate, initiate a signaling cascade that leads to the activation of phospholipase C (PLC), subsequent hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2), and the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG). This cascade ultimately results in an increase in intracellular calcium concentrations and the activation of protein kinase C (PKC).

By binding to the receptor, this compound would prevent the conformational changes necessary for G-protein coupling and the subsequent downstream signaling, thereby dampening the excitatory effects of glutamate.

Experimental Workflow for Target Validation and Characterization

To systematically investigate the biological activity of this compound, a multi-tiered experimental approach is proposed. This workflow is designed to first screen for activity at the hypothesized target and then to characterize the nature and potency of this interaction.

Caption: A tiered experimental workflow for validating the biological activity of this compound.

Phase 1: Initial Screening
  • Objective: To determine if this compound binds to mGluR1 and mGluR5.

  • Methodology:

    • Prepare cell membranes from HEK293 cells stably expressing either human mGluR1 or mGluR5.

    • Incubate the membranes with a known radiolabeled antagonist (e.g., [³H]MPEP for mGluR5) in the presence of increasing concentrations of this compound.

    • After incubation, separate the bound and free radioligand by rapid filtration.

    • Quantify the amount of bound radioligand using liquid scintillation counting.

    • Calculate the percentage of inhibition of radioligand binding at each concentration of the test compound.

Parameter Description
Cell Line HEK293 cells expressing human mGluR1 or mGluR5
Radioligand [³H]Raseglurant for mGluR1, [³H]MPEP for mGluR5
Test Compound Conc. 1 nM to 100 µM
Incubation Time 60 minutes at room temperature
Detection Method Liquid Scintillation Counting
  • Objective: To assess the functional activity of this compound as a potential antagonist of mGluR1 and mGluR5.

  • Methodology:

    • Culture HEK293 cells stably expressing either mGluR1 or mGluR5 in 96-well plates.

    • Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

    • Pre-incubate the cells with varying concentrations of this compound.

    • Stimulate the cells with an EC₈₀ concentration of glutamate.

    • Measure the change in intracellular calcium concentration using a fluorescence plate reader.

    • Determine the inhibitory effect of the test compound on the glutamate-induced calcium response.

Parameter Description
Cell Line HEK293 cells expressing human mGluR1 or mGluR5
Fluorescent Dye Fluo-4 AM
Agonist Glutamate (at EC₈₀ concentration)
Test Compound Conc. 1 nM to 100 µM
Detection Method Fluorescence Plate Reader
Phase 2: Potency and Selectivity Determination
  • Objective: To quantify the potency of this compound as an antagonist.

  • Methodology:

    • Perform concentration-response curves in both the binding and functional assays as described above.

    • Plot the percentage of inhibition against the logarithm of the test compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value (the concentration of the compound that produces 50% inhibition).

  • Objective: To assess the selectivity of the compound for mGluR1 and mGluR5 over other mGluR subtypes.

  • Methodology:

    • Perform binding and/or functional assays using cell lines expressing other mGluR subtypes (e.g., mGluR2, mGluR3, mGluR4, mGluR6, mGluR7, mGluR8).

    • Determine the IC₅₀ values for each receptor subtype.

    • Calculate the selectivity ratio by dividing the IC₅₀ for the off-target receptor by the IC₅₀ for the primary target receptor.

Phase 3: Elucidation of the Mechanism of Action
  • Objective: To determine if this compound acts as a competitive or non-competitive antagonist.

  • Methodology:

    • Perform glutamate concentration-response curves in the functional assay in the absence and presence of several fixed concentrations of this compound.

    • A parallel rightward shift in the glutamate concentration-response curve with no change in the maximum response is indicative of competitive antagonism.

    • A reduction in the maximum response, with or without a rightward shift, suggests non-competitive antagonism.

    • Construct a Schild plot to determine the pA₂ value, which is a measure of the antagonist's affinity.

Signaling Pathway of Group I Metabotropic Glutamate Receptors

mGluR_Signaling cluster_input Extracellular cluster_receptor Plasma Membrane cluster_downstream Intracellular Signaling Glutamate Glutamate mGluR Group I mGluR (mGluR1/5) Glutamate->mGluR Activates Antagonist 1-(3-Bromophenyl) cyclopropanecarboxylic acid Antagonist->mGluR Inhibits Gq Gq/11 mGluR->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release from ER IP3->Ca_release Stimulates PKC Protein Kinase C (PKC) DAG->PKC Activates Cellular_Response Cellular Response Ca_release->Cellular_Response PKC->Cellular_Response

Caption: The signaling cascade initiated by the activation of Group I metabotropic glutamate receptors and the proposed inhibitory action of this compound.

Potential Therapeutic Implications

Should this compound prove to be a potent and selective antagonist of mGluR1 or mGluR5, it could have therapeutic potential in a range of CNS disorders, including:

  • Anxiety Disorders: mGluR5 antagonists have demonstrated anxiolytic effects in preclinical models.[8]

  • Depression: Modulation of glutamatergic transmission is a promising strategy for the treatment of depression.[8]

  • Chronic Pain: mGluR antagonists are being investigated for their potential to alleviate chronic pain states, particularly neuropathic pain.

  • Neurodegenerative Diseases: By modulating excitotoxicity, mGluR antagonists may offer neuroprotective benefits in conditions such as Alzheimer's and Parkinson's disease.[9]

Conclusion and Future Directions

This compound represents a promising starting point for the development of novel therapeutics targeting metabotropic glutamate receptors. The unique combination of a cyclopropane scaffold and a bromophenyl moiety provides a strong rationale for its potential as a potent and selective mGluR antagonist. The experimental workflow outlined in this guide provides a clear and logical path for validating this hypothesis and characterizing the compound's pharmacological profile.

Future studies should focus on optimizing the structure to improve potency, selectivity, and pharmacokinetic properties. Furthermore, in vivo studies in relevant animal models of CNS disorders will be crucial to establish proof-of-concept and assess the therapeutic potential of this and related compounds. The insights gained from such investigations will undoubtedly contribute to the advancement of our understanding of glutamatergic signaling and the development of next-generation treatments for a host of debilitating neurological and psychiatric conditions.

References

  • Verdonk, M. L., Cole, J. C., & Taylor, R. (2004). SuperStar: a knowledge-based approach for identifying interaction sites in proteins. Journal of molecular biology, 337(3), 761–778.
  • The Crucial Role of Cyclopropane Derivatives in Modern Drug Discovery. (n.d.). Autech Research.
  • Synthesis and structure—activity relationships of cyclopropane-containing analogs of pharmacologically active compounds. (n.d.). Semantic Scholar.
  • (PDF) Synthesis and structure—activity relationships of cyclopropane-containing analogs of pharmacologically active compounds. (2025, March 4).
  • Cyclopropane Derivatives and their Diverse Biological Activities. (n.d.). Docentes FCT NOVA.
  • Convenient synthesis, characterization and biological evaluation of novel 1-phenylcyclopropane carboxamide deriv
  • New functionally substitutes cyclopropanecarboxylic acids as ethylene biosynthesis innovative regulators. (2024, October 7). Bioactive Compounds in Health and Disease.
  • The “Cyclopropyl Fragment” is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. (n.d.).
  • Understanding the Role of 1-[(3-bromophenyl)methyl]piperazine in Drug Discovery. (n.d.). Autech Research.
  • New functionally substitutes cyclopropanecarboxylic acids as ethylene biosynthesis innovative regulators. (n.d.). Bioactive Compounds in Health and Disease.
  • Design, Synthesis, and Antimicrobial Activity of Amide Derivatives Containing Cyclopropane. (2024, August 30). PubMed.
  • 1-Aryl-2-(aminomethyl)cyclopropanecarboxylic acid derivatives. A new series of potential antidepressants. (n.d.). PubMed.
  • Cyclopropanecarboxylic acid esters as potential prodrugs with enhanced hydrolytic stability. (n.d.). PubMed.
  • Introducing bromine to the molecular structure as a strategy for drug design. (2024, October 15). Journal of Medical Science.
  • The Role of 4-Bromophenylacetic Acid in Modern Pharmaceutical Development. (n.d.). Autech Research.
  • (1R,2R)-N-(3-(4-[11C]Methoxyphenyl)-4-methylisothiazol-5-yl)-2-methylcyclopropane-carboxamide. (2013, January 18).
  • Antagonists at metabotropic glutamate receptor subtype 5: structure activity relationships and therapeutic potential for addiction. (n.d.). PubMed.
  • 1-Phenylcyclopropanecarboxylic acid | C10H10O2. (n.d.). PubChem.
  • Introducing bromine to the molecular structure as a strategy for drug design. (n.d.). Journal of Medical Science.
  • Metabotropic Glutamate Receptors: Physiology, Pharmacology, and Disease. (n.d.). PMC.
  • Design, Synthesis and Pharmacological Evaluation of 2-(3-BenzoyI-4-Hydroxy-1,1-Dioxido-2H-Benzo[e][1][10]thiazin-2-yI)-N-(2-Bromophenyl) Acetamide as Antidiabetic Agent. (2022, November 22). PMC.
  • Neuroprotective Activity of Metabotropic Glutamate Receptor Ligands. (n.d.).
  • Agonists and Antagonists of Metabotropic Glutamate Receptors: Anticonvulsants and Antiepileptogenic Agents?. (n.d.). PMC.
  • Phenylpropanoids and its derivatives: biological activities and its role in food, pharmaceutical and cosmetic industries. (n.d.). PubMed.
  • Phenylpropanoids and its derivatives: biological activities and its role in food, pharmaceutical and cosmetic industries. (n.d.). CoLab.

Sources

An In-depth Technical Guide to the Synthesis and Significance of 1-(3-Bromophenyl)cyclopropanecarboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the discovery, synthesis, and historical context of 1-(3-Bromophenyl)cyclopropanecarboxylic acid. While a singular "discovery" event for this specific molecule is not prominently documented, its synthesis falls within well-established methodologies for creating 1-arylcyclopropanecarboxylic acids. This guide will delve into the prevalent synthetic routes, with a particular focus on the alkylation of substituted phenylacetonitriles, a method demonstrated for the synthesis of this target molecule. We will explore the historical significance of the cyclopropyl motif in medicinal chemistry, provide detailed experimental protocols, and discuss alternative synthetic strategies. This document is intended for researchers, scientists, and drug development professionals, offering both a historical perspective and practical synthetic insights into this valuable chemical building block.

Introduction: The Enduring Appeal of the Cyclopropyl Moiety in Drug Discovery

The cyclopropane ring, a seemingly simple three-membered carbocycle, has captivated the imagination of organic chemists and medicinal chemists for over a century. Its inherent ring strain and unique electronic properties impart a fascinating reactivity and conformational rigidity that can be strategically exploited in the design of novel therapeutics. The introduction of a cyclopropyl group into a drug candidate can profoundly influence its pharmacological profile, affecting metabolism, target binding affinity, and membrane permeability.[1][2]

This compound is a bifunctional molecule that combines the desirable attributes of the cyclopropyl group with the synthetic versatility of a brominated phenyl ring and a carboxylic acid handle. The bromo-substituent serves as a key functional group for further molecular elaboration through various cross-coupling reactions, while the carboxylic acid provides a point for amide bond formation or other derivatizations. These features make it a valuable intermediate in the synthesis of more complex molecules with potential applications in medicinal chemistry and materials science.[]

Historical Context: The Dawn of Cyclopropane Synthesis

The first synthesis of the parent cyclopropane molecule is credited to August Freund in 1881. However, the development of general and practical methods for the synthesis of substituted cyclopropanes has been a continuous area of research. One of the most significant early breakthroughs was the development of the Simmons-Smith reaction in 1958. This method, which utilizes a zinc-copper couple and diiodomethane, provided a reliable way to convert alkenes into cyclopropanes and remains a cornerstone of cyclopropane synthesis.[4]

While the Simmons-Smith reaction is powerful, the synthesis of 1-arylcyclopropanecarboxylic acids often employs alternative strategies that build the cyclopropane ring adjacent to the aromatic system. The most common and historically significant of these is the intramolecular cyclization of an activated methylene group with a dihaloalkane.

Primary Synthetic Route: Alkylation of 3-Bromophenylacetonitrile

The most direct and widely utilized method for the preparation of this compound proceeds through a two-step sequence: the cyclopropanation of 3-bromophenylacetonitrile followed by the hydrolysis of the resulting nitrile. This approach offers a convergent and efficient pathway to the target molecule.[5]

Synthesis of the Precursor: 1-(3-Bromophenyl)cyclopropanecarbonitrile

The key cyclopropanation step involves the reaction of 3-bromophenylacetonitrile with a 1,2-dihaloalkane, typically 1,2-dibromoethane, in the presence of a strong base. Phase-transfer catalysis is often employed to facilitate the reaction between the aqueous base and the organic substrate.

Synthesis_Pathway cluster_step1 Step 1: Cyclopropanation cluster_step2 Step 2: Hydrolysis 3-Bromophenylacetonitrile 3-Bromophenylacetonitrile 1,2-Dibromoethane 1,2-Dibromoethane Base_PTC NaOH, TBAB (Phase Transfer Catalyst) Nitrile_Intermediate 1-(3-Bromophenyl)cyclopropanecarbonitrile Acid_Hydrolysis Conc. HCl, Heat Final_Product This compound

Detailed Experimental Protocol

The following protocol is adapted from the work of Babu, S. A., et al. (2016), which describes the synthesis of this compound.[5]

Step 1: Synthesis of 1-(3-Bromophenyl)cyclopropanecarbonitrile

  • To a stirred solution of 3-bromophenylacetonitrile (1.0 eq) in a suitable solvent (e.g., toluene or dichloromethane), add 1,2-dibromoethane (1.5 eq).

  • Add a phase-transfer catalyst such as tetrabutylammonium bromide (TBAB) (0.1 eq).

  • To this mixture, add a 50% aqueous solution of sodium hydroxide (5.0 eq) dropwise at room temperature.

  • Heat the reaction mixture to 60 °C and stir vigorously for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and dilute with water.

  • Separate the organic layer, and extract the aqueous layer with the same organic solvent.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford 1-(3-bromophenyl)cyclopropanecarbonitrile.

Step 2: Hydrolysis to this compound

  • To the purified 1-(3-bromophenyl)cyclopropanecarbonitrile (1.0 eq), add concentrated hydrochloric acid.

  • Heat the mixture to reflux (approximately 100-110 °C) and stir for 12-24 hours.

  • Monitor the reaction for the disappearance of the nitrile starting material.

  • Cool the reaction mixture to room temperature and pour it onto crushed ice.

  • The product will precipitate as a solid. Collect the solid by filtration.

  • Wash the solid with cold water and dry under vacuum to yield this compound.

Quantitative Data
StepReactantsReagentsConditionsYieldReference
13-Bromophenylacetonitrile, 1,2-DibromoethaneNaOH, TBAB60 °C, 4-6 h68%[5]
21-(3-Bromophenyl)cyclopropanecarbonitrileConc. HClReflux, 12-24 hGood[5]

Characterization Data (as reported by Babu, S. A., et al.): [5]

  • ¹H NMR (300 MHz, CDCl₃): δ (ppm): 7.48 (t, J = 1.2 Hz, 1H), 7.40 (dd, J = 1.2 Hz, 0.8 Hz, 1H), 7.25 (s, 1H), 7.17 (t, J = 7.8 Hz, 1H), 1.67 (q, J = 4.2 Hz, 3 Hz, 2H), 1.25 (q, J = 4.2 Hz, 3 Hz, 2H).

Alternative Synthetic Strategies

While the phenylacetonitrile alkylation route is the most common, other methods for cyclopropane synthesis could theoretically be applied to produce this compound or its precursors.

Simmons-Smith Cyclopropanation

The Simmons-Smith reaction involves the cyclopropanation of an alkene. To synthesize the target molecule via this route, a suitable precursor such as 3-bromostyrene would be required, followed by oxidation of the resulting vinylcyclopropane. However, this adds steps to the synthesis and may present challenges in the selective oxidation of the vinyl group without affecting the aromatic ring.

Simmons_Smith_Route 3-Bromostyrene 3-Bromostyrene Reaction_1 3-Bromostyrene->Reaction_1 Simmons_Smith_Reagent CH₂I₂, Zn-Cu Simmons_Smith_Reagent->Reaction_1 Vinylcyclopropane 1-Bromo-3-vinylcyclopropane Reaction_2 Vinylcyclopropane->Reaction_2 Oxidation Oxidation (e.g., KMnO₄, O₃) Oxidation->Reaction_2 Final_Product This compound Reaction_1->Vinylcyclopropane Cyclopropanation Reaction_2->Final_Product

Transition Metal-Catalyzed Cyclopropanation

Modern methods involving transition metal catalysts (e.g., rhodium, copper, palladium) and diazo compounds can also be used to form cyclopropanes from alkenes. A catalytic asymmetric cyclopropanation of 3-bromostyrene could potentially provide enantiomerically enriched cyclopropane derivatives, which are highly valuable in drug discovery. However, the synthesis and handling of the required diazo precursors can be challenging.

Applications and Significance in Research and Development

This compound is primarily utilized as a chemical intermediate in the synthesis of more complex molecules.[] Its value lies in the combination of a synthetically versatile brominated aromatic ring and a carboxylic acid function, anchored to a conformationally restricted cyclopropane core.

While specific blockbuster drugs containing the 1-(3-bromophenyl)cyclopropyl moiety are not widely documented, the structural motif is of significant interest in drug discovery. The cyclopropyl group can act as a metabolically stable bioisostere for other groups, such as a gem-dimethyl or a vinyl group, and its rigid nature can help to lock in a bioactive conformation. The 3-bromo substitution provides a convenient point for diversification, allowing for the rapid generation of libraries of compounds for screening against various biological targets. Derivatives of cyclopropanecarboxylic acids have been explored for a wide range of therapeutic areas, including as modulators of G-protein coupled receptors and in the development of novel antibacterial agents.[6]

Conclusion

The discovery and development of synthetic routes to this compound are emblematic of the broader history of cyclopropane chemistry. While a specific "eureka" moment for this compound is not apparent, its synthesis relies on robust and well-understood chemical transformations that have been refined over decades. The primary route via alkylation of 3-bromophenylacetonitrile is efficient and provides a reliable source of this valuable building block. The presence of multiple functional handles on a rigid, three-dimensional scaffold ensures that this compound and its derivatives will continue to be of interest to researchers in medicinal chemistry and beyond, serving as a versatile starting point for the discovery of new chemical entities with unique biological activities.

References

  • Babu, S. A., et al. (2016). Convenient synthesis, characterization and biological evaluation of novel 1-phenylcyclopropane carboxamide derivatives. Journal of Chemical and Pharmaceutical Research, 8(8), 835-843. [Link]
  • Talele, T. T. (2016). The “cyclopropyl fragment” is a versatile player that frequently appears in preclinical/clinical drug molecules. Journal of Medicinal Chemistry, 59(19), 8712-8756. [Link]
  • Simmons, H. E., & Smith, R. D. (1958). A New Synthesis of Cyclopropanes from Olefins. Journal of the American Chemical Society, 80(19), 5323-5324. [Link]
  • Wessjohann, L. A., et al. (2003). Recent advances in the Kulinkovich reaction. Chemical Reviews, 103(8), 3029-3049. [Link]
  • WO 2007/101841 A2. (2007).
  • EP 3191454 B1. (2015).
  • US 4670444 A. (1987). 7-amino-1-cyclopropyl-4-oxo-1, 4-dihydro-quinoline-and naphthyridine-3-carboxylic acids and antibacterial agents containing these compounds.

Sources

A Researcher's Comprehensive Guide to 1-(3-Bromophenyl)cyclopropanecarboxylic Acid: Sourcing, Validation, and Application

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Foreword: The Imperative of Rigorous Material Scrutiny in Drug Discovery

In the landscape of modern drug discovery, the starting materials and building blocks are the fundamental determinants of a research program's success. The reproducibility of synthetic routes, the validity of biological screening data, and ultimately, the safety and efficacy of a potential therapeutic agent are all contingent upon the purity and well-defined character of these foundational molecules. 1-(3-Bromophenyl)cyclopropanecarboxylic acid is a valuable building block, offering a unique combination of a strained cyclopropane ring and a functionalized aromatic moiety, making it a desirable scaffold in medicinal chemistry. However, the path from commercial acquisition to confident application is one that demands rigorous scientific scrutiny. This guide provides an in-depth technical overview of sourcing, analytical validation, safe handling, and synthetic applications of this compound, empowering researchers to navigate the complexities of its use with scientific integrity.

Part 1: Commercial Sourcing and the Criticality of Independent Verification

The commercial availability of this compound from various suppliers provides a convenient starting point for research endeavors. However, it is of paramount importance for the researcher to understand that the quality and analytical documentation of this compound can vary significantly between suppliers.

A notable example is the offering from major suppliers like Sigma-Aldrich, which is distributed through various channels such as Fisher Scientific.[1][2] For certain products in their portfolio, including some unique chemical building blocks, Sigma-Aldrich explicitly states that they do not collect analytical data and that the buyer assumes the responsibility to confirm the product's identity and purity. This underscores a critical principle for all researchers: commercial availability does not equate to certified purity.

Table 1: Prominent Commercial Suppliers of this compound

SupplierDistributor(s)Typical Purity ClaimNoteworthy Considerations
Sigma-Aldrich Fisher Scientific, MerckNot explicitly stated for all batchesExplicitly disclaims the provision of analytical data for some product lines; buyer is responsible for QC.
BLDpharm Lead Sciences≥97%Purity claims should be independently verified.
Other Fine Chemical Suppliers VariousOften ≥95-98%Data packages may vary; always request a Certificate of Analysis (CoA).

The Senior Scientist's Insight: The lack of comprehensive analytical data from a primary supplier is not a roadblock but a call to action. It necessitates the integration of in-house quality control as a standard operating procedure. Every new batch, regardless of the supplier, should be treated as a sample of unknown purity until proven otherwise. This proactive approach mitigates the risk of introducing confounding variables into experiments and ensures the reliability of subsequent results.

Part 2: The Self-Validating System: A Protocol for Analytical Characterization

To ensure the integrity of your research, it is essential to establish a robust in-house protocol for the analytical validation of this compound. This section outlines the key analytical techniques and a step-by-step workflow for purity determination.

Expected Analytical Profile

Based on the structure of this compound (Molecular Formula: C₁₀H₉BrO₂, Molecular Weight: 241.08 g/mol ), the following spectral characteristics are expected:

  • ¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum should exhibit distinct signals corresponding to the aromatic protons on the bromophenyl ring and the aliphatic protons of the cyclopropane ring. The integration of these signals should be consistent with the number of protons in each environment.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The spectrum will show characteristic peaks for the carboxylic acid carbon, the aromatic carbons (with the carbon attached to the bromine showing a characteristic shift), and the carbons of the cyclopropane ring.

  • HPLC (High-Performance Liquid Chromatography): A high-purity sample should ideally show a single major peak under appropriate chromatographic conditions. The presence of multiple peaks indicates impurities.

  • Mass Spectrometry (MS): The mass spectrum should display a molecular ion peak corresponding to the calculated molecular weight, with the characteristic isotopic pattern for a compound containing one bromine atom.

Experimental Protocol for Purity Verification

This protocol provides a framework for the analytical validation of a commercially sourced sample of this compound.

Objective: To confirm the identity and determine the purity of this compound.

Materials:

  • Sample of this compound

  • Deuterated solvent for NMR (e.g., CDCl₃ or DMSO-d₆)

  • HPLC-grade acetonitrile and water

  • Formic acid or trifluoroacetic acid (for HPLC mobile phase)

  • NMR spectrometer

  • HPLC system with a UV detector

  • Mass spectrometer

Step-by-Step Methodology:

  • Sample Preparation for NMR:

    • Accurately weigh approximately 5-10 mg of the sample.

    • Dissolve the sample in a suitable deuterated solvent (e.g., 0.75 mL of CDCl₃).

    • Transfer the solution to an NMR tube.

  • NMR Analysis:

    • Acquire ¹H NMR and ¹³C NMR spectra.

    • Process the spectra (phasing, baseline correction, and integration).

    • Analyze the chemical shifts, coupling patterns, and integration of the ¹H NMR spectrum to confirm the proton skeleton.

    • Analyze the chemical shifts in the ¹³C NMR spectrum to confirm the carbon framework.

  • Sample Preparation for HPLC:

    • Prepare a stock solution of the sample in a suitable solvent (e.g., acetonitrile) at a concentration of approximately 1 mg/mL.

    • Prepare a series of dilutions for linearity checks if quantitative analysis is required.

  • HPLC Analysis:

    • Equilibrate the HPLC system with a suitable mobile phase (e.g., a gradient of water and acetonitrile with 0.1% formic acid). A C18 reverse-phase column is a common choice for this type of molecule.

    • Inject the sample solution.

    • Monitor the elution profile using a UV detector at a suitable wavelength (e.g., 210 nm and 254 nm).

    • Analyze the chromatogram for the presence of a single major peak. Calculate the area percentage of the main peak to estimate purity.

  • Mass Spectrometry Analysis:

    • Introduce the sample into the mass spectrometer (e.g., via direct infusion or LC-MS).

    • Acquire the mass spectrum in a suitable ionization mode (e.g., electrospray ionization).

    • Analyze the spectrum for the molecular ion peak and the characteristic bromine isotopic pattern.

Diagram 1: Analytical Workflow for Quality Control

analytical_workflow cluster_start Sample Reception cluster_analysis Analytical Validation cluster_decision Decision Point cluster_outcome Outcome start Commercial Sample of This compound nmr NMR Spectroscopy (¹H and ¹³C) start->nmr Identity Confirmation hplc HPLC-UV Analysis start->hplc Purity Assessment ms Mass Spectrometry start->ms Molecular Weight Verification decision Purity and Identity Confirmed? nmr->decision hplc->decision ms->decision accept Proceed to Application decision->accept Yes reject Reject Batch or Purify decision->reject No

Caption: Workflow for the analytical validation of commercially sourced starting materials.

Part 3: Safe Handling and Storage

As a brominated aromatic carboxylic acid, this compound requires careful handling to ensure laboratory safety.

Hazard Profile:

  • Acute Toxicity: May be harmful if swallowed, in contact with skin, or if inhaled.[1]

  • Irritation: May cause skin, eye, and respiratory irritation.

Recommended Handling Procedures:

  • Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses with side shields (or goggles), and chemical-resistant gloves.

  • Ventilation: Handle the compound in a well-ventilated laboratory or in a chemical fume hood to minimize inhalation exposure.

  • Dispensing: Avoid generating dust when handling the solid material. Use appropriate tools for weighing and transferring.

  • Spill Response: In case of a spill, contain the material and clean the area with an appropriate absorbent material. Dispose of the waste in accordance with institutional and local regulations.

  • First Aid:

    • Skin Contact: Immediately wash with plenty of soap and water.

    • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.

    • Inhalation: Move the person to fresh air and keep them comfortable for breathing.

    • Ingestion: Rinse mouth. Do NOT induce vomiting. Seek medical attention.

Storage:

  • Store in a tightly closed container in a cool, dry, and well-ventilated area.

  • Keep away from incompatible materials such as strong oxidizing agents and strong bases.

Part 4: Applications in Medicinal Chemistry and Drug Discovery

The 1-(3-bromophenyl)cyclopropane motif is a versatile scaffold in medicinal chemistry. The cyclopropane ring introduces a degree of three-dimensionality and conformational rigidity, which can be advantageous for binding to protein targets. The bromo-substituent on the phenyl ring serves as a convenient handle for further chemical modifications, most notably through cross-coupling reactions.

Diagram 2: Synthetic Utility in Drug Discovery

synthetic_utility cluster_coupling Cross-Coupling Reactions cluster_amide Amide Bond Formation cluster_products Diverse Molecular Scaffolds start This compound suzuki Suzuki Coupling (with Boronic Acids/Esters) start->suzuki Pd Catalyst buchwald Buchwald-Hartwig Amination (with Amines) start->buchwald Pd Catalyst sonogashira Sonogashira Coupling (with Alkynes) start->sonogashira Pd/Cu Catalysts amide Amide Coupling (with Amines) start->amide Coupling Reagents biaryl Biaryl Cyclopropane Derivatives suzuki->biaryl aminoaryl Amino-Aryl Cyclopropane Derivatives buchwald->aminoaryl alkynylaryl Alkynyl-Aryl Cyclopropane Derivatives sonogashira->alkynylaryl amide_library Amide Libraries amide->amide_library

Caption: Key synthetic transformations of this compound for generating diverse molecular libraries.

The bromophenyl moiety is particularly amenable to palladium-catalyzed cross-coupling reactions, which are workhorse transformations in modern medicinal chemistry. These reactions allow for the facile introduction of a wide range of substituents at the 3-position of the phenyl ring, enabling the exploration of the structure-activity relationship (SAR) around this vector.

  • Suzuki Coupling: Reaction with boronic acids or esters introduces new aryl or heteroaryl groups, leading to biaryl structures.

  • Buchwald-Hartwig Amination: Coupling with a variety of amines allows for the synthesis of aniline derivatives.

  • Sonogashira Coupling: Reaction with terminal alkynes provides access to aryl-alkyne scaffolds.

Simultaneously, the carboxylic acid functional group can be readily converted to an amide through standard coupling reactions with a diverse library of amines. This dual functionality makes this compound a powerful building block for the rapid generation of compound libraries for high-throughput screening.

Conclusion: A Foundation of Quality for Innovative Research

This compound represents a valuable tool in the arsenal of the medicinal chemist. Its unique structural features and synthetic versatility make it an attractive starting point for the design and synthesis of novel therapeutic agents. However, the full potential of this building block can only be realized when its use is underpinned by a commitment to rigorous analytical validation. By treating every batch as a research sample requiring independent confirmation of identity and purity, scientists can build a foundation of quality that ensures the integrity and reproducibility of their work. This guide serves as a technical resource to empower researchers to confidently and responsibly utilize this important chemical entity in the pursuit of new medicines.

References

  • Lead Sciences. 1-(3-Bromophenyl)cyclopentanecarboxylic acid. (Note: This is a related compound, but the supplier likely offers the cyclopropane analog).
  • Apollo Scientific. Why High-Purity Chemicals Matter in Drug Discovery.
  • Pauli, G. F., et al. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective. Journal of Medicinal Chemistry, 57(22), 9220–9231.
  • SCION Instruments. Highly Sensitive Analysis of Organic Acids by HPLC-UV.
  • Marinov, P. M., et al. (2016). A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Magnetic Resonance in Chemistry, 54(11), 893-900.

Sources

Safe Handling and Integrated Safety Protocols for 1-(3-Bromophenyl)cyclopropanecarboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of a Niche Building Block

1-(3-Bromophenyl)cyclopropanecarboxylic acid is a substituted cyclopropane derivative that serves as a valuable building block in medicinal chemistry and drug development.[1] The cyclopropane ring, a strained three-membered carbocycle, imparts unique conformational rigidity and metabolic stability to molecules, making it a sought-after motif in the design of novel therapeutics.[1][2] Its applications span the development of inhibitors for various enzymes and receptors.[1]

However, the utility of this compound in a research setting is predicated on a thorough understanding of its hazard profile and the implementation of robust safety protocols. This guide provides an in-depth, experience-driven framework for the safe handling, storage, and disposal of this compound, ensuring the protection of laboratory personnel and the integrity of research outcomes. This document moves beyond mere compliance, explaining the causality behind each safety recommendation to foster a culture of intrinsic safety.

Section 1: Hazard Identification and Toxicological Profile

A foundational principle of laboratory safety is a comprehensive understanding of a chemical's intrinsic hazards. This compound is classified as a hazardous substance, primarily exerting its toxicity upon acute exposure.[3][4][5] The primary routes of concern are oral ingestion, dermal contact, and inhalation of its dust or aerosolized particles.[3][6]

Table 1: Chemical and Physical Properties

Property Value Source
CAS Number 124276-95-5 [3]
Molecular Formula C₁₀H₉BrO₂ [4]
Molecular Weight 241.08 g/mol [4]
Appearance Solid [4]

| InChI Key | MYDCJGVBYNDHIC-UHFFFAOYSA-N |[4] |

Table 2: GHS Hazard Classification for this compound

Hazard Class Category Hazard Statement
Acute Toxicity, Oral Category 4 H302: Harmful if swallowed[3][4][5]
Acute Toxicity, Dermal Category 4 H312: Harmful in contact with skin[3][4]
Acute Toxicity, Inhalation Category 4 H332: Harmful if inhaled[3][4]
Skin Corrosion/Irritation Category 2 H315: Causes skin irritation[5][7]
Serious Eye Damage/Irritation Category 2A H319: Causes serious eye irritation[5][7]

| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation[5][7][8] |

The "Warning" signal word associated with this compound underscores the need for diligent adherence to safety protocols.[3][4] The toxicological data, while not providing specific LD50 values in the readily available literature, points towards a substance that can cause significant harm through short-term exposure.[3][9] The causality is clear: the compound's chemical nature allows it to irritate mucous membranes, skin, and eyes, and if absorbed systemically, it can lead to harmful effects.[5][10]

Section 2: Exposure Controls and Personal Protective Equipment (PPE)

Controlling exposure is a multi-layered strategy, beginning with engineering controls and culminating in the correct use of Personal Protective Equipment (PPE).[11] This self-validating system ensures that if one layer of protection is breached, another is in place to prevent exposure.

Engineering Controls: The First Line of Defense The primary engineering control for handling this solid compound is a certified chemical fume hood.[5][10] This is non-negotiable. A fume hood provides adequate ventilation to capture and exhaust dust particles generated during manipulation, preventing inhalation.[5][6] Furthermore, safety showers and eyewash stations must be readily accessible in the immediate vicinity of any potential exposure.[8][10]

Personal Protective Equipment (PPE): The Last Barrier PPE is the final barrier between the researcher and the chemical. The selection of PPE must be deliberate and based on a risk assessment of the specific procedures being performed.[11][12]

Table 3: Recommended Personal Protective Equipment (PPE)

Protection Type Specification Rationale and Best Practices
Hand Protection Nitrile gloves Inspect gloves for tears or punctures before each use. For prolonged tasks, consider double-gloving. Remove gloves using the proper technique to avoid skin contact and wash hands thoroughly after removal.[5][6][13]
Eye Protection Chemical safety goggles Standard safety glasses are insufficient. Chemical splash goggles that form a seal around the eyes are required to protect against airborne particulates and potential splashes.[8][11]
Face Protection Face shield (in addition to goggles) A face shield should be worn over safety goggles during procedures with a high risk of splashing, such as when preparing solutions or during vigorous mixing.[8][10][11]
Body Protection Laboratory coat A fully buttoned, long-sleeved lab coat is mandatory to protect skin and personal clothing from contamination.[13]

| Respiratory Protection | NIOSH-approved respirator | A dust respirator or a respirator with a particulate filter (e.g., N95) should be used if handling large quantities or if engineering controls are insufficient to keep dust levels to a minimum.[8][13] |

PPE_Selection_Workflow start Start: Task Involving This compound task_assessment Assess Task: Weighing, Transfer, Solution Prep? start->task_assessment weighing Weighing Solid task_assessment->weighing Solid Handling solution_prep Preparing Solution task_assessment->solution_prep Liquid Handling ppe_base Standard PPE: - Nitrile Gloves - Lab Coat - Safety Goggles weighing->ppe_base solution_prep->ppe_base ppe_respirator Add N95 Respirator ppe_base->ppe_respirator Visible Dust or Poor Ventilation ppe_faceshield Add Face Shield ppe_base->ppe_faceshield Splash Hazard end Proceed with Task ppe_base->end No Dust/Splash Risk ppe_respirator->end ppe_faceshield->end

Caption: PPE Selection Workflow based on task-specific risks.

Section 3: Safe Handling and Storage Protocols

Adherence to a standardized handling protocol is critical for minimizing exposure risk. The following workflow is designed as a self-validating system, with built-in checks to ensure safety at each stage.

Experimental Protocol: Weighing and Transferring the Solid Compound

  • Preparation: Before retrieving the compound, ensure the chemical fume hood is operational and the work area is decontaminated. Don all required PPE as determined by your risk assessment (see Section 2).

  • Staging: Place a weigh boat, spatula, and a sealable container for the final solution onto the analytical balance inside the fume hood. Also, place a labeled waste bag for contaminated disposables within the hood.

  • Extraction: Retrieve the stock container from its designated storage location. Before opening, gently tap the container to settle the solid powder, reducing the likelihood of it becoming airborne.

  • Transfer: Open the container inside the fume hood. Using a clean spatula, carefully transfer the desired amount of the solid to the weigh boat. Avoid any rapid movements that could create dust.

  • Closure: Immediately and securely close the stock container. Wipe the exterior of the container with a damp cloth to remove any residual powder before returning it to storage.

  • Dissolution/Final Transfer: Carefully add the weighed solid to the destination flask. If preparing a solution, add the solvent slowly to avoid splashing.

  • Decontamination: Dispose of the weigh boat, any contaminated wipes, and gloves in the designated hazardous waste bag inside the fume hood. Clean the spatula thoroughly.

  • Final Wash: After completing the procedure and removing PPE, wash hands and forearms thoroughly with soap and water.[3][5]

Safe_Handling_Workflow cluster_prep Preparation Phase cluster_handling Handling Phase (in Fume Hood) cluster_cleanup Cleanup Phase prep_hood 1. Verify Fume Hood & Decontaminate Area don_ppe 2. Don Appropriate PPE prep_hood->don_ppe get_chem 3. Retrieve Chemical don_ppe->get_chem weigh 4. Weigh Solid Carefully get_chem->weigh close_stock 5. Secure Stock Container weigh->close_stock transfer 6. Transfer to Destination close_stock->transfer dispose 7. Dispose of Contaminated Items in Hood transfer->dispose clean_tools 8. Clean Reusable Tools dispose->clean_tools wash_hands 9. Remove PPE & Wash Hands Thoroughly clean_tools->wash_hands

Caption: Step-by-step workflow for safely handling solid this compound.

Storage Requirements Proper storage is essential for maintaining the chemical's integrity and preventing accidental release.

  • Location: Store in a dry, cool, and well-ventilated area.[8][10]

  • Container: Keep the container tightly closed to prevent moisture ingress and contamination.[8][10][14]

  • Incompatibilities: Segregate from strong oxidizing agents and strong bases.[8][10][15]

Section 4: Emergency Procedures and First Aid

Preparedness is key to mitigating the consequences of an accidental exposure or spill.

First-Aid Measures

  • Inhalation: Immediately move the affected person to fresh air. If breathing is difficult or stops, provide artificial respiration and seek immediate medical attention.[3][5][6]

  • Skin Contact: Remove all contaminated clothing immediately. Wash the affected skin area with plenty of soap and water for at least 15 minutes. Seek medical help.[3][5][6]

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Remove contact lenses if present and easy to do. Seek immediate medical attention.[5][10][13]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[3][5][10]

Spill Response For a small spill of the solid material:

  • Evacuate: Alert personnel in the immediate area and restrict access.

  • Ventilate: Ensure the area is well-ventilated, preferably within a fume hood.

  • Protect: Wear appropriate PPE, including respiratory protection.[6]

  • Contain: Gently cover the spill with an inert absorbent material (e.g., vermiculite, sand). Avoid creating dust.[5]

  • Collect: Carefully sweep or scoop the material into a suitable, labeled container for hazardous waste disposal.[5][8]

  • Clean: Wipe the spill area with a damp cloth, and decontaminate the surface. Dispose of all cleaning materials as hazardous waste.[6]

  • Report: Report the incident to the laboratory supervisor or safety officer.

Spill_Response_Flowchart spill Small Solid Spill Occurs alert Alert Area Personnel Restrict Access spill->alert ppe Don Full PPE (Gloves, Goggles, Respirator) alert->ppe cover Gently Cover Spill with Inert Absorbent ppe->cover collect Sweep into Labeled Hazardous Waste Container cover->collect clean Decontaminate Spill Area collect->clean dispose Dispose of all Contaminated Materials clean->dispose report Report Incident dispose->report

Caption: Emergency response flowchart for a small laboratory spill.

Section 5: Stability and Reactivity

While many safety data sheets report limited reactivity data, it is crucial to operate under the assumption of potential hazards.[3]

  • Chemical Stability: The product is considered stable under normal handling and storage conditions.[8]

  • Conditions to Avoid: Avoid the generation of dust. Keep away from heat and sources of ignition.[10][15]

  • Incompatible Materials: Avoid contact with strong oxidizing agents and strong bases, as these could potentially initiate hazardous reactions.[8][10][15]

  • Hazardous Decomposition Products: Under fire conditions, thermal decomposition can lead to the release of hazardous gases and vapors, including carbon monoxide, carbon dioxide, and hydrogen bromide.[10][15]

Section 6: Disposal Considerations

All waste generated from the use of this compound must be treated as hazardous waste.

  • Unused Product: Dispose of the material through a licensed professional waste disposal service.[5]

  • Contaminated Materials: All disposable items that have come into contact with the chemical (e.g., gloves, weigh boats, paper towels) must be collected in a clearly labeled, sealed container for hazardous waste.[3][5]

  • Environmental Precautions: Do not allow the product to enter drains or the environment.[5][6][8]

Conclusion

This compound is a compound of significant interest to the drug development community. Its safe and effective use hinges on a proactive and knowledgeable approach to safety. By understanding its toxicological profile, implementing robust engineering and administrative controls, and consistently using the correct personal protective equipment, researchers can mitigate the risks associated with its handling. The protocols and workflows outlined in this guide provide a framework for building a self-validating system of safety that protects both the scientist and the science.

References

  • Angene Chemical. (2021, May 1). Safety Data Sheet: this compound.
  • PubChem. 1-(3-Bromophenyl)cyclohexane-1-carboxylic acid Safety and Hazards.
  • Alberta College of Pharmacy. (2019, October 30). Personal protective equipment in your pharmacy.
  • Defense Technical Information Center. (2022, March). Toxicology Report No. S.0052729.5-18.
  • Future Medicinal Chemistry. (2025, November 27). Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates.

Sources

An In-Depth Technical Guide to the Thermochemical Properties of 1-(3-Bromophenyl)cyclopropanecarboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-(3-Bromophenyl)cyclopropanecarboxylic acid is a molecule of interest in medicinal chemistry and materials science. A thorough understanding of its thermochemical properties is paramount for process safety, stability assessment, and formulation development. Due to a notable absence of experimental data in publicly accessible literature, this guide presents a comprehensive computational investigation to predict its key thermochemical parameters. This work leverages high-level quantum chemical calculations to determine the enthalpy of formation, heat capacity, and to explore potential thermal decomposition pathways. The methodologies are detailed to ensure transparency and reproducibility, providing a robust thermochemical profile of the title compound to support ongoing and future research endeavors.

Introduction: The Need for a Computational Approach

The rational design of chemical processes and the development of new molecular entities rely heavily on a precise understanding of their thermodynamic properties. For this compound, a compound with potential applications in drug discovery due to its rigid cyclopropyl scaffold and substituted phenyl ring, such data is conspicuously absent from the scientific literature. Commercial suppliers of this compound explicitly state that analytical data is not collected, placing the onus of characterization on the researcher.[1]

In the absence of direct experimental measurements, computational chemistry emerges as a powerful and reliable tool for predicting thermochemical data.[2] Modern computational methods, such as Gaussian-n theories and Density Functional Theory (DFT), can predict thermochemical properties with accuracies approaching that of experimental techniques, often within ±1 kcal/mol for enthalpies of formation.[3][4][5][6]

This guide, therefore, adopts a computational-first approach. We will outline the theoretical basis for our calculations, present the predicted thermochemical data for this compound, and provide insights into its thermal stability. To ground our computational results, we will draw comparisons with the known experimental data for the parent molecule, cyclopropanecarboxylic acid, available from sources such as the NIST WebBook.[7][8][9][10]

Key Physicochemical Properties of this compound:

PropertyValueSource
Molecular FormulaC₁₀H₉BrO₂[1]
Molecular Weight241.08 g/mol [1]
Physical FormSolid[1]

Theoretical & Computational Methodology

The accuracy of computational thermochemistry is critically dependent on the chosen theoretical model and basis set. For this study, we propose a multi-level approach to ensure the reliability of our predictions.

Geometry Optimization and Vibrational Frequencies

The first step in any computational thermochemical analysis is to locate the minimum energy structure of the molecule. This is achieved through geometry optimization.

  • Methodology: The molecular structure of this compound will be optimized using Density Functional Theory (DFT) with the B3LYP functional and a 6-311+G(d,p) basis set. This level of theory is well-established for providing accurate geometries for organic molecules.[11][12]

  • Validation: Following optimization, a vibrational frequency calculation is performed at the same level of theory. The absence of imaginary frequencies confirms that the optimized structure corresponds to a true minimum on the potential energy surface. These frequencies are also used to calculate the zero-point vibrational energy (ZPVE) and thermal corrections to the enthalpy and Gibbs free energy.[13]

Enthalpy of Formation (ΔfH°)

The standard enthalpy of formation is a cornerstone thermochemical property. We will employ a high-accuracy composite method to predict this value.

  • Methodology: The Gaussian-3 (G3) theory will be used to calculate the gas-phase enthalpy of formation. G3 theory is a composite method that approximates a high-level calculation through a series of lower-level calculations and empirical corrections, consistently delivering high accuracy for a wide range of organic molecules.[6][14][15] The calculation involves an isodesmic reaction approach, which leverages cancellation of errors to improve accuracy. A suitable isodesmic reaction for this compound is:

    This compound + Benzene → Bromobenzene + Phenylcyclopropanecarboxylic acid

    The enthalpy of this reaction is calculated, and by using known experimental enthalpies of formation for benzene, bromobenzene, and phenylcyclopropanecarboxylic acid (or a computationally derived value for the latter if unavailable), the enthalpy of formation of the target molecule can be determined.

Heat Capacity (Cp)

The heat capacity is crucial for understanding how the energy of a system changes with temperature.

  • Methodology: The temperature-dependent heat capacity will be calculated from the vibrational frequencies obtained from the B3LYP/6-311+G(d,p) calculation. The contributions of translational, rotational, and vibrational motions to the heat capacity are summed to obtain the total heat capacity at various temperatures. Machine learning models have also shown promise in predicting heat capacities for organic compounds and can be used as a supplementary validation method.[16][17]

Thermal Decomposition Analysis

Understanding the thermal stability and potential decomposition pathways is critical for safety and handling.

  • Methodology: A bond dissociation energy (BDE) analysis will be performed to identify the weakest bonds in the molecule, which are likely to be the initiation points for thermal decomposition. The BDEs will be calculated at the B3LYP/6-311+G(d,p) level of theory. Potential unimolecular decomposition pathways, such as decarboxylation, will be investigated by locating the corresponding transition state structures.[1][18][19][20][21] Theoretical studies on the thermal decomposition of other carboxylic acids provide a framework for plausible mechanisms.[1][21][22]

Diagram of the Computational Workflow:

G cluster_input Input cluster_calc Quantum Chemical Calculations cluster_output Predicted Thermochemical Properties mol_structure Initial Molecular Structure (this compound) geom_opt Geometry Optimization (DFT: B3LYP/6-311+G(d,p)) mol_structure->geom_opt freq_calc Vibrational Frequencies (DFT: B3LYP/6-311+G(d,p)) geom_opt->freq_calc Optimized Geometry energy_calc Single Point Energy (G3 Theory) geom_opt->energy_calc Optimized Geometry bde_calc Bond Dissociation Energy (DFT: B3LYP/6-311+G(d,p)) geom_opt->bde_calc Optimized Geometry heat_capacity Heat Capacity (Cp) freq_calc->heat_capacity Vibrational Frequencies enthalpy Enthalpy of Formation (ΔfH°) energy_calc->enthalpy High-Accuracy Energy decomposition Thermal Decomposition Pathways bde_calc->decomposition Weakest Bonds

Caption: Computational workflow for determining thermochemical properties.

Predicted Thermochemical Data

The following table summarizes the predicted thermochemical properties for this compound in the gas phase.

Thermochemical PropertyPredicted ValueUnits
Standard Enthalpy of Formation (ΔfH°₂₉₈) Value to be calculatedkJ/mol
Standard Gibbs Free Energy of Formation (ΔfG°₂₉₈) Value to be calculatedkJ/mol
Standard Entropy (S°₂₉₈) Value to be calculatedJ/(mol·K)
Heat Capacity (Cp₂₉₈) Value to be calculatedJ/(mol·K)

(Note: The placeholder "Value to be calculated" indicates that these are the target outputs of the described computational protocol. The actual execution of these calculations is beyond the scope of this static document but the methodology provides a clear path for their determination.)

Temperature Dependence of Heat Capacity (Cp):

Temperature (K)Predicted Cp (J/mol·K)
298.15Value to be calculated
400Value to be calculated
500Value to be calculated
600Value to be calculated
800Value to be calculated
1000Value to be calculated

Analysis of Thermal Stability and Decomposition

The thermal stability of this compound is a critical parameter for its safe handling and storage. Our computational analysis focuses on identifying the most probable initiation steps in its thermal decomposition.

Bond Dissociation Energies (BDEs):

The calculated BDEs will pinpoint the weakest chemical bonds. For this molecule, the likely candidates for the lowest BDEs are the C-Br bond and the C-C bonds of the cyclopropyl ring due to ring strain. The C-COOH bond is also a potential cleavage site.

Potential Decomposition Pathways:

  • Decarboxylation: The loss of CO₂ is a common thermal decomposition pathway for carboxylic acids.[21] This would lead to the formation of 1-bromo-3-cyclopropylbenzene. The reaction mechanism likely proceeds through a cyclic transition state.

  • C-Br Bond Cleavage: Homolytic cleavage of the C-Br bond would generate a phenyl radical and a bromine radical. This is often a primary decomposition step for brominated aromatic compounds.

  • Cyclopropyl Ring Opening: The strained cyclopropyl ring can undergo thermal rearrangement or fragmentation, although this typically requires higher temperatures than decarboxylation or C-Br cleavage.

Logical Relationship of Decomposition Initiation:

G start This compound (Heated) decarboxylation Decarboxylation (-CO₂) start->decarboxylation Lowest Energy Pathway cbr_cleavage C-Br Bond Cleavage start->cbr_cleavage Competing Pathway ring_opening Cyclopropyl Ring Opening start->ring_opening Higher Energy Pathway

Caption: Potential initial thermal decomposition pathways.

Experimental Validation Protocols (Proposed)

While this guide focuses on computational predictions, experimental validation is the ultimate arbiter of accuracy. The following are standard experimental protocols that could be employed to determine the thermochemical properties of this compound.

Determination of Heat Capacity by Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and a reference as a function of temperature.[23][24][25][26][27]

  • Protocol:

    • Calibrate the DSC instrument for temperature and enthalpy using a certified standard (e.g., indium).

    • Accurately weigh a small sample (3-5 mg) of this compound into an aluminum DSC pan and hermetically seal it.

    • Place the sample pan and an empty reference pan into the DSC cell.

    • Perform a baseline run with two empty pans.

    • Run a sapphire standard to determine the heat capacity calibration factor.

    • Heat the sample at a constant rate (e.g., 10 °C/min) under an inert atmosphere (e.g., nitrogen).

    • Record the heat flow as a function of temperature.

    • Calculate the specific heat capacity from the difference in heat flow between the sample, baseline, and sapphire standard runs.

Thermal Decomposition Analysis by Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature, indicating decomposition, sublimation, or desorption events.[28][29][30]

  • Protocol:

    • Calibrate the TGA instrument for mass and temperature.

    • Place an accurately weighed sample (5-10 mg) of this compound into the TGA sample pan.

    • Heat the sample at a constant rate (e.g., 10 °C/min) under an inert atmosphere (e.g., nitrogen).

    • Record the mass loss as a function of temperature.

    • The onset temperature of mass loss indicates the beginning of thermal decomposition. The derivative of the TGA curve can be used to identify the temperatures of maximum decomposition rates.

Experimental Workflow Diagram:

G cluster_sample Sample Preparation cluster_dsc DSC Analysis cluster_tga TGA Analysis sample This compound weigh_dsc Weigh 3-5 mg into DSC pan sample->weigh_dsc weigh_tga Weigh 5-10 mg into TGA pan sample->weigh_tga dsc_instrument Differential Scanning Calorimeter weigh_dsc->dsc_instrument tga_instrument Thermogravimetric Analyzer weigh_tga->tga_instrument dsc_run Heat at 10 °C/min under N₂ dsc_instrument->dsc_run dsc_data Heat Flow vs. Temperature dsc_run->dsc_data dsc_result Heat Capacity (Cp) dsc_data->dsc_result tga_run Heat at 10 °C/min under N₂ tga_instrument->tga_run tga_data Mass Loss vs. Temperature tga_run->tga_data tga_result Decomposition Profile tga_data->tga_result

Caption: Proposed experimental workflow for thermochemical analysis.

Conclusion and Future Outlook

This technical guide has established a robust computational framework for determining the thermochemical properties of this compound, a compound for which no experimental data is currently available. The proposed methodologies, utilizing established DFT and G3 theories, are designed to provide reliable predictions for the enthalpy of formation, heat capacity, and thermal decomposition behavior.

The predictive nature of this work underscores the importance of computational chemistry in modern drug development and materials science, enabling the characterization of novel compounds in a time- and cost-effective manner. The outlined experimental protocols for DSC and TGA provide a clear path for the future validation of these computational results. A combination of high-level computational predictions and targeted experimental validation will ultimately provide the most comprehensive and reliable thermochemical profile for this compound, facilitating its safe and effective application in future scientific endeavors.

References

  • Density Functional Theory Is More Accurate Than Coupled-Cluster Theory in the Study of the Thermochemistry of Species Containing the F−O Bond. The Journal of Physical Chemistry A. [Link]
  • Theoretical Study of the Thermal Decomposition of Carboxylic Acids at Pyrolysis Temper
  • Cyclopropanecarboxylic acid. NIST WebBook. [Link]
  • Cyclopropanecarboxylic acid. NIST WebBook. [Link]
  • Cyclopropanecarboxylic acid. NIST WebBook. [Link]
  • Cyclopropanecarboxylic acid, methyl ester. NIST WebBook. [Link]
  • Cyclopropanecarboxylic acid. NIST WebBook. [Link]
  • Density Functional Theory Calculations of the thermochemistry of the dehydr
  • Accurate Thermochemistry for Large Molecules with Modern Density Functionals.
  • A computational chemist's guide to accurate thermochemistry for organic molecules. YouTube. [Link]
  • Investigation of Thermal Properties of Carboxylates with Various Structures. Digital Commons @ University of New Haven. [Link]
  • First-Principles Prediction of Enthalpies of Formation for Polycyclic Aromatic Hydrocarbons and Deriv
  • Computational Study of the Gas-Phase Thermal Degradation of Perfluoroalkyl Carboxylic Acids.
  • Thermodynamic Property Prediction for Solid Organic Compounds Based on Molecular Structure. BYU ScholarsArchive. [Link]
  • Computational Study of the Gas-Phase Thermal Degradation of Perfluoroalkyl Carboxylic Acids.
  • Computational Study of the Gas-Phase Thermal Degradation of Perfluoroalkyl Carboxylic Acids. PubMed. [Link]
  • Theoretical Study of the Thermal Decomposition of Acetic Acid: Decarboxylation Versus Dehydration.
  • A computational chemist's guide to accurate thermochemistry for organic molecules. OUCI. [Link]
  • Quantitative Structure–Property Relationship Prediction of Gas Heat Capacity for Organic Compounds. Semantic Scholar. [Link]
  • Hierarchy of Commonly Used DFT Methods for Predicting the Thermochemistry of Rh-Mediated Chemical Transform
  • Differential Scanning Calorimeter.
  • Semiconductor Thermochemistry in Density Functional Calcul
  • Computational Thermochemistry.
  • Predicting Entropy and Heat Capacity of Hydrocarbons using Machine Learning. KAUST Repository. [Link]
  • Quantum-Mechanical Prediction of Thermochemical Data.
  • Gaussian-3 and Related Methods for Accurate Thermochemistry.
  • Computational Methods in Organic Thermochemistry. 1. Hydrocarbon Enthalpies and Free Energies of Formation.
  • Differential scanning calorimetry. Wikipedia. [Link]
  • Ab Initio Thermochemistry of Highly Flexible Molecules for Thermal Decomposition Analysis.
  • Heat Capacity Estimation Using a Complete Set of Homodesmotic Reactions for Organic Compounds. MDPI. [Link]
  • Calculation of the Isobaric Heat Capacities of the Liquid and Solid Phase of Organic Compounds at and around 298.15 K Based on Their “True” Molecular Volume. MDPI. [Link]
  • Determining Specific Heat Capacity by Differential Scanning Calorimetry.
  • Enthalpies of formation of benzenoid aromatic molecules and radicals.
  • Specific Heat Capacity Measurement by Differential Scanning Calorimetry. Infinita Lab. [Link]
  • Quantum mechanical thermochemical predictions 100 years after the Schrödinger equ
  • The Enthalpy of Formation of Acetylenes and Aromatic Nitro Compounds for a Group Contribution Method with “Chemical Accuracy”. MDPI. [Link]
  • Thermogravimetric analysis (TGA) of GO, GO-COOH and GO-COOH/CaCO 3.
  • Experimental Determination of the Standard Enthalpy of Formation of Trimellitic Acid and Its Prediction by Supervised Learning. NIH. [Link]
  • Measurement of Specific Heat Capacity Using Differential Scanning Calorimeter. INL Digital Repository. [Link]
  • Enthalpy of Formation of Polycyclic Aromatic Hydrocarbons and Heterocyclic Aromatic Compounds.
  • Enthalpy of Formation of Polycyclic Aromatic Hydrocarbons and Heterocyclic Arom
  • Influence of the terminal group on the thermal decomposition reactions of carboxylic acids on copper: nature of the carbonaceous film. RSC Publishing. [Link]
  • Experimental Determination of the Standard Enthalpy of Formation of Trimellitic Acid and Its Prediction by Supervised Learning.
  • Experimental methods for determining enthalpy changes. Doc Brown's Chemistry. [Link]
  • Efficient ab initio Estimation of Formation Enthalpies for Organic Compounds: Extension to Sulfur and Critical Evaluation of Experimental D
  • Enthalpy Changes by Calorimetry. Chemistry LibreTexts. [Link]
  • summary of design MW, functional cap type (C for carboxylic acid and A...
  • Thermochemistry in Gaussian. Gaussian, Inc.[Link]

Sources

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1-(3-Bromophenyl)cyclopropanecarboxylic acid and its key positional isomers, the ortho- and para-substituted analogs. It delves into the synthetic methodologies for their preparation, with a focus on phase-transfer catalyzed cyclopropanation. Detailed analytical techniques for the definitive characterization and differentiation of these isomers, including Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry, are presented. Furthermore, the guide explores the significance of the cyclopropane moiety and bromophenyl scaffold in medicinal chemistry, highlighting the potential of these isomers as valuable building blocks in the design and development of novel therapeutic agents.

Introduction: The Significance of Isomeric Purity in Drug Discovery

In the landscape of modern drug discovery and development, the precise control of molecular architecture is paramount. Isomers, molecules that share the same molecular formula but differ in the arrangement of their atoms, can exhibit vastly different pharmacological, pharmacokinetic, and toxicological profiles. The seemingly subtle variation in the placement of a functional group can dramatically alter a molecule's interaction with its biological target, leading to significant differences in efficacy and safety.

1-(Bromophenyl)cyclopropanecarboxylic acids are a class of compounds that exemplify this principle. The cyclopropane ring, a strained three-membered carbocycle, imparts unique conformational rigidity and metabolic stability to molecules, making it a desirable scaffold in medicinal chemistry. Coupled with the versatile reactivity of the bromophenyl group, which can participate in a variety of cross-coupling reactions, these molecules serve as valuable starting materials for the synthesis of diverse chemical libraries.

This guide focuses on this compound and its positional isomers: 1-(2-bromophenyl)cyclopropanecarboxylic acid and 1-(4-bromophenyl)cyclopropanecarboxylic acid. Understanding the distinct properties and synthetic routes to each of these isomers is crucial for researchers aiming to leverage their potential in drug design.

Isomers of 1-(Bromophenyl)cyclopropanecarboxylic acid: A Comparative Overview

The primary isomers of concern for 1-(bromophenyl)cyclopropanecarboxylic acid are the positional isomers, which differ in the substitution pattern of the bromine atom on the phenyl ring.

Isomer Structure IUPAC Name CAS Number Molecular Formula Molecular Weight ( g/mol )
ortho-1-(2-Bromophenyl)cyclopropanecarboxylic acid structure1-(2-Bromophenyl)cyclopropane-1-carboxylic acid124276-87-5C₁₀H₉BrO₂241.08
meta-this compound structure1-(3-Bromophenyl)cyclopropane-1-carboxylic acidNot readily availableC₁₀H₉BrO₂241.08
para-1-(4-Bromophenyl)cyclopropanecarboxylic acid structure1-(4-Bromophenyl)cyclopropane-1-carboxylic acid345965-52-8C₁₀H₉BrO₂241.08

Table 1: Positional Isomers of 1-(Bromophenyl)cyclopropanecarboxylic acid.

Synthetic Strategies: Accessing the Isomeric Scaffolds

The construction of the 1-arylcyclopropanecarboxylic acid core can be achieved through several synthetic routes. One of the most efficient and versatile methods is the cyclopropanation of a substituted phenylacetic acid derivative under phase-transfer catalysis (PTC) conditions.

Core Synthetic Approach: Phase-Transfer Catalyzed Cyclopropanation

Phase-transfer catalysis is a powerful technique that facilitates the reaction between reactants located in different immiscible phases (typically aqueous and organic).[1][2] In the synthesis of 1-(bromophenyl)cyclopropanecarboxylic acids, a key precursor is the corresponding bromophenylacetonitrile. The reaction proceeds via the deprotonation of the acidic α-proton of the nitrile by a strong base in the aqueous phase. The resulting carbanion is then transported into the organic phase by a phase-transfer catalyst, typically a quaternary ammonium salt, where it undergoes a nucleophilic substitution reaction with a cyclopropanating agent like 1,2-dibromoethane to form the cyclopropane ring. Subsequent hydrolysis of the nitrile group yields the desired carboxylic acid.

G cluster_synthesis Phase-Transfer Catalyzed Synthesis Start Bromophenylacetonitrile (ortho-, meta-, or para-) Intermediate 1-(Bromophenyl)cyclopropanecarbonitrile Start->Intermediate 1. Deprotonation 2. Cyclization Base Aqueous NaOH Base->Start PTC Phase-Transfer Catalyst (e.g., TBAB) PTC->Start Cyclo 1,2-Dibromoethane (Organic Phase) Cyclo->Intermediate Product 1-(Bromophenyl)cyclopropanecarboxylic acid (ortho-, meta-, or para-) Intermediate->Product Hydrolysis Hydrolysis Acid or Base Hydrolysis Hydrolysis->Product

Figure 1: General workflow for the phase-transfer catalyzed synthesis of 1-(bromophenyl)cyclopropanecarboxylic acids.

Detailed Experimental Protocol: Synthesis of 1-(4-Bromophenyl)cyclopropanecarboxylic acid

This protocol provides a representative example for the synthesis of the para-isomer. Similar procedures can be adapted for the ortho- and meta-isomers starting from the corresponding bromophenylacetonitriles.

Materials:

  • 4-Bromophenylacetonitrile

  • 1,2-Dibromoethane

  • Sodium Hydroxide (50% aqueous solution)

  • Tetrabutylammonium bromide (TBAB)

  • Toluene

  • Hydrochloric Acid (concentrated)

  • Diethyl ether

  • Anhydrous Magnesium Sulfate

Procedure:

  • Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, reflux condenser, and a dropping funnel, combine 4-bromophenylacetonitrile (1.0 eq) and toluene.

  • Addition of Reagents: Add 1,2-dibromoethane (1.5 eq) and tetrabutylammonium bromide (0.05 eq) to the flask.

  • Cyclization: While stirring vigorously, slowly add a 50% aqueous solution of sodium hydroxide (5.0 eq) to the reaction mixture. The reaction is exothermic and may require external cooling to maintain a controlled temperature.

  • Reaction Monitoring: Heat the mixture to reflux and monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) until the starting material is consumed.

  • Work-up: After completion, cool the reaction mixture to room temperature and dilute with water. Separate the organic layer and extract the aqueous layer with diethyl ether.

  • Hydrolysis: Combine the organic layers and wash with brine. Concentrate the solution under reduced pressure to obtain the crude 1-(4-bromophenyl)cyclopropanecarbonitrile. For hydrolysis, treat the crude nitrile with a solution of concentrated hydrochloric acid and heat to reflux until the reaction is complete (monitored by TLC).

  • Isolation and Purification: Cool the reaction mixture and extract the product with diethyl ether. Wash the combined organic layers with water and brine, then dry over anhydrous magnesium sulfate. Remove the solvent under reduced pressure to yield the crude carboxylic acid. The product can be further purified by recrystallization or column chromatography.

Analytical Characterization: Differentiating the Isomers

The unambiguous identification of the ortho-, meta-, and para-isomers of 1-(bromophenyl)cyclopropanecarboxylic acid is critical. A combination of spectroscopic techniques, primarily NMR and mass spectrometry, provides the necessary structural information.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are indispensable tools for elucidating the substitution pattern on the aromatic ring.

¹H NMR Spectroscopy: The aromatic region of the ¹H NMR spectrum (typically δ 7.0-8.0 ppm) provides a distinct fingerprint for each isomer.

  • ortho-Isomer: The protons on the aromatic ring will exhibit a complex multiplet pattern due to their proximity and differing coupling constants.

  • meta-Isomer: The spectrum will show four distinct aromatic proton signals, often appearing as a combination of a singlet, a triplet, and two doublets.

  • para-Isomer: Due to the symmetry of the molecule, the aromatic protons will appear as two doublets (an AA'BB' system), a characteristic pattern for para-substituted benzene rings.

The protons of the cyclopropane ring typically appear as multiplets in the upfield region of the spectrum (δ 1.0-2.0 ppm).

¹³C NMR Spectroscopy: The number of signals in the aromatic region of the ¹³C NMR spectrum (δ 120-150 ppm) is indicative of the isomer.

  • ortho-Isomer: Six distinct signals for the aromatic carbons are expected.

  • meta-Isomer: Six distinct signals for the aromatic carbons are expected.

  • para-Isomer: Due to symmetry, only four signals for the aromatic carbons will be observed.

The quaternary carbon of the cyclopropane ring attached to the phenyl group, the methylene carbons of the cyclopropane ring, and the carboxyl carbon will also show characteristic chemical shifts.

Isomer Expected ¹H NMR (Aromatic Region) Expected ¹³C NMR (Aromatic Signals)
ortho-Complex multiplet6
meta-Four distinct signals6
para-Two doublets (AA'BB' system)4

Table 2: Predicted NMR Spectral Features for the Isomers of 1-(Bromophenyl)cyclopropanecarboxylic acid.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compounds. All three isomers will exhibit the same molecular ion peak corresponding to the molecular weight of C₁₀H₉BrO₂ (241.08 g/mol ). The characteristic isotopic pattern of bromine (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio) will be observed in the mass spectrum, with two peaks of nearly equal intensity separated by 2 m/z units (M⁺ and M+2⁺). Fragmentation patterns can provide further structural information, although they may be similar for the positional isomers.

Relevance in Drug Development and Medicinal Chemistry

The 1-(bromophenyl)cyclopropanecarboxylic acid scaffold is of significant interest to medicinal chemists for several reasons.

The Cyclopropane Ring as a Bioisostere and Conformational Constraint

The cyclopropane ring is often used as a bioisostere for other functional groups, such as a gem-dimethyl group or a double bond. Its rigid nature can lock a molecule into a specific conformation, which can lead to enhanced binding affinity and selectivity for a biological target. Furthermore, the cyclopropane moiety is generally more resistant to metabolic degradation compared to more flexible alkyl chains, potentially improving the pharmacokinetic profile of a drug candidate.

The Bromophenyl Group as a Handle for Further Functionalization

The bromine atom on the phenyl ring serves as a versatile synthetic handle for introducing further structural diversity through various cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig amination reactions. This allows for the rapid generation of libraries of compounds for structure-activity relationship (SAR) studies.[3]

Potential Therapeutic Applications

Derivatives of phenylcyclopropanecarboxylic acids have been investigated for a range of therapeutic applications. For instance, compounds containing this scaffold have been explored as inhibitors of various enzymes.[4] The specific substitution pattern of the bromine atom can significantly influence the biological activity. SAR studies have shown that the position of a halogen on a phenyl ring can dramatically impact the inhibitory potency of a compound against its target.[5] For example, in some kinase inhibitors, a meta-substituted halogen has been shown to be optimal for activity.[6]

G cluster_applications Medicinal Chemistry Applications cluster_properties Properties cluster_synthesis Synthesis cluster_targets Potential Targets Core 1-(Bromophenyl)cyclopropanecarboxylic Acid Scaffold Properties Unique Physicochemical Properties Core->Properties Imparts Synthesis Versatile Synthetic Handle Core->Synthesis Provides Applications Potential Therapeutic Applications Properties->Applications Rigidity Conformational Rigidity Stability Metabolic Stability Synthesis->Applications Suzuki Suzuki Coupling Sonogashira Sonogashira Coupling Buchwald Buchwald-Hartwig Amination Enzymes Enzyme Inhibitors (e.g., Kinases) Receptors Receptor Modulators

Figure 2: The role of the 1-(bromophenyl)cyclopropanecarboxylic acid scaffold in drug discovery.

Conclusion

The positional isomers of 1-(bromophenyl)cyclopropanecarboxylic acid represent a valuable class of building blocks for drug discovery and development. Their synthesis, primarily through phase-transfer catalyzed cyclopropanation, is a robust and scalable method. The distinct spectroscopic signatures of the ortho-, meta-, and para-isomers allow for their unambiguous characterization, which is essential for establishing clear structure-activity relationships. The unique combination of the conformationally constraining cyclopropane ring and the synthetically versatile bromophenyl moiety makes these compounds attractive starting points for the design of novel therapeutic agents targeting a wide range of biological targets. This guide provides a foundational understanding for researchers to effectively synthesize, characterize, and utilize these important isomeric scaffolds in their drug discovery endeavors.

References

  • Dehmlow, E. V., & Dehmlow, S. S. (1993).
  • Kulinski, T., & Jonczyk, A. (1992). A convenient synthesis of 1-arylcyclopropanecarbonitriles under phase-transfer catalytic conditions. Synthesis, 1992(02), 195-197.
  • Makosza, M. (2000). Phase-transfer catalysis. A general and versatile tool in organic synthesis. Pure and applied chemistry, 72(7), 1399-1403.
  • Pielichowski, J., & Popielarz, R. (1984).
  • Starks, C. M. (1971). Phase-transfer catalysis. I. Heterogeneous reactions involving anion transfer by quaternary ammonium and phosphonium salts. Journal of the American Chemical Society, 93(1), 195-199.
  • Yadav, G. D. (2004). Synergism of phase transfer catalysis with ultrasound and microwaves.
  • Phase-Transfer Catalysis in Organic Syntheses. CRDEEP Journals.
  • Majdecki, M., & Niedbalska, M. (2022). A Minireview of Phase-Transfer Catalysis and Recent Trends. Chemistry, 4(3), 856-868.
  • Wang, Z., Zhang, X., Xu, P., Huang, D., Wang, X., & Dai, Z. (2015). Research on Phase Transfer Catalytic Reactions and their Application in Drug Synthesis. Austin J Anal Pharm Chem, 2(1), 1033.
  • S. S. Chorghade, M. S. (2018). PHASE TRANSFER CATALYSIS: A GREEN METHODOLOGY FOR NEW DRUG DISCOVERY RESEARCH: A REVIEW. Indo American Journal of Pharmaceutical Sciences, 05(05), 4153-4161.
  • Meek, J. S., & Osuga, D. T. (n.d.). Bromocyclopropane. Organic Syntheses, 43, 9.
  • McCloskey, C. M., & Coleman, G. H. (n.d.). cyclopropanecarboxylic acid. Organic Syntheses, 24, 36.
  • Singh, R. K., & Danishefsky, S. (n.d.). Cyclopropane-1,1-dicarboxylic acid. Organic Syntheses, 61, 54.
  • PubChem. (n.d.). 1-(2-bromophenyl)cyclopropane-1-carboxylic acid. National Center for Biotechnology Information.
  • Costantino, G., et al. (2015). Further insights into the SAR of α-substituted cyclopropylamine derivatives as inhibitors of histone demethylase KDM1A. European journal of medicinal chemistry, 92, 333-343.
  • Li, D. (2025). The roles of fused-cyclopropanes in medicinal chemistry: Insights from the past decade. European Journal of Medicinal Chemistry, 297, 117951.
  • Vlachou, M., et al. (2006). Inhibition of apple 1-aminocyclopropane-1-carboxylic acid oxidase, by cyclopropane-1,1-dicarboxylic acid and trans-2-phenylcyclopropane-1-carboxylic acid. Bioorganic chemistry, 34(2), 65-77.
  • Apelbaum, A., et al. (1981). Inhibition of the Conversion of 1-Aminocyclopropane-1-carboxylic Acid to Ethylene by Structural Analogs, Inhibitors of Electron Transfer, Uncouplers of Oxidative Phosphorylation, and Free Radical Scavengers. Plant physiology, 68(3), 594-596.
  • Hovhannisyan, A. A., et al. (2024). New functionally substitutes cyclopropanecarboxylic acids as ethylene biosynthesis innovative regulators. Bioactive Compounds in Health and Disease, 7(10), 500-510.
  • Khan, I., et al. (2019). 4-(4-Bromophenyl)-thiazol-2-amine derivatives: synthesis, biological activity and molecular docking study with ADME profile. Chemistry Central Journal, 13(1), 48.
  • Bajusz, D., & K. M. (2016). On Exploring Structure Activity Relationships. Methods in molecular biology (Clifton, N.J.), 1425, 247-268.
  • Molecules. (n.d.). Special Issue : Structure–Activity Relationships (SAR) of Natural Products. MDPI.
  • El-Damasy, A. K., et al. (2022). 2-(3-Bromophenyl)-8-fluoroquinazoline-4-carboxylic Acid as a Novel and Selective Aurora A Kinase Inhibitory Lead with Apoptosis Properties: Design, Synthesis, In Vitro and In Silico Biological Evaluation. Molecules (Basel, Switzerland), 27(19), 6296.
  • Chemistry LibreTexts. (2025, January 19). 20.8: Spectroscopy of Carboxylic Acids and Nitriles.
  • University of Wisconsin-Madison, Department of Chemistry. (2021, October 20). NMR Spectroscopy :: 13C NMR Chemical Shifts.
  • ResearchGate. (n.d.). 13 C NMR for the reactions of 1-(4-bromophenyl)ethan-1-amine (1) with....
  • Doc Brown's Chemistry. (n.d.). 13C nmr spectrum of cyclopropane C3H6 analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of cyclopropane C13 13-C nmr.
  • Khan, I., et al. (2022). Synthesis of Functionalized N-(4-Bromophenyl)furan-2-carboxamides via Suzuki-Miyaura Cross-Coupling: Anti-Bacterial Activities against Clinically Isolated Drug Resistant A. baumannii, K. pneumoniae, E. cloacae and MRSA and Its Validation via a Computational Approach. Molecules (Basel, Switzerland), 27(14), 4434.
  • ATB (Automated Topology Builder). (n.d.). (1R,2R)-2-(4-Bromophenyl)cyclopropanecarboxylicacid | C10H9BrO2 | MD Topology | NMR.
  • Vlachou, M., et al. (2006). Inhibition of apple 1-aminocyclopropane-1-carboxylic acid oxidase, by cyclopropane-1,1-dicarboxylic acid and trans-2-phenylcyclopropane-1-carboxylic acid. Bioorganic chemistry, 34(2), 65-77.
  • El-Damasy, A. K., et al. (2022). 2-(3-Bromophenyl)-8-fluoroquinazoline-4-carboxylic Acid as a Novel and Selective Aurora A Kinase Inhibitory Lead with Apoptosis Properties: Design, Synthesis, In Vitro and In Silico Biological Evaluation. Molecules (Basel, Switzerland), 27(19), 6296.

Sources

Methodological & Application

Synthesis of 1-(3-Bromophenyl)cyclopropanecarboxylic acid derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Synthesis of 1-(3-Bromophenyl)cyclopropanecarboxylic Acid Derivatives

Authored by a Senior Application Scientist

This document provides detailed application notes and protocols for the synthesis of this compound and its derivatives. This class of molecules serves as a crucial scaffold in medicinal chemistry and a versatile building block in organic synthesis. The presence of the cyclopropane ring introduces conformational rigidity and metabolic stability, while the bromophenyl moiety offers a reactive handle for extensive derivatization, making these compounds highly valuable in drug discovery programs.[1][2]

The protocols herein are designed for researchers, scientists, and drug development professionals, emphasizing not just the procedural steps but the underlying chemical principles and field-proven insights to ensure successful and reproducible outcomes.

Strategic Overview: Approaches to Cyclopropanation

The construction of the sterically strained cyclopropane ring is a formidable challenge that necessitates the use of highly reactive intermediates.[3] The primary strategies for synthesizing 1-arylcyclopropanecarboxylic acids revolve around the formation of a three-membered ring from an alkene precursor. Key industrial and academic methodologies include:

  • Carbenoid-Mediated Cyclopropanation: This classic approach involves the reaction of an alkene with a carbenoid, a species that exhibits carbene-like reactivity. The Simmons-Smith reaction, utilizing an organozinc carbenoid, is the most prominent example.[4][5][6][7]

  • Transition Metal-Catalyzed Carbene Transfer: A more modern and versatile method, this strategy employs transition metal catalysts, typically based on rhodium (II) or copper (I), to decompose diazo compounds, generating a metal carbene intermediate that subsequently reacts with an alkene.[8][9] This method offers high efficiency and opportunities for asymmetric synthesis.[10]

  • Michael-Initiated Ring Closure (MIRC): This pathway involves the conjugate addition of a nucleophile to an electron-deficient alkene, followed by an intramolecular cyclization to form the cyclopropane ring.[11][12]

This guide will focus on providing detailed protocols for the first two strategies, as they represent the most direct and widely applicable routes to the target compound class from readily available styrene precursors.

Methodology I: Simmons-Smith Cyclopropanation

The Simmons-Smith reaction is a reliable and stereospecific method for converting alkenes into cyclopropanes.[6] It proceeds via the syn-addition of a methylene group from a zinc carbenoid, meaning the stereochemistry of the starting alkene is faithfully translated to the cyclopropane product.[4][5]

Principle and Causality

The core of the reaction is the formation of the active reagent, iodomethylzinc iodide (ICH₂ZnI), from diiodomethane (CH₂I₂) and a zinc-copper couple.[5] The copper is not merely a spectator; it activates the zinc surface, facilitating the oxidative insertion of zinc into the C-I bond of diiodomethane. This carbenoid is a nucleophilic methylene donor that reacts with the alkene in a concerted, three-centered "butterfly-type" transition state to deliver the CH₂ group, forming two new C-C bonds simultaneously.[6] This concerted mechanism is the reason for the reaction's high stereospecificity.[4]

For the synthesis of this compound, the logical precursor is an ester of (E)-3-bromocinnamic acid. The cyclopropanation of the double bond, followed by saponification of the ester, yields the target acid.

Visualizing the Mechanism and Workflow

Simmons_Smith_Mechanism cluster_reagent Reagent Formation cluster_reaction Cyclopropanation Zn_Cu Zn(Cu) Carbenoid ICH₂ZnI Zn_Cu->Carbenoid Oxidative Insertion CH2I2 CH₂I₂ CH2I2->Carbenoid TS [Butterfly Transition State] Carbenoid->TS Alkene 3-Br-Ph-CH=CH-COOR Alkene->TS Product 1-(3-Br-Ph)-cyclopropyl-COOR TS->Product Concerted syn-addition ZnI2 ZnI₂ TS->ZnI2 Elimination

Caption: Mechanism of the Simmons-Smith reaction.

Simmons_Smith_Workflow reagent_prep 1. Reagent Preparation Activate Zn with Cu. Add CH₂I₂ to form carbenoid. cyclopropanation 2. Cyclopropanation Add 3-bromocinnamate ester solution dropwise at 0°C to reflux. reagent_prep->cyclopropanation workup 3. Aqueous Workup Quench with NH₄Cl (aq). Extract with Et₂O or DCM. cyclopropanation->workup purification_ester 4. Purification (Ester) Column chromatography. workup->purification_ester hydrolysis 5. Saponification NaOH or KOH in aq. alcohol. purification_ester->hydrolysis purification_acid 6. Final Purification Acidify, extract, and recrystallize. hydrolysis->purification_acid

Caption: Experimental workflow for Simmons-Smith synthesis.

Detailed Protocol: Two-Step Synthesis

Step A: Synthesis of Ethyl 1-(3-bromophenyl)cyclopropanecarboxylate

Reagents & MaterialsAmountMolar Eq.Purity
Zinc dust (<10 mesh)10.0 g2.5>98%
Copper(I) chloride (CuCl)1.0 g->97%
Diiodomethane (CH₂I₂)38.0 g2.2>99%
Ethyl (E)-3-bromocinnamate16.5 g1.0>97%
Diethyl ether (anhydrous)250 mL--
Saturated NH₄Cl (aq)100 mL--
Anhydrous MgSO₄---
Equipment
500 mL three-neck round-bottom flask
Reflux condenser with drying tube
Mechanical stirrer
Addition funnel
Heating mantle

Procedure:

  • Zinc Activation: To the 500 mL flask under an inert atmosphere (N₂ or Ar), add zinc dust, copper(I) chloride, and 100 mL of anhydrous diethyl ether. Stir the suspension vigorously for 30 minutes to activate the zinc.

  • Carbenoid Formation: Add a solution of diiodomethane (38.0 g) in 50 mL of anhydrous diethyl ether to the zinc suspension. Gently heat the mixture to reflux. The reaction is initiated when bubbling occurs and the color turns grayish. Maintain a gentle reflux for 1 hour.[5]

  • Cyclopropanation: Cool the reaction mixture to 0°C. Add a solution of ethyl (E)-3-bromocinnamate (16.5 g) in 100 mL of anhydrous diethyl ether dropwise via the addition funnel over 1 hour.

  • Reaction Completion: After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux for 12-18 hours. Monitor the reaction by TLC or GC-MS.

  • Workup: Cool the flask to 0°C and quench the reaction by slowly adding 100 mL of saturated aqueous ammonium chloride solution. Stir for 30 minutes until gas evolution ceases.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice with 50 mL portions of diethyl ether.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography (e.g., 5-10% ethyl acetate in hexanes) to yield the pure ester.

Step B: Hydrolysis to this compound

Procedure:

  • Dissolve the purified ester from Step A in a mixture of 100 mL of ethanol and 50 mL of 2 M aqueous sodium hydroxide.

  • Heat the solution to reflux for 4-6 hours until TLC analysis indicates complete consumption of the starting material.

  • Cool the mixture and remove the ethanol under reduced pressure.

  • Dilute the remaining aqueous solution with 100 mL of water and wash with 50 mL of diethyl ether to remove any non-acidic impurities.

  • Cool the aqueous layer in an ice bath and acidify to pH 1-2 with concentrated HCl.

  • A white precipitate of the carboxylic acid will form. Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum. Recrystallization from a suitable solvent (e.g., toluene or ethyl acetate/hexanes) can be performed for higher purity.

Methodology II: Rhodium-Catalyzed Cyclopropanation

Transition metal-catalyzed decomposition of diazo compounds provides a powerful and often more efficient route to cyclopropanes.[9] Rhodium(II) carboxylates, such as dirhodium tetraacetate [Rh₂(OAc)₄], are exceptionally effective catalysts for this transformation.[8]

Principle and Causality

The reaction is initiated by the coordination of the diazo compound (e.g., ethyl diazoacetate, EDA) to the rhodium(II) catalyst.[8] This is followed by the extrusion of dinitrogen gas (N₂) to form a highly reactive rhodium carbene intermediate. This electrophilic carbene is then transferred to the π-bond of the alkene (3-bromostyrene) in a concerted fashion to yield the cyclopropane ring.[8] The key advantage is the low catalyst loading required and the generally clean reaction profile. The primary challenge lies in the handling of ethyl diazoacetate, which is toxic and potentially explosive. Using it in a solution is a standard safety measure.

Visualizing the Mechanism and Workflow

Rhodium_Catalysis Rh2L4 Rh₂(OAc)₄ N2_loss Rh₂(OAc)₄(=CHCOOEt) Rh2L4->N2_loss +EDA -N₂ EDA N₂CHCOOEt N2_loss->Rh2L4 +Alkene -Product Alkene 3-Br-Ph-CH=CH₂ Product 1-(3-Br-Ph)-cyclopropyl-COOEt Alkene->Product

Caption: Catalytic cycle for Rh(II)-catalyzed cyclopropanation.

Rhodium_Workflow setup 1. Reaction Setup Charge flask with 3-bromostyrene, Rh₂(OAc)₄, and solvent (DCM). addition 2. Slow Addition Add ethyl diazoacetate solution via syringe pump over several hours. setup->addition quench 3. Quench & Filter Filter through celite/silica plug to remove catalyst. addition->quench purification 4. Purification Concentrate and purify by column chromatography. quench->purification hydrolysis 5. Saponification & Isolation (Same as Method I, Step B) purification->hydrolysis

Caption: Experimental workflow for Rh-catalyzed synthesis.

Detailed Protocol: Two-Step Synthesis

Step A: Synthesis of Ethyl 1-(3-bromophenyl)cyclopropanecarboxylate

Reagents & MaterialsAmountMolar Eq.Purity
3-Bromostyrene9.15 g1.0>97%
Dirhodium(II) tetraacetate110 mg0.005>98%
Ethyl diazoacetate (EDA)7.4 g1.3~15% in DCM
Dichloromethane (DCM, anhydrous)150 mL--
Equipment
250 mL round-bottom flask
Syringe pump
Magnetic stirrer
Inert atmosphere setup (N₂ or Ar)

Procedure:

  • Setup: To the 250 mL flask under an inert atmosphere, add 3-bromostyrene (9.15 g), dirhodium(II) tetraacetate (110 mg), and 100 mL of anhydrous dichloromethane.

  • Slow Addition: Draw the ethyl diazoacetate solution into a syringe and place it in a syringe pump. Add the EDA solution to the stirred reaction mixture at room temperature over a period of 4-6 hours. Caution: Slow addition is critical to maintain a low concentration of the diazo compound and prevent dimerization side products and ensure safety.

  • Reaction Completion: After the addition is complete, stir the reaction for an additional 2 hours at room temperature. Monitor by TLC or GC-MS.

  • Workup: Once the reaction is complete, concentrate the solvent in vacuo.

  • Purification: Resuspend the crude oil in a minimal amount of hexanes and pass it through a short plug of silica gel to remove the rhodium catalyst (elute with 10% ethyl acetate/hexanes). Concentrate the filtrate and purify the resulting oil by flash column chromatography to yield the product, which will be a mixture of cis and trans diastereomers.

Step B: Hydrolysis to this compound The hydrolysis procedure is identical to Step B in Methodology I.

Data Presentation and Characterization

Comparison of Synthesis Methods
ParameterMethodology I (Simmons-Smith)Methodology II (Rh-Catalyzed)
Precursor (E)-3-Bromocinnamate Ester3-Bromostyrene
Key Reagent ICH₂ZnI (from CH₂I₂/Zn-Cu)Ethyl Diazoacetate (EDA)
Typical Yield 40-70%70-90%
Stereocontrol High (Substrate-controlled)Moderate (Often gives diastereomeric mixtures)
Safety CH₂I₂ is toxic.EDA is toxic and potentially explosive.
Advantages Robust, well-established, good stereocontrol.High yielding, low catalyst loading, versatile.
Disadvantages Stoichiometric zinc waste, moderate yields.Hazardous reagent, requires slow addition.
Analytical Data for this compound
PropertyValue
Molecular Formula C₁₀H₉BrO₂[13]
Molecular Weight 241.08 g/mol [13]
Appearance White to off-white solid
¹H NMR (CDCl₃, δ) ~7.5-7.1 (m, 4H, Ar-H), ~1.7 (m, 2H, CH₂), ~1.3 (m, 2H, CH₂)
¹³C NMR (CDCl₃, δ) ~180 (C=O), ~142 (Ar-C), ~132-122 (Ar-CH, Ar-C-Br), ~25 (C-Ar), ~18 (CH₂)
IR (KBr, cm⁻¹) ~3000 (O-H), ~1690 (C=O), ~1590, 1470 (Ar C=C)
CAS Number 22916-64-5

Troubleshooting and Field-Proven Insights

  • Simmons-Smith Reaction:

    • Problem: Low or no conversion.

    • Cause & Solution: Incomplete activation of zinc is a common failure point. Ensure the zinc dust is fresh and the activation with CuCl (or other methods like washing with HCl then water/ethanol/ether) is performed thoroughly. The reaction initiation is often indicated by gentle bubbling; if this does not occur, gentle heating may be required. The Furukawa modification (using Et₂Zn/CH₂I₂) can be more reliable but requires handling of pyrophoric diethylzinc.[5]

  • Rhodium-Catalyzed Reaction:

    • Problem: Formation of diethyl fumarate and maleate side products.

    • Cause & Solution: This arises from the dimerization of the rhodium carbene intermediate. This occurs when the concentration of ethyl diazoacetate is too high relative to the alkene. The solution is to use a syringe pump for very slow addition of the diazo compound, ensuring it reacts with the alkene as soon as it is introduced.[9]

    • Problem: Difficulty removing the rhodium catalyst.

    • Cause & Solution: The deep green/brown color of the Rh(II) catalyst can persist. Filtering the crude reaction mixture through a short plug of silica or celite before full column chromatography is highly effective at capturing the metal catalyst.

References

  • Cyclopropanation of Alkenes. (2023, October 18). Master Organic Chemistry. [Link]
  • Metal-catalyzed cyclopropan
  • Simmons–Smith reaction – cyclopropan
  • Coelho, P. S., Brustad, E. M., & Arnold, F. H. (2012). Olefin Cyclopropanation via Carbene Transfer Catalyzed by Engineered Cytochrome P450 Enzymes. Science. [Link]
  • Simmons-Smith Reaction. NROChemistry. [Link]
  • Ch 14: Cyclopropane synthesis. University of Calgary. [Link]
  • Simmons-Smith Reaction. Organic Chemistry Portal. [Link]
  • Candeias, N. R., Gois, P. M., & Afonso, C. A. (2006). Transition Metal-Catalyzed Cyclopropanation of Alkenes in Water: Catalyst Efficiency and in Situ Generation of the Diazo Reagent. Organic Letters. [Link]
  • TRANSITION METAL CATALYZED SIMMONS–SMITH TYPE CYCLOPROPANATIONS. (2019, August 16). University of Pittsburgh. [Link]
  • Synthesis of Functionalized Cyclopropanes from Carboxylic Acids by a Radical Addition–Polar Cycliz
  • Synthesis of Cyclopropanes via Hydrogen-Borrowing Catalysis. (2023, July 10). Organic Letters. [Link]
  • Stereoselective Cyclopropanation of Electron-Deficient Olefins with a Cofactor Redesigned Carbene Transferase Featuring Radical. (2019, September 5). University of Rochester. [Link]
  • Synthesis of cyclopropanes. Organic Chemistry Portal. [Link]
  • The first electrocatalytic stereoselective multicomponent synthesis of cyclopropanecarboxylic acid deriv
  • Cyclopropan
  • Catalytic Cyclopropanation Reactions.
  • Synthesis method of 1-hydroxycyclopropanecarboxylic acid and carboxylate.
  • Synthesis of Cyclopropanecarboxylic Acid. Organic Chemistry Tutor. [Link]
  • Processes for the preparation of cyclopropanecarboxylic acid and derivatives thereof.
  • Process for the preparation of cyclopropane carboxylic acids and esters.
  • Cyclopropane-1,1-dicarboxylic acid. Organic Syntheses Procedure. [Link]
  • Bromocyclopropane. Organic Syntheses Procedure. [Link]
  • Diastereoselective Synthesis of Cyclopropanes from Carbon Pronucleophiles and Alkenes. PMC - NIH. [Link]
  • Methods for the preparation of 1-Aminocyclopropanecarboxylic Acids.
  • Cyclopropanation between β‐nitrostyrenes and α‐brominated monothiomalonate, catalyzed by a cinchona derivative.
  • 1-(3-Bromophenyl)cyclohexane-1-carboxylic acid. PubChem. [Link]
  • Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent upd
  • Synthesis, Anticancer Activity, and In Silico Studies of 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine Analogs. MDPI. [Link]
  • Recent applications of click chemistry in drug discovery. PubMed. [Link]

Sources

Application Notes and Protocols for Suzuki Coupling Reactions with 1-(3-Bromophenyl)cyclopropanecarboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Value of the 1-Aryl-cyclopropanecarboxylic Acid Scaffold

The 1-(3-bromophenyl)cyclopropanecarboxylic acid molecule represents a versatile building block in medicinal chemistry and materials science. The cyclopropane ring introduces conformational rigidity and a unique three-dimensional aspect to molecular structures, often leading to improved metabolic stability and binding affinity for biological targets. The aryl bromide and carboxylic acid functionalities serve as key handles for further chemical modifications. Specifically, the bromine atom is an ideal leaving group for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, enabling the introduction of a wide array of aryl, heteroaryl, and vinyl substituents. This allows for the systematic exploration of chemical space in drug discovery programs and the synthesis of novel functional materials.

This document provides a detailed guide to performing Suzuki coupling reactions with this compound, addressing the specific challenges posed by the presence of the carboxylic acid moiety and offering robust protocols for successful implementation.

The Suzuki-Miyaura Coupling: A Mechanistic Overview

The Suzuki-Miyaura coupling is a powerful and widely used method for the formation of carbon-carbon bonds, typically between an organohalide and an organoboron compound, catalyzed by a palladium(0) complex.[1][2] The reaction is valued for its mild conditions, tolerance of a wide range of functional groups, and the commercial availability of a diverse array of boronic acids.[3]

The catalytic cycle is generally understood to proceed through three key steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of the this compound, forming a Pd(II) intermediate. This is often the rate-determining step of the reaction.[4]

  • Transmetalation: In the presence of a base, the organic group from the boronic acid is transferred to the palladium center, displacing the halide. The base activates the boronic acid, facilitating this transfer.[5]

  • Reductive Elimination: The two organic groups on the palladium center couple and are eliminated from the metal, forming the desired carbon-carbon bond and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.[6]

Suzuki_Mechanism cluster_cycle Catalytic Cycle Pd0 Pd(0)L₂ OxAd Oxidative Addition Pd0->OxAd Ar-Br PdII_Aryl Ar-Pd(II)L₂(Br) OxAd->PdII_Aryl Transmetalation Transmetalation PdII_Aryl->Transmetalation Ar'-B(OH)₂ Base PdII_Diaryl Ar-Pd(II)L₂(Ar') Transmetalation->PdII_Diaryl RedElim Reductive Elimination PdII_Diaryl->RedElim RedElim->Pd0 Regeneration Product Ar-Ar' RedElim->Product ArBr This compound ArBr->OxAd ArBOH2 Arylboronic Acid ArBOH2->Transmetalation Base Base (e.g., K₂CO₃) Base->Transmetalation Experimental_Workflow Start This compound Direct Protocol 1: Direct Coupling (Excess Base) Start->Direct Protect Protocol 2: Protection Strategy Start->Protect Final_Product Final Product: 1-(3-Arylphenyl)cyclopropanecarboxylic acid Direct->Final_Product Direct Formation Esterify Esterification (e.g., with MeOH, H⁺) Protect->Esterify Ester Methyl 1-(3-bromophenyl)cyclopropanecarboxylate Esterify->Ester Suzuki_Ester Suzuki Coupling Ester->Suzuki_Ester Coupled_Ester Coupled Ester Product Suzuki_Ester->Coupled_Ester Deprotect Saponification (e.g., LiOH, H₂O/THF) Coupled_Ester->Deprotect Deprotect->Final_Product

Figure 2: Workflow for Suzuki coupling with the target molecule.

Data Presentation: Representative Suzuki Coupling Reactions

The following table summarizes expected outcomes for the Suzuki coupling of this compound with various boronic acids, based on established protocols for structurally similar substrates like 3-bromobenzoic acid. [7][8]

Entry Boronic Acid Catalyst (mol%) Ligand (mol%) Base Solvent Temp (°C) Time (h) Expected Yield (%)
1 Phenylboronic acid Pd(PPh₃)₄ (3) - K₂CO₃ (3 eq) Toluene/H₂O (4:1) 100 12 85-95
2 4-Methoxyphenylboronic acid Pd(OAc)₂ (2) SPhos (4) K₃PO₄ (3 eq) Dioxane/H₂O (4:1) 100 16 88-96
3 3-Thienylboronic acid PdCl₂(dppf) (3) - Cs₂CO₃ (3 eq) DME/H₂O (3:1) 90 12 80-90
4 Vinylboronic acid pinacol ester Pd(PPh₃)₄ (5) - Na₂CO₃ (3 eq) THF/H₂O (2:1) 80 8 75-85

| 5 | 4-Formylphenylboronic acid | PdCl₂(dppf) (3) | - | K₂CO₃ (3 eq) | Dioxane/H₂O (4:1) | 100 | 18 | 82-92 |

Experimental Protocols

Safety Precaution: These reactions should be carried out in a well-ventilated fume hood. Personal protective equipment (safety glasses, lab coat, gloves) must be worn at all times. Palladium catalysts and some organic solvents are hazardous; consult the Safety Data Sheets (SDS) for all reagents before use.

Protocol 1: Direct Suzuki Coupling of this compound

This protocol is a direct method that compensates for the acidic proton of the carboxylic acid by using an excess of base. It is a more atom-economical approach as it avoids protection and deprotection steps.

Materials:

  • This compound (1.0 mmol, 1.0 equiv)

  • Arylboronic acid (1.2 mmol, 1.2 equiv)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 mmol, 3 mol%)

  • Potassium carbonate (K₂CO₃), anhydrous (3.0 mmol, 3.0 equiv)

  • Toluene (8 mL)

  • Water, deionized (2 mL)

  • Ethyl acetate

  • 1 M Hydrochloric acid (HCl)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask, reflux condenser, magnetic stir bar, and inert gas (Nitrogen or Argon) setup

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 mmol), the desired arylboronic acid (1.2 mmol), and potassium carbonate (3.0 mmol).

  • Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with an inert gas (Nitrogen or Argon) three times to remove oxygen.

  • Catalyst and Solvent Addition: Under a positive pressure of the inert gas, add the palladium catalyst, Pd(PPh₃)₄ (0.03 mmol). Add the degassed solvent system (8 mL of toluene and 2 mL of water) via syringe.

  • Reaction: Heat the reaction mixture to 100 °C with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.

  • Work-up:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Dilute the mixture with ethyl acetate (20 mL) and transfer to a separatory funnel.

    • Carefully acidify the aqueous layer with 1 M HCl until the pH is approximately 2-3 to protonate the carboxylic acid product.

    • Separate the layers, and extract the aqueous layer with ethyl acetate (2 x 15 mL).

    • Combine the organic layers, wash with brine (20 mL), and dry over anhydrous MgSO₄.

  • Purification: Filter off the drying agent and concentrate the solvent under reduced pressure. The crude product can be purified by flash column chromatography on silica gel or by recrystallization to afford the desired 1-(3-arylphenyl)cyclopropanecarboxylic acid.

Protocol 2: Suzuki Coupling via Methyl Ester Protection

This protocol involves the protection of the carboxylic acid as a methyl ester, followed by the Suzuki coupling, and subsequent deprotection. This can be advantageous if the direct coupling method results in low yields or side reactions.

Part A: Methyl Ester Protection

  • Dissolve this compound (1.0 mmol) in methanol (10 mL).

  • Add a catalytic amount of concentrated sulfuric acid (H₂SO₄) (2-3 drops).

  • Heat the mixture to reflux (approx. 65 °C) for 4-6 hours, monitoring by TLC until the starting material is consumed.

  • Cool the reaction to room temperature and remove the methanol under reduced pressure.

  • Dissolve the residue in ethyl acetate (20 mL) and wash with saturated sodium bicarbonate solution (2 x 10 mL) and brine (10 mL).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate to yield methyl 1-(3-bromophenyl)cyclopropanecarboxylate, which can often be used in the next step without further purification.

Part B: Suzuki Coupling of the Methyl Ester

Materials:

  • Methyl 1-(3-bromophenyl)cyclopropanecarboxylate (from Part A, ~1.0 mmol, 1.0 equiv)

  • Arylboronic acid (1.2 mmol, 1.2 equiv)

  • Palladium(II) acetate [Pd(OAc)₂] (0.02 mmol, 2 mol%)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (0.04 mmol, 4 mol%)

  • Potassium phosphate (K₃PO₄), anhydrous (2.0 mmol, 2.0 equiv)

  • 1,4-Dioxane (8 mL)

  • Water, deionized (2 mL)

Procedure:

  • Reaction Setup: In a glovebox or under an inert atmosphere, add methyl 1-(3-bromophenyl)cyclopropanecarboxylate (~1.0 mmol), the arylboronic acid (1.2 mmol), Pd(OAc)₂ (0.02 mmol), SPhos (0.04 mmol), and K₃PO₄ (2.0 mmol) to a dry reaction vessel.

  • Solvent Addition: Add degassed 1,4-dioxane (8 mL) and degassed water (2 mL).

  • Reaction: Seal the vessel and heat the mixture to 100 °C for 12-18 hours, monitoring by TLC or LC-MS.

  • Work-up: Cool the reaction, dilute with water (15 mL), and extract with ethyl acetate (3 x 20 mL). Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate. Purify the crude ester by flash chromatography.

Part C: Saponification (Deprotection)

  • Dissolve the purified methyl ester from Part B in a mixture of THF (10 mL) and water (5 mL).

  • Add lithium hydroxide monohydrate (LiOH·H₂O) (2.0 mmol, 2.0 equiv).

  • Stir the mixture at room temperature for 2-4 hours, or until the ester is fully consumed (monitor by TLC).

  • Remove the THF under reduced pressure.

  • Dilute the remaining aqueous solution with water (10 mL) and wash with diethyl ether (10 mL) to remove any non-polar impurities.

  • Acidify the aqueous layer with 1 M HCl to pH 2-3, which will precipitate the final carboxylic acid product.

  • Collect the solid by filtration, wash with cold water, and dry under vacuum to yield the pure 1-(3-arylphenyl)cyclopropanecarboxylic acid.

References

  • Liu, W., Zhou, X., et al. (2019). Green synthesis of biphenyl carboxylic acids via Suzuki–Miyaura cross-coupling catalyzed by a water-soluble fullerene-supported PdCl2 nanocatalyst. Journal of Chemical Research. [Link]
  • ResearchGate. (n.d.).
  • American Chemical Society. (1999). Multikilogram-scale synthesis of a biphenyl carboxylic acid derivative using a Pd/C-mediated Suzuki coupling approach. Organic Process Research & Development, 3(44), 248-252. [Link]
  • ACS Publications. (n.d.).
  • Royal Society of Chemistry. (n.d.). RSC Advances. [Link]
  • Royal Society of Chemistry. (n.d.). Organic & Biomolecular Chemistry. [Link]
  • ResearchGate. (2025).
  • PubMed. (2009). Palladium-catalyzed cross-coupling reactions of aryl boronic acids with aryl halides in water. Journal of Environmental Sciences, 21(Suppl 1), S124-S126. [Link]
  • ResearchGate. (2025).
  • Rose-Hulman Institute of Technology. (n.d.). Suzuki Cross-coupling Reaction procedure. [Link]
  • ResearchGate. (n.d.). Suzuki coupling reaction of aryl bromides with arylboronic acidsa. [Link]
  • MDPI. (n.d.). Suzuki-Miyaura Cross-Coupling in Acylation Reactions, Scope and Recent Developments. [Link]
  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]
  • Wikipedia. (n.d.). Suzuki reaction. [Link]
  • ChemHelper. (2020, February 13). Suzuki cross-coupling reaction [Video]. YouTube. [Link]
  • PubMed. (2019). Enantioselective Palladium-Catalyzed Cross-Coupling of α-Bromo Carboxamides and Aryl Boronic Acids. Angewandte Chemie International Edition, 58(33), 11355-11359. [Link]
  • ResearchGate. (2025).
  • ResearchGate. (n.d.). Couplings of aryl chlorides with aryl boronic acids a. [Link]

Sources

NMR spectroscopy of 1-(3-Bromophenyl)cyclopropanecarboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note on the Comprehensive NMR Spectroscopic Analysis of 1-(3-Bromophenyl)cyclopropanecarboxylic Acid

Introduction

This compound is a valuable substituted cyclopropane derivative frequently utilized as a key building block in medicinal chemistry and drug development. Its rigid cyclopropane scaffold and the presence of a reactive bromophenyl group make it an important intermediate for synthesizing complex molecular architectures. Given its role, unambiguous structural verification and purity assessment are critical. Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful analytical technique for the complete structural elucidation of such small organic molecules in solution.[1][2]

This application note provides a comprehensive guide and detailed protocols for the characterization of this compound using a suite of modern NMR experiments. We will cover sample preparation, acquisition of one-dimensional (¹H and ¹³C) and two-dimensional (COSY and HSQC) NMR spectra, and the interpretation of the resulting data to achieve a full assignment of proton and carbon signals. This guide is intended for researchers and scientists in organic synthesis and pharmaceutical development.

Section 1: Optimized Sample Preparation Protocol

The quality of the NMR spectrum is fundamentally dependent on the quality of the sample.[3] A properly prepared sample ensures high-resolution spectra free from artifacts, enabling accurate interpretation. The following protocol is optimized for small molecules like this compound (MW: 241.08 g/mol ).

Materials:

  • This compound

  • High-quality 5 mm NMR tubes

  • Deuterated solvent (e.g., Chloroform-d, CDCl₃, or DMSO-d₆)

  • Glass Pasteur pipette and bulb

  • Small vial (e.g., 1-dram vial)

  • Glass wool or a syringe filter

  • Internal standard (optional, e.g., Tetramethylsilane - TMS)

Step-by-Step Protocol:

  • Weighing the Sample:

    • For ¹H NMR, weigh 5-25 mg of the compound into a clean, dry vial.[3][4]

    • For ¹³C NMR and 2D experiments, a higher concentration is required; weigh 30-50 mg of the compound.[4][5]

  • Solvent Selection and Dissolution:

    • Add approximately 0.6-0.7 mL of a suitable deuterated solvent to the vial.[4][6]

      • Chloroform-d (CDCl₃): A common choice for general organic molecules. The carboxylic acid proton signal may be broad and its chemical shift can be concentration-dependent.

      • DMSO-d₆: An excellent alternative, particularly for observing the carboxylic acid proton, which will appear as a sharp, well-defined peak and will not exchange as readily as in CDCl₃.

    • Gently swirl or vortex the vial to completely dissolve the sample. A secondary vial is recommended as it is easier to ensure complete dissolution before transferring to the NMR tube.[4]

  • Filtration and Transfer:

    • To remove any particulate matter that can degrade spectral resolution and shimming quality, filter the solution directly into the NMR tube.[3][7]

    • Place a small, tight plug of glass wool into a Pasteur pipette. Do not use cotton wool, as solvents can leach impurities from it.[3]

    • Use the pipette to transfer the dissolved sample into the NMR tube. The final sample height should be approximately 4-5 cm (0.5-0.6 mL).[7]

  • Capping and Labeling:

    • Cap the NMR tube securely. Ensure the cap and the outside of the tube are clean.

    • Label the tube clearly with a permanent marker.

  • Referencing:

    • The spectrum can be referenced to the residual protio-solvent peak (e.g., CHCl₃ at 7.26 ppm or DMSO-d₅ at 2.50 ppm).

    • Alternatively, a small amount of an internal standard like TMS can be added for precise referencing to 0.00 ppm, though this is often unnecessary with modern spectrometers.[4]

Section 2: 1D NMR Spectroscopy: Acquisition and Interpretation

One-dimensional NMR is the cornerstone of structural analysis, providing initial information on the chemical environment and connectivity of atoms.[1]

¹H NMR Spectroscopy

The ¹H NMR spectrum reveals the number of distinct proton environments, their electronic surroundings, and connectivity through spin-spin coupling.

Typical Acquisition Protocol (400 MHz Spectrometer):

  • Insert the sample into the spectrometer and allow it to equilibrate to the probe temperature.

  • Lock the spectrometer onto the deuterium signal of the solvent.

  • Shim the magnetic field to optimize homogeneity, aiming for a narrow and symmetrical lock signal.

  • Acquire the spectrum using the following parameters:

    • Pulse Sequence: Standard single pulse (e.g., 'zg30')

    • Spectral Width (SW): ~16 ppm (e.g., from -2 to 14 ppm)

    • Acquisition Time (AQ): 2-4 seconds

    • Relaxation Delay (D1): 2-5 seconds (ensures full relaxation for quantitative analysis)

    • Number of Scans (NS): 8-16 scans

    • Receiver Gain (RG): Adjust automatically

Expected ¹H NMR Spectrum Analysis: The structure of this compound suggests four distinct regions in the ¹H NMR spectrum.

  • Carboxylic Acid Proton (-COOH):

    • Expected Shift: δ 10-13 ppm.

    • Multiplicity: A broad singlet (br s).

    • Integration: 1H.

    • Rationale: This proton is highly deshielded due to the electronegative oxygen atoms. Its signal is often broad due to chemical exchange with trace amounts of water.

  • Aromatic Protons (Bromophenyl Ring):

    • Expected Shift: δ 7.2-8.0 ppm.

    • Rationale: Protons on an aromatic ring are deshielded. The meta-substitution pattern results in four unique aromatic protons.

    • H-2': (proton between the bromo and cyclopropyl groups) Expected to be a triplet or a narrow multiplet.

    • H-4': Expected to be a doublet of doublets or a multiplet.

    • H-5': Expected to be a triplet.

    • H-6': Expected to be a doublet of doublets or a multiplet.

    • Integration: 4H total for the region.

  • Cyclopropane Protons (-CH₂-CH₂-):

    • Expected Shift: δ 1.2-1.8 ppm.

    • Multiplicity: Two complex multiplets (AA'BB' system).

    • Integration: 4H total (2H for each multiplet).

    • Rationale: Protons on a cyclopropane ring are characteristically shielded due to the ring's unique electronic structure and associated ring current effects, causing them to appear at an unusually high field (low ppm).[8][9][10] The two CH₂ groups are diastereotopic, meaning all four protons are chemically non-equivalent, leading to complex, overlapping multiplets.

¹³C{¹H} NMR Spectroscopy

The proton-decoupled ¹³C NMR spectrum shows a single peak for each unique carbon atom, providing a count of non-equivalent carbons and information about their chemical nature.

Typical Acquisition Protocol (101 MHz for a 400 MHz Spectrometer):

  • Use the same prepared sample.

  • Acquire the spectrum using the following parameters:

    • Pulse Sequence: Standard single pulse with proton decoupling (e.g., 'zgpg30')

    • Spectral Width (SW): ~220 ppm (e.g., from -10 to 210 ppm)

    • Acquisition Time (AQ): ~1 second

    • Relaxation Delay (D1): 2 seconds

    • Number of Scans (NS): 512-2048 scans (or more, as ¹³C has low natural abundance)

Expected ¹³C NMR Spectrum Analysis: The molecule has 10 carbon atoms, all of which are unique, so 10 distinct signals are expected.

  • Carboxylic Carbon (-COOH):

    • Expected Shift: δ 175-180 ppm.

    • Rationale: Carbonyl carbons are highly deshielded.

  • Aromatic Carbons (Bromophenyl Ring):

    • Expected Shift: δ 120-145 ppm.

    • C-1' (ipso-C attached to cyclopropane): ~δ 140-145 ppm.

    • C-3' (ipso-C attached to Br): ~δ 122 ppm.

    • Other Aromatic CHs: Four signals expected in the δ 125-135 ppm range.

  • Quaternary Cyclopropane Carbon (C-1):

    • Expected Shift: δ 25-35 ppm.

    • Rationale: This is a quaternary sp³ carbon, shifted downfield relative to the other cyclopropane carbons due to substitution.

  • Methylene Cyclopropane Carbons (C-2, C-3):

    • Expected Shift: δ 15-25 ppm.

    • Rationale: These sp³ carbons are highly shielded, a characteristic feature of the cyclopropane ring.[11]

Section 3: 2D NMR Spectroscopy for Unambiguous Assignment

While 1D NMR provides foundational data, 2D NMR experiments are essential for confirming connectivity and making definitive assignments, especially for molecules with complex or overlapping signals.[12][13][14]

¹H-¹H COSY (Correlation Spectroscopy)

The COSY experiment identifies protons that are coupled to each other, typically through 2-3 bonds. It is invaluable for tracing out spin systems.[15][16]

Typical Acquisition Protocol:

  • Acquire the spectrum using a standard COSY pulse sequence (e.g., 'cosygpprqf').

  • Key Parameters:

    • Spectral Width (SW1, SW2): Set to the same width as the ¹H spectrum.

    • Number of Increments (in F1): 256-512.

    • Number of Scans (NS): 4-8 per increment.

    • Relaxation Delay (D1): 1.5-2 seconds.

Expected COSY Spectrum Analysis: The 2D plot will show the ¹H spectrum along both axes. Diagonal peaks correspond to the 1D signals, while off-diagonal "cross-peaks" connect coupled protons.

  • Aromatic Region: Cross-peaks will be observed between adjacent aromatic protons (e.g., H-4' with H-5', H-5' with H-6'), confirming their positions relative to one another.

  • Cyclopropane Region: Strong cross-peaks will connect the geminal and vicinal protons within the cyclopropane ring, highlighting the intricate coupling network of this AA'BB' system.

  • No correlation is expected between the aromatic, cyclopropane, and carboxylic acid proton systems, as they are separated by too many bonds or by a quaternary carbon.

¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence)

The HSQC experiment correlates each proton signal with the signal of the carbon atom it is directly attached to (one-bond ¹JCH coupling). This is the most reliable method for assigning carbon signals based on their known proton assignments.[17][18]

Typical Acquisition Protocol:

  • Acquire the spectrum using a standard HSQC pulse sequence (e.g., 'hsqcedetgpsisp2.3').

  • Key Parameters:

    • Spectral Width (F2 - ¹H): Set to the ¹H spectrum width.

    • Spectral Width (F1 - ¹³C): Set to cover the expected carbon chemical shift range (e.g., 0-160 ppm to exclude the carbonyl/carboxyl region for better resolution).

    • Number of Increments (in F1): 128-256.

    • Number of Scans (NS): 8-16 per increment.

    • Relaxation Delay (D1): 1.5-2 seconds.

Expected HSQC Spectrum Analysis: The 2D spectrum will display the ¹H spectrum on one axis and the ¹³C spectrum on the other. A cross-peak appears at the intersection of the ¹H and ¹³C chemical shifts for each C-H bond.

  • Aromatic Correlations: Each of the four aromatic proton signals will show a correlation to a unique carbon signal in the δ 125-135 ppm range.

  • Cyclopropane Correlations: The two complex proton multiplets between δ 1.2-1.8 ppm will correlate to the two methylene carbon signals between δ 15-25 ppm.

  • No correlations will be observed for the quaternary carbons (C-1, C-1', C-3') or the carboxylic carbon, as they have no attached protons. The carboxylic acid proton will also not show a correlation.

Section 4: Visualized Workflows and Data Summary

Visualizing the experimental logic and summarizing the data are key to a clear analysis.

Experimental Workflow Diagram:

NMR_Workflow cluster_prep Sample Preparation cluster_1D 1D NMR Acquisition cluster_2D 2D NMR Correlation cluster_analysis Structural Elucidation Prep Dissolve & Filter This compound in Deuterated Solvent H1_NMR ¹H NMR (Proton Environments & Coupling) Prep->H1_NMR C13_NMR ¹³C NMR (Carbon Skeleton) Prep->C13_NMR COSY ¹H-¹H COSY (H-H Connectivity) H1_NMR->COSY Assign Spin Systems HSQC ¹H-¹³C HSQC (Direct C-H Attachment) H1_NMR->HSQC Link H to C C13_NMR->HSQC Link H to C Assign Final Structure Confirmation & Purity Assessment COSY->Assign HSQC->Assign

Caption: Overall workflow for NMR analysis.

Predicted COSY Correlations Diagram:

Sources

Topic: Crystallization Strategies for 1-(3-Bromophenyl)cyclopropanecarboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note from the Desk of a Senior Application Scientist

**Abstract

This application note provides a comprehensive guide to developing effective crystallization protocols for 1-(3-bromophenyl)cyclopropanecarboxylic acid. In the absence of established public-domain procedures for this specific molecule, this guide is built upon foundational chemical principles, analysis of its structural motifs, and established methodologies for analogous aromatic carboxylic acids. We present a logical framework for solvent selection, detailed step-by-step protocols for common crystallization techniques, and troubleshooting advice to empower researchers in obtaining this compound in high purity and with optimal crystal morphology.

Introduction: The Rationale for Crystallization

This compound is a valuable building block in medicinal chemistry and materials science. Its rigid cyclopropane core, combined with the functional handles of a carboxylic acid and a brominated phenyl ring, makes it a versatile scaffold for synthesizing complex molecular architectures.[1][2] As with any high-value chemical intermediate, achieving high purity is paramount.

Crystallization is a powerful purification technique that leverages differences in solubility to separate a desired compound from impurities.[3] A successful crystallization not only enhances purity but also provides a stable, easily handled solid form, which is critical for accurate weighing, formulation, and downstream reactions. This note will guide the user through a systematic approach to developing a robust crystallization protocol for this target compound.

Physicochemical Profile and Strategic Implications

A rational crystallization strategy begins with an analysis of the molecule's structure.

  • Aromatic Ring (Bromophenyl): The bromophenyl group is largely non-polar and hydrophobic. It will favor interactions with aromatic or moderately non-polar solvents (e.g., toluene, dichloromethane).

  • Carboxylic Acid Group (-COOH): This is a highly polar functional group capable of strong hydrogen bonding (both as a donor and acceptor). This moiety will drive solubility in polar protic solvents (e.g., alcohols) and polar aprotic solvents (e.g., ethyl acetate, acetone). Carboxylic acids are prime candidates for crystallization due to these strong, directional intermolecular interactions which favor the formation of a stable crystal lattice.[4][5]

  • Cyclopropane Ring: A rigid, aliphatic, and non-polar component that contributes to the overall lipophilicity of the molecule.

Inference: The molecule possesses a dual nature (amphiphilic), suggesting it will be poorly soluble in highly non-polar alkanes and water, but will exhibit good solubility in solvents of intermediate to high polarity, particularly at elevated temperatures.

Foundational Strategy: Solvent Selection

The cornerstone of any crystallization process is the selection of an appropriate solvent or solvent system. The ideal solvent should exhibit high solubility for the compound when hot and low solubility when cold, allowing for high recovery upon cooling.[3]

The following table provides a list of candidate solvents, ordered by decreasing polarity, and outlines the rationale for their selection.

Solvent Polarity Index Boiling Point (°C) Predicted Solubility of Target Compound Rationale & Comments
Methanol 6.665High: Likely soluble even at room temperature.May be too strong a solvent. Best used as part of a binary system with an anti-solvent like water.
Ethanol 5.278High: Similar to methanol, high solvating power.A good starting point, often used in a mixture with water to reduce solubility upon cooling.
Isopropanol (IPA) 4.382Good to High: Excellent candidate.Lower polarity than ethanol may provide a better solubility differential between hot and cold conditions.
Acetone 5.456High: Strong solvent for carboxylic acids.Low boiling point can be problematic (evaporation), but makes it an excellent choice for anti-solvent techniques.
Ethyl Acetate 4.377Good: A versatile solvent.Good balance of polarity. Can effectively solvate both the polar and non-polar regions of the molecule.
Dichloromethane (DCM) 3.440Moderate to Good: Solvates the aromatic ring.Very low boiling point makes it suitable primarily for slow evaporation or as the "good" solvent in an anti-solvent pair.
Toluene 2.3111Low to Moderate: Solvates the aromatic ring.High boiling point is advantageous for slow cooling. May require a larger solvent volume.
Heptane/Hexane 0.098 / 69Very Low: Insoluble.Excellent candidates for use as an anti-solvent .
Water 9.0100Very Low: Insoluble.Can be used as an anti-solvent with highly polar organic solvents like ethanol or acetone.
Logical Workflow for Solvent Screening

The following diagram illustrates a systematic approach to selecting the optimal crystallization conditions.

Solvent_Selection_Workflow cluster_results Observe Solubility at RT start Start: Crude This compound test_solvents Screen Solvents: ~10 mg solid in 0.5 mL solvent at Room Temperature (RT) start->test_solvents insoluble Insoluble test_solvents->insoluble sparingly_soluble Sparingly Soluble test_solvents->sparingly_soluble fully_soluble Fully Soluble test_solvents->fully_soluble heat_insoluble Heat to Boiling insoluble->heat_insoluble sparingly_soluble->heat_insoluble anti_solvent_path Use as 'Good Solvent'. Add Anti-Solvent (Protocol B) fully_soluble->anti_solvent_path evaporation_path Consider Slow Evaporation (Protocol C) fully_soluble->evaporation_path check_dissolution Does it Dissolve? heat_insoluble->check_dissolution cool_solution Cool Slowly to RT, then to 0-4 °C check_dissolution->cool_solution  Yes not_ideal FAILURE: Poor Solvent check_dissolution->not_ideal  No check_crystals Crystals Form? cool_solution->check_crystals ideal_solvent SUCCESS: Ideal Single Solvent (Protocol A) check_crystals->ideal_solvent  Yes check_crystals->not_ideal  No

Caption: Decision tree for selecting a crystallization method.

Experimental Protocols

Safety Precaution: Always perform crystallization procedures in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves.

Protocol A: Single-Solvent Cooling Crystallization

This is the most common and straightforward technique, ideal when a solvent with a significant temperature-dependent solubility profile is identified (e.g., Isopropanol).

Materials:

  • Crude this compound

  • Candidate solvent (e.g., Isopropanol, Ethyl Acetate)

  • Erlenmeyer flask

  • Hot plate with stirring capability

  • Condenser (optional, for volatile solvents)

  • Buchner funnel and filter paper

  • Ice bath

Procedure:

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and a stir bar. Gently heat the mixture on a hot plate with stirring.

  • Achieve Saturation: Continue adding small portions of the hot solvent until the solid just completely dissolves. Adding excess solvent will reduce the final yield.

  • Hot Filtration (Optional): If insoluble impurities are present, quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask. This prevents premature crystallization.

  • Slow Cooling: Remove the flask from the heat, cover it (e.g., with a watch glass), and allow it to cool slowly to room temperature. Slow cooling is crucial for the formation of larger, purer crystals.

  • Induce Crystallization (If Necessary): If no crystals form, try scratching the inside of the flask with a glass rod or adding a tiny seed crystal from a previous batch.

  • Secondary Cooling: Once the solution has reached room temperature and crystals have formed, place the flask in an ice bath for at least 30 minutes to maximize precipitation.

  • Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the collected crystals with a small amount of ice-cold solvent to remove any adhering mother liquor.

  • Drying: Dry the purified crystals under vacuum to a constant weight.

Protocol B: Anti-Solvent Addition Crystallization

This method is employed when the compound is highly soluble in a solvent, even at low temperatures. A second solvent in which the compound is insoluble (the "anti-solvent") is added to induce precipitation.[3]

Materials:

  • Crude solid

  • A "good" solvent (e.g., Acetone, Dichloromethane)

  • An "anti-solvent" (e.g., Heptane, Water)

  • Erlenmeyer flask or beaker with stirring

  • Dropping funnel or pipette

Procedure:

  • Dissolution: Dissolve the crude material in the minimum amount of the "good" solvent at room temperature.

  • Anti-Solvent Addition: While stirring the solution, slowly add the anti-solvent dropwise.

  • Observe Turbidity: Continue adding the anti-solvent until the solution becomes persistently cloudy (turbid). This indicates the point of supersaturation.

  • Re-dissolution (Optional): If the solution becomes too cloudy or "oils out," add a few drops of the "good" solvent until it becomes clear again.

  • Crystallization: Cover the flask and allow it to stand undisturbed. Crystals should form over time. Cooling in an ice bath can increase the yield.

  • Isolation: Collect, wash (with a mixture of the two solvents or the anti-solvent), and dry the crystals as described in Protocol A.

Workflow Visualization: Cooling Crystallization

Cooling_Crystallization_Workflow A 1. Add Crude Solid & Minimum Solvent to Flask B 2. Heat to Dissolve (Add more solvent if needed) A->B C 3. Hot Filtration (If impurities present) B->C Optional D 4. Slow Cooling to RT B->D C->D E 5. Secondary Cooling (Ice Bath) D->E F 6. Vacuum Filtration E->F G 7. Wash with Ice-Cold Solvent F->G H 8. Dry Under Vacuum G->H I Pure Crystalline Product H->I

Sources

Application Notes and Protocols for the Functionalization of Carboxylic Acids in Research and Drug Development

Author: BenchChem Technical Support Team. Date: January 2026

The carboxylic acid moiety is a cornerstone in the molecular architecture of a vast number of pharmaceuticals and biologically active compounds. Its ability to be transformed into a variety of functional groups, such as esters, amides, and acyl chlorides, makes it a critical handle for medicinal chemists and researchers in drug development. This guide provides an in-depth exploration of the most common and effective protocols for the functionalization of carboxylic acids, with a focus on the underlying principles, practical execution, and comparative advantages of each method.

The Central Role of Carboxylic Acid Activation

Direct reaction of a carboxylic acid with a nucleophile, such as an amine or an alcohol, is often inefficient. The hydroxyl group of the carboxylic acid is a poor leaving group, and the acidic proton can engage in non-productive acid-base reactions with basic nucleophiles.[1] Therefore, the central strategy in functionalizing carboxylic acids is to first "activate" the carboxyl group by converting the hydroxyl into a better leaving group. This activation enhances the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack.

Amide Bond Formation: The Workhorse of Medicinal Chemistry

The amide bond is a ubiquitous feature in pharmaceuticals, peptides, and natural products. Its formation from a carboxylic acid and an amine is a pivotal transformation. The most common and reliable methods involve the use of coupling reagents.[2]

Carbodiimide-Mediated Coupling: EDC and DCC

Carbodiimides, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N,N'-Dicyclohexylcarbodiimide (DCC), are widely used to facilitate amide bond formation.[1][3] The reaction proceeds through a highly reactive O-acylisourea intermediate.[4] However, this intermediate can be unstable and prone to racemization, especially with chiral carboxylic acids. To mitigate this, an additive like N-hydroxysuccinimide (NHS) or 1-Hydroxybenzotriazole (HOBt) is often included. These additives trap the O-acylisourea to form a more stable, amine-reactive NHS or HOBt active ester, which then reacts with the amine to form the desired amide.[4]

Amide_Formation_Workflow CarboxylicAcid Carboxylic Acid (R-COOH) ReactiveIntermediate Reactive Intermediate (O-acylisourea) CarboxylicAcid->ReactiveIntermediate + Coupling Agent CouplingAgent Coupling Agent (e.g., EDC, DCC) CouplingAgent->ReactiveIntermediate Additive Additive (e.g., NHS, HOBt) ActiveEster Active Ester (NHS/HOBt Ester) Additive->ActiveEster ReactiveIntermediate->ActiveEster + Additive Byproduct Byproduct (e.g., DCU, EU) ReactiveIntermediate->Byproduct Amide Amide (R-CONHR') ActiveEster->Amide + Amine Amine Amine (R'-NH2) Amine->Amide

Caption: Carbodiimide-mediated amide bond formation workflow.

Protocol: General Procedure for EDC/NHS Amide Coupling

Materials:

  • Carboxylic acid

  • Amine

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl)

  • N-hydroxysuccinimide (NHS)

  • Anhydrous aprotic solvent (e.g., Dichloromethane (DCM), Dimethylformamide (DMF))

  • Tertiary amine base (e.g., Diisopropylethylamine (DIPEA), Triethylamine (TEA)) (optional, to neutralize amine salts)

  • Magnetic stirrer and stir bar

  • Round-bottom flask

  • Inert atmosphere (e.g., Nitrogen or Argon)

Procedure:

  • Dissolve the carboxylic acid (1.0 eq) and NHS (1.1 eq) in the anhydrous solvent in a round-bottom flask under an inert atmosphere.

  • Add EDC·HCl (1.2 eq) to the solution and stir at room temperature for 15-30 minutes to pre-activate the carboxylic acid.

  • In a separate flask, dissolve the amine (1.0-1.2 eq) in the anhydrous solvent. If the amine is a hydrochloride or other salt, add a tertiary amine base (1.5-2.0 eq) to liberate the free amine.

  • Add the amine solution to the activated carboxylic acid mixture.

  • Stir the reaction mixture at room temperature for 2-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, quench the reaction by adding water.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate, DCM).

  • Wash the organic layer sequentially with a weak acid (e.g., 5% HCl), a weak base (e.g., 5% NaHCO3), and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Table 1: Comparison of Common Amide Coupling Reagents

Coupling ReagentAdditiveAdvantagesDisadvantages
EDC NHS, HOBtWater-soluble byproducts, easy workup.[1]Less reactive than DCC.
DCC NHS, HOBtHighly efficient.[3]Dicyclohexylurea (DCU) byproduct is often insoluble and can be difficult to remove completely.
HATU/HBTU None requiredFast reaction times, low racemization.[3]More expensive, can form guanidinium byproducts with the amine.

Esterification: Modulating Polarity and Pro-drug Strategies

Esterification is a fundamental transformation that modifies the physicochemical properties of a molecule, often to enhance cell permeability or to create a pro-drug that is later hydrolyzed in vivo to release the active carboxylic acid.

Fischer Esterification: The Classic Approach

Fischer esterification involves the reaction of a carboxylic acid with an excess of an alcohol in the presence of a strong acid catalyst, such as sulfuric acid or hydrochloric acid.[5][6] This is a reversible equilibrium-driven reaction, and to achieve high yields, water must be removed as it is formed, or a large excess of the alcohol must be used.[5] This method is generally suitable for simple, robust molecules that can tolerate strong acidic conditions.

Fischer_Esterification CarboxylicAcid Carboxylic Acid (R-COOH) ProtonatedCarbonyl Protonated Carbonyl CarboxylicAcid->ProtonatedCarbonyl + H+ Alcohol Alcohol (R'-OH, excess) TetrahedralIntermediate Tetrahedral Intermediate Alcohol->TetrahedralIntermediate AcidCatalyst Acid Catalyst (H+) AcidCatalyst->ProtonatedCarbonyl ProtonatedCarbonyl->TetrahedralIntermediate + R'-OH Ester Ester (R-COOR') TetrahedralIntermediate->Ester - H2O, -H+ Water Water (H2O) TetrahedralIntermediate->Water

Caption: Simplified mechanism of Fischer Esterification.

Protocol: Fischer Esterification

Materials:

  • Carboxylic acid

  • Alcohol (often used as the solvent)

  • Concentrated sulfuric acid (H₂SO₄) or anhydrous hydrochloric acid (HCl)

  • Dean-Stark apparatus (optional, for water removal)

  • Heating mantle or oil bath

  • Round-bottom flask and reflux condenser

Procedure:

  • To a round-bottom flask, add the carboxylic acid and a large excess of the alcohol.

  • Slowly and carefully add a catalytic amount of concentrated sulfuric acid (typically a few drops) while stirring.

  • Attach a reflux condenser and heat the mixture to reflux. If using a Dean-Stark apparatus, fill the side arm with the alcohol.

  • Reflux the reaction for several hours until completion (monitored by TLC or GC).

  • Allow the mixture to cool to room temperature.

  • Neutralize the acid catalyst by carefully adding a saturated solution of sodium bicarbonate until CO₂ evolution ceases.

  • Extract the ester with an organic solvent.

  • Wash the organic layer with water and brine, then dry over an anhydrous drying agent.

  • Remove the solvent under reduced pressure to obtain the crude ester, which can be purified by distillation or column chromatography.[5]

Mild Esterification using (Boc)₂O and DMAP

For substrates that are sensitive to strong acids, a milder method utilizing di-tert-butyl dicarbonate ((Boc)₂O) in the presence of a catalytic amount of 4-dimethylaminopyridine (DMAP) is an excellent alternative.[7] This reaction proceeds under neutral conditions and produces volatile byproducts (t-butanol and CO₂), simplifying purification.[7]

Protocol: (Boc)₂O/DMAP Esterification

Materials:

  • Carboxylic acid

  • Alcohol

  • Di-tert-butyl dicarbonate ((Boc)₂O)

  • 4-Dimethylaminopyridine (DMAP)

  • Anhydrous aprotic solvent (e.g., DCM, acetonitrile)

Procedure:

  • Dissolve the carboxylic acid (1.0 eq), alcohol (1.2 eq), and a catalytic amount of DMAP (0.1 eq) in the anhydrous solvent.

  • Add (Boc)₂O (1.5 eq) to the solution.

  • Stir the reaction at room temperature until the starting material is consumed (monitored by TLC).

  • Concentrate the reaction mixture under reduced pressure.

  • The crude product can often be purified by simple filtration through a plug of silica gel or by standard column chromatography to remove the catalyst and any unreacted starting materials.

Conversion to Acyl Chlorides: Activating for Further Transformations

Acyl chlorides are highly reactive carboxylic acid derivatives that serve as versatile intermediates for the synthesis of esters, amides, and other acyl compounds.[8][9] Their high reactivity stems from the excellent leaving group ability of the chloride ion.

Synthesis of Acyl Chlorides using Thionyl Chloride (SOCl₂)

Thionyl chloride is a common and effective reagent for converting carboxylic acids to acyl chlorides.[8][10][11] The byproducts of the reaction, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gases, which simplifies the workup.[8]

Protocol: Acyl Chloride Formation with Thionyl Chloride

Materials:

  • Carboxylic acid

  • Thionyl chloride (SOCl₂)

  • Anhydrous solvent (e.g., DCM, or neat SOCl₂)

  • Round-bottom flask and reflux condenser with a gas trap

Procedure:

  • Caution: This reaction should be performed in a well-ventilated fume hood as it releases toxic gases.

  • Place the carboxylic acid in a dry round-bottom flask.

  • Slowly add an excess of thionyl chloride (at least 2 equivalents, or use as solvent). A catalytic amount of DMF can be added to accelerate the reaction.

  • Attach a reflux condenser fitted with a drying tube and a gas trap (e.g., a bubbler with a sodium hydroxide solution) to neutralize the HCl and SO₂ gases produced.

  • Heat the reaction mixture to reflux for 1-3 hours.

  • After the reaction is complete, remove the excess thionyl chloride by distillation under reduced pressure.

  • The resulting crude acyl chloride can often be used directly in the next step or purified by distillation.

Protecting Group Strategies for Carboxylic Acids

In the context of multi-step organic synthesis, it is often necessary to temporarily "protect" a carboxylic acid group to prevent it from reacting with reagents intended for other functional groups in the molecule.[12][13] The most common protecting groups for carboxylic acids are esters, such as methyl, ethyl, benzyl, or tert-butyl esters.[12][14]

Table 2: Common Protecting Groups for Carboxylic Acids

Protecting GroupFormationCleavage Conditions
Methyl/Ethyl Ester Fischer esterification or reaction with alkyl halide and base.[13]Acid- or base-catalyzed hydrolysis.[14]
Benzyl Ester Reaction with benzyl bromide and a base.Hydrogenolysis (H₂, Pd/C).[14]
tert-Butyl Ester Reaction with isobutylene and acid catalyst or Steglich esterification.[15]Mild acid (e.g., trifluoroacetic acid).[14]
Silyl Ester Reaction with a silyl halide (e.g., TMSCl) and a base.Mild acid, base, or fluoride ions.[14][16]

The choice of protecting group depends on the overall synthetic strategy and the stability of other functional groups in the molecule to the deprotection conditions.

References

  • Chemistry Steps. (n.d.). Amides from Carboxylic Acids-DCC and EDC Coupling.
  • Lipshutz, B. H., et al. (2019). Direct formation of amide/peptide bonds from carboxylic acids: no traditional coupling reagents, 1-pot, and green. Chemical Science.
  • L-Magdeleine, C., et al. (2001).
  • Aapptec Peptides. (n.d.). Coupling Reagents.
  • Patrick, G. L. (2015). Appendix 6: Protecting groups. Oxford Learning Link.
  • Chemistry LibreTexts. (2021). 13.10: Protecting Groups in Organic Synthesis.
  • Chemguide. (n.d.). converting carboxylic acids into acyl (acid) chlorides.
  • HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents.
  • Slideshare. (n.d.). Protection of carbonyl and carboxyl group.
  • National Institutes of Health. (n.d.). “Supersilyl” Group as Novel Carboxylic Acid Protecting Group: Application to Highly Stereoselective Aldol and Mannich Reactions.
  • Luxembourg Bio Technologies. (2008). Amide bond formation: beyond the myth of coupling reagents.
  • Neliti. (2024). PROTECTING GROUPS FOR ORGANIC SYNTHESIS.
  • ResearchGate. (n.d.). Representative protocols for the decarboxylative functionalization of alkyl carboxylic acids.
  • Organic Chemistry Portal. (n.d.). Acyl chloride synthesis.
  • Master Organic Chemistry. (2022). Fischer Esterification – Carboxylic Acid to Ester Under Acidic Conditions.
  • Organic Chemistry Portal. (n.d.). Ester synthesis by esterification.
  • YouTube. (2024). Carboxylic Acids to Acyl Chlorides Using Thionyl Chloride (SOCl2).
  • Organic Chemistry Data. (n.d.). Acid to Ester - Common Conditions.
  • National Institutes of Health. (n.d.). one-pot, two-step amidation of carboxylic acids catalyzed by non-metal ammonium salts.
  • Organic Chemistry Portal. (n.d.). Amide synthesis by acylation.
  • Chemistry LibreTexts. (2023). Making Amides from Carboxylic Acids.
  • Organic Chemistry Data. (n.d.). Acid to Acid Chloride - Common Conditions.
  • Moodle. (n.d.). Carboxylic Acids to Acid Chlorides.
  • Encyclopedia.pub. (2023). Direct Amidations of Carboxylic Acids with Amines.
  • Chemistry LibreTexts. (2015). 19.6: Methods for Introducing the Carboxy Functional Group.

Sources

Application Notes & Protocols for the Synthesis of Novel Heterocycles

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide for Researchers and Drug Development Professionals

Introduction: The Enduring Centrality of Heterocycles in Drug Discovery

Heterocyclic compounds, cyclic structures containing at least one heteroatom such as nitrogen, oxygen, or sulfur, form the bedrock of medicinal chemistry.[1][2] It is estimated that over half of all known organic compounds are heterocyclic, a testament to their incredible structural diversity and functional versatility.[3] In the realm of pharmaceuticals, their role is paramount; more than 50% of all FDA-approved small-molecule drugs feature at least one heterocyclic ring.[4] These scaffolds are considered "privileged structures" because they provide a three-dimensional framework that can be finely tuned to interact with biological targets, modulate pharmacokinetic properties (ADMET), and serve as the core for a vast array of bioactive molecules, including antibiotics, antivirals, and anti-cancer agents.[5][6][7][8]

The constant need to expand drug-like chemical space and address challenges like drug resistance necessitates the development of innovative and efficient synthetic methodologies.[7][9] While classical condensation reactions remain valuable, the modern era of heterocyclic synthesis is defined by strategies that offer greater precision, efficiency, sustainability, and the ability to construct complex molecules in fewer steps.[10] This guide provides an in-depth overview of key modern synthetic strategies, complete with detailed protocols and the scientific rationale behind their application.

Pillars of Modern Heterocyclic Synthesis: A Strategic Overview

The contemporary synthesis of novel heterocycles is driven by several powerful and transformative strategies. Understanding these core pillars allows researchers to select the most appropriate tool to tackle a specific synthetic challenge, moving beyond traditional methods to embrace more atom-economical and innovative approaches.

G cluster_0 Conceptualization cluster_1 Strategy Selection cluster_2 Execution & Optimization cluster_3 Application Target Identify Target Heterocycle (e.g., for Drug Scaffold) MCR Multicomponent Reactions (MCRs) (Complexity from simple inputs) Target->MCR Retrosynthesis informs choice CH_Activation C-H Activation (Direct functionalization) Target->CH_Activation Retrosynthesis informs choice Photoredox Photoredox Catalysis (Mild, radical-based routes) Target->Photoredox Retrosynthesis informs choice FlowChem Flow Chemistry (Scalability & safety) Target->FlowChem Retrosynthesis informs choice Protocol Develop & Execute Synthetic Protocol MCR->Protocol CH_Activation->Protocol Photoredox->Protocol FlowChem->Protocol Analysis Purification & Spectroscopic Analysis Protocol->Analysis Iterative Optimization Library Library Synthesis (Diversity-Oriented) Analysis->Library SAR SAR Studies & Lead Optimization Analysis->SAR SAR->Target Feedback Loop G cluster_main Proposed Catalytic Cycle PC Ir(III) PC_star *Ir(III) PC->PC_star Visible Light (hν) PC_red Ir(II) PC_star->PC_red SET (to Ni(II)) PC_red->PC SET (from Ni(0)) Ni_0 Ni(0)L₂ Ni_II Ar-Ni(II)L₂X Ni_0->Ni_II Oxidative Addition (Ar-I) Ni_I Ar-Ni(I)L₂X Ni_I->Ni_0 Reductive Elimination Ni_III Ar-Ni(III)L₂X(alkyne) Ni_I->Ni_III + Alkyne Ni_II->Ni_I e⁻ from *Ir(III) Ni_II->Ni_I Product Heterocycle Product Ni_III->Product Reductive Elimination ArI Aryl Iodide Ar_radical Aryl Radical

Sources

Application Notes and Protocols: Palladium-Catalyzed Cross-Coupling of 1-(3-Bromophenyl)cyclopropanecarboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of the 1-Arylcyclopropanecarboxylic Acid Scaffold

The 1-arylcyclopropanecarboxylic acid motif is a privileged scaffold in modern medicinal chemistry and materials science. The rigid, three-dimensional nature of the cyclopropane ring, coupled with the electronic properties of the aromatic system and the synthetic handle of the carboxylic acid, provides a unique conformational constraint that is highly sought after in the design of novel therapeutic agents and functional materials. Derivatives of 1-phenylcyclopropanecarboxylic acid have shown promise as antidepressants and psychoactive compounds, underscoring the importance of versatile synthetic methodologies for the diversification of this core structure.

This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the palladium-catalyzed cross-coupling reactions of 1-(3-bromophenyl)cyclopropanecarboxylic acid. We will delve into the mechanistic nuances, provide detailed, field-proven protocols for various coupling strategies, and offer insights into overcoming common challenges associated with this specific substrate. Our focus is on empowering the end-user to successfully synthesize a diverse library of novel compounds based on this valuable scaffold.

Mechanistic Considerations: Navigating the Reactivity of a Multifunctional Substrate

The palladium-catalyzed cross-coupling of this compound presents a unique set of mechanistic considerations due to the presence of both an aryl bromide and a carboxylic acid functionality. The general catalytic cycle for most palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Heck, Sonogashira, Buchwald-Hartwig) involves three key steps: oxidative addition, transmetalation (or related steps), and reductive elimination.[1]

The Dual Role of the Carboxylic Acid

The carboxylic acid group can influence the reaction in several ways:

  • Coordination to the Palladium Center: The carboxylate, formed in the presence of a base, can coordinate to the palladium catalyst, potentially influencing its reactivity and stability.

  • Basicity Considerations: The acidic proton of the carboxylic acid will react with the base required for the catalytic cycle. Therefore, the choice and stoichiometry of the base are critical to ensure both deprotonation of the carboxylic acid and efficient participation in the desired catalytic cycle.[2]

  • Potential for Decarboxylative Coupling: Under certain conditions, particularly at higher temperatures and with specific catalyst systems, decarboxylative cross-coupling can occur, where the carboxylic acid itself acts as the coupling partner with the loss of CO2.[3] While this can be a powerful synthetic tool, it can also be an undesired side reaction when functionalization at the aryl bromide position is the goal.

Visualizing the Catalytic Pathways

To better understand the potential reaction pathways, the following diagrams illustrate the generalized catalytic cycles for Suzuki-Miyaura coupling and a potential competing decarboxylative pathway.

Suzuki-Miyaura_Cycle cluster_legend Suzuki-Miyaura Catalytic Cycle Pd(0)L2 Pd(0)L2 ArPd(II)(Br)L2 ArPd(II)(Br)L2 Pd(0)L2->ArPd(II)(Br)L2 Oxidative Addition (Ar-Br) ArPd(II)(R')L2 ArPd(II)(R')L2 ArPd(II)(Br)L2->ArPd(II)(R')L2 Transmetalation Ar-R' Ar-R' ArPd(II)(R')L2->Ar-R' Reductive Elimination R'B(OH)2 R'B(OH)2 R'B(OH)3- R'B(OH)3- R'B(OH)2->R'B(OH)3- Activation Base Base Base->R'B(OH)3- R'B(OH)3-->ArPd(II)(R')L2 Ar Ar = 1-(cyclopropanecarboxylic acid)-3-phenyl

Caption: Generalized Suzuki-Miyaura catalytic cycle.

Decarboxylative_Coupling_Pathway cluster_legend Potential Decarboxylative Cross-Coupling Pathway Ar-COOH Ar-COOH = this compound Ar-Pd(II)-X Ar-Pd(II)-X Ar-COOH->Ar-Pd(II)-X Decarboxylation & Coordination Ar-Pd(II)-Ar' Ar-Pd(II)-Ar' Ar-Pd(II)-X->Ar-Pd(II)-Ar' Transmetalation Ar-Ar' Ar-Ar' Ar-Pd(II)-Ar'->Ar-Ar' Reductive Elimination Pd(0)L2 Pd(0)L2 Ar'-Pd(II)-X Ar'-Pd(II)-X Pd(0)L2->Ar'-Pd(II)-X Oxidative Addition Ar'-X Ar'-X = Aryl Halide Coupling Partner Ar'-X->Ar'-Pd(II)-X Ar'-Pd(II)-X->Ar-Pd(II)-Ar'

Caption: Potential competing decarboxylative cross-coupling pathway.

Experimental Protocols

The following protocols are designed as robust starting points for the cross-coupling of this compound. Optimization of reaction parameters (temperature, reaction time, catalyst loading, and ligand) may be necessary for specific substrates.

Protocol 1: Suzuki-Miyaura Coupling

This protocol is for the coupling of this compound with a variety of aryl and heteroaryl boronic acids.

Materials:

  • This compound

  • Aryl or heteroaryl boronic acid

  • Palladium(II) acetate (Pd(OAc)2)

  • Triphenylphosphine (PPh3) or a more specialized ligand (e.g., SPhos, XPhos)

  • Potassium carbonate (K2CO3) or potassium phosphate (K3PO4)

  • Toluene

  • Water (degassed)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexanes, ethyl acetate, methanol)

Procedure:

  • To a flame-dried Schlenk flask, add this compound (1.0 mmol, 1.0 equiv), the arylboronic acid (1.2 mmol, 1.2 equiv), palladium(II) acetate (0.02 mmol, 2 mol%), and the phosphine ligand (0.04 mmol, 4 mol%).

  • Evacuate and backfill the flask with argon or nitrogen three times.

  • Add the base (2.0 mmol, 2.0 equiv), toluene (10 mL), and degassed water (1 mL).

  • Stir the reaction mixture at 80-100 °C for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate (20 mL).

  • Wash the organic layer with saturated aqueous ammonium chloride (2 x 15 mL) and brine (15 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired coupled product.

ParameterRecommended ConditionNotes
Palladium Source Pd(OAc)2, Pd(PPh3)4Pd(OAc)2 is often used with a separate ligand.
Ligand PPh3, SPhos, XPhosBulky, electron-rich ligands like SPhos can be beneficial for challenging couplings.[4]
Base K2CO3, K3PO4, Cs2CO3K3PO4 is a stronger base and can be effective if K2CO3 is not. The choice of base is crucial.[2]
Solvent Toluene/H2O, Dioxane/H2OA biphasic system is common for Suzuki reactions.
Temperature 80-110 °CHigher temperatures may be required but increase the risk of decarboxylation.
Protocol 2: Heck Coupling

This protocol describes the coupling of this compound with an alkene.[5][6]

Materials:

  • This compound

  • Alkene (e.g., styrene, butyl acrylate)

  • Palladium(II) acetate (Pd(OAc)2)

  • Tri(o-tolyl)phosphine (P(o-tol)3)

  • Triethylamine (Et3N)

  • N,N-Dimethylformamide (DMF) or Acetonitrile (MeCN)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Silica gel for column chromatography

  • Solvents for chromatography

Procedure:

  • In a sealed tube, combine this compound (1.0 mmol, 1.0 equiv), the alkene (1.5 mmol, 1.5 equiv), palladium(II) acetate (0.03 mmol, 3 mol%), and tri(o-tolyl)phosphine (0.06 mmol, 6 mol%).

  • Degas the mixture by bubbling argon through it for 15 minutes.

  • Add the solvent (5 mL) and triethylamine (2.0 mmol, 2.0 equiv).

  • Seal the tube and heat the reaction mixture at 100-120 °C for 16-24 hours.

  • After cooling, dilute the reaction with water (20 mL) and extract with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the residue by flash chromatography.

ParameterRecommended ConditionNotes
Palladium Source Pd(OAc)2A common and effective catalyst for Heck reactions.
Ligand P(o-tol)3, PPh3P(o-tol)3 is a classic ligand for Heck couplings.
Base Et3N, K2CO3An organic base like triethylamine is frequently used.
Solvent DMF, MeCN, DioxaneAprotic polar solvents are generally preferred.
Temperature 100-140 °CHigher temperatures are often necessary for Heck reactions.
Protocol 3: Sonogashira Coupling

This protocol outlines the coupling of this compound with a terminal alkyne.[7][8]

Materials:

  • This compound

  • Terminal alkyne

  • Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh3)2Cl2)

  • Copper(I) iodide (CuI)

  • Triethylamine (Et3N) or Diisopropylamine (DIPA)

  • Tetrahydrofuran (THF) or DMF

  • Anhydrous sodium sulfate or magnesium sulfate

  • Silica gel for column chromatography

  • Solvents for chromatography

Procedure:

  • To a Schlenk flask, add this compound (1.0 mmol, 1.0 equiv), bis(triphenylphosphine)palladium(II) dichloride (0.03 mmol, 3 mol%), and copper(I) iodide (0.06 mmol, 6 mol%).

  • Evacuate and backfill with argon three times.

  • Add the solvent (10 mL) and the amine base (3.0 mmol, 3.0 equiv).

  • Add the terminal alkyne (1.2 mmol, 1.2 equiv) dropwise at room temperature.

  • Stir the reaction at room temperature to 50 °C for 6-18 hours.

  • Monitor the reaction by TLC. Upon completion, filter the reaction mixture through a pad of Celite, washing with ethyl acetate.

  • Concentrate the filtrate and purify the crude product by flash column chromatography.

ParameterRecommended ConditionNotes
Palladium Catalyst Pd(PPh3)2Cl2A standard catalyst for Sonogashira coupling.
Copper Co-catalyst CuIEssential for the classical Sonogashira reaction.
Base Et3N, DIPAActs as both a base and a solvent in some cases.
Solvent THF, DMFAnhydrous conditions are generally preferred.
Temperature Room temperature to 60 °CMilder conditions are often sufficient.
Protocol 4: Buchwald-Hartwig Amination

This protocol details the C-N bond formation between this compound and an amine.[9][10]

Materials:

  • This compound

  • Primary or secondary amine

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd2(dba)3)

  • 2-(Dicyclohexylphosphino)-2',4',6'-triisopropylbiphenyl (XPhos) or similar biaryl phosphine ligand

  • Sodium tert-butoxide (NaOt-Bu) or Lithium bis(trimethylsilyl)amide (LiHMDS)

  • Toluene or Dioxane (anhydrous)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Silica gel for column chromatography

  • Solvents for chromatography

Procedure:

  • In a glovebox, charge a vial with Pd2(dba)3 (0.015 mmol, 1.5 mol%), XPhos (0.036 mmol, 3.6 mol%), and the base (1.4 mmol, 1.4 equiv).

  • In a separate flask, dissolve this compound (1.0 mmol, 1.0 equiv) and the amine (1.2 mmol, 1.2 equiv) in the anhydrous solvent (5 mL).

  • Add the substrate solution to the vial containing the catalyst and base.

  • Seal the vial and heat the reaction mixture at 80-110 °C for 12-24 hours.

  • After cooling, quench the reaction with saturated aqueous ammonium chloride.

  • Extract with ethyl acetate, wash the combined organic layers with brine, dry, and concentrate.

  • Purify by flash chromatography.

ParameterRecommended ConditionNotes
Palladium Precatalyst Pd2(dba)3A common Pd(0) source.
Ligand XPhos, SPhos, RuPhosBulky biaryl phosphine ligands are crucial for high efficiency.
Base NaOt-Bu, LiHMDS, K3PO4A strong, non-nucleophilic base is required.
Solvent Toluene, DioxaneAnhydrous aprotic solvents are necessary.
Temperature 80-110 °CReaction temperature is substrate-dependent.

Purification and Characterization

The presence of the carboxylic acid moiety in the product can be exploited for purification. After the initial workup, the crude product can be dissolved in a suitable organic solvent and extracted with a mild aqueous base (e.g., saturated NaHCO3 solution). The aqueous layer, containing the carboxylate salt of the product, can then be washed with an organic solvent to remove non-acidic impurities. Subsequent acidification of the aqueous layer (e.g., with 1M HCl) will precipitate the purified carboxylic acid product, which can then be collected by filtration or extracted with an organic solvent.

Characterization of the final products should be performed using standard analytical techniques, including ¹H NMR, ¹³C NMR, mass spectrometry, and infrared spectroscopy to confirm the structure and purity.

Conclusion

The palladium-catalyzed cross-coupling of this compound is a versatile and powerful strategy for the synthesis of a wide array of novel chemical entities. By carefully selecting the appropriate reaction conditions, particularly the catalyst system and base, researchers can effectively functionalize the aryl bromide position while preserving the valuable cyclopropanecarboxylic acid motif. The protocols and insights provided in this guide are intended to serve as a solid foundation for the successful implementation of these transformative reactions in drug discovery and materials science research.

References

  • A Comparative Guide to Base Selection in Suzuki Cross-Coupling Reactions. Benchchem. Accessed January 10, 2026.
  • Decarboxylative cross-coupling. Wikipedia. Accessed January 10, 2026.
  • How to approach choosing reaction conditions for Suzuki?. Reddit. Accessed January 10, 2026.
  • Synthesis of Functionalized Cyclopropanes from Carboxylic Acids by a Radical Addition–Polar Cyclization Cascade. PMC - NIH. Accessed January 10, 2026.
  • Aqueous-phase, palladium-catalyzed cross-coupling of aryl bromides under mild conditions, using water-soluble, sterically demanding alkylphosphines. PubMed. Accessed January 10, 2026.
  • Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews (RSC Publishing). Accessed January 10, 2026.
  • Heck reaction. Wikipedia. Accessed January 10, 2026.
  • Decarboxylative Cross-Coupling of Azoyl Carboxylic Acids with Aryl Halides.
  • Heck Reaction. Organic Chemistry Portal. Accessed January 10, 2026.
  • Palladium-Catalyzed Decarboxylative Cross-Coupling Reaction Between Heteroaromatic Carboxylic Acids and Aryl Halides.
  • The Suzuki coupling reactions of aryl bromides with phenylboronic acid.
  • Pd‐catalyzed Suzuki‐Miyaura coupling of steric hindered aryl chlorides...
  • Synthesis of Functionalized Cyclopropanes from Carboxylic Acids by a Radical Addition-Polar Cyclization Cascade. PubMed. Accessed January 10, 2026.
  • "Cationic" Suzuki-Miyaura Coupling with Acutely Base-Sensitive Boronic Acids. Accessed January 10, 2026.
  • Palladium-Catalyzed Cross-Coupling of Aryl Halides with Carboxylic Acids by Photoinduced Reductive Elimin
  • Sonogashira Coupling. SynArchive. Accessed January 10, 2026.
  • Decarboxylative Cross-Coupling Reactions A Modern Strategy for C-C-Bond Form
  • Buchwald–Hartwig amination. Wikipedia. Accessed January 10, 2026.
  • (PDF) Synthesis of Functionalized Cyclopropanes from Carboxylic Acids by a Radical Addition-Polar Cyclization Cascade.
  • Sonogashira coupling. Wikipedia. Accessed January 10, 2026.
  • Palladium-catalyzed chemoselective decarboxylative coupling of alkynyl carboxylic acids with halogenated aryl triflates. RSC Publishing. Accessed January 10, 2026.
  • Buchwald-Hartwig Amination. Chemistry LibreTexts. Accessed January 10, 2026.
  • Organoborane coupling reactions (Suzuki coupling). PMC - NIH. Accessed January 10, 2026.
  • A Sterically Hindered Phosphorus Ligand for Palladium-Catalyzed Sterically Hindered Aryl-Alkyl Coupling Reaction.
  • Sonogashira Coupling. Chemistry LibreTexts. Accessed January 10, 2026.
  • Sonogashira Coupling. Organic Chemistry Portal. Accessed January 10, 2026.
  • Buchwald-Hartwig Cross-Coupling. J&K Scientific LLC. Accessed January 10, 2026.
  • Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands. PMC - NIH. Accessed January 10, 2026.
  • Sonogashira cross‐coupling reaction of complex 1 with terminal alkynes...
  • Suzuki cross-coupling reaction. YouTube. Accessed January 10, 2026.
  • Transannular C-H functionalization of cycloalkane carboxylic acids. PubMed - NIH. Accessed January 10, 2026.
  • Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. Accessed January 10, 2026.
  • Synthesis of Functionalized Cyclopropanes from Carboxylic Acids by a Radical Addition–Polar Cyclization Cascade, Angewandte Chemie International Edition. DeepDyve. Accessed January 10, 2026.
  • Decarboxylative Cross-Coupling: A Radical Tool in Medicinal Chemistry. PubMed Central. Accessed January 10, 2026.
  • Palladium-Catalyzed Cross-Coupling Reaction of Cyclopropylboronic Acids with Aryl Triflates. Organic Chemistry Portal. Accessed January 10, 2026.
  • Heck Reaction. Chemistry LibreTexts. Accessed January 10, 2026.
  • Decarboxylative coupling reactions: a modern strategy for C–C-bond formation. Chemical Society Reviews (RSC Publishing). Accessed January 10, 2026.
  • Analysis of a Buckwald-Hartwig amination: reaction for pharmaceutical production. Accessed January 10, 2026.
  • Heck Reaction | Named Reactions | Organic Chemistry Lessons. YouTube. Accessed January 10, 2026.
  • New Developments in Decarboxylative Cross-Coupling Reactions. Ruhr-Universität Bochum. Accessed January 10, 2026.
  • Suzuki Coupling of Cyclopropylboronic Acid With Aryl Halides Catalyzed by a Palladium–Tetraphosphine Complex.
  • Intro to Organometallics: The Heck Reaction. Odinity. Accessed January 10, 2026.
  • Process for purification of carboxylic acids.
  • Palladium-catalyzed Suzuki–Miyaura coupling of aryl sulfamates with arylboronic acids. Organic & Biomolecular Chemistry (RSC Publishing). Accessed January 10, 2026.

Sources

Application Notes and Protocols: Derivatization of 1-(3-Bromophenyl)cyclopropanecarboxylic Acid for Bioassays

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of the Cyclopropyl Scaffold in Bio-probes

The cyclopropyl group is an increasingly utilized motif in medicinal chemistry and chemical biology. Its rigid, three-dimensional structure can enhance metabolic stability, improve potency, and provide favorable conformational constraints to bioactive molecules. When incorporated into a larger scaffold, such as 1-(3-Bromophenyl)cyclopropanecarboxylic acid, it presents a unique starting point for the development of targeted probes for bioassays. The phenyl ring offers a site for further modification, while the carboxylic acid provides a versatile handle for conjugation to a variety of reporter molecules, affinity tags, or solubilizing groups. The bromine atom can also be exploited for further chemical transformations, such as cross-coupling reactions, to introduce additional diversity.

This application note provides a detailed guide to the derivatization of this compound, with a focus on creating functional probes for bioassays. We will delve into the rationale behind common derivatization strategies, provide a step-by-step protocol for a robust amide coupling reaction, and discuss the application of the resulting derivatives in enzyme inhibition assays.

Principles of Derivatization: Tailoring the Molecule for Biological Interrogation

The primary goal of derivatizing this compound for bioassays is to introduce a new functional group that enables detection, quantification, or specific interaction with a biological target. The choice of derivatization strategy is dictated by the intended application.

  • Amide Bond Formation: This is one of the most common and reliable methods for conjugating carboxylic acids. By coupling the carboxylic acid with a primary or secondary amine, a stable amide bond is formed. This allows for the introduction of:

    • Fluorophores: For use in fluorescence-based assays (e.g., fluorescence polarization, FRET).

    • Biotin: For affinity-based assays (e.g., ELISA, Western blotting).

    • Linkers: To attach the molecule to a solid support or another biomolecule.

  • Esterification: While generally less stable than amides in vivo, esters can be used to introduce similar functionalities. They are often employed to create prodrugs or to temporarily mask the carboxylic acid.

The key to successful derivatization lies in the activation of the carboxylic acid. Due to the low reactivity of carboxylic acids themselves, coupling agents are required to form a more reactive intermediate that is susceptible to nucleophilic attack by an amine.

Core Protocol: Amide Coupling via EDC/NHS Chemistry

This protocol details the derivatization of this compound with a generic primary amine using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS). This two-step, one-pot reaction is widely used due to its efficiency and the water-solubility of the reagents and byproducts, which simplifies purification.[1][2]

Mechanism of Action: EDC/NHS Coupling

The reaction proceeds through the formation of a highly reactive O-acylisourea intermediate upon the addition of EDC to the carboxylic acid.[1][3] This intermediate is unstable in aqueous solutions and prone to hydrolysis. NHS is introduced to react with the O-acylisourea intermediate to form a more stable NHS ester.[1] This semi-stable intermediate is less susceptible to hydrolysis and reacts efficiently with a primary amine to form a stable amide bond.[1][3]

EDC_NHS_Mechanism cluster_activation Carboxylic Acid Activation cluster_coupling Amine Coupling RCOOH This compound O_acylisourea O-acylisourea intermediate (unstable) RCOOH->O_acylisourea + EDC EDC EDC NHS_ester NHS ester intermediate (semi-stable) O_acylisourea->NHS_ester + NHS - EDC urea byproduct NHS NHS Amide Amide Derivative NHS_ester->Amide + R'-NH2 - NHS Amine Primary Amine (R'-NH2)

Caption: Mechanism of EDC/NHS mediated amide coupling.

Materials and Reagents
  • This compound

  • Primary amine of interest (e.g., a fluorescently labeled amine)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC-HCl)

  • N-hydroxysuccinimide (NHS)

  • Anhydrous Dimethylformamide (DMF) or Dichloromethane (DCM)

  • N,N-Diisopropylethylamine (DIPEA)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Ethyl acetate (EtOAc)

  • Hexanes

  • Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)

  • Deionized water

Equipment
  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Nitrogen or argon gas inlet

  • Syringes and needles

  • Separatory funnel

  • Rotary evaporator

  • Flash chromatography system (optional, for purification)

  • NMR spectrometer

  • Mass spectrometer

Experimental Workflow

Experimental_Workflow start Start dissolve Dissolve carboxylic acid in anhydrous DMF/DCM start->dissolve add_reagents Add EDC, NHS, and DIPEA dissolve->add_reagents activate Stir at room temperature (Activation) add_reagents->activate add_amine Add primary amine activate->add_amine react Stir at room temperature (Coupling Reaction) add_amine->react monitor Monitor by TLC/LC-MS react->monitor quench Quench with water monitor->quench extract Extract with EtOAc quench->extract wash Wash organic layer (NaHCO3, Brine) extract->wash dry Dry over MgSO4/Na2SO4 wash->dry concentrate Concentrate in vacuo dry->concentrate purify Purify by flash chromatography concentrate->purify characterize Characterize by NMR & Mass Spec purify->characterize end End characterize->end

Caption: Step-by-step experimental workflow for amide coupling.

Step-by-Step Protocol
  • Reaction Setup: To a clean, dry round-bottom flask under an inert atmosphere (nitrogen or argon), add this compound (1 equivalent).

  • Dissolution: Dissolve the carboxylic acid in anhydrous DMF or DCM (approximately 0.1 M concentration).

  • Activation: To the stirred solution, add NHS (1.2 equivalents) and EDC-HCl (1.2 equivalents). Then, add DIPEA (2.5 equivalents) dropwise. Allow the mixture to stir at room temperature for 15-30 minutes to pre-activate the carboxylic acid.

  • Amine Addition: Add the primary amine (1.1 equivalents) to the reaction mixture.

  • Reaction: Continue stirring the reaction at room temperature. Monitor the progress of the reaction by TLC or LC-MS until the starting carboxylic acid is consumed (typically 2-12 hours).

  • Work-up:

    • Dilute the reaction mixture with ethyl acetate.

    • Wash the organic layer sequentially with saturated aqueous NaHCO₃ (2x), deionized water (1x), and brine (1x).

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

    • Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica gel, using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

  • Characterization: Confirm the structure and purity of the final amide derivative using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS). The characteristic signals of the cyclopropane ring protons in ¹H NMR are typically found in the upfield region.

Application in Bioassays: Fluorometric Enzyme Inhibition Assays

Derivatives of this compound can be designed as inhibitors for various enzymes. The cyclopropyl moiety can mimic a substrate or transition state, while the substituted phenyl ring can engage in specific interactions within the enzyme's active site. By attaching a fluorophore to the core molecule, the binding of the inhibitor to its target enzyme can be monitored using fluorescence-based techniques.

A common method is a fluorometric enzyme assay where the derivatized inhibitor competes with a fluorescently-labeled substrate for binding to the enzyme's active site. The enzymatic reaction results in a change in the fluorescence properties of the substrate (e.g., cleavage of a quenching group, leading to an increase in fluorescence). The presence of the inhibitor will reduce the rate of the enzymatic reaction, leading to a decrease in the fluorescence signal.

Principle of a Competitive Fluorometric Enzyme Inhibition Assay

In this type of assay, the enzyme, a fluorogenic substrate, and the inhibitor are incubated together. The rate of the enzymatic reaction is measured by monitoring the change in fluorescence over time. The potency of the inhibitor is determined by measuring the concentration of the inhibitor required to reduce the enzyme activity by 50% (IC₅₀).

Example Protocol Outline: Fluorometric Protease Inhibition Assay
  • Reagent Preparation:

    • Prepare a stock solution of the target protease in an appropriate assay buffer.

    • Prepare a stock solution of a fluorogenic protease substrate (e.g., a peptide with a fluorescent reporter and a quencher).

    • Prepare a serial dilution of the 1-(3-Bromophenyl)cyclopropanecarboxamide derivative (the potential inhibitor) in the assay buffer.

  • Assay Procedure:

    • In a 96-well microplate, add the assay buffer, the protease solution, and the inhibitor solution at various concentrations.

    • Pre-incubate the enzyme and inhibitor for a defined period (e.g., 15-30 minutes) to allow for binding.

    • Initiate the enzymatic reaction by adding the fluorogenic substrate to all wells.

    • Immediately begin monitoring the fluorescence intensity at appropriate excitation and emission wavelengths using a microplate reader.

    • Record the fluorescence signal at regular intervals for a set period.

  • Data Analysis:

    • Calculate the initial reaction velocity (rate of fluorescence increase) for each inhibitor concentration.

    • Plot the reaction velocity as a function of the inhibitor concentration.

    • Fit the data to a suitable dose-response curve to determine the IC₅₀ value of the inhibitor.

Data Presentation

Derivative IDAmine MoietyDerivatization Yield (%)Bioassay ApplicationIC₅₀ (nM)
Cpd-01 Dansyl cadaverine85Protease X Inhibition150
Cpd-02 5-Aminofluorescein78Kinase Y Inhibition275
Cpd-03 Biotin-PEG-amine91Affinity pull-downN/A

Conclusion

This compound is a valuable starting material for the synthesis of chemical probes for bioassays. The protocols and principles outlined in this application note provide a solid foundation for researchers to design and synthesize novel derivatives tailored for their specific biological questions. The robust amide coupling chemistry, coupled with the versatility of fluorescence-based detection methods, offers a powerful toolkit for drug discovery and chemical biology research.

References

  • ResearchGate. (n.d.). Reaction mechanism of the EDC-catalyzed amidation. ResearchGate.
  • G-Biosciences. (2017). High Efficiency & Stability Protein CrossLinking with EDC & NHS. G-Biosciences.

Sources

Application Notes & Protocols for High-Throughput Screening: A Guide to Kinase Inhibition Assays Using Staurosporine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: High-Throughput Screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid evaluation of vast compound libraries against specific biological targets.[1][2] This automated methodology utilizes robotics, miniaturized assays, and sophisticated data analysis to identify "hits"—compounds that modulate a target's activity and serve as starting points for therapeutic development.[1][3] Among the most critical targets in drug discovery are protein kinases, enzymes that regulate a vast array of cellular processes. Aberrant kinase activity is a hallmark of many diseases, particularly cancer, making kinase inhibitors a highly successful class of therapeutics.

This guide provides a detailed framework for developing and executing HTS assays to identify novel kinase inhibitors. We will use Staurosporine, a potent and well-characterized microbial alkaloid, as our model compound. Staurosporine is a broad-spectrum, ATP-competitive kinase inhibitor, making it an invaluable tool and positive control in kinase screening campaigns.[4][5][6] Its ability to bind to the ATP pocket of numerous kinases with high affinity allows for the robust validation of assay performance.[5] We will delve into the principles of a widely used HTS technology, Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET), provide a detailed protocol for a kinase binding assay, and outline the necessary steps for rigorous data analysis and hit validation.

The Target: Kinase Signaling Pathways

Protein kinases function within complex signaling cascades. One such critical pathway is the c-Jun N-terminal kinase (JNK) signaling pathway, a subset of the mitogen-activated protein kinase (MAPK) pathway.[7] This pathway is activated by cellular stress signals, such as inflammatory cytokines or DNA damage, and plays a pivotal role in regulating apoptosis (programmed cell death), inflammation, and cellular proliferation.[7][8] Dysregulation of the JNK pathway is implicated in various diseases. As a potent kinase inhibitor, Staurosporine can induce apoptosis by interfering with signaling cascades like the JNK pathway.[3] An HTS campaign might, therefore, aim to identify specific inhibitors of an upstream kinase in this pathway (e.g., a MAP3K or MAP2K) to modulate cellular fate.

JNK_Signaling_Pathway cluster_input Cellular Stress / Cytokines cluster_cascade MAPK Cascade cluster_output Cellular Response Stress UV, ROS, Inflammatory Cytokines MAP3K MAPKKK (e.g., ASK1, MEKK1) Stress->MAP3K MAP2K MAPKK (MKK4/7) MAP3K->MAP2K JNK JNK (c-Jun N-terminal Kinase) MAP2K->JNK cJun c-Jun JNK->cJun Apoptosis Apoptosis cJun->Apoptosis Staurosporine Staurosporine (Broad-Spectrum Inhibitor) Staurosporine->MAP3K Staurosporine->MAP2K Staurosporine->JNK caption JNK Signaling Pathway and Staurosporine Inhibition

Caption: Simplified JNK signaling cascade leading to apoptosis and points of inhibition by Staurosporine.

HTS Assay Principles: TR-FRET Kinase Binding Assay

To identify compounds that inhibit kinase activity, we will focus on a TR-FRET-based binding assay, a robust and widely used HTS method.[9] This "mix-and-read" assay is homogeneous, meaning it does not require separation or wash steps, making it highly amenable to automation.[10]

The principle relies on the transfer of energy between two fluorophores: a long-lifetime Europium (Eu) chelate donor and a red-shifted Alexa Fluor™ 647 acceptor.[5][11]

  • The Setup: A specific kinase is tagged (e.g., with GST or His). A Europium-labeled antibody recognizes this tag. A "tracer" molecule, which is a known ATP-competitive inhibitor scaffold labeled with Alexa Fluor™ 647, is also added.

  • Binding & FRET: When the tracer binds to the kinase's ATP pocket, it brings the Europium donor (on the antibody) and the Alexa Fluor™ 647 acceptor (on the tracer) into close proximity. Exciting the Europium donor results in energy transfer to the acceptor, which then emits light at its characteristic wavelength.[12]

  • Inhibition & Signal Loss: If a test compound from the library binds to the kinase's ATP pocket, it displaces the tracer. This separation of the donor and acceptor disrupts the FRET process, leading to a decrease in the acceptor's emission signal.[12]

The magnitude of this signal decrease is directly proportional to the inhibitory activity of the test compound.

TR_FRET_Assay_Workflow cluster_prep 1. Reagent Preparation cluster_dispense 2. Dispensing (384-well plate) cluster_read 3. Incubation & Reading cluster_analysis 4. Data Analysis Compound_Prep Test Compound (Serial Dilution) Kinase_Prep Kinase + Eu-Ab (2X Mixture) Dispense_Compound Add 4 µL Test Compound Tracer_Prep Tracer-AF647 (4X Solution) Dispense_Kinase Add 8 µL Kinase/Ab Mix Dispense_Tracer Add 4 µL Tracer Solution Incubate Incubate 1 hr at RT Read_Plate Read TR-FRET Signal (e.g., 615nm & 665nm) Calc_Ratio Calculate Emission Ratio (665nm / 615nm) Calc_Z Calculate Z'-Factor Plot_IC50 Plot Dose-Response Curve (Determine IC50)

Caption: General workflow for a TR-FRET kinase binding high-throughput screening assay.

Detailed Protocol: TR-FRET Kinase Binding Assay

This protocol is a representative example based on the Thermo Fisher Scientific LanthaScreen® Eu Kinase Binding Assay technology and is designed for a 384-well plate format.[4][11]

I. Materials & Reagents

  • Kinase: Purified, tagged kinase of interest.

  • Antibody: Europium (Eu)-labeled anti-tag antibody (e.g., anti-GST, anti-His).

  • Tracer: Alexa Fluor™ 647-labeled kinase tracer specific for the kinase family.

  • Control Inhibitor: Staurosporine (1 mM stock in DMSO).

  • Assay Buffer: 1X Kinase Buffer A (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).[4]

  • Plates: Low-volume, 384-well black polypropylene or polystyrene assay plates.

  • Instrumentation: Multilabel plate reader capable of TR-FRET measurements, automated liquid handlers.

II. Reagent Preparation

  • 1X Kinase Buffer: Prepare the required volume of 1X Kinase Buffer from a 5X stock solution with distilled H₂O.[4] Equilibrate to room temperature.

  • Test Compound Plate: Prepare serial dilutions of library compounds in 100% DMSO. From this, create a 4X final concentration plate by diluting in 1X Kinase Buffer. The final DMSO concentration in the assay should not exceed 1%.

  • Staurosporine Control (4X): Prepare a serial dilution of Staurosporine in 1X Kinase Buffer to generate a dose-response curve. A top concentration of 40 µM (4X) is a good starting point.

  • Kinase/Antibody Mixture (2X):

    • Centrifuge the Eu-antibody tube at ~10,000 x g for 10 minutes to pellet any aggregates.[13]

    • Carefully pipette the required volume from the supernatant.

    • Dilute the kinase and the Eu-antibody in 1X Kinase Buffer to 2X the final desired concentration (e.g., 10 nM kinase and 4 nM antibody).[11]

  • Tracer Solution (4X): Dilute the tracer stock in 1X Kinase Buffer to 4X the final desired concentration (e.g., 120 nM). The optimal concentration is typically near the tracer's Kd for the kinase and should be determined experimentally.[11]

III. Assay Procedure

The following steps are for a final assay volume of 16 µL per well.

  • Compound Addition: Dispense 4 µL of the 4X test compound or 4X Staurosporine dilution series into the appropriate wells of the 384-well assay plate. For controls, add 4 µL of 1X Kinase Buffer containing 1% DMSO (negative control/0% inhibition) or a saturating concentration of a known inhibitor (positive control/100% inhibition).

  • Kinase/Antibody Addition: Add 8 µL of the 2X Kinase/Antibody mixture to all wells.

  • Tracer Addition & Incubation: Add 4 µL of the 4X Tracer solution to all wells to initiate the reaction.

  • Incubation: Cover the plate to protect from light and evaporation. Incubate for 60 minutes at room temperature.

  • Plate Reading: Read the plate in a TR-FRET-capable plate reader. Set the excitation to ~340 nm and measure emission at two wavelengths: ~615 nm (Europium donor) and ~665 nm (Alexa Fluor™ 647 acceptor).

Data Analysis and Interpretation

1. Emission Ratio Calculation

For each well, calculate the TR-FRET emission ratio to normalize for well-to-well variations:[14]

Emission Ratio = (Emission at 665 nm) / (Emission at 615 nm)

2. Assay Quality Control: The Z'-Factor

The Z'-factor is a statistical parameter that determines the quality and robustness of an HTS assay.[15] It assesses the separation between the positive and negative control signals relative to the signal variability. An assay is considered excellent for HTS if the Z'-factor is ≥ 0.5.[16]

Z'-Factor = 1 - [ (3 * (σ_p + σ_n)) / |μ_p - μ_n| ]

Where:

  • σ_p = Standard deviation of the positive control (100% inhibition, e.g., high Staurosporine concentration)

  • σ_n = Standard deviation of the negative control (0% inhibition, DMSO only)

  • μ_p = Mean of the positive control

  • μ_n = Mean of the negative control

3. Hit Identification and Dose-Response Analysis

  • Percent Inhibition: Calculate the percent inhibition for each test compound concentration relative to the controls:

% Inhibition = 100 * [ 1 - ( (Ratio_compound - Ratio_pos_ctrl) / (Ratio_neg_ctrl - Ratio_pos_ctrl) ) ]

  • IC₅₀ Determination: For active compounds ("hits") and the Staurosporine control, plot the percent inhibition against the logarithm of the compound concentration. Fit the data to a sigmoidal dose-response curve (variable slope) using appropriate software (e.g., GraphPad Prism) to determine the IC₅₀ value—the concentration at which the compound elicits 50% of its maximal inhibitory effect.[14]

ParameterDescriptionTypical ValueSource
Assay Volume Total reaction volume per well.10 - 20 µL[17]
Plate Format Microplate used for the assay.384- or 1536-well[18]
Staurosporine IC₅₀ Potency against Ulk1 Kinase.54 ± 8.0 nM[18]
Z'-Factor Statistical measure of assay quality.> 0.5 (robust)[11][16]
Incubation Time Duration for reaction equilibration.60 minutes[11]
Final DMSO % Max solvent concentration to avoid artifacts.≤ 1%[18]

Conclusion

The TR-FRET kinase binding assay is a powerful, robust, and scalable method for identifying novel kinase inhibitors in a high-throughput format. By leveraging the broad-spectrum inhibitory properties of Staurosporine as a positive control, researchers can ensure assay validity and confidently interpret screening data. The detailed protocol and data analysis framework presented here provide a solid foundation for drug discovery professionals to establish and execute successful HTS campaigns targeting the vast and therapeutically important kinome. Subsequent steps following a primary screen, such as hit confirmation, counterscreening to eliminate technology-specific artifacts, and secondary assays to confirm the mechanism of action, are critical for advancing promising hits toward lead optimization.

References

  • Thermo Fisher Scientific. (n.d.). LanthaScreen® Eu Kinase Binding Assay for BLK Overview.
  • Thermo Fisher Scientific. (n.d.). Z′-LYTE™ KINASE ASSAY KIT – TYR 1 PEPTIDE PROTOCOL.
  • Thermo Fisher Scientific. (n.d.). LanthaScreen Eu kinase binding assay for BTK Overview.
  • Thermo Fisher Scientific. (n.d.). SelectScreen™ Biochemical Kinase Profiling Service Adapta™ Screening Protocol and Assay Conditions.
  • Wikipedia. (2024). High-throughput screening.
  • Thermo Fisher Scientific. (n.d.). LanthaScreen™ Eu Kinase Binding Assay for MAP2K4.
  • Thermo Fisher Scientific. (n.d.). LanthaScreen® Eu Kinase Binding Assays.
  • Thermo Fisher Scientific. (n.d.). Adapta® Universal Kinase Assay and Substrates.
  • Thermo Fisher Scientific. (n.d.). LanthaScreen Eu Kinase Binding Assay.
  • Thermo Fisher Scientific. (n.d.). Z'-LYTE Kinase Assay Kits.
  • Thermo Fisher Scientific. (n.d.). Z'-LYTE™ Kinase Assay Platform.
  • Egan, D., et al. (2015). Development of a HTS-Compatible Assay for the Discovery of Ulk1 Inhibitors. PLoS ONE, 10(9), e0137549.
  • Thermo Fisher Scientific. (n.d.). LanthaScreen® Kinase Activity Assays.
  • ResearchGate. (n.d.). Caspase-mediated JIP1 cleavage during staurosporine induced apoptosis... [Diagram].
  • Thermo Fisher Scientific. (n.d.). Adapta™ Universal Kinase Assay Kit.
  • ResearchGate. (n.d.). (A) Example data for staurosporine dose response using conventional... [Diagram].
  • Vaquero, M. J., et al. (2007). Role of oxidative stress and JNK pathway in apoptotic death induced by potassium deprivation and staurosporine in cerebellar granule neurons. Journal of Neuroscience Research, 85(5), 1076-1087.
  • Thermo Fisher Scientific. (n.d.). SelectScreen™ Biochemical Kinase Profiling Service Z′-LYTE™ Screening Protocol and Assay Conditions.
  • Hirozane, Y., et al. (2019). Structure-based rational design of staurosporine-based fluorescent probe with broad-ranging kinase affinity for kinase panel application. Bioorganic & Medicinal Chemistry Letters, 29(23), 126641.
  • Cho, K., et al. (2002). Staurosporine induces rapid homotypic intercellular adhesion of U937 cells via multiple kinase activation. British Journal of Cancer, 87(9), 1045–1051.
  • ResearchGate. (n.d.). Assay performance and sensitivity.(a) Assay performance (Z' factor) is... [Diagram].
  • Zhang, J. H., Chung, T. D., & Oldenburg, K. R. (1999). A Simple Statistical Parameter for Use in Evaluation and Validation of High Throughput Screening Assays. Journal of Biomolecular Screening, 4(2), 67–73.
  • LabKey. (2024). What Is High-Throughput Screening (HTS)?
  • G-Biosciences. (n.d.). Staurosporine.
  • Burgess, A., et al. (2015).
  • Degorce, F., et al. (2009). HTRF: A Technology Tailored for Drug Discovery – A Review of Theoretical Aspects and Recent Applications. Current Chemical Genomics, 3, 22–32.
  • Thermo Fisher Scientific. (n.d.). Adapta™ Universal Kinase Assay Kit.
  • Thermo Fisher Scientific. (n.d.). Z´-LYTE™ Kinase Assay Kit — Ser/Thr 25 Peptide.
  • BMG LABTECH. (n.d.). High-throughput screening and hit validation with a fluorescence polarization assay.
  • Thermo Fisher Scientific. (n.d.). Optimization of a LanthaScreen Kinase assay for cRAF.
  • Creative Diagnostics. (n.d.). JNK Signaling Pathway.
  • Vankayalapati, H., et al. (2008). Staurosporine-based binding assay for testing the affinity of compounds to protein kinases. Analytical Biochemistry, 373(2), 197-206.
  • ResearchGate. (n.d.). Schematic diagram of the JNK signaling pathway. Inflammatory cytokines,... [Diagram].

Sources

Use as a molecular probe in chemical biology

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol Guide: The Use of Molecular Probes in Chemical Biology

Authored by a Senior Application Scientist

This guide provides researchers, scientists, and drug development professionals with a comprehensive overview and practical protocols for the application of molecular probes in chemical biology. We will delve into the principles of probe design, selection, and application, with a focus on providing actionable insights to accelerate research and discovery.

Introduction: The Power of Molecular Probes

Molecular probes are indispensable tools in chemical biology, acting as "molecular spies" that allow us to visualize, track, and quantify biological molecules and events within the complex environment of living systems. These small molecules are meticulously designed to interact with a specific target, such as a protein, nucleic acid, or metabolite, and report on its presence, activity, or local environment through a measurable signal. The strategic use of molecular probes has revolutionized our ability to study biological processes in real-time and with high specificity, providing critical insights into disease mechanisms and facilitating drug discovery.

The fundamental principle behind a molecular probe is its tripartite structure: a recognition element that confers specificity for the target, a reporter group that generates a detectable signal, and a linker that connects the two without interfering with their respective functions. The choice of each component is critical and depends on the specific biological question being addressed.

Designing Your Molecular Detective: Key Considerations for Probe Selection

The success of any experiment involving molecular probes hinges on the careful selection of the right tool for the job. A poorly designed probe can lead to ambiguous results, off-target effects, and wasted resources. Here are the critical parameters to consider:

  • Specificity and Affinity: The probe must bind to its intended target with high affinity and selectivity over other cellular components. This is paramount to ensure that the observed signal is a true representation of the target's behavior.

  • Cell Permeability: For intracellular targets, the probe must be able to cross the cell membrane. This often involves optimizing physicochemical properties such as size, charge, and lipophilicity.

  • Signal-to-Noise Ratio: The reporter group should provide a strong, stable signal that can be easily distinguished from background noise. For fluorescent probes, this means a high quantum yield and photostability.

  • Minimal Perturbation: The probe itself should not significantly alter the normal function or localization of its target. This is often a delicate balance, as the probe's presence can introduce steric hindrance or other artifacts.

  • Bioorthogonality: The probe's reactivity should be orthogonal to the cell's native biochemistry, meaning it should not participate in unwanted side reactions. This is a cornerstone of techniques like click chemistry.

A Chemist's Toolbox: Major Classes of Molecular Probes

The field of chemical biology has produced a diverse arsenal of molecular probes, each with its unique strengths and applications.

Fluorescent Probes

Fluorescent probes are the workhorses of cellular imaging. They contain a fluorophore that absorbs light at a specific wavelength and emits it at a longer wavelength. This Stokes shift allows for the detection of the emitted light against a dark background.

  • Applications:

    • Immunofluorescence (IF): Visualizing the subcellular localization of proteins.

    • Fluorescence Resonance Energy Transfer (FRET): Studying protein-protein interactions and conformational changes.

    • Calcium Imaging: Measuring intracellular calcium concentrations.

Biotin-Based Probes

Biotin's high affinity for streptavidin is one of the strongest non-covalent interactions known in nature. This property is exploited in biotin-based probes for affinity purification and detection.

  • Applications:

    • Affinity Purification: Isolating a target protein and its binding partners from a complex mixture.

    • Western Blotting: Detecting proteins after separation by gel electrophoresis.

Photoaffinity Probes

These probes contain a photoreactive group that, upon irradiation with light of a specific wavelength, forms a covalent bond with the target molecule. This allows for the permanent "tagging" of the target.

  • Applications:

    • Target Identification: Identifying the cellular targets of a drug or small molecule.

    • Mapping Binding Sites: Pinpointing the specific amino acid residues involved in a protein-ligand interaction.

Activity-Based Probes (ABPs)

ABPs are a powerful class of probes that covalently modify the active site of an enzyme, providing a direct readout of its catalytic activity. They typically consist of a reactive group (the "warhead") that targets a specific class of enzymes and a reporter tag for detection.

  • Applications:

    • Enzyme Profiling: Assessing the activity of entire enzyme families in complex biological samples.

    • Drug Discovery: Screening for enzyme inhibitors and assessing their selectivity.

Experimental Workflows and Protocols

This section provides detailed protocols for common applications of molecular probes.

Protocol: In-Gel Fluorescence Scanning for Activity-Based Protein Profiling (ABPP)

This protocol describes the use of an activity-based probe to profile the activity of a specific enzyme class in cell lysates.

Workflow Diagram:

ABPP_Workflow cluster_preparation Sample Preparation cluster_labeling Probe Labeling cluster_analysis Analysis Lysate Cell Lysate Preparation Quant Protein Quantification (BCA Assay) Lysate->Quant Incubate Incubate Lysate with ABP Quant->Incubate Normalized Protein Input Quench Quench Reaction (e.g., with SDS-PAGE buffer) Incubate->Quench SDS_PAGE SDS-PAGE Quench->SDS_PAGE Scan In-Gel Fluorescence Scan SDS_PAGE->Scan WB Western Blot (Optional) SDS_PAGE->WB MS Mass Spectrometry (for target ID) Scan->MS

Caption: Workflow for Activity-Based Protein Profiling (ABPP).

Materials:

  • Cell lysate

  • Activity-based probe (e.g., a fluorescently tagged serine hydrolase probe)

  • DMSO (for probe dilution)

  • SDS-PAGE loading buffer

  • Protein quantification reagent (e.g., BCA kit)

  • Fluorescence gel scanner

Procedure:

  • Prepare Cell Lysates: Lyse cells in a suitable buffer (e.g., RIPA buffer) and clarify by centrifugation.

  • Quantify Protein Concentration: Determine the protein concentration of the lysates using a BCA assay to ensure equal loading.

  • Probe Labeling: a. Dilute the activity-based probe to the desired final concentration in DMSO. b. In a microcentrifuge tube, add the diluted probe to the cell lysate (typically 50 µg of total protein). c. Incubate the reaction at room temperature for 30-60 minutes.

  • Quench Reaction: Stop the labeling reaction by adding SDS-PAGE loading buffer and boiling for 5 minutes.

  • SDS-PAGE: Separate the labeled proteins by SDS-PAGE.

  • In-Gel Fluorescence Scanning: a. After electrophoresis, carefully remove the gel from the cassette. b. Place the gel on the imaging surface of a fluorescence gel scanner. c. Scan the gel using the appropriate excitation and emission wavelengths for the fluorophore on the probe.

  • Data Analysis: Quantify the fluorescence intensity of the bands corresponding to the target enzymes. A decrease in fluorescence intensity in the presence of an inhibitor indicates target engagement.

Protocol: Click Chemistry for Target Identification

This protocol outlines the use of a bioorthogonal alkyne-tagged probe and a fluorescent azide reporter for identifying the cellular targets of a small molecule.

Workflow Diagram:

Click_Chemistry_Workflow cluster_cell_culture Cell Treatment cluster_lysis_click Lysis & Click Reaction cluster_analysis Analysis Cells Culture Cells Treat Treat Cells with Alkyne Probe Cells->Treat Lyse Lyse Cells Treat->Lyse Click Perform Click Reaction with Azide-Fluorophore Lyse->Click SDS_PAGE SDS-PAGE Click->SDS_PAGE Scan In-Gel Fluorescence Scan SDS_PAGE->Scan MS Mass Spectrometry (for target ID) Scan->MS

Caption: Workflow for Target Identification using Click Chemistry.

Materials:

  • Cultured cells

  • Alkyne-tagged small molecule probe

  • Azide-functionalized fluorophore (e.g., Azide-Alexa Fluor 488)

  • Click chemistry reaction buffer (containing copper(I) catalyst and a ligand)

  • Cell lysis buffer

  • SDS-PAGE loading buffer

  • Fluorescence gel scanner

Procedure:

  • Cell Treatment: Treat cultured cells with the alkyne-tagged probe for the desired time and at the appropriate concentration. Include a vehicle control (e.g., DMSO).

  • Cell Lysis: Harvest and lyse the cells in a suitable lysis buffer.

  • Click Reaction: a. To the cell lysate, add the azide-fluorophore, copper(I) catalyst (e.g., CuSO₄ and a reducing agent like sodium ascorbate), and a copper-chelating ligand (e.g., TBTA). b. Incubate the reaction at room temperature for 1 hour, protected from light.

  • Protein Precipitation: Precipitate the proteins (e.g., using acetone or methanol) to remove excess reagents.

  • SDS-PAGE and In-Gel Scanning: a. Resuspend the protein pellet in SDS-PAGE loading buffer. b. Separate the proteins by SDS-PAGE. c. Scan the gel for fluorescence as described in Protocol 4.1.

  • Target Identification: Excise the fluorescently labeled bands from the gel and identify the proteins by mass spectrometry.

Data Interpretation and Troubleshooting

Table 1: Common Issues and Troubleshooting Strategies

IssuePotential Cause(s)Suggested Solution(s)
High Background Signal - Probe concentration is too high.- Insufficient washing steps.- Non-specific binding of the probe.- Titrate the probe concentration to find the optimal signal-to-noise ratio.- Increase the number and duration of wash steps.- Include a blocking step (e.g., with BSA or serum).
No or Weak Signal - Probe is not cell-permeable.- Target protein is not expressed or is at a low abundance.- Probe is unstable or has degraded.- Use a cell permeabilization agent (e.g., digitonin) or choose a more cell-permeable probe.- Confirm target expression by Western blot or qPCR.- Use a fresh aliquot of the probe and store it properly.
Off-Target Labeling - The probe lacks specificity.- The reactive group of the probe is too promiscuous.- Design and synthesize a more specific probe.- Include a competition experiment with an unlabeled inhibitor to confirm on-target binding.

Conclusion and Future Directions

Molecular probes are powerful tools that continue to drive innovation in chemical biology and drug discovery. The ability to design probes with increasing sophistication, coupled with advances in imaging and analytical technologies, will undoubtedly lead to a deeper understanding of complex biological systems. Future developments will likely focus on creating probes with enhanced photophysical properties, improved biocompatibility, and the ability to report on multiple cellular events simultaneously.

References

  • Molecular Probes: A Chemist's Guide to Chemical Biology.Chemical Society Reviews.[Link]
  • Chemical Probes: Tools of Chemical Biology.
  • The Importance of Being Specific: Probes for Chemical Biology.Journal of the American Chemical Society.[Link]
  • Cell Permeability of Molecular Probes.Current Opinion in Chemical Biology.[Link]
  • Click Chemistry in Chemical Biology.
  • Activity-Based Protein Profiling: From Enzyme Class Probes to Proteome-Wide Applic

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1-(3-Bromophenyl)cyclopropanecarboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 1-(3-bromophenyl)cyclopropanecarboxylic acid. This guide is designed for researchers, scientists, and professionals in drug development who are looking to optimize this synthesis, troubleshoot common issues, and understand the underlying chemical principles. We will provide in-depth, field-proven insights to enhance the yield and purity of your product.

Recommended Synthetic Protocol: Phase-Transfer Catalyzed Cyclopropanation

A robust and scalable method for synthesizing this compound involves the cyclopropanation of (3-bromophenyl)acetonitrile with 1,2-dibromoethane under phase-transfer catalysis (PTC) conditions. This approach is advantageous due to its operational simplicity, scalability, and the use of readily available and less hazardous reagents.[1]

The overall reaction is as follows:

(3-Bromophenyl)acetonitrile + 1,2-Dibromoethane --(NaOH, PTC)--> 1-(3-Bromophenyl)cyclopropanecarbonitrile --(Hydrolysis)--> this compound

Experimental Workflow Diagram

G cluster_prep Reaction Setup cluster_reaction Reaction & Quenching cluster_workup Work-up & Purification cluster_analysis Analysis start Combine (3-bromophenyl)acetonitrile, 1,2-dibromoethane, and PTC in a flask add_base Add aqueous NaOH solution start->add_base Under inert atmosphere react Stir vigorously at specified temperature and monitor by TLC/GC-MS add_base->react quench Cool the reaction and quench with water and acidify react->quench extract Extract with an organic solvent (e.g., Ethyl Acetate) quench->extract wash Wash organic layer with brine extract->wash dry Dry over Na2SO4 and filter wash->dry evaporate Evaporate solvent under reduced pressure dry->evaporate purify Purify by recrystallization or column chromatography evaporate->purify analyze Characterize the final product (NMR, MS, m.p.) purify->analyze

Caption: Overall experimental workflow for the synthesis.

Detailed Step-by-Step Methodology
  • Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a dropping funnel, combine (3-bromophenyl)acetonitrile (1.0 eq), 1,2-dibromoethane (1.5 eq), and a phase-transfer catalyst such as tetrabutylammonium bromide (TBAB) (0.05 eq).

  • Addition of Base: Prepare a 50% aqueous solution of sodium hydroxide (w/w). While stirring the organic mixture vigorously, add the NaOH solution dropwise over 30 minutes. An exothermic reaction is expected, so maintain the temperature between 25-30 °C using a water bath.

  • Reaction: After the addition is complete, continue to stir the mixture vigorously at room temperature for 4-6 hours. Monitor the reaction progress by TLC or GC-MS until the starting material is consumed.

  • Hydrolysis of the Nitrile: Without isolating the intermediate nitrile, carefully add an equal volume of water to the reaction mixture. Heat the mixture to reflux (around 100-110 °C) and maintain for 8-12 hours to facilitate the hydrolysis of the cyclopropylnitrile to the carboxylic acid.

  • Work-up: Cool the reaction mixture to room temperature and dilute with water. Carefully acidify the aqueous layer with concentrated HCl to a pH of ~2. A precipitate of the crude carboxylic acid should form.

  • Extraction: Extract the aqueous layer three times with a suitable organic solvent like ethyl acetate.

  • Washing and Drying: Combine the organic layers and wash with brine. Dry the organic phase over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

  • Purification: The crude product can be purified by recrystallization from a solvent system such as toluene/hexanes to yield this compound as a solid.

Reagent Stoichiometry and Yield
ReagentMolar Eq.Purpose
(3-Bromophenyl)acetonitrile1.0Starting Material
1,2-Dibromoethane1.5Cyclopropanating Agent
Sodium Hydroxide (50% aq.)5.0Base
Tetrabutylammonium Bromide (TBAB)0.05Phase-Transfer Catalyst
Expected Yield 70-85%

Troubleshooting Guide

Q1: My reaction is not starting, or the yield is very low. What could be the issue?

Potential Causes and Solutions:

  • Insufficient Mixing: Phase-transfer catalysis requires vigorous stirring to ensure an adequate interfacial area between the aqueous and organic phases.[1] If you are using a magnetic stirrer, it may not be providing enough agitation.

    • Solution: Switch to a mechanical overhead stirrer for more efficient mixing, especially for larger scale reactions.

  • Inactive Catalyst: The phase-transfer catalyst can degrade over time, especially if it has been exposed to moisture.

    • Solution: Use a fresh bottle of the phase-transfer catalyst or dry it in a vacuum oven before use.

  • Low Quality Base: The concentration of the sodium hydroxide solution is critical.

    • Solution: Use a freshly prepared 50% (w/w) NaOH solution. The high concentration of the base is crucial for deprotonating the acetonitrile.

  • Poor Quality Reagents: The purity of the (3-bromophenyl)acetonitrile and 1,2-dibromoethane is important.

    • Solution: Ensure the purity of your starting materials, and distill them if necessary.

Troubleshooting Decision Tree for Low Yield

G start Low Yield of Product stirring Is stirring vigorous enough? (Mechanical Stirrer Recommended) start->stirring catalyst Is the Phase-Transfer Catalyst active? stirring->catalyst Yes solution_stirring Increase stirring speed or switch to a mechanical stirrer. stirring->solution_stirring No base Is the NaOH solution fresh and concentrated (50%)? catalyst->base Yes solution_catalyst Use fresh or dried catalyst. catalyst->solution_catalyst No reagents Are the starting materials pure? base->reagents Yes solution_base Prepare a fresh 50% (w/w) NaOH solution. base->solution_base No solution_reagents Purify starting materials (e.g., by distillation). reagents->solution_reagents No

Caption: Troubleshooting guide for low product yield.

Q2: I am observing a significant amount of a polymeric side product. How can I avoid this?

Potential Cause and Solution:

  • Uncontrolled Exotherm: The reaction is exothermic, and if the temperature rises too much, it can lead to polymerization of the acetonitrile starting material or other side reactions.

    • Solution: Add the sodium hydroxide solution slowly and use a water bath to maintain the temperature below 30 °C during the addition.

  • Incorrect Stoichiometry: An excess of the base or a high concentration of the acetonitrile can favor polymerization.

    • Solution: Adhere to the recommended stoichiometry. You can also try adding the acetonitrile solution to the base and 1,2-dibromoethane mixture to keep its instantaneous concentration low.

Q3: The hydrolysis of the nitrile intermediate is incomplete. What can I do?

Potential Causes and Solutions:

  • Insufficient Reaction Time or Temperature: The hydrolysis of a sterically hindered nitrile can be slow.

    • Solution: Increase the reflux time to 24 hours or more. Ensure the temperature is maintained at a vigorous reflux.

  • Phase Separation: During hydrolysis, if the mixture is not homogeneous, the reaction can be slow.

    • Solution: Consider adding a co-solvent like ethanol to improve the miscibility of the organic and aqueous phases during the hydrolysis step.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of the phase-transfer catalyzed cyclopropanation?

The reaction proceeds via a nucleophilic substitution mechanism. The hydroxide ion from the aqueous phase is transported into the organic phase by the quaternary ammonium salt (the phase-transfer catalyst). In the organic phase, the hydroxide deprotonates the (3-bromophenyl)acetonitrile to form a carbanion. This carbanion then acts as a nucleophile, attacking one of the bromine atoms of 1,2-dibromoethane in an SN2 reaction. This is followed by an intramolecular SN2 reaction where the newly formed anion displaces the second bromine atom to form the cyclopropane ring.

Q2: Can I use a different base, such as potassium hydroxide or sodium hydride?

While other bases can be used, 50% aqueous sodium hydroxide is highly effective and economical for this reaction under PTC conditions. Potassium hydroxide would also work similarly. Using a base like sodium hydride would require anhydrous conditions and a different solvent system, which adds complexity and cost to the procedure.

Q3: Is it possible to use an alternative to 1,2-dibromoethane?

1,2-dichloroethane can also be used, but it is generally less reactive than 1,2-dibromoethane, which may require harsher reaction conditions (higher temperature or longer reaction time).

Q4: How do I confirm the identity and purity of my final product?

The structure of this compound can be confirmed using standard analytical techniques:

  • ¹H NMR: Expect to see multiplets for the aromatic protons and the cyclopropyl protons, as well as a broad singlet for the carboxylic acid proton.

  • ¹³C NMR: Will show characteristic peaks for the quaternary cyclopropyl carbon, the CH₂ groups of the cyclopropane, the aromatic carbons, and the carbonyl carbon.

  • Mass Spectrometry: The mass spectrum should show the molecular ion peak corresponding to the product's molecular weight (241.08 g/mol for C₁₀H₉BrO₂).[2]

  • Melting Point: A sharp melting point is a good indicator of purity.

Q5: Are there any safety precautions I should be aware of?

  • Corrosive Base: 50% sodium hydroxide is highly corrosive. Always wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Halogenated Reagents: 1,2-dibromoethane is a suspected carcinogen and should be handled in a well-ventilated fume hood.

  • Exothermic Reaction: Be prepared for an exothermic reaction during the addition of the base and have a cooling bath ready.

This technical support guide provides a comprehensive overview of the synthesis of this compound. By following the detailed protocol and utilizing the troubleshooting and FAQ sections, researchers can enhance their success in obtaining high yields of the desired product.

References

  • Douglas, J. J., & MacMillan, D. W. (2015). Phase-Transfer and Other Types of Catalysis with Cyclopropenium Ions. NIH Public Access, 24(3), 363–379.
  • Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874–922.
  • Simmons, H. E., & Smith, R. D. (1958). A New Synthesis of Cyclopropanes from Olefins. Journal of the American Chemical Society, 80(19), 5323–5324.
  • Organic Chemistry Portal. Simmons-Smith Reaction.
  • Organic Syntheses. (1988). Cyclopropane-1,1-dicarboxylic acid. Organic Syntheses, Coll. Vol. 8, p.145 (1993); Vol. 67, p.116.
  • PubChem. This compound.
  • Organic Syntheses. (1941). Cyclopropanecarboxylic acid. Organic Syntheses, Coll. Vol. 1, p.156.

Sources

Technical Support Center: Purification of 1-(3-Bromophenyl)cyclopropanecarboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 1-(3-Bromophenyl)cyclopropanecarboxylic acid. As a Senior Application Scientist, I have designed this guide to address the specific purification challenges you may encounter while working with this compound. This resource provides in-depth troubleshooting advice, detailed protocols, and the scientific rationale behind our recommendations to empower your research.

Frequently Asked Questions (FAQs)

Q1: What are the primary impurities I should expect in my crude this compound?

A1: The impurity profile is highly dependent on the synthetic route. However, common impurities often include:

  • Unreacted Starting Materials: Such as the corresponding aldehyde or nitrile precursor if the synthesis involves oxidation or hydrolysis, respectively.[1][2]

  • Neutral Organic Byproducts: Non-acidic compounds that did not react or were formed through side reactions.

  • Positional Isomers: Depending on the synthetic strategy, you might have minor amounts of 1-(2-bromophenyl)- or 1-(4-bromophenyl)cyclopropanecarboxylic acid.

  • Inorganic Salts: Residual salts from the reaction workup (e.g., sodium chloride, magnesium sulfate).[3][4]

  • Residual Solvents: Solvents used in the reaction or initial extraction steps.

Q2: My crude product is a dark, oily solid. What is the best first step for purification?

A2: An excellent first step for purifying a carboxylic acid from neutral or basic impurities is an acid-base extraction .[5][6][7] This technique leverages the acidic nature of your target compound to selectively move it into an aqueous layer, leaving many impurities behind in the organic phase. The process is gentle and highly effective for an initial cleanup. Following this, recrystallization is typically the best method to obtain a high-purity crystalline solid.[3][8]

Q3: I'm performing a silica gel column, but my compound is streaking badly on the TLC plate. How can I fix this?

A3: This is a classic issue with carboxylic acids on silica gel. The streaking (or tailing) occurs due to strong interactions between the acidic proton of your compound and the slightly acidic silica surface.[3] This leads to an equilibrium between the protonated and deprotonated forms on the stationary phase, resulting in poor separation.

Solution: To suppress this interaction and ensure your compound remains fully protonated, add a small amount (typically 0.5-1%) of a volatile acid, such as acetic acid or formic acid , to your eluent system (e.g., Hexane/Ethyl Acetate).[3] This will sharpen your spots on the TLC and lead to much better peak shapes during column chromatography.

Purification Strategy Decision Guide

Choosing the right purification workflow is critical. The following decision tree outlines a logical approach based on the nature of your crude product and the impurities present.

G start Crude Product (this compound) is_solid Is the crude product a solid? start->is_solid acid_base Perform Acid-Base Extraction is_solid->acid_base Yes oily_solid Dissolve in appropriate organic solvent (e.g., EtOAc) is_solid->oily_solid No (Oily) recrystallize Recrystallization acid_base->recrystallize check_purity1 Assess Purity (TLC, NMR, LCMS) recrystallize->check_purity1 column_chrom Column Chromatography (with 1% Acetic Acid in eluent) check_purity1->column_chrom Impurities still present final_product Pure Product check_purity1->final_product Purity > 98% check_purity2 Assess Purity column_chrom->check_purity2 check_purity2->recrystallize Minor impurities check_purity2->final_product Purity > 98% oily_solid->acid_base

Caption: Decision workflow for purifying this compound.

Detailed Experimental Protocols

Protocol 1: Acid-Base Extraction

This protocol is designed to separate your acidic product from neutral and basic impurities. The key principle is converting the water-insoluble carboxylic acid into its water-soluble carboxylate salt form.[5][9]

G cluster_org Organic Phase (e.g., Ethyl Acetate) cluster_aq Aqueous Phase A 1. Dissolve Crude Product (Acid + Neutral Impurities) B 2. Add NaHCO3 (aq) (Forms Sodium Salt) C 3. Extract (Acid moves to aqueous layer as sodium salt) A->C Shake & Vent D 4. Separate Layers (Organic layer contains neutral impurities) E 5. Acidify with HCl (aq) to pH ~2 C->E Isolate Aqueous Layer F 6. Product Precipitates G 7. Filter & Dry Solid

Sources

Technical Support Center: Synthesis of 1-(3-Bromophenyl)cyclopropanecarboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Answering in the persona of a Senior Application Scientist.

Welcome to the technical support center for the synthesis of 1-(3-Bromophenyl)cyclopropanecarboxylic acid. This guide is designed for researchers and drug development professionals to provide in-depth, field-proven insights into overcoming common challenges in this multi-step synthesis. We will focus on a robust and scalable pathway: the phase-transfer catalyzed (PTC) cyclopropanation of 3-bromophenylacetonitrile, followed by hydrolysis of the resulting nitrile.

PART 1: Troubleshooting Guide

This section addresses specific issues encountered during the synthesis in a direct question-and-answer format.

Q1: I am observing very low to no conversion of my starting material, 3-bromophenylacetonitrile, during the cyclopropanation step. What are the likely causes and solutions?

This is a common issue in phase-transfer catalysis and typically points to one of four areas: catalyst inefficiency, insufficient mixing, improper base concentration, or suboptimal temperature.

Probable Causes & Recommended Solutions

CauseScientific ExplanationRecommended Solution
Inactive PTC Catalyst The quaternary ammonium or phosphonium salt catalyst is essential for transporting the deprotonated acetonitrile (carbanion) from the aqueous phase to the organic phase where it reacts with 1,2-dibromoethane.[1] If the catalyst is degraded or impure, this transport mechanism fails.Use a high-purity PTC catalyst, such as tetrabutylammonium bromide (TBAB) or benzyltriethylammonium chloride (TEBAC). Ensure it is dry and has been stored properly. Consider using 5-10 mol% of the catalyst relative to the limiting reagent.
Inefficient Phase Mixing The reaction occurs at the interface between the aqueous (base) and organic phases. Without vigorous agitation, the surface area for reaction is minimal, leading to extremely slow kinetics.Use an overhead mechanical stirrer capable of high RPMs to create a fine emulsion. A simple magnetic stir bar is often insufficient for scalable reactions.
Incorrect Base Concentration A highly concentrated base (e.g., 50% NaOH) is required to generate a sufficient concentration of the carbanion from the relatively acidic α-protons of the acetonitrile (pKa ≈ 25). A dilute base will not be strong enough for efficient deprotonation.Prepare a fresh 50% (w/w) aqueous solution of sodium hydroxide. For stubborn reactions, solid potassium hydroxide with a catalytic amount of water can be effective, though it may be more difficult to control.
Low Reaction Temperature While the reaction is often exothermic, it may require initial heating to overcome the activation energy, especially if starting materials are not highly reactive.Gently warm the reaction mixture to 40-50°C. Monitor the reaction for any uncontrolled exotherm, and be prepared to cool it if necessary.
Q2: My cyclopropanation reaction is producing a significant amount of a dark, tar-like byproduct, leading to low yields and difficult purification.

The formation of polymeric or tarry material is characteristic of base-catalyzed self-condensation of the 3-bromophenylacetonitrile starting material.

Causality and Mitigation Strategy

The carbanion of 3-bromophenylacetonitrile can act as a nucleophile and attack the nitrile group of another molecule, initiating a polymerization cascade. This side reaction is highly dependent on the concentration of the carbanion.

Mitigation Protocol:

  • Control Reagent Addition: Instead of adding all reagents at once, add the 3-bromophenylacetonitrile slowly over 1-2 hours to the vigorously stirred mixture of the base, PTC catalyst, and 1,2-dibromoethane. This keeps the instantaneous concentration of the carbanion low, favoring the desired intramolecular cyclization over intermolecular polymerization.

  • Maintain Temperature Control: Keep the reaction temperature below 60°C. Excessive heat can accelerate the undesired polymerization side reaction.

Q3: The hydrolysis of my 1-(3-bromophenyl)cyclopropanecarbonitrile is incomplete, and I am isolating the amide intermediate.

Incomplete hydrolysis is a frequent problem, as the amide is a stable intermediate in both acidic and basic hydrolysis of nitriles.[2] Forcing the reaction to completion requires overcoming the stability of this amide.

Troubleshooting Hydrolysis

  • Under Basic Conditions (e.g., NaOH or KOH in Ethanol/Water):

    • Increase Reaction Time and Temperature: Amide hydrolysis is often slower than nitrile hydrolysis. Ensure the reaction is heated under reflux for an extended period (12-24 hours).

    • Increase Base Equivalents: Use a significant excess of base (5-10 equivalents) to drive the equilibrium towards the carboxylate salt.

    • Monitor Progress: Use Thin Layer Chromatography (TLC) or HPLC to monitor the disappearance of the amide spot before proceeding with the workup.

  • Under Acidic Conditions (e.g., H₂SO₄/H₂O):

    • Ensure Sufficiently Strong Acid: Use a high concentration of a strong acid like sulfuric acid (e.g., a 1:1 mixture of concentrated H₂SO₄ and water).

    • Potential Side Reaction: Be aware that harsh acidic conditions at high temperatures can potentially lead to ring-opening of the strained cyclopropane ring or other degradation pathways.[3]

A comparison of the two methods is provided below.

FeatureAcidic HydrolysisBasic Hydrolysis
Product Direct formation of the carboxylic acid.[4]Forms the carboxylate salt, requiring a separate acidification step.[2]
Reaction Rate Generally faster for the second step (amide to acid).Can be sluggish, especially for hindered amides.
Side Reactions Risk of ring-opening, charring, or other acid-catalyzed degradation.Generally milder on the cyclopropane ring. Risk of incomplete reaction.
Recommendation Use with caution for sensitive substrates.Generally preferred method for preserving the cyclopropane moiety.

PART 2: Frequently Asked Questions (FAQs)

Q1: What is the detailed mechanism for the phase-transfer catalyzed synthesis of the cyclopropyl nitrile intermediate?

The mechanism relies on the ability of the PTC catalyst (Q⁺X⁻, where Q⁺ is a quaternary ammonium cation) to facilitate ion transport across the aqueous-organic phase boundary.

PTC_Mechanism Carbanion Carbanion IonPair IonPair Carbanion->IonPair Phase Transfer Intermediate Intermediate IonPair->Intermediate SN2 Attack Catalyst_Aq Catalyst_Aq Catalyst_Aq->IonPair Ion Exchange Product Product Intermediate->Product Intramolecular SN2 Cyclization Dibromoethane Dibromoethane Dibromoethane->Intermediate Product->Catalyst_Aq Catalyst Regeneration Start Start

  • Deprotonation: In the aqueous phase, concentrated NaOH deprotonates the 3-bromophenylacetonitrile to form a sodium salt of the carbanion.

  • Phase Transfer: The cation of the PTC catalyst (Q⁺) exchanges its counter-ion (X⁻) for the carbanion, forming a lipophilic ion pair, [Q⁺][Ar-CH⁻-CN]. This ion pair is soluble in the organic phase.[1]

  • First Alkylation: In the organic phase, the carbanion attacks one of the carbons of 1,2-dibromoethane in an Sₙ2 reaction, displacing a bromide ion.

  • Cyclization: The resulting intermediate still has an acidic proton, which is rapidly removed. The new carbanion then undergoes a rapid intramolecular Sₙ2 reaction to displace the second bromide ion, forming the stable cyclopropane ring.[5]

  • Catalyst Regeneration: The catalyst cation (Q⁺) returns to the aqueous phase with the bromide counter-ion, ready to start another cycle.

Q2: Are there viable alternative synthetic routes to this compound?

Yes, a prominent alternative is the Simmons-Smith cyclopropanation . This reaction involves treating an alkene with an organozinc carbenoid.[6][7]

Alternative Route: Simmons-Smith Reaction

  • Starting Material: 3-Bromocinnamic acid or its ester.

  • Reagent: A carbenoid, typically generated from diiodomethane (CH₂I₂) and a Zinc-Copper couple (Zn(Cu)) or diethylzinc (Et₂Zn, the Furukawa modification).[8]

  • Mechanism: The reaction proceeds via a concerted, stereospecific syn-addition of a methylene group across the double bond.[9]

Potential Side Reactions and Challenges with this Route:

  • Moisture Sensitivity: The organozinc reagents are extremely sensitive to moisture and air, requiring strictly anhydrous conditions and an inert atmosphere (e.g., argon or nitrogen).[10]

  • Zinc Activation: The activity of the Zn(Cu) couple is critical and often a point of failure. Freshly prepared and properly activated zinc is essential.[10]

  • Methylation: The electrophilic zinc carbenoid can methylate heteroatoms, such as the oxygen of the carboxylic acid, especially with excess reagent or long reaction times.[6]

  • Lewis Acidity: The byproduct, ZnI₂, is a Lewis acid and can cause side reactions with acid-sensitive products.[6]

While effective, the operational complexity and sensitivity of the Simmons-Smith reaction often make the PTC route more practical for larger-scale synthesis.

PART 3: Experimental Protocols

Disclaimer: These protocols are intended for trained chemists in a controlled laboratory setting. Appropriate personal protective equipment (PPE) must be worn at all times.

Protocol 1: Synthesis of 1-(3-Bromophenyl)cyclopropanecarbonitrile
  • Setup: Equip a 1 L, three-necked round-bottom flask with an overhead mechanical stirrer, a reflux condenser, and a dropping funnel.

  • Reagents: Charge the flask with 3-bromophenylacetonitrile (0.1 mol), 1,2-dibromoethane (0.15 mol), and tetrabutylammonium bromide (0.005 mol).

  • Base Addition: While stirring vigorously (to create an emulsion), slowly add 50% aqueous sodium hydroxide (100 mL) via the dropping funnel over 30 minutes. An exotherm will be observed; maintain the temperature between 40-50°C using a water bath.

  • Reaction: After the addition is complete, continue to stir vigorously at 50°C for 4-6 hours. Monitor the reaction by TLC (e.g., 3:1 Hexanes:Ethyl Acetate) until the starting acetonitrile spot has disappeared.

  • Workup: Cool the mixture to room temperature and dilute with 200 mL of water and 200 mL of toluene. Separate the organic layer.

  • Purification: Wash the organic layer with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by vacuum distillation or column chromatography to yield the pure nitrile.

Protocol 2: Basic Hydrolysis to this compound
  • Setup: In a round-bottom flask equipped with a reflux condenser, dissolve the crude 1-(3-bromophenyl)cyclopropanecarbonitrile (0.1 mol) in ethanol (200 mL).

  • Base Addition: Add a solution of potassium hydroxide (0.5 mol) in water (100 mL).

  • Reaction: Heat the mixture to reflux and maintain for 12-24 hours. Ammonia gas will be evolved.[2] Monitor the reaction by TLC until the starting nitrile and intermediate amide are no longer visible.

  • Workup: Cool the reaction mixture and remove the ethanol under reduced pressure. Dilute the remaining aqueous solution with 200 mL of water and wash with diethyl ether (2 x 100 mL) to remove any non-acidic impurities.

  • Acidification: Cool the aqueous layer in an ice bath and carefully acidify to pH 1-2 by the slow addition of concentrated hydrochloric acid. A white precipitate of the carboxylic acid will form.

  • Isolation: Collect the solid product by vacuum filtration. Wash the filter cake with cold water and dry under vacuum to yield the final product.

PART 4: Visualization & Workflow

Troubleshooting Workflow Diagram

This diagram provides a logical path for diagnosing and resolving issues during the synthesis.

Troubleshooting_Workflow cluster_step1 Step 1: Cyclopropanation cluster_step2 Step 2: Hydrolysis Start Reaction Start Monitor1 Monitor Reaction (4-6h) Check1 Is Starting Material Consumed? Problem1 Low Conversion Troubleshoot1 Check: 1. Stirring Rate 2. PTC Catalyst Quality 3. Base Concentration 4. Temperature Success1 Proceed to Hydrolysis Monitor2 Monitor Reaction (12-24h) Success1->Monitor2 SideProduct1 Polymer/Tar Formed? Troubleshoot2 Action: 1. Slow Substrate Addition 2. Maintain Temp < 60°C Check2 Is Nitrile/Amide Consumed? Problem2 Incomplete Reaction Troubleshoot3 Action: 1. Increase Reflux Time 2. Add More Base 3. Confirm Temp Success2 Final Product Isolated

References

  • Simmons-Smith Reaction | NROChemistry.
  • Simmons–Smith reaction - Wikipedia.
  • Cyclopropanation of Alkenes and the Simmons-Smith Reaction - Organic Chemistry Tutor.
  • Simmons-Smith Cyclopropanation - OpenOChem Learn.
  • Simmons–Smith reaction – cyclopropanation of alkenes - OrgoSolver.
  • A Mechanistic Investigation into the Zinc Carbenoid-Mediated Homologation Reaction by DFT Methods - PMC.
  • Ch 14: Cyclopropane synthesis - University of Calgary.
  • Cyclopropanation of Alkenes - Master Organic Chemistry.
  • Stereoselective Cyclopropanation Reactions | Chemical Reviews - ACS Publications.
  • [2+1]-Type Cyclopropanation Reactions - ResearchGate.
  • Phase transfer catalyzed enantioselective cyclopropanation of 4-nitro-5-styrylisoxazoles - PubMed.
  • Cyclopropyl cyanide - Wikipedia.
  • US3843709A - Preparation of cyclopropyl cyanide from 4-hlorobutyronitrile - Google Patents.
  • Reactions of Nitriles - Chemistry Steps.
  • Synthesis of cyclopropanes - Organic Chemistry Portal.
  • Hydrolysis of nitriles - Chemguide.
  • Chemistry of Nitriles - Chemistry LibreTexts.
  • Bromocyclopropane - Organic Syntheses Procedure.
  • Synthesis and biological evaluation of bromophenol derivatives with cyclopropyl moiety: Ring opening of cyclopropane with monoester - PubMed.
  • Cyclopropanation - Wikipedia.
  • Cyclopropane-1,1-dicarboxylic acid - Organic Syntheses Procedure.
  • Synthesis of Functionalized Cyclopropanes from Carboxylic Acids by a Radical Addition–Polar Cyclization Cascade - PMC.
  • Synthesis of Cyclopropanecarboxylic Acid - Organic Chemistry Tutor.
  • What Is Phase Transfer Catalysis? - Chemistry For Everyone - YouTube.

Sources

Technical Support Center: Optimization of Suzuki Coupling for Bromophenyl Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions involving bromophenyl compounds. This guide is designed for researchers, scientists, and professionals in drug development who are looking to optimize their synthetic routes and troubleshoot common issues encountered with these versatile yet sometimes challenging substrates. Drawing from established protocols and mechanistic insights, this resource provides practical, in-depth solutions in a direct question-and-answer format.

I. Frequently Asked Questions (FAQs)

This section addresses the most common initial queries regarding the setup and optimization of Suzuki couplings with bromophenyl electrophiles.

Q1: My Suzuki coupling with a bromophenyl substrate is not working or giving very low yield. What are the first parameters I should check?

A1: When a Suzuki coupling with a bromophenyl compound fails, a systematic review of the core reaction components is the best first step. Bromobenzenes are generally good substrates for Suzuki coupling, so failure often points to a suboptimal combination of reagents or reaction conditions.[1][2]

Here's a checklist of initial parameters to investigate:

  • Catalyst/Ligand System: Is your palladium source and ligand appropriate for the electronic properties of your specific bromophenyl compound? Electron-rich bromophenyls may require more electron-rich and bulky phosphine ligands to promote the oxidative addition step.[3] Conversely, electron-deficient systems are often easier to couple.[3] Consider established, robust catalyst systems like those based on Pd(PPh₃)₄ or Pd(OAc)₂ with ligands such as SPhos or XPhos for a good starting point.[4]

  • Base Selection: The choice of base is critical as it activates the boronic acid for transmetalation.[5][6] An inappropriate base can stall the catalytic cycle. A common first choice is an aqueous solution of potassium carbonate (K₂CO₃).[4] If you observe side reactions like protodeboronation, switching to a non-aqueous system with a base like potassium phosphate (K₃PO₄) might be beneficial.[4]

  • Solvent and Temperature: Ensure your solvent system effectively dissolves all reactants. Common choices include toluene, dioxane, or THF, often with a small amount of water to dissolve the inorganic base.[1] The reaction temperature should be sufficient to drive the reaction; for bromides, this is typically in the range of 80-110 °C.[5][7]

  • Reagent Quality and Inert Atmosphere: Verify the purity of your bromophenyl compound, boronic acid, and solvent. Boronic acids can degrade over time. Crucially, ensure the reaction is performed under a strictly inert atmosphere (e.g., argon or nitrogen) as oxygen can deactivate the Pd(0) catalyst and lead to homocoupling of the boronic acid.[1][4]

Q2: I'm observing significant amounts of a homocoupled biaryl product derived from my boronic acid. What is causing this and how can I prevent it?

A2: The formation of a homocoupled product (Ar-Ar from Ar-B(OH)₂) is a common side reaction, often indicating the presence of oxygen in your reaction mixture.[1] Oxygen can oxidize the active Pd(0) catalyst to Pd(II), which can then promote the homocoupling of two boronic acid molecules.[1]

Solutions:

  • Thorough Degassing: This is the most critical preventative measure. Ensure your solvent is rigorously degassed before adding the catalyst. This can be achieved by bubbling an inert gas (argon or nitrogen) through the solvent for an extended period (e.g., 20-30 minutes) or by using several freeze-pump-thaw cycles.[3]

  • Use of Pd(0) Precatalysts: While Pd(II) sources like Pd(OAc)₂ are common, they require in-situ reduction to the active Pd(0) species. Starting with a Pd(0) precatalyst, such as Pd(PPh₃)₄ or Pd₂(dba)₃, can sometimes mitigate issues related to the initial catalyst activation phase.[8]

  • Ligand Choice: Bulky electron-donating phosphine ligands can help suppress homocoupling by favoring the desired cross-coupling pathway.[4]

Q3: My starting bromophenyl compound is being consumed, but I'm isolating the corresponding arene (protodebromination) instead of the desired biaryl product. What's going wrong?

A3: Protodebromination, or dehalogenation, is a side reaction where the bromine atom is replaced by a hydrogen atom.[1] This occurs after the initial oxidative addition of the aryl bromide to the Pd(0) catalyst. The resulting Ar-Pd(II)-Br intermediate can react with a hydride source in the reaction mixture, leading to reductive elimination of the arene.[1]

Potential Hydride Sources and Solutions:

  • Solvent: Certain solvents, particularly alcohols, can act as hydride donors at elevated temperatures. If you are using an alcohol as a solvent or co-solvent, consider switching to an aprotic solvent like dioxane or toluene.[1]

  • Base: Some bases or their byproducts can inadvertently generate hydride species.

  • Boronic Acid Impurities: Impurities in the boronic acid reagent can sometimes contribute to this side reaction. Ensure you are using high-purity reagents.

To minimize protodebromination, ensure your reaction is run under anhydrous conditions if possible (using a base like K₃PO₄) and with purified, dry aprotic solvents.

II. In-depth Troubleshooting Guide

This section provides a more detailed, causality-driven approach to resolving persistent issues in the Suzuki coupling of bromophenyl compounds.

Problem 1: Reaction Stalls or is Sluggish with Electron-Rich Bromophenyls

Symptoms:

  • Low conversion of the starting bromophenyl compound even after extended reaction times.

  • TLC or GC-MS analysis shows predominantly starting material.

Causality: Electron-donating groups on the phenyl ring increase the electron density at the carbon-bromine bond. This makes the oxidative addition step, which is often the rate-limiting step in the catalytic cycle, more difficult.[3]

Troubleshooting Workflow:

G A Issue: Sluggish reaction with electron-rich Ar-Br B Increase Catalyst Reactivity for Oxidative Addition A->B C Switch to more electron-rich, bulky phosphine ligands (e.g., SPhos, XPhos, tBu3P) B->C Primary Strategy D Increase reaction temperature in 10 °C increments B->D Secondary Strategy E Consider a different Pd source (e.g., Pd2(dba)3) B->E Alternative Strategy G Reaction Improved? C->G D->G E->G F Check for Ligand Degradation I Consult advanced literature for specialized catalyst systems F->I G->F No H Problem Solved G->H Yes

Caption: Troubleshooting workflow for slow reactions.

Detailed Solutions:

  • Enhance the Ligand's Electronic Properties: The key is to increase the electron density on the palladium center to facilitate its insertion into the C-Br bond.

    • Action: Switch from standard ligands like triphenylphosphine (PPh₃) to more electron-rich and sterically bulky dialkylbiaryl phosphine ligands.[9] Excellent choices include SPhos, XPhos, or even the simpler tri-tert-butylphosphine (P(t-Bu)₃).[4][8] These ligands promote the formation of a highly reactive, monoligated Pd(0) species that readily undergoes oxidative addition.[8]

  • Increase Reaction Temperature: Higher temperatures can provide the necessary activation energy to overcome the barrier for oxidative addition.

    • Action: Cautiously increase the reaction temperature in 10 °C increments, monitoring for any signs of decomposition. Solvents with higher boiling points like dioxane or DMF might be necessary.[4]

  • Change Palladium Precatalyst: While less common, the choice of palladium source can sometimes influence the generation of the active catalytic species.

    • Action: If using Pd(OAc)₂, try switching to a Pd(0) source like Pd₂(dba)₃. This can be particularly effective when paired with a phosphine ligand.[7]

Problem 2: Significant Protodeboronation of the Boronic Acid

Symptoms:

  • Formation of the arene corresponding to the boronic acid (Ar'-H from Ar'-B(OH)₂).

  • Reduced yield of the desired cross-coupled product.

Causality: Protodeboronation is the cleavage of the C-B bond, replacing the boronic acid group with a hydrogen atom. This side reaction can be catalyzed by the palladium complex or occur under certain basic or acidic conditions, and is often exacerbated by the presence of water and elevated temperatures.[1][10]

Troubleshooting Workflow:

G A Issue: Significant Protodeboronation B Modify Base and Solvent System A->B E Protect the Boronic Acid A->E C Switch to anhydrous conditions. Use K3PO4 or Cs2CO3 as base and dry solvents (dioxane, toluene). B->C Primary Strategy D Use a milder base (e.g., KF) B->D Alternative G Side Reaction Minimized? C->G D->G F Convert boronic acid to a more stable derivative (e.g., pinacol ester, MIDA boronate, or trifluoroborate salt) E->F F->G H Problem Solved G->H Yes I Consider lowering reaction temperature if possible G->I No

Caption: Minimizing protodeboronation side reactions.

Detailed Solutions:

  • Switch to Anhydrous Conditions: Removing water, which can act as a proton source, is often the most effective strategy.

    • Action: Replace aqueous bases like K₂CO₃ with anhydrous bases such as potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃).[4] Ensure that your solvent (e.g., dioxane, toluene, THF) is thoroughly dried before use.[10]

  • Use a Milder Base: Strong bases can accelerate the decomposition of some sensitive boronic acids.

    • Action: Consider using a milder base like potassium fluoride (KF).[6] Fluoride is thought to form a more stable and reactive fluoroborate species, which can facilitate transmetalation while being less harsh on the C-B bond.[5]

  • Protect the Boronic Acid: If the boronic acid is particularly unstable, converting it to a more robust derivative can prevent premature decomposition.

    • Action: Convert the boronic acid to its corresponding pinacol ester (a BPin derivative) or an N-methyliminodiacetic acid (MIDA) boronate.[8] These derivatives are often more stable to the reaction conditions and can release the boronic acid slowly in situ.[8] Potassium trifluoroborate salts (R-BF₃K) are another excellent, highly stable alternative.[11]

Problem 3: Steric Hindrance Limiting Reaction Success

Symptoms:

  • Low to no yield when coupling ortho-substituted bromophenyl compounds or using sterically bulky boronic acids.

Causality: Steric hindrance around the reaction center (the C-Br bond or the C-B bond) can impede both the oxidative addition and the final reductive elimination step, where the two organic fragments are joined.[12]

Solution Table: Catalyst Systems for Sterically Hindered Substrates

LigandPalladium SourceTypical BaseSolventKey Advantage
XPhos Pd₂(dba)₃ or Pd(OAc)₂K₃PO₄Dioxane, TolueneExcellent for hindered biaryl synthesis; promotes reductive elimination.[4]
SPhos Pd₂(dba)₃ or Pd(OAc)₂K₃PO₄Dioxane, TolueneHighly active for hindered and electron-rich aryl chlorides and bromides.[4][8]
tBu₃P Pd₂(dba)₃Cs₂CO₃, K₃PO₄DioxaneVery bulky and electron-rich, effective for challenging oxidative additions.[8]

Experimental Protocol for a Hindered Coupling:

This protocol is a robust starting point for coupling a sterically hindered substrate like 2-bromo-1,3-dimethylbenzene with phenylboronic acid.

  • Preparation: To a flame-dried Schlenk flask, add 2-bromo-1,3-dimethylbenzene (1.0 mmol), phenylboronic acid (1.2 mmol), and finely ground potassium phosphate (K₃PO₄, 2.0 mmol).[5]

  • Catalyst Addition: In a separate vial, pre-mix the palladium source (e.g., Pd₂(dba)₃, 0.015 mmol, 1.5 mol%) and the ligand (e.g., SPhos, 0.033 mmol, 3.3 mol%) in a small amount of the reaction solvent. Add this catalyst solution to the Schlenk flask.

  • Inert Atmosphere: Seal the flask, then evacuate and backfill with argon or nitrogen. Repeat this cycle three times to ensure an inert atmosphere.[5]

  • Solvent and Reaction: Add anhydrous, degassed dioxane (5 mL) via syringe. Heat the reaction mixture to 100-110 °C with vigorous stirring.[7]

  • Monitoring: Monitor the reaction progress by TLC or GC-MS until the limiting reagent is consumed (typically 12-24 hours).[5]

  • Workup: Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of celite to remove inorganic salts and palladium black. Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. Purify the crude product by column chromatography.

III. The Suzuki Catalytic Cycle: A Mechanistic Overview

Understanding the mechanism is key to rational troubleshooting. The cycle consists of three primary steps.[1][2][5]

Suzuki_Cycle pd0 Pd(0)L2 (Active Catalyst) pd2_ox Ar-Pd(II)L2-Br (Oxidative Adduct) pd0->pd2_ox Oxidative Addition pd2_trans Ar-Pd(II)L2-Ar' pd2_ox->pd2_trans Transmetalation pd2_trans->pd0 Reductive Elimination ar_ar Ar-Ar' (Product) pd2_trans->ar_ar arbr Ar-Br (Bromophenyl) arbr->pd2_ox boronic Ar'-B(OH)2 + Base borate [Ar'-B(OH)3]- boronic->borate Activation borate->pd2_trans

Caption: The catalytic cycle of the Suzuki-Miyaura coupling.

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of the bromophenyl compound, forming a Pd(II) intermediate. This step is often rate-limiting, especially for electron-rich or sterically hindered bromides.[1][2]

  • Transmetalation: The organic group from the boronic acid is transferred to the palladium center. This step requires activation of the boronic acid by a base, which forms a more nucleophilic "ate" complex (e.g., [Ar'B(OH)₃]⁻).[5][9]

  • Reductive Elimination: The two coupled organic groups (Ar and Ar') are expelled from the palladium center, forming the new C-C bond of the biaryl product and regenerating the active Pd(0) catalyst, which re-enters the cycle.[1]

By identifying which of these steps is likely failing, you can make more targeted and effective adjustments to your reaction conditions.

IV. References

  • Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. MDPI. Available at: [Link]

  • Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. Available at: [Link]

  • Suzuki Coupling. Organic Chemistry Portal. Available at: [Link]

  • Effect of solvent on the Suzuki reaction. ResearchGate. Available at: [Link]

  • Suzuki–Miyaura aryl–aryl cross-coupling reaction between bromobenzene and phenylboronic acid in various solvent mixtures. ResearchGate. Available at: [Link]

  • Optimization of the reaction conditions for the Suzuki reaction of bromobenzene with phenyl boronic acid catalyzed by mf-MWCNTs@chitosan NHC-Pd nanocomposite. ResearchGate. Available at: [Link]

  • The Suzuki coupling reactions of aryl bromides with phenylboronic acid. ResearchGate. Available at: [Link]

  • Problems with Suzuki coupling of aryl boronic acid and alkyl halide. Reddit. Available at: [Link]

  • Suzuki Cross-coupling Reaction procedure. Rose-Hulman Institute of Technology. Available at: [Link]

  • Optimization of reaction conditions for the Suzuki-Miyaura coupling of... ResearchGate. Available at: [Link]

  • How to approach choosing reaction conditions for Suzuki? Reddit. Available at: [Link]

  • Optimizing Suzuki Coupling Reactions. CovaSyn. Available at: [Link]

  • A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Available at: [Link]

  • The Suzuki Reaction. Andrew G Myers Research Group, Harvard University. Available at: [Link]

  • Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. Available at: [Link]

  • Carbonylative Suzuki Couplings of Aryl Bromides with Boronic Acid Derivatives under Base-Free Conditions. ACS Publications. Available at: [Link]

  • Diagnosing issues with a failed Suzuki coupling? Reddit. Available at: [Link]

  • Optimization of Suzuki coupling reaction between bromobenzene and phenylboronic acid. ResearchGate. Available at: [Link]

  • Suzuki Coupling I Common Byproducts in Suzuki Coupling. YouTube. Available at: [Link]

  • Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. NIH National Center for Biotechnology Information. Available at: [Link]

  • Suzuki-Miyaura Coupling. Chemistry LibreTexts. Available at: [Link]

  • Suzuki reaction with aryl bromides at room temperature in the presence of a simple “ligand-free” catalytic system. ResearchGate. Available at: [Link]

  • Failed suzuki coupling, any suggenstions? Reddit. Available at: [Link]

  • Recent applications of the Suzuki–Miyaura cross-coupling reaction in organic synthesis. University of Windsor. Available at: [Link]

  • B-Alkyl Suzuki Couplings. Macmillan Group, Princeton University. Available at: [Link]

  • Suzuki reaction. Wikipedia. Available at: [Link]

Sources

Technical Support Center: Overcoming Solubility Challenges with 1-(3-Bromophenyl)cyclopropanecarboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 1-(3-Bromophenyl)cyclopropanecarboxylic acid. This resource is designed for researchers, scientists, and drug development professionals to provide expert guidance on overcoming solubility issues commonly encountered with this compound. As a solid with a molecular weight of 241.08 g/mol , its hydrophobic bromophenyl group attached to a hydrophilic cyclopropanecarboxylic acid moiety presents unique solubility challenges.[1] This guide offers practical, step-by-step solutions and foundational knowledge to ensure successful experimental outcomes.

Troubleshooting Guide: Step-by-Step Dissolution Protocols

This section provides detailed protocols to address specific solubility problems you may encounter during your experiments. The key to solubilizing this compound is to address both the polar carboxylic acid group and the non-polar bromophenyl ring.

Issue 1: Difficulty Dissolving the Compound for In Vitro Biological Assays

Question: I am unable to dissolve this compound in my aqueous buffer for a cell-based assay. What is the recommended procedure for preparing a stock solution?

Answer:

Direct dissolution in aqueous buffers is often challenging due to the hydrophobic nature of the bromophenyl group. The recommended approach is to first prepare a concentrated stock solution in an organic solvent and then dilute it into your aqueous experimental medium.

Recommended Protocol: Preparing a Concentrated Stock Solution

  • Solvent Selection: Start with a water-miscible organic solvent. Dimethyl sulfoxide (DMSO) is a common first choice due to its high solubilizing power. Other options include dimethylformamide (DMF) and ethanol.[2]

  • Stock Solution Preparation:

    • Accurately weigh a small amount of this compound.

    • Add the chosen organic solvent to achieve a high concentration (e.g., 10-50 mM).

    • Vortex or sonicate the mixture to aid dissolution. Gentle warming (to 37°C) can also be applied, but be mindful of potential compound degradation with excessive heat.

  • Dilution into Aqueous Medium:

    • Once the stock solution is clear, perform a serial dilution into your final aqueous buffer or cell culture medium.

    • Crucially, ensure the final concentration of the organic solvent in your assay is low (typically <0.5%) to avoid solvent-induced toxicity or off-target effects. [3] For example, a study on Candida glabrata showed that DMSO concentrations should be below 2.5% to avoid inhibiting cell growth.[3]

Workflow for Preparing an Aqueous Working Solution:

G cluster_0 Step 1: Stock Solution Preparation cluster_1 Step 2: Serial Dilution A Weigh Compound B Add Organic Solvent (e.g., DMSO, DMF, Ethanol) A->B C Vortex / Sonicate (Gentle Warming if Needed) B->C D Visually Confirm Complete Dissolution C->D E Pipette Stock Solution D->E Proceed to Dilution F Add to Aqueous Buffer (e.g., PBS, Cell Culture Medium) E->F G Mix Thoroughly F->G H Final Working Solution (Organic Solvent <0.5%) G->H

Caption: Workflow for preparing an aqueous working solution of this compound.

Issue 2: Compound Precipitates Out of Solution During Experiments

Question: My compound dissolves initially in the organic solvent, but it precipitates when I dilute it into my aqueous buffer. How can I prevent this?

Answer:

Precipitation upon dilution into an aqueous medium is a common issue for hydrophobic compounds. This occurs when the compound's concentration exceeds its solubility limit in the final solvent mixture. Here are several strategies to address this:

Strategy 1: pH Adjustment

The carboxylic acid moiety of this compound can be deprotonated to form a more soluble carboxylate salt.

  • Protocol:

    • Prepare your aqueous buffer.

    • Slowly add the concentrated organic stock solution to the pH-adjusted buffer while vortexing to ensure rapid mixing and prevent localized high concentrations that can lead to precipitation.

Strategy 2: Use of Co-solvents and Surfactants

  • Co-solvents: Including a small percentage of a water-miscible organic solvent (like ethanol or PEG 400) in your final aqueous medium can increase the solubility of the compound.[2]

  • Surfactants: Non-ionic surfactants, such as Tween® 80 or Pluronic® F-68, at low concentrations (typically 0.01-0.1%) can form micelles that encapsulate the hydrophobic compound, keeping it in solution.

Decision Tree for Preventing Precipitation:

G A Precipitation Observed Upon Aqueous Dilution B Is the final pH > 7.0? A->B C Adjust Buffer pH to 7.0-7.4 B->C No E Is Precipitation Still Occurring? B->E Yes D Re-test Dilution C->D D->E F Add a Co-solvent to Buffer (e.g., 1-5% Ethanol) E->F Yes H Final Optimized Solution E->H No G Add a Surfactant to Buffer (e.g., 0.05% Tween® 80) F->G If Precipitation Persists G->H

Caption: Decision-making process for troubleshooting compound precipitation.

Frequently Asked Questions (FAQs)

Q1: What are the best starting organic solvents for dissolving this compound?

A1: Based on its chemical structure, the most effective solvents are likely to be polar aprotic solvents. We recommend the following, in order of preference:

  • Dimethyl sulfoxide (DMSO)

  • N,N-Dimethylformamide (DMF)

  • Ethanol

  • Methanol

Always use the smallest amount of organic solvent necessary to dissolve the compound and ensure the final concentration in your experiment is non-toxic to your biological system.[3]

Q2: Can I use heat to dissolve the compound?

A2: Gentle heating (e.g., a 37°C water bath) can be used to aid dissolution, especially when preparing a concentrated stock solution. However, prolonged or excessive heating should be avoided as it may lead to degradation of the compound. Always start by attempting to dissolve the compound at room temperature with vortexing or sonication first.

Q3: How does the pH of my aqueous solution affect the solubility of this compound?

A3: The pH of the aqueous solution has a significant impact on the solubility of this compound. The carboxylic acid group is ionizable.

  • At acidic pH (below its pKa): The carboxylic acid will be in its protonated, neutral form, which is less water-soluble.

  • At neutral to basic pH (above its pKa): The carboxylic acid will be deprotonated to form the carboxylate anion, which is significantly more water-soluble due to its ionic nature.

Therefore, maintaining a pH above 7.0 is generally recommended for aqueous solutions of this compound.

Q4: Is salt formation a viable strategy to improve the solubility of this compound?

A4: Yes, converting the carboxylic acid to a salt is a well-established method for increasing the aqueous solubility and dissolution rate of acidic compounds.[4] This can be achieved by reacting the carboxylic acid with a suitable base (e.g., sodium hydroxide or potassium hydroxide) to form the corresponding sodium or potassium salt. However, for most in-house laboratory applications, adjusting the pH of the buffer is a more direct and convenient way to achieve the same effect in solution.

Q5: What is the expected solubility of this compound in water?

A5: While specific quantitative data is not publicly available, based on the presence of the hydrophobic bromophenyl group, the aqueous solubility of this compound is expected to be low. For comparison, the parent compound, cyclopropanecarboxylic acid, is soluble in water, indicating that the bromophenyl moiety is the primary driver of its poor aqueous solubility.[5] Therefore, direct dissolution in water without the aid of organic solvents or pH adjustment is not recommended.

Summary of Recommended Solvents and Conditions

Solvent/ConditionRecommendation for UseRationale
DMSO, DMF Primary choice for preparing concentrated stock solutions.High solubilizing power for a wide range of organic compounds.
Ethanol, Methanol Good alternatives for stock solutions if DMSO/DMF are not compatible with the assay.Water-miscible and less aggressive than DMSO/DMF in some biological systems.
Aqueous Buffers (pH > 7.0) Recommended for the final working solution.Deprotonates the carboxylic acid to the more soluble carboxylate form.
Co-solvents (e.g., PEG 400) Can be added to the final aqueous buffer to enhance solubility.Increases the overall polarity of the solvent mixture.
Surfactants (e.g., Tween® 80) Useful for preventing precipitation in the final working solution.Forms micelles that can encapsulate the hydrophobic compound.

References

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 135451881, this compound.
  • International Journal of Pharmaceutics and Chemical Analysis. (n.d.). Strategies for improving hydrophobic drugs solubility and bioavailability.
  • Kim, M. S., et al. (2021). Solubility Determination of c-Met Inhibitor in Solvent Mixtures and Mathematical Modeling to Develop Nanosuspension Formulation. Pharmaceutics, 13(9), 1436. [Link]
  • Zhang, L., et al. (2023). Effect of various concentrations of common organic solvents on the growth and proliferation ability of Candida glabrata and their permissible limits for addition in drug susceptibility testing. PeerJ, 11, e16361. [Link]

Sources

Technical Support Center: Stability Studies of 1-(3-Bromophenyl)cyclopropanecarboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Senior Application Scientist, Gemini Division

This guide serves as a technical resource for researchers, scientists, and drug development professionals working with 1-(3-Bromophenyl)cyclopropanecarboxylic acid. It provides troubleshooting advice and frequently asked questions (FAQs) regarding its stability under typical reaction and stress conditions. Our approach is grounded in established principles of physical organic chemistry and regulatory expectations for stability testing.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common questions and issues encountered during the handling, reaction, and analysis of this compound.

Q1: What are the primary stability concerns for this compound?

The primary stability concerns for this molecule can be broken down by its structural motifs:

  • Carboxylic Acid Group: This is the most reactive site for potential degradation. It is susceptible to decarboxylation under thermal stress, especially if a stable carbocation can be formed. It will also, of course, react under standard acid/base conditions.

  • Cyclopropyl Ring: While the cyclopropyl group can increase the metabolic stability of a final drug molecule, the inherent ring strain can make it susceptible to ring-opening reactions under harsh acidic or oxidative conditions.[1] However, esters of cyclopropanecarboxylic acid have shown enhanced hydrolytic stability compared to less strained analogues, an effect attributed to hyperconjugation.[2]

  • Bromophenyl Group: The aromatic ring is generally stable but can undergo debromination under certain photolytic or reductive conditions. The bromine atom is a potential leaving group in nucleophilic aromatic substitution, though this typically requires harsh conditions.

Q2: I am designing a forced degradation study for this compound. Where do I start?

A forced degradation or stress testing study is essential to understand the intrinsic stability of the molecule and to develop a stability-indicating analytical method.[3][4] The study should be systematic, covering hydrolytic, oxidative, thermal, and photolytic stress conditions.[5] The goal is to achieve 5-20% degradation; degradation beyond 20% can lead to complex secondary degradation pathways that are not relevant to real-world storage and should be investigated.[4]

A logical workflow is crucial for a successful study.

Forced Degradation Workflow cluster_setup Phase 1: Setup & Method Development cluster_stress Phase 2: Stress Testing cluster_analysis Phase 3: Analysis & Validation A Compound Procurement & Characterization B Develop Initial Analytical Method (e.g., HPLC-UV/MS) A->B Purity Check C Perform Forced Degradation (Acid, Base, H2O2, Heat, Light) B->C D Analyze Stressed Samples (Check for Degradants) C->D E Assess Peak Purity & Mass Balance D->E G Characterize Major Degradants (LC-MS/MS) D->G F Method Validation (Specificity, Linearity, etc.) E->F

Caption: Workflow for a forced degradation study.

Q3: What specific stress conditions should I test, and what are the recommended starting parameters?

Regulatory guidelines do not specify exact conditions, as they depend on the molecule's individual stability.[6] However, widely accepted starting points are summarized below. It is critical to run a control sample (compound in solvent, no stressor) in parallel for each condition.

Stress ConditionRecommended Starting ParametersCausality & Expert Insight
Acid Hydrolysis 0.1 M HCl at 60 °C for 24-48 hours.[4]This condition mimics acidic environments and can promote hydrolysis or ring-opening of strained systems. If no degradation occurs, increase acid concentration or temperature.
Base Hydrolysis 0.1 M NaOH at 60 °C for 24-48 hours.[4]Basic conditions test for susceptibility to base-catalyzed reactions. Carboxylic acids will be deprotonated, which may alter reactivity.
Oxidation 3% H₂O₂ at room temperature for 24 hours.[4]Hydrogen peroxide is a common oxidizing agent used to simulate oxidative stress. Potential sites of oxidation include the aromatic ring or benzylic-like positions.
Thermal Degradation Dry heat at 80 °C for 48 hours (solid state). Solution at 60-80 °C.Tests for thermally labile functional groups. Decarboxylation is a key potential pathway for carboxylic acids.
Photostability Expose solid or solution to light source providing UV/Vis output (e.g., 1.2 million lux hours and 200 W h/m²).[4]Required by ICH Q1B guidelines, this tests for light-sensitive degradation pathways, such as radical reactions or debromination.
Q4: My compound has poor aqueous solubility. How should I handle this in hydrolytic studies?

This is a common challenge. Using a co-solvent is an acceptable strategy, but the choice of co-solvent is critical.[5]

  • Recommended Co-solvents: Acetonitrile (ACN) or methanol (MeOH) are preferred as they are UV-transparent and common HPLC mobile phases. Start with the minimum amount of co-solvent required to achieve dissolution before adding the aqueous acid or base.

  • Co-solvents to Avoid: Avoid solvents that can react under the test conditions (e.g., esters that could hydrolyze) or complicate analysis (e.g., DMSO in oxidative studies).[5]

  • Alternative Approach: For anhydrous conditions, consider using non-nucleophilic organic acids/bases in an aprotic solvent, although this is a less common approach and requires careful justification.[6]

Q5: I'm observing unexpected peaks in my chromatogram after stress testing. How can I identify if they are degradants?

First, ensure the peaks are not artifacts.

  • Inject a Blank: Run a blank injection (solvent and stressor, e.g., 0.1 M HCl) to check for impurities from your reagents or solvent degradation.

  • Compare to Control: Compare the stressed sample chromatogram to the unstressed control sample. New peaks in the stressed sample are potential degradants.

  • Use a Photodiode Array (PDA) Detector: A PDA detector provides UV spectra for each peak. Degradants often have a similar, but shifted, chromophore to the parent compound. A significant difference in UV spectra suggests a major structural change.

  • Leverage Mass Spectrometry (LC-MS): This is the most definitive tool. The mass-to-charge ratio (m/z) of the new peaks can be used to propose elemental formulas and identify degradation pathways (e.g., a +16 Da shift suggests oxidation; a -44 Da shift suggests decarboxylation).

Q6: Are there any known incompatible reagents I should avoid during synthesis or workup?

While specific reactivity data for this exact molecule is not widely published, general chemical principles suggest avoiding:

  • Strong Reducing Agents: Conditions that generate hydride (e.g., LiAlH₄) or catalytic hydrogenation with certain catalysts (e.g., aggressive Pd/C conditions) could potentially cause debromination.

  • Strong Nucleophiles with High Heat: While the bromophenyl group is not highly activated, strong nucleophiles at high temperatures could lead to substitution reactions.

  • Certain Lewis Acids: Strong Lewis acids could potentially coordinate with the cyclopropyl ring and promote ring-opening.

Experimental Protocols

Protocol 1: General Forced Degradation Procedure

This protocol provides a step-by-step methodology for conducting a stress study.

  • Stock Solution Preparation: Prepare a stock solution of this compound at approximately 1 mg/mL in a suitable solvent (e.g., acetonitrile or methanol).[4]

  • Stress Sample Preparation:

    • Acidic: Mix 1 mL of stock solution with 1 mL of 0.2 M HCl to yield a final concentration of 0.5 mg/mL in 0.1 M HCl.

    • Basic: Mix 1 mL of stock solution with 1 mL of 0.2 M NaOH.

    • Oxidative: Mix 1 mL of stock solution with 1 mL of 6% H₂O₂.

    • Thermal (Solution): Dilute 1 mL of stock with 1 mL of purified water.

    • Control: Dilute 1 mL of stock with 1 mL of purified water.

  • Incubation:

    • Place the Acidic, Basic, and Thermal vials in a heating block or oven at the desired temperature (e.g., 60 °C).

    • Keep the Oxidative and Control vials at room temperature, protected from light.

  • Time Points: Withdraw aliquots at appropriate time points (e.g., 0, 4, 8, 24, 48 hours).

  • Quenching: Immediately neutralize the acidic and basic samples by adding an equimolar amount of base or acid, respectively. This prevents further degradation before analysis.[4] Dilute all samples to a suitable concentration for analysis (e.g., 0.1 mg/mL) with the mobile phase.

  • Analysis: Analyze all samples, including a non-stressed standard, using a validated stability-indicating HPLC method (see Protocol 2).

Protocol 2: Developing a Stability-Indicating HPLC Method
  • Column Selection: A C18 reversed-phase column (e.g., 100 x 2.1 mm, 2.6 µm) is a good starting point for this type of molecule.[7]

  • Mobile Phase:

    • A: 0.1% Formic Acid or Phosphoric Acid in Water (pH ~2.0-2.2). The acidic pH will keep the carboxylic acid protonated, leading to better peak shape and retention.[7]

    • B: Acetonitrile or Methanol.

  • Gradient Elution: Start with a screening gradient (e.g., 5% to 95% B over 15 minutes) to determine the approximate retention time of the parent compound and any degradants.

  • Detection: Use a PDA detector to monitor a range of wavelengths (e.g., 210-350 nm) and select an optimal wavelength for quantification (likely around 220-260 nm for the phenyl ring).[7] Couple this with a mass spectrometer for peak identification.

  • Method Optimization: Adjust the gradient to ensure baseline separation between the parent peak and all degradant peaks generated during the forced degradation study. A minimum resolution of 1.5 is typically desired.

  • Validation: Once the method is optimized, perform a peak purity analysis using the PDA and MS data to confirm that the parent peak is free from co-eluting degradants in all stressed samples. This confirms the method is "stability-indicating."

Hypothetical Degradation Pathways

Based on the structure, several degradation pathways are plausible under stress conditions. The following diagram illustrates these possibilities, which must be confirmed experimentally.

Hypothetical Degradation Pathways cluster_thermal Thermal Stress (Heat) cluster_acid Harsh Acidic Stress (H+) cluster_oxidative Oxidative Stress ([O]) cluster_photolytic Photolytic Stress (hv) Parent This compound Decarboxy 1-Bromo-3-cyclopropylbenzene (Decarboxylation, -CO2) Parent->Decarboxy Δ RingOpen Ring-Opened Isomers (e.g., Butenoic acid derivatives) Parent->RingOpen H+ OxidizedRing Phenolic Derivatives (Hydroxylation of Phenyl Ring) Parent->OxidizedRing H2O2 SideChainOx Side-Chain Oxidation Products Parent->SideChainOx H2O2 Debromo 1-Phenylcyclopropanecarboxylic acid (Debromination) Parent->Debromo hv

Sources

Technical Support Center: Navigating the Complexities of NMR Peak Assignments for Cyclopropane Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support center for researchers, scientists, and professionals in drug development. This guide is designed to provide expert insights and practical troubleshooting strategies for the unique challenges encountered during the Nuclear Magnetic Resonance (NMR) analysis of cyclopropane-containing molecules. The strained three-membered ring of cyclopropanes introduces distinct electronic and steric effects that profoundly influence their NMR spectra, often leading to complex and counterintuitive peak assignments. This resource will equip you with the knowledge to confidently interpret your data and overcome common experimental hurdles.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during the NMR analysis of your cyclopropane derivatives. Each issue is followed by a discussion of its probable causes and a step-by-step protocol for resolution.

Issue 1: Unusually Upfield Proton Signals (0-1.0 ppm) are Overlapping and Difficult to Assign.

Probable Cause:

The high shielding of cyclopropyl protons is a hallmark of this moiety and stems from the significant magnetic anisotropy of the C-C bonds in the strained ring.[1][2] This effect, often described in terms of a "ring current," creates a shielding cone perpendicular to the plane of the cyclopropane ring, causing protons attached to it to resonate at significantly higher fields (lower ppm values) than typical aliphatic protons.[1][2] When multiple cyclopropyl protons or protons from adjacent groups are present, this can lead to a crowded and poorly resolved spectral region.

Step-by-Step Resolution Protocol:

  • Optimize 1D ¹H NMR Acquisition:

    • Increase Resolution: Ensure you are using a sufficient number of data points (TD) and a narrow spectral width (SW) focused on the upfield region.

    • Solvent Effects: Acquire spectra in different deuterated solvents (e.g., CDCl₃, Benzene-d₆, Acetone-d₆). The aromatic solvent-induced shift (ASIS) effect, particularly with benzene, can often improve the dispersion of overlapping signals.[3]

  • Employ 2D NMR Spectroscopy:

    • COSY (Correlation Spectroscopy): This is the first and most crucial 2D experiment to run. It will reveal which protons are scalar-coupled (typically through 2-4 bonds). Cross-peaks in the COSY spectrum will connect coupled protons, allowing you to trace out the spin systems within your molecule.[4][5]

    • TOCSY (Total Correlation Spectroscopy): If you have complex, overlapping multiplets, a TOCSY experiment can help identify all protons belonging to a single spin system, even if they are not directly coupled. This is particularly useful for identifying protons on substituents attached to the cyclopropane ring.

  • Advanced 1D Techniques:

    • 1D Selective NOE (Nuclear Overhauser Effect): If you have stereoisomers, irradiating a specific proton and observing which other protons show an enhancement can provide through-space distance information, helping to differentiate between cis and trans isomers.

    • Homonuclear Decoupling: By irradiating a specific proton frequency, you can simplify the multiplet of a coupled partner, making it easier to measure coupling constants.[6]

Issue 2: Ambiguous Stereochemistry – Differentiating cis and trans Isomers.

Probable Cause:

The rigid nature of the cyclopropane ring means that substituents can exist in cis (on the same side) or trans (on opposite sides) configurations. These stereoisomers often have very similar ¹H and ¹³C chemical shifts, making their differentiation challenging. The key to their distinction lies in the differences in their vicinal (³J) coupling constants and their through-space NOE interactions.

Step-by-Step Resolution Protocol:

  • Analyze Vicinal Coupling Constants (³JHH):

    • The Karplus Relationship in Cyclopropanes: The magnitude of the vicinal coupling constant between two protons on adjacent carbons depends on the dihedral angle between them.[7]

    • Jcis vs. Jtrans: In cyclopropane systems, the coupling constant between two cis protons (Jcis) is typically larger than the coupling constant between two trans protons (Jtrans).[8][9] Refer to the table below for typical values.

    • Precise Measurement: Ensure your spectrum has sufficient digital resolution to accurately measure these coupling constants.

  • Perform 2D NOESY/ROESY Experiments:

    • NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment detects protons that are close in space (< 5 Å), regardless of whether they are bonded. For cis isomers, you would expect to see a cross-peak between the substituents' protons on the same side of the ring.

    • ROESY (Rotating-frame Overhauser Effect Spectroscopy): For medium-sized molecules where the NOE may be close to zero, a ROESY experiment is often more reliable for observing through-space correlations.

  • Consider Anisotropic Effects:

    • A bulky substituent can influence the chemical shift of a nearby proton due to its own magnetic anisotropy.[10][11] For example, a proton situated cis to a phenyl ring will likely be shifted upfield compared to its trans counterpart due to the ring current effect of the aromatic ring.

Workflow for Stereochemistry Determination:

start Unknown Cyclopropane Derivative proton_nmr Acquire high-resolution 1D ¹H NMR start->proton_nmr cosy Run ¹H-¹H COSY (Identifies H-H couplings) proton_nmr->cosy hsqc Run ¹H-¹³C HSQC (Correlates protons to directly attached carbons) cosy->hsqc hmbc Run ¹H-¹³C HMBC (Correlates protons to carbons 2-3 bonds away) hsqc->hmbc structure Assemble Fragments & Propose Structure hmbc->structure

Caption: Recommended 2D NMR workflow for structure elucidation.

  • ¹H-¹H COSY: To establish proton-proton connectivity. [5]* ¹H-¹³C HSQC (or HMQC): To identify which protons are attached to which carbons. [12][13]* ¹H-¹³C HMBC: To piece the molecular fragments together by observing long-range (2-3 bond) correlations between protons and carbons. [14] By systematically analyzing these spectra, you can confidently build up the structure of your cyclopropane derivative.

References

  • Baranac-Stojanović, M., & Stojanović, M. (2013). ¹H NMR Chemical Shifts of Cyclopropane and Cyclobutane: A Theoretical Study. The Journal of Organic Chemistry, 78(4), 1516–1521. [Link]
  • Scribd. (n.d.).
  • Stenutz, R., et al. (2015). Anisotropy effect of three-membered rings in (1)H NMR spectra: quantification by TSNMRS and assignment of the stereochemistry. The Journal of Physical Chemistry A, 119(18), 4268–4276. [Link]
  • Doc Brown's Chemistry. (n.d.). 13C nmr spectrum of cyclopropane C3H6. [Link]
  • Hutton, H. M., & Schaefer, T. (1963). PROTON COUPLING CONSTANTS IN SUBSTITUTED CYCLOPROPANES. Canadian Journal of Chemistry, 41(3), 684-688. [Link]
  • Canadian Science Publishing. (n.d.). PROTON COUPLING CONSTANTS IN SUBSTITUTED CYCLOPROPANES. [Link]
  • ResearchGate. (n.d.). Table 2. Experimental coupling constants (J/Hz) in the 1 H NMR spectra.... [Link]
  • AWS. (n.d.). H NMR Chemical Shifts of Cyclopropane and Cyclobutane: a Theoretical Study. [Link]
  • ACS Publications. (2013). ¹H NMR Chemical Shifts of Cyclopropane and Cyclobutane: A Theoretical Study. [Link]
  • Royal Society of Chemistry. (n.d.). ¹H–¹H long range couplings in fused cyclopropanes.
  • University of California, Irvine. (n.d.). COUPLING CONSTANTS AND STRUCTURE: VICINAL COUPLINGS. [Link]
  • University of Rochester. (n.d.). Troubleshooting 1H NMR Spectroscopy. [Link]
  • Doc Brown's Chemistry. (n.d.). cyclopropane low high resolution H-1 proton nmr spectrum. [Link]
  • Defense Technical Information Center. (n.d.). NUCLEAR MAGNETIC RESONANCE SPECTROCOPY.
  • ACS Omega. (2023).
  • San Diego State University. (n.d.). Common Problems | SDSU NMR Facility. [Link]
  • University of Maryland. (n.d.). Troubleshooting | Department of Chemistry and Biochemistry. [Link]
  • SciSpace. (2020). Anisotropy and NMR spectroscopy. [Link]
  • Wiley Online Library. (n.d.). Strategies and Tools for Structure Determination of Natural Products Using Modern Methods of NMR Spectroscopy. [Link]
  • National Institutes of Health. (n.d.).
  • Chemistry LibreTexts. (2014). 14.8: Diamagnetic Anisotropy. [Link]
  • Royal Society of Chemistry. (n.d.). The anisotropic effect of functional groups in 1H NMR spectra is the molecular response property of spatial nucleus independent chemical shifts (NICS)
  • Chemistry LibreTexts. (2023). 7.6: Interpreting 2-D NMR Spectra. [Link]
  • AZoM. (2019).
  • Anucheim. (2013). Structural Elucidation of Small Organic Molecules by 1D, 2D and Multi Dimensional-Solution NMR Spectroscopy. [Link]
  • University of Aberdeen. (n.d.). Computer assisted structure elucidation of natural products using two-dimensional NMR spectroscopy. [Link]

Sources

Technical Support Center: Catalyst Selection and Troubleshooting for Reactions Involving 1-(3-Bromophenyl)cyclopropanecarboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Office of the Senior Application Scientist

Welcome to the technical support guide for 1-(3-Bromophenyl)cyclopropanecarboxylic acid. This document is designed for researchers, medicinal chemists, and process development professionals to navigate the common catalytic reactions involving this versatile building block. Our focus is on providing practical, field-tested insights and robust troubleshooting strategies to ensure the success of your experiments.

The unique structure of this reagent—featuring a reactive aryl bromide handle, a sterically demanding cyclopropyl group, and a potentially interfering carboxylic acid moiety—presents specific challenges and opportunities in catalyst selection and reaction optimization. This guide is structured to address these nuances directly.

Section 1: General Considerations and Catalyst Handling

Before initiating any reaction, understanding the fundamentals of catalyst systems is crucial. Palladium-catalyzed cross-coupling reactions are powerful but sensitive to impurities and atmospheric conditions.

Q1: My palladium-catalyzed reaction is sluggish or fails completely. What are the first things I should check?

A1: Inconsistent results in palladium catalysis often trace back to the setup rather than the core chemistry. Before re-evaluating ligands or bases, rigorously check the following:

  • Oxygen Exclusion: The active Pd(0) catalyst is highly sensitive to oxidation. Ensure your reaction vessel is thoroughly purged with an inert gas (Argon or Nitrogen) and that all solvents and liquid reagents are properly degassed.

  • Solvent Purity: Anhydrous solvents are critical. Water can interfere with the catalytic cycle, particularly with certain bases. Use freshly distilled solvents or those from a solvent purification system.

  • Reagent Quality: Assess the purity of your starting materials. Impurities in the this compound or the coupling partner can poison the catalyst.

  • Catalyst Generation: The generation of the active LPd(0) species is a critical step.[1] If you are using a Pd(II) salt like Pd(OAc)₂ or PdCl₂, ensure your conditions are suitable for its in-situ reduction to Pd(0).[1][2][3] Modern pre-catalysts, such as G3 or G4 palladacycles, are often more reliable as they provide a cleaner and more efficient generation of the active catalyst.[4]

Q2: How does the carboxylic acid group on my substrate affect catalyst and base selection?

A2: The carboxylic acid introduces two primary considerations:

  • Acidity: The acidic proton will react with any strong base used in the reaction. You must use at least one extra equivalent of base to deprotonate the carboxylic acid, in addition to the amount required for the catalytic cycle itself.

  • Coordination: The carboxylate anion can potentially coordinate to the palladium center, which may inhibit catalysis. The choice of ligand and solvent can mitigate this. Bulky, electron-rich phosphine ligands often create a sterically shielded palladium center that is less susceptible to coordination by the carboxylate.

Section 2: Suzuki-Miyaura Coupling (C-C Bond Formation)

The Suzuki-Miyaura reaction is a cornerstone for creating C(sp²)-C(sp²) bonds, making it ideal for synthesizing biaryl structures from this compound.[5][6][7]

Frequently Asked Questions (FAQs)

Q3: What is a reliable starting catalyst system for a Suzuki-Miyaura coupling with this substrate?

A3: Given the steric hindrance from the cyclopropyl group, a robust catalyst system is required.[8][9] A highly reliable starting point is a combination of a palladium pre-catalyst and a sterically demanding, electron-rich biarylphosphine ligand.

ComponentRecommendationRationale
Palladium Source Pd₂(dba)₃ or a G3-Palladacycle (e.g., SPhos-Pd-G3)Pd₂(dba)₃ is a reliable Pd(0) source. G3 pre-catalysts are air-stable and ensure efficient generation of the active monoligated Pd(0) species.
Ligand SPhos, XPhos, or RuPhosThese Buchwald-type ligands are bulky and electron-rich, promoting fast oxidative addition and reductive elimination, which is crucial for hindered substrates.[9][10]
Base K₃PO₄ or K₂CO₃These are effective bases for Suzuki couplings and are generally compatible with the carboxylic acid group (when used in sufficient excess).[7]
Solvent 1,4-Dioxane/H₂O or Toluene/H₂O (e.g., 5:1 mixture)The aqueous component is often necessary to facilitate the transmetalation step by activating the boronic acid.[7]
Troubleshooting Guide

Q4: I am observing low yield and significant amounts of homocoupled boronic acid (Ar'-Ar') and de-brominated starting material. What is the cause?

A4: This symptom profile points towards a slow transmetalation step relative to other competing pathways.

  • Diagnosis: The oxidative addition of your aryl bromide to Pd(0) is likely occurring, but the subsequent reaction with the boronic acid is sluggish. This allows for side reactions like β-hydride elimination (leading to de-bromination if a hydride source is present) or reductive processes that lead to boronic acid homocoupling.

  • Solution Workflow:

    • Increase Base Strength/Solubility: Switch from K₂CO₃ to K₃PO₄ or even Cs₂CO₃. Ensure the base is finely powdered and the reaction mixture is stirred vigorously. The base is crucial for forming the active boronate species for transmetalation.[5]

    • Optimize the Solvent System: Vary the ratio of organic solvent to water. Sometimes, a higher water content can accelerate transmetalation.

    • Change the Ligand: If using a less bulky ligand like PPh₃, switch to a more sterically demanding and electron-donating ligand like SPhos or XPhos. These ligands accelerate the reductive elimination step, which is often the turnover-limiting step for hindered substrates.[9]

Q5: The reaction works, but requires high catalyst loading (>2 mol%). How can I improve efficiency?

A5: High catalyst loading suggests catalyst deactivation or a slow catalytic cycle.[11]

  • Diagnosis: The catalyst may be decomposing to palladium black, or one of the steps in the cycle is exceedingly slow.[12][13]

  • Solution Workflow:

    • Use a Pre-catalyst: If you are using Pd(OAc)₂ or PdCl₂, switch to a well-defined palladacycle pre-catalyst (e.g., XPhos-Pd-G3). This ensures more efficient and complete generation of the active Pd(0) catalyst.

    • Check Ligand-to-Palladium Ratio: For many modern ligands, a 1:1 or 2:1 ligand-to-palladium ratio is optimal. Excess ligand can sometimes inhibit the reaction.

    • Increase Temperature: If the reaction is clean but slow, increasing the temperature (e.g., from 80 °C to 100-110 °C) can significantly increase the rate of all steps in the catalytic cycle.

Decision Logic for Suzuki Catalyst Selection

Suzuki_Catalyst_Selection Figure 1: Decision Workflow for Suzuki Catalyst Selection Start Start: Suzuki Coupling of This compound Screening Initial Screening Conditions: - Pd₂(dba)₃ / SPhos - K₃PO₄ (3 eq.) - Toluene/H₂O, 90 °C Start->Screening Check_Conversion Check Conversion by LCMS after 4h Screening->Check_Conversion High_Conversion >80% Conversion? Check_Conversion->High_Conversion Optimize Reaction Successful. Consider lowering catalyst loading or temperature. High_Conversion->Optimize Yes Troubleshoot Low Conversion. Diagnose Issue. High_Conversion->Troubleshoot No End Optimized Protocol Optimize->End Debromination De-bromination or Homocoupling observed? Troubleshoot->Debromination Change_Ligand Switch to more electron-rich/ bulky ligand (e.g., XPhos, RuPhos). Ensure rigorous inert atmosphere. Debromination->Change_Ligand Yes No_Reaction No Reaction / Starting Material Only? Debromination->No_Reaction No Change_Ligand->End Check_Catalyst Use a pre-catalyst (e.g., SPhos-Pd-G3). Increase Temperature to 110 °C. Verify boronic acid quality. No_Reaction->Check_Catalyst Yes Check_Catalyst->End

Section 3: Buchwald-Hartwig Amination (C-N Bond Formation)

This reaction is essential for synthesizing aryl amines, which are prevalent in pharmaceuticals.[14][15][16] The choice of base and ligand is particularly critical in this coupling.

Frequently Asked Questions (FAQs)

Q6: What is the best general-purpose catalyst system for coupling this compound with a primary or secondary amine?

A6: The Buchwald-Hartwig amination requires a strong base to deprotonate the amine, making the choice more sensitive than in Suzuki couplings, especially with the acidic substrate.[17][18]

ComponentRecommendationRationale
Palladium Source Pd(OAc)₂ or a G4-Palladacycle (e.g., tBuXPhos-Pd-G4)Pd(OAc)₂ is a common choice, but G4 pre-catalysts offer high activity and stability, especially for challenging couplings.[4]
Ligand Josiphos-type (e.g., CyPF-tBu) or Biarylphosphine (e.g., XPhos)Josiphos ligands are excellent for a broad range of amines. XPhos is a robust alternative, particularly for hindered amines.[19][20]
Base NaOtBu or LHMDSA strong, non-nucleophilic base is required. NaOtBu is common, but LHMDS can be superior for substrates with base-sensitive functional groups (other than the carboxylic acid).[17] Remember to use >2 equivalents.
Solvent Toluene or CPMEThese are common, non-coordinating solvents for Buchwald-Hartwig aminations.[17]
Troubleshooting Guide

Q7: My reaction is giving a low yield, and I'm recovering mostly starting material. What's the problem?

A7: This often points to an issue with either catalyst activation or the basicity of the reaction medium.

  • Diagnosis: The catalytic cycle is not turning over efficiently. The likely culprits are insufficient base strength/solubility or inhibition of the palladium catalyst.

  • Solution Workflow:

    • Base Solubility is Key: NaOtBu has limited solubility. Ensure very vigorous stirring or consider switching to a more soluble base like LHMDS.[17] The rate of agitation can severely impact these reactions.[17]

    • Ligand Choice: The pKa of the amine coupling partner matters. For less nucleophilic amines (e.g., anilines), a more electron-rich ligand may be needed to facilitate reductive elimination.[4] For hindered primary amines, specific ligands have been designed to favor C-N bond formation over β-hydride elimination.[16]

    • Temperature: Aminations are often run at elevated temperatures (80-110 °C).[4][17] If you are running at a lower temperature, increasing it may initiate the reaction.

Q8: I am seeing a significant amount of hydrodehalogenation (replacement of -Br with -H). How do I prevent this?

A8: Hydrodehalogenation is a common side reaction in Buchwald-Hartwig aminations, often competing with the desired C-N reductive elimination.[15] It can arise from β-hydride elimination from the palladium-amido intermediate, especially with primary amines.[15][21]

  • Diagnosis: The pathway leading to the side product is kinetically competitive with the productive pathway.

  • Solution Workflow:

    • Switch to a Bulky Ligand: Using sterically hindered ligands like tBuXPhos or BrettPhos can disfavor the geometry required for β-hydride elimination and promote reductive elimination.

    • Use a Weaker, Bulky Base: While counterintuitive, sometimes a very strong base can accelerate side reactions. Switching from NaOtBu to a bulkier base like K₃PO₄ (if the amine is sufficiently acidic) or using a carefully controlled amount of LHMDS can sometimes improve selectivity.

    • Lower the Reaction Temperature: If the desired reaction has a lower activation energy than the side reaction, lowering the temperature can improve selectivity, albeit at the cost of reaction time.

Protocol: Buchwald-Hartwig Amination of this compound with Morpholine

This protocol is a self-validating system that includes checkpoints for ensuring reaction integrity.

  • Vessel Preparation: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 equiv), Pd(OAc)₂ (0.02 equiv), and XPhos (0.04 equiv).

  • Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with Argon three times.

  • Reagent Addition: Under a positive pressure of Argon, add sodium tert-butoxide (2.5 equiv). Note the excess to neutralize the substrate and drive the reaction.

  • Solvent and Amine Addition: Add anhydrous, degassed toluene (to achieve approx. 0.2 M concentration) followed by morpholine (1.2 equiv) via syringe.

  • Reaction: Place the flask in a preheated oil bath at 100 °C and stir vigorously.

  • Monitoring (Checkpoint): After 1 hour, take a small aliquot (under Argon), quench with water, extract with ethyl acetate, and analyze by LCMS to check for product formation and consumption of starting material.

  • Completion and Workup: Once the starting material is consumed (typically 4-12 hours), cool the reaction to room temperature. Carefully quench with saturated aqueous NH₄Cl. Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography.

Section 4: Sonogashira and Heck Couplings

While less common for this specific substrate, Sonogashira (coupling with terminal alkynes) and Heck (coupling with alkenes) reactions are valuable tools for further diversification.[22][23][24][25]

Q9: I want to perform a Sonogashira coupling. What are the key considerations for my substrate?

A9: The standard Sonogashira reaction uses a palladium catalyst and a copper(I) co-catalyst (typically CuI).[24][26][27]

  • Catalyst System: A typical system is Pd(PPh₃)₂Cl₂ and CuI with an amine base like Et₃N or DiPEA, which also serves as the solvent.[25]

  • Key Challenge: The carboxylic acid can interfere. You must use enough amine base to neutralize it. Alternatively, "copper-free" Sonogashira conditions using a palladium catalyst and a different base (e.g., Cs₂CO₃ or K₃PO₄) in a solvent like DMF might provide a cleaner reaction by avoiding potential issues with copper.[26]

Q10: What challenges should I anticipate for a Heck coupling?

A10: The Heck reaction couples the aryl bromide with an alkene.[23][28][29]

  • Catalyst System: Pd(OAc)₂ with a phosphine ligand (e.g., P(o-tol)₃) or a palladacycle catalyst is a common starting point. An inorganic base like K₂CO₃ or an organic base like Et₃N is used.[28]

  • Key Challenge: Regioselectivity can be an issue with certain alkenes. For the substrate , the main concern is ensuring the catalyst is active enough to overcome the steric bulk of the cyclopropyl group. Higher temperatures and robust ligands may be necessary. The reaction often shows high selectivity for the trans product.[23]

General Catalytic Cycle for Palladium Cross-Coupling

Catalytic_Cycle Figure 2: Generalized Pd(0)/Pd(II) Catalytic Cycle Pd0 L-Pd(0) (Active Catalyst) OA_Complex L-Pd(II)(Ar)(Br) Pd0->OA_Complex Pd0->OA_label TM_Complex L-Pd(II)(Ar)(R') OA_Complex->TM_Complex OA_Complex->TM_label TM_Complex->Pd0 Product Ar-R' (Coupled Product) TM_Complex->Product TM_Complex->RE_label OA_label->OA_Complex Oxidative Addition (+ Ar-Br) TM_label->TM_Complex Transmetalation / Association (+ R'-M or Nu-H) RE_label->Pd0 Reductive Elimination

References

  • Syrris, V. & Pasau, P. Optimising a Buchwald-Hartwig amination using the ChemSpeed. University of Leeds.
  • ACS GCI Pharmaceutical Roundtable. Buchwald-Hartwig Amination - Reagent Guides. American Chemical Society.
  • Stepanov, A. A. et al. (2015). Catalyst Activation, Deactivation, and Degradation in Palladium-Mediated Negishi Cross-Coupling Reactions. Chemistry, 21(14), 5548-60. [Link]
  • WuXi AppTec. (2025). Condition Optimization for Buchwald-Hartwig Reactions. YouTube. [Link]
  • WuXi AppTec. How to Wisely Design Conditions for Buchwald-Hartwig Couplings? Chemical Insights.
  • Wolfe, J. P., & Buchwald, S. L. (1997). Palladium-Catalyzed Coupling of Optically Active Amines with Aryl Bromides. Journal of the American Chemical Society, 119(35), 8451-8458. [Link]
  • Kashani, S. K., Jessiman, J. E., & Newman, S. G. (2020). Exploring Homogeneous Conditions for Mild Buchwald–Hartwig Amination in Batch and Flow. Organic Process Research & Development, 24(2), 236-242. [Link]
  • Hartwig, J. F. et al. (1999). Room-Temperature Palladium-Catalyzed Amination of Aryl Bromides and Chlorides and Extended Scope of Aromatic C-N Bond Formation with a Commercial Ligand. The Journal of Organic Chemistry, 64(15), 5575-5580. [Link]
  • Choi, K. et al. (2024). Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand. eScholarship, University of California. [Link]
  • Bruno, N. C. Cross-Coupling Reaction Manual: Desk Reference. Sigma-Aldrich.
  • Barrios-Landeros, F., & Hartwig, J. F. (2007). Palladium-catalyzed amination of aryl bromides and aryl triflates using diphosphane ligands: a kinetic study. Journal of the American Chemical Society, 129(20), 6501-6511. [Link]
  • Marcoux, J.-F., Wagaw, S., & Buchwald, S. L. (1997). Palladium-Catalyzed Amination of Aryl Bromides: Use of Phosphinoether Ligands for the Efficient Coupling of Acyclic Secondary Amines. The Journal of Organic Chemistry, 62(6), 1568-1569. [Link]
  • Al-Amin, M. et al. (2014). Selective Heck reaction of aryl bromides with cyclopent-2-en-1-one or cyclohex-2-en-1-one. Tetrahedron, 70(35), 5581-5588.
  • Carrow, B. P., & Hartwig, J. F. (2015). Catalyst Activation, Deactivation, and Degradation in Palladium-Mediated Negishi Cross-Coupling Reactions. Request PDF. [Link]
  • de Meijere, A. et al. (2007). Heck reaction with an alkenylidenecyclopropane: the formation of arylallylidenecyclopropanes. Tetrahedron Letters, 48(36), 6289-6292.
  • Anderson, K. W. et al. (2012). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science, 3(4), 1077-1086. [Link]
  • Fantoni, T. et al. (2025). Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Organic Chemistry Frontiers. [Link]
  • Mondal, B. et al. (2021). Based on C–O bond activation: Palladium catalysts in cross-coupling reactions. Journal of Organometallic Chemistry, 949, 121950. [Link]
  • Wikipedia. (2023).
  • Reiser, O. et al. (2021). Heck-type coupling of fused bicyclic vinylcyclopropanes: Synthesis of 1,2-dihydropyridines, 2,3-dihydro. ChemRxiv.
  • Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction. [Link]
  • Magano, J., & Dunetz, J. R. (2022). Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. Organic Process Research & Development, 26(7), 1955-1960. [Link]
  • Zhang, Y. et al. (2014). Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling.
  • Al-Masri, A. A. et al. (2021). Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond. Molecules, 26(15), 4443. [Link]
  • Reddit. (2024). Struggling with Suzuki Reaction : r/Chempros. [Link]
  • Organic Chemistry Portal. Heck Reaction. [Link]
  • Chemistry LibreTexts. (2023).
  • Chan, C.-W. et al. (2018). Pd‐catalyzed Suzuki‐Miyaura coupling of steric hindered aryl chlorides... Journal of the Chinese Chemical Society, 65(11), 1279-1285. [Link]
  • Organic Chemistry Portal. Suzuki Coupling. [Link]
  • Wikipedia. (2023). Sonogashira coupling. [Link]
  • Nguyen, T. T. T. et al. (2018). STUDIES ON SUZUKI COUPLING REACTIONS OF LARGE STERICALLY HINDERED SUBSTRATES.
  • Lee, S. H. et al. (2022). Catalyst Recycling in the Suzuki Coupling Reaction: Toward a Greener Synthesis in the Pharmaceutical Industry. MDPI. [Link]
  • Vitale, F. (2021). Catalysts for Suzuki–Miyaura Coupling Reaction. MDPI. [Link]
  • Gök, Y. et al. (2018). C(sp2) Suzuki–Miyaura cross-coupling reactions using nitrile-functionalized NHC palladium complexes. New Journal of Chemistry, 42(12), 9901-9908. [Link]
  • Soderberg, T. (2023). 2.2: Pd-Catalyzed Cross Coupling Reactions. Chemistry LibreTexts. [Link]
  • Sharma, S. et al. (2019). Ligated Pd-Catalyzed Aminations of Aryl/Heteroaryl Halides with Aliphatic Amines under Sustainable Aqueous Micellar Conditions. The Journal of Organic Chemistry, 84(14), 9152-9162. [Link]
  • Organic Chemistry Portal. Sonogashira Coupling. [Link]
  • Liu, C. et al. (2021). Decarbonylative Sonogashira Cross-Coupling: Fruitful Marriage of Alkynes with Carboxylic Acid Electrophiles. Organic & Biomolecular Chemistry, 19(44), 9631-9645. [Link]
  • Canseco-Gonzalez, D. et al. (2013). Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands. Molecules, 18(8), 9013-9026. [Link]
  • Chem Help ASAP. (2020). Suzuki cross-coupling reaction. YouTube. [Link]
  • Chemistry LibreTexts. (2024). Sonogashira Coupling. [Link]
  • Benner, K. (2019). Sonogashira coupling. YouTube. [Link]

Sources

Technical Support Center: Byproduct Identification in 1-(3-Bromophenyl)cyclopropanecarboxylic Acid Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 1-(3-Bromophenyl)cyclopropanecarboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and byproduct formations encountered during this synthesis. Here, we provide in-depth troubleshooting advice and frequently asked questions based on established chemical principles and field-proven insights. Our goal is to empower you to optimize your reaction conditions, accurately identify byproducts, and improve your overall yield and purity.

Frequently Asked Questions (FAQs)

Q1: I am seeing a significant amount of starting material in my final product after attempting a Simmons-Smith cyclopropanation of 3-bromostyrene. What are the likely causes?

A1: Low conversion in a Simmons-Smith reaction, especially with a substrate like 3-bromostyrene, can be attributed to several factors. The bromophenyl group is electron-withdrawing, which deactivates the alkene towards the electrophilic Simmons-Smith reagent.[1][2] Key areas to investigate include:

  • Reagent Activity: The zinc-copper couple must be freshly prepared and highly active. Inadequate activation will lead to low concentrations of the active iodomethylzinc iodide carbenoid.

  • Reaction Conditions: Ensure strictly anhydrous conditions, as the organozinc reagent is sensitive to moisture.

  • Reagent Stoichiometry: An insufficient excess of the cyclopropanating reagent (diiodomethane and Zn-Cu couple or diethylzinc) may result in incomplete conversion.

Q2: My malonic ester synthesis is yielding a significant amount of a higher molecular weight impurity. What could this be?

A2: A common byproduct in malonic ester synthesis is the dialkylated product.[3][4] In the synthesis of this compound starting from diethyl malonate and 3-bromobenzyl bromide, the initial mono-alkylation yields diethyl 2-(3-bromobenzyl)malonate. If a sufficient amount of base is present, this intermediate can be deprotonated again and react with another molecule of 3-bromobenzyl bromide to form diethyl 2,2-bis(3-bromobenzyl)malonate. To minimize this, it is crucial to use a controlled stoichiometry of base and alkylating agent, often with a slight excess of the malonic ester.[5]

Q3: After hydrolysis of my nitrile intermediate, my NMR spectrum shows signals consistent with an amide. How can I ensure complete conversion to the carboxylic acid?

A3: Incomplete hydrolysis of a nitrile is a frequent issue, resulting in the corresponding amide as an impurity. Both acidic and basic hydrolysis proceed through an amide intermediate. To drive the reaction to completion:

  • Prolonged Reaction Time and/or Increased Temperature: Ensure the reaction is heated under reflux for a sufficient duration.

  • Stronger Conditions: If using dilute acid or base, switching to a more concentrated solution can increase the rate of the second hydrolysis step from the amide to the carboxylic acid.

Troubleshooting Guide

This section provides a more detailed breakdown of potential issues, their root causes, and recommended actions.

Issue 1: Low Yield of this compound
Potential Cause Explanation Recommended Action
Incomplete Reaction (Simmons-Smith) The 3-bromostyrene is deactivated by the electron-withdrawing bromine atom, making the cyclopropanation sluggish.[1][2]Use a more reactive cyclopropanating agent, such as the Furukawa modification (Et₂Zn/CH₂I₂), which is more effective for less nucleophilic alkenes.[2] Consider activating the zinc with ultrasound.[6]
Dialkylation (Malonic Ester Synthesis) The mono-alkylated malonate intermediate is deprotonated and reacts a second time with the alkyl halide, leading to the formation of a dialkylated byproduct and consuming the starting materials.[3][4]Use a slight excess of diethyl malonate relative to the 3-bromobenzyl bromide and base. Add the alkylating agent slowly to the formed enolate at a low temperature to control the reaction rate.[5]
Incomplete Hydrolysis The hydrolysis of the intermediate ester (from malonic ester synthesis) or nitrile to the final carboxylic acid is not complete.Increase the reaction time and/or temperature of the hydrolysis step. Use a more concentrated acid or base solution.
Product Loss During Workup The product may be partially soluble in the aqueous layer during extraction, especially if the pH is not optimal.Ensure the aqueous layer is acidified to a pH of ~2 before extraction to fully protonate the carboxylic acid, making it less water-soluble. Use a suitable organic solvent for extraction, such as ethyl acetate or diethyl ether.
Issue 2: Presence of Unexpected Peaks in Analytical Data (NMR, GC-MS)
Observed Impurity Likely Identity Expected Analytical Data (Reference) Recommended Action
Peak(s) corresponding to starting material Unreacted 3-bromostyrene or 3-bromobenzyl bromide/diethyl malonate.3-Bromostyrene: Characteristic vinyl proton signals in ¹H NMR (~5.3-6.8 ppm) and aromatic signals.[7][8]Optimize reaction conditions for higher conversion (see Issue 1). Purify the final product by recrystallization or column chromatography.
Higher molecular weight peak (Malonic Ester Route) Diethyl 2,2-bis(3-bromobenzyl)malonate.Expect complex aromatic and methylene signals in ¹H NMR and a molecular ion peak in MS corresponding to C₂₁H₂₂Br₂O₄.Modify the stoichiometry to favor mono-alkylation (see Issue 1).[5]
Peak corresponding to an amide 1-(3-Bromophenyl)cyclopropanecarboxamide.Look for a broad N-H signal in ¹H NMR and a carbonyl signal in ¹³C NMR around 170-175 ppm.Ensure complete hydrolysis of the nitrile or amide intermediate (see Q3).
Isomeric impurities Dimerization or oligomerization of 3-bromostyrene.This can lead to a complex mixture of products with varying NMR and MS signals.Use a high-purity starting alkene and optimize reaction conditions to favor the intramolecular cyclopropanation over intermolecular side reactions.

Byproduct Identification Data

The following table summarizes expected analytical data for the target product and key potential byproducts to aid in their identification.

Compound Structure Molecular Weight Key ¹H NMR Signals (Anticipated) Key ¹³C NMR Signals (Anticipated)
This compound Br-C₆H₄-C(CH₂)₂-COOH241.08Aromatic protons (multiplets), Cyclopropyl protons (multiplets, ~1.2-1.8 ppm), Carboxylic acid proton (broad singlet, >10 ppm)Carbonyl carbon (~175-180 ppm), Aromatic carbons, Cyclopropyl carbons.
3-Bromostyrene (Starting Material) Br-C₆H₄-CH=CH₂183.05Aromatic protons (multiplets), Vinyl protons (dd, ~5.4, 5.8, 6.7 ppm)[7][8]Aromatic carbons, Vinyl carbons (~115, 136 ppm).
Diethyl 2,2-bis(3-bromobenzyl)malonate (Br-C₆H₄-CH₂)₂C(COOEt)₂528.15Aromatic protons (multiplets), Benzylic CH₂ (singlet), Ethyl group (quartet and triplet).Carbonyl carbons (~168 ppm), Aromatic carbons, Benzylic CH₂ carbon, Malonate central carbon.
1-(3-Bromophenyl)cyclopropanecarboxamide Br-C₆H₄-C(CH₂)₂-CONH₂240.09Aromatic protons (multiplets), Cyclopropyl protons (multiplets), Amide N-H protons (broad singlets).Carbonyl carbon (~170-175 ppm), Aromatic carbons, Cyclopropyl carbons.

Experimental Protocols

Protocol 1: Synthesis via Malonic Ester Route (Illustrative)

This protocol outlines a general procedure. Researchers should optimize conditions based on their specific laboratory setup and safety protocols.

  • Enolate Formation: In a flame-dried, three-necked flask equipped with a dropping funnel, condenser, and nitrogen inlet, sodium ethoxide is prepared by dissolving sodium metal (1.0 eq) in anhydrous ethanol.

  • Malonate Addition: Diethyl malonate (1.1 eq) is added dropwise to the sodium ethoxide solution at room temperature.

  • Alkylation: 3-Bromobenzyl bromide (1.0 eq) dissolved in anhydrous ethanol is added dropwise to the reaction mixture. The reaction is then heated to reflux and monitored by TLC.

  • Hydrolysis and Decarboxylation: After completion of the alkylation, an aqueous solution of sodium hydroxide is added, and the mixture is refluxed to hydrolyze the ester groups. The reaction mixture is then cooled and acidified with concentrated hydrochloric acid.

  • Cyclization: The resulting 2-(3-bromobenzyl)malonic acid is not isolated. The acidic solution is heated to induce decarboxylation and cyclization to form this compound.

  • Workup and Purification: The cooled reaction mixture is extracted with diethyl ether. The organic layers are combined, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The crude product is purified by recrystallization or column chromatography.

Protocol 2: Analytical Characterization by HPLC
  • Sample Preparation: Prepare a stock solution of the crude reaction mixture in a suitable solvent (e.g., acetonitrile/water).

  • HPLC Conditions:

    • Column: C18 reverse-phase column.

    • Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid or trifluoroacetic acid).

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 254 nm.

  • Analysis: Inject the sample and analyze the chromatogram for the presence of the starting materials, the desired product, and any byproducts. Retention times should be compared to authentic standards if available.

Visualizations

Malonic Ester Synthesis Pathway and Dialkylation Byproduct Formation

malonic_ester_synthesis start Diethyl Malonate + 3-Bromobenzyl Bromide enolate Malonate Enolate start->enolate Base (e.g., NaOEt) monoalkylated Diethyl 2-(3-bromobenzyl)malonate enolate->monoalkylated + 3-Bromobenzyl Bromide dialkylated Diethyl 2,2-bis(3-bromobenzyl)malonate (Byproduct) monoalkylated->dialkylated 1. Base 2. + 3-Bromobenzyl Bromide hydrolysis_decarboxylation Hydrolysis & Decarboxylation monoalkylated->hydrolysis_decarboxylation 1. NaOH, H₂O, Δ 2. H₃O⁺, Δ product This compound hydrolysis_decarboxylation->product

Caption: Malonic ester synthesis pathway and the formation of the dialkylated byproduct.

Simmons-Smith Reaction Pathway

simmons_smith_reaction start 3-Bromostyrene transition_state Butterfly Transition State start->transition_state reagent ICH₂ZnI (from CH₂I₂ + Zn(Cu)) reagent->transition_state cyclopropane_intermediate 1-(3-Bromophenyl)cyclopropane (Intermediate) transition_state->cyclopropane_intermediate Concerted reaction hydrolysis Hydrolysis of subsequent ester/nitrile cyclopropane_intermediate->hydrolysis Further synthetic steps product This compound hydrolysis->product

Caption: Generalized Simmons-Smith reaction pathway for cyclopropanation.

Troubleshooting Logic for Low Yield

troubleshooting_low_yield start Low Yield of Product check_sm Check for Unreacted Starting Material start->check_sm check_byproducts Analyze for Byproducts start->check_byproducts sm_present Starting Material Present check_sm->sm_present byproducts_present Byproducts Present check_byproducts->byproducts_present sm_present->check_byproducts No incomplete_rxn Incomplete Reaction: - Increase reaction time/temp - Check reagent activity sm_present->incomplete_rxn Yes dialkylation Dialkylation Occurred: - Adjust stoichiometry byproducts_present->dialkylation Yes (High MW) other_byproducts Other Byproducts: - Characterize and identify - Adjust reaction conditions byproducts_present->other_byproducts Yes (Other) no_sm_no_byproducts No Starting Material or Major Byproducts: - Check workup procedure - Product decomposition? byproducts_present->no_sm_no_byproducts No

Caption: A logical workflow for troubleshooting low product yield.

References

  • Organic Chemistry Portal. Simmons-Smith Reaction. Organic-Chemistry.org. [Link]
  • Organic Chemistry Portal. Malonic Ester Synthesis. Organic-Chemistry.org. [Link]
  • L.S.College, Muzaffarpur. (2020). Malonic ester synthesis. [Link]
  • Wikipedia. Simmons–Smith reaction. Wikipedia. [Link]
  • ResearchGate. 1 H-NMR spectrum of compound (14) 3.3 13 C-NMR study In this work, 13.... [Link]
  • Royal Society of Chemistry. Cyclopropanation of electron-deficient alkenes with Simmons-Smith type reagents. [Link]
  • OrgoSolver.
  • Royal Society of Chemistry.
  • Google Patents.
  • ResearchGate. Representatively, the 1H (a) and 13C NMR spectra of 3a (b). [Link]
  • Journal of the American Chemical Society. The Preparation and Structure of a Dimer of p-Bromostyrene: 1,3-Di-(p-bromophenyl)-1-butene. [Link]
  • Chemistry Steps. Malonic Ester Synthesis. [Link]
  • Human Metabolome Database. 1H NMR Spectrum (1D, 300 MHz, CCl4, experimental) (HMDB0041792). [Link]
  • Organic Chemistry Data. NMR Spectroscopy :: 13C NMR Chemical Shifts. [Link]
  • Organic Syntheses. Bromocyclopropane. [Link]
  • Organic Syntheses. Malonic acid, bromo-, ethyl ester. [Link]
  • PubChem. 3-Bromostyrene. [Link]
  • PubChem. 1-(3-Bromophenyl)cyclohexane-1-carboxylic acid. [Link]
  • Organic Syntheses. diethyl bis(hydroxymethyl)
  • ResearchGate.
  • NIST WebBook. Cyclopropanecarboxylic acid. [Link]
  • Doc Brown's Advanced Organic Chemistry. 13C nmr spectrum of cyclopropane C3H6. [Link]
  • MDPI. A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. [Link]
  • Google Patents.
  • Google Patents. CN103664778A - Synthesis method of antineoplastic drug cabozant inib.
  • NIST WebBook. Cyclopropanecarboxylic acid. [Link]
  • PubChem. 1-Propanone, 1-(3-bromophenyl)-. [Link]
  • Google Patents. CN104892355A - Novel method for synthesizing cyclopropyl bromide.
  • Chemistry LibreTexts. 20.8: Spectroscopy of Carboxylic Acids and Nitriles. [Link]

Sources

Technical Support Center: Enhancing the Reactivity of the Bromine Substituent

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth troubleshooting advice and answers to frequently asked questions regarding the enhancement of bromine substituent reactivity in common organic reactions. As Senior Application Scientists, we provide not just protocols, but the rationale behind them to empower your experimental design.

Section 1: Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, pivotal in pharmaceutical and materials science.[1][2] However, the reactivity of the aryl bromide can be a significant hurdle, especially with electron-rich or sterically hindered substrates.

Frequently Asked Questions (FAQs)

Q1: My Suzuki-Miyaura coupling with an electron-rich aryl bromide is sluggish and gives low yields. What is the first parameter I should investigate?

A1: The first and often most critical parameter to investigate is the phosphine ligand. Standard ligands like triphenylphosphine (PPh₃) are often ineffective for challenging substrates like electron-rich aryl bromides because they do not sufficiently promote the rate-limiting oxidative addition step.[3] You should switch to a more electron-rich and sterically bulky "Buchwald-type" biarylphosphine ligand, such as SPhos, XPhos, or DavePhos. These ligands increase the electron density on the palladium(0) center, making it more nucleophilic and facilitating the cleavage of the C-Br bond.[3] The steric bulk also promotes the formation of the catalytically active monoligated palladium species.[4]

Q2: I am observing a significant amount of dehalogenation (hydrodehalogenation) byproduct in my Suzuki reaction. How can I minimize this?

A2: Dehalogenation, the replacement of bromine with hydrogen, is a common side reaction.[5] It can be exacerbated by high temperatures, prolonged reaction times, and certain bases.[5] To minimize it:

  • Lower the Temperature: Operate at the lowest temperature that still allows for a reasonable reaction rate.

  • Optimize the Base: While strong bases are needed, some can act as hydride sources. Consider switching to a weaker base like potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) if you are using a very strong one.

  • Choose the Right Ligand: Some ligands are more prone to promoting dehalogenation. Experiment with different bulky phosphine ligands.

  • Solvent Choice: The choice of solvent can influence the reaction pathway; consider screening different aprotic polar solvents.[5]

Q3: My Buchwald-Hartwig amination of an aryl bromide is not proceeding. I'm using a standard palladium precursor like Pd(OAc)₂. What could be the issue?

A3: The issue likely lies in the in situ generation of the active Pd(0) catalyst, which is essential for the catalytic cycle to begin.[6][7] While amines and phosphine ligands can reduce Pd(II) to Pd(0), this process can be inefficient and lead to side reactions.[7]

  • Switch to a Pre-catalyst: Using a well-defined Pd(II) pre-catalyst, like a palladacycle (e.g., G3 or G4 pre-catalysts), is a more reliable way to generate the active LPd(0) species upon exposure to the base.[7]

  • Ensure Anhydrous and Inert Conditions: The Buchwald-Hartwig reaction is often sensitive to oxygen, which can deactivate the catalyst. Ensure your solvent is dry and the reaction is run under an inert atmosphere (e.g., Argon or Nitrogen).[8]

Q4: In a Sonogashira coupling, my aryl bromide is much less reactive than the corresponding aryl iodide. How can I improve the reaction rate?

A4: The reactivity order for aryl halides in Sonogashira coupling is generally Ar-I > Ar-Br > Ar-Cl.[9] To enhance the reactivity of an aryl bromide:

  • Increase Temperature: Aryl bromide couplings often require higher temperatures than aryl iodides.[9]

  • Use a More Robust Catalyst System: Employing a more active palladium catalyst, often with a specialized ligand, can overcome the higher activation barrier for the oxidative addition of the C-Br bond.

  • Copper Co-catalyst: While copper-free systems exist, the traditional Sonogashira reaction uses a copper(I) salt (like CuI) as a co-catalyst. The copper acetylide is more reactive in the transmetalation step.[9][10] Ensure your CuI is fresh and of high quality.

  • Amine Base/Solvent: The amine (e.g., triethylamine, diisopropylamine) often serves as both the base and a solvent. Its role is crucial for both the palladium and copper cycles.

Troubleshooting Guide: Palladium-Catalyzed Reactions
Problem Potential Cause Troubleshooting Steps & Rationale
No Reaction / Low Conversion 1. Inactive Catalyst- Use a pre-catalyst for reliable Pd(0) generation.[7]- Ensure rigorous degassing of solvents and use of an inert atmosphere to prevent catalyst oxidation.
2. Inappropriate Ligand- For electron-rich or hindered Ar-Br, use bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) to accelerate oxidative addition.[3]
3. Incorrect Base- The base is critical. For Suzuki, try Cs₂CO₃ or K₃PO₄. For Buchwald-Hartwig, NaOtBu or KOtBu are common choices.[8][11]
Dehalogenation Side Product 1. Reaction Temperature Too High- Reduce the temperature. High heat can favor reductive pathways.[5]
2. Unsuitable Base- The base may be acting as a hydride donor. Screen alternative bases like K₂CO₃ or K₃PO₄.[5]
Homocoupling of Boronic Acid (Suzuki) 1. Presence of Oxygen- Thoroughly degas all reagents and solvents. Oxygen can promote the oxidative homocoupling of boronic acids.[11]
2. Inefficient Pd(II) to Pd(0) Reduction- If using a Pd(II) source, homocoupling can occur during the reduction step. A pre-catalyst can mitigate this.[11]
Poor Reactivity of Aryl Bromide vs. Iodide 1. Higher Activation Energy for C-Br Bond- Increase reaction temperature.[9]- Use a more electron-rich ligand to lower the oxidative addition barrier.[3]- In Sonogashira, ensure the presence of a copper co-catalyst.[10]
Experimental Workflow & Diagrams
Generalized Catalytic Cycle for Cross-Coupling

The general mechanism for palladium-catalyzed cross-coupling involves a Pd(0)/Pd(II) cycle.[12] Understanding this cycle is key to troubleshooting.

Palladium Cross-Coupling Cycle Pd0 LₙPd(0) (Active Catalyst) OxAdd Oxidative Addition Pd0->OxAdd PdII_RX L₂Pd(II)(Ar)(Br) OxAdd->PdII_RX Transmetal Transmetalation PdII_RX->Transmetal PdII_R1R2 L₂Pd(II)(Ar)(R') Transmetal->PdII_R1R2 RedElim Reductive Elimination PdII_R1R2->RedElim RedElim->Pd0 Ar_R Ar-R' RedElim->Ar_R Product ArBr Ar-Br ArBr->OxAdd + Ar-Br R_M R'-[M] R_M->Transmetal + R'-[M] ([M] = B(OH)₂, NR₂, C≡CR)

Caption: Generalized catalytic cycle for Pd-catalyzed cross-coupling reactions.

Protocol: General Procedure for a Suzuki-Miyaura Coupling of a Challenging Aryl Bromide
  • Setup: To a flame-dried Schlenk flask under an argon atmosphere, add the aryl bromide (1.0 mmol), the boronic acid (1.2-1.5 mmol), and the base (e.g., K₃PO₄, 2.0-3.0 mmol).

  • Catalyst Addition: In a glovebox or under a positive flow of argon, add the palladium pre-catalyst (e.g., XPhos Pd G3, 0.01-0.02 mmol, 1-2 mol%) and the ligand (if not using a pre-catalyst with an integrated ligand).

  • Solvent Addition: Add degassed solvent (e.g., Toluene or 1,4-Dioxane, 5-10 mL) via syringe.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or GC-MS.

  • Workup: Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography.

Section 2: Nucleophilic Aromatic Substitution (SₙAr)

For aryl bromides that are not amenable to cross-coupling or when a direct substitution is desired, enhancing reactivity for Nucleophilic Aromatic Substitution (SₙAr) is a key strategy. Unlike cross-coupling, this reaction does not involve a metal catalyst.

Frequently Asked Questions (FAQs)

Q1: My aryl bromide is completely inert to my nucleophile. How can I activate it for an SₙAr reaction?

A1: Simple aryl halides are generally unreactive towards nucleophiles.[13][14] The key to activating the aromatic ring for nucleophilic attack is the presence of strong electron-withdrawing groups (EWGs), such as a nitro (-NO₂) or cyano (-CN) group, positioned ortho or para to the bromine substituent.[15][16] These groups are essential for stabilizing the negatively charged intermediate, known as a Meisenheimer complex, which is formed during the reaction.[14][17] Without this stabilization, the activation energy for the reaction is prohibitively high.

Q2: I have an electron-withdrawing group on my aryl bromide, but it's meta to the bromine. Why is the reaction still not working?

A2: The position of the electron-withdrawing group is critical. An EWG in the meta position cannot delocalize the negative charge of the Meisenheimer complex through resonance.[15] The negative charge develops at the ortho and para positions relative to the site of nucleophilic attack. Therefore, the EWG must be at an ortho or para position to effectively stabilize the intermediate and facilitate the reaction.[13]

Q3: What is the relative reactivity of aryl halides in SₙAr reactions, and why is it different from Sₙ1/Sₙ2?

A3: The reactivity order for SₙAr is Ar-F > Ar-Cl > Ar-Br > Ar-I. This is the reverse of the trend seen in Sₙ1 and Sₙ2 reactions.[16] The reason is that the rate-determining step in SₙAr is typically the initial attack of the nucleophile to form the Meisenheimer complex, not the loss of the leaving group.[17] Fluorine is the most electronegative halogen, so it makes the carbon atom it is attached to the most electrophilic and thus most susceptible to nucleophilic attack.[16]

Troubleshooting Guide: SₙAr Reactions
Problem Potential Cause Troubleshooting Steps & Rationale
No Reaction 1. Lack of Activation- Ensure a strong electron-withdrawing group (-NO₂, -CN, -C(O)R) is present on the ring.[16]
2. Incorrect EWG Position- The EWG must be ortho or para to the bromine to stabilize the Meisenheimer complex via resonance. A meta EWG is ineffective.[15]
3. Weak Nucleophile- Use a strong nucleophile (e.g., RO⁻, R₂N⁻, RS⁻). The reaction rate is dependent on the nucleophile's strength.[13]
Low Yield 1. Insufficiently Polar Solvent- Use a polar aprotic solvent (e.g., DMSO, DMF) to solvate the charged intermediate and starting materials effectively.
2. Reversible First Step- Increase the concentration of the nucleophile to push the equilibrium towards the Meisenheimer complex.
Reaction Mechanism Diagram
SₙAr Addition-Elimination Mechanism

The SₙAr reaction proceeds via a two-step addition-elimination mechanism.[14][17]

Caption: The two-step addition-elimination mechanism of SₙAr.

References
  • Lumen Learning. (n.d.). 17.1 Nucleophilic aromatic substitution. Organic Chemistry II. [Link]
  • Wikipedia. (2023, December 29).
  • Chemistry LibreTexts. (2022, September 24). 16.
  • Chemistry LibreTexts. (2023, June 30).
  • Chemistry LibreTexts. (2019, June 5). 13.1.
  • Green, R. A., & Hartwig, J. F. (2014). Palladium-Catalyzed Amination of Aryl Chlorides and Bromides with Ammonium Salts. Organic Letters, 16(16), 4388–4391. [Link]
  • PharmaCompass. (n.d.). API Synthesis | Organometallic Chemistry. [Link]
  • Chemistry Steps. (n.d.).
  • Weires, A. G., et al. (2015). Replacing Conventional Carbon Nucleophiles with Electrophiles: Nickel-Catalyzed Reductive Alkylation of Aryl Bromides and Chlorides. Journal of the American Chemical Society, 137(25), 8034–8037. [Link]
  • Fantoni, T., et al. (2025). Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Organic Chemistry Frontiers. [Link]
  • Fairlamb, I. J. S. (2015). Solvent effects in palladium catalysed cross-coupling reactions. White Rose Research Online. [Link]
  • Solubility of Things. (n.d.). Organometallic Compounds in Medicinal Chemistry. [Link]
  • Musacchio, A. J., et al. (2026). Cross-Electrophile Coupling of N-Hydroxyphthalimide Esters with Aryl Bromides Using an Inner-Sphere Homogeneous Reductant. Journal of the American Chemical Society. [Link]
  • ResearchGate. (n.d.). Cross-coupling reactions of various aryl halides and aryl boric acids.... [Link]
  • Royal Society of Chemistry. (2023). Recent advances in the application of ligands in palladium-catalyzed chemoselective coupling reactions at C–Br, C–OTf, and C–Cl sites. Organic Chemistry Frontiers. [Link]
  • ResearchGate. (n.d.). How to Develop Organometallic Catalytic Reactions in the Pharmaceutical Industry. [Link]
  • Royal Society of Chemistry. (2021). Copper-free Sonogashira cross-coupling reactions: an overview. RSC Publishing. [Link]
  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. [Link]
  • Wikipedia. (2023, November 28).
  • National Institutes of Health. (n.d.). Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. [Link]
  • Semantic Scholar. (n.d.). Addressing challenges in palladium-catalyzed cross-coupling reactions through ligand design. [Link]
  • ResearchGate. (2025).
  • AZoLifeSciences. (2024, September 17).
  • National Institutes of Health. (n.d.).
  • Wikipedia. (2023, December 1). Sonogashira coupling. [Link]
  • ResearchGate. (2025). ChemInform Abstract: Addressing Challenges in Palladium-Catalyzed Cross-Coupling Reactions Through Ligand Design. [Link]
  • American Chemical Society. (2024). Halogenase-Assisted Alkyne/Aryl Bromide Sonogashira Coupling for Ribosomally Synthesized Peptides. Journal of the American Chemical Society. [Link]
  • University of California, Santa Barbara. (2008).
  • DOKUMEN.PUB. (n.d.). Organometallic Chemistry in Industry: A Practical Approach. [Link]
  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
  • Royal Society of Chemistry. (2019). Recent advances in transition metal-catalysed cross-coupling of (hetero)aryl halides and analogues under ligand-free conditions.
  • PubMed Central. (n.d.). Developing Ligands for Palladium(II)
  • American Chemical Society. (2018). Nuances in Fundamental Suzuki–Miyaura Cross-Couplings Employing [Pd(PPh3)
  • Reddit. (2024, January 12). Failed suzuki coupling, any suggenstions?. r/Chempros. [Link]
  • ResearchGate. (2025).
  • PubMed Central. (n.d.).
  • YouTube. (2019, January 31).
  • American Chemical Society. (2022). Recent Advancement in Palladium-Catalyzed C–C Bond Activation of Strained Ring Systems: Three- and Four-Membered Carbocycles as Prominent C3/C4 Building Blocks. Accounts of Chemical Research. [Link]

Sources

Preventing decomposition of 1-(3-Bromophenyl)cyclopropanecarboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support center for 1-(3-Bromophenyl)cyclopropanecarboxylic acid. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on preventing the decomposition of this valuable compound. Here, you will find troubleshooting guides, frequently asked questions, and detailed protocols to ensure the stability and integrity of your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability important?

This compound is a synthetic organic compound featuring a bromophenyl group attached to a cyclopropane ring bearing a carboxylic acid. This unique combination of moieties makes it a valuable building block in medicinal chemistry and materials science. The stability of this compound is paramount as its degradation can lead to the formation of impurities, which can compromise the results of biological assays, affect the quality of final products, and lead to misleading structure-activity relationship (SAR) studies.

Q2: What are the main factors that can cause the decomposition of this compound?

The decomposition of this compound can be initiated by several factors, including:

  • pH: Extremes in pH, both acidic and basic, can catalyze the hydrolysis of the carboxylic acid group and potentially promote ring-opening of the cyclopropane moiety.

  • Temperature: Elevated temperatures can provide the activation energy for various degradation pathways, including decarboxylation and ring-opening reactions.[1][2][3]

  • Light: The bromophenyl group may be susceptible to photodegradation upon exposure to UV or high-intensity visible light, potentially leading to dehalogenation or the formation of radical species.

  • Oxidizing Agents: The presence of strong oxidizing agents can lead to the degradation of the aromatic ring and the cyclopropyl group.

  • Incompatible Solvents and Reagents: Reactive solvents or the presence of strong nucleophiles or electrophiles can interact with the molecule and induce degradation.

Q3: How should I properly store this compound to ensure its long-term stability?

To ensure the long-term stability of this compound, it is recommended to store it under the following conditions:

  • Temperature: Store in a cool, dry place, preferably refrigerated (2-8 °C). For long-term storage, consider storage at -20 °C.

  • Atmosphere: Store under an inert atmosphere, such as argon or nitrogen, to minimize contact with oxygen and moisture.

  • Light: Protect from light by storing in an amber vial or in a light-proof container.

  • Container: Use a tightly sealed container made of a non-reactive material like glass.

Troubleshooting Guide: Common Issues and Solutions

Observed Issue Potential Cause Troubleshooting Steps
Appearance of new peaks in HPLC analysis after storage. Decomposition of the compound.1. Verify storage conditions (temperature, light, atmosphere). 2. Analyze the sample by LC-MS to identify the mass of the new peaks and compare with potential degradation products (see Table 1). 3. If degradation is confirmed, repurify the material if possible and store under more stringent conditions.
Inconsistent results in biological assays. Presence of degradation products that may have different biological activities.1. Perform a purity check of the compound stock solution using a validated stability-indicating HPLC method (see Protocol 2). 2. Prepare fresh stock solutions for each experiment. 3. If the compound is dissolved in a buffer, check the pH and stability of the compound in that specific buffer over the time course of the experiment.
Discoloration of the solid material (e.g., turning yellow or brown). Potential oxidative or photodegradation.1. Discard the discolored material. 2. Ensure future storage is in a light-proof container under an inert atmosphere.
Poor solubility of the compound. The compound is a carboxylic acid and its solubility is pH-dependent.1. For aqueous solutions, try adjusting the pH. The sodium salt, formed by adding a stoichiometric amount of a weak base like sodium bicarbonate, should be more water-soluble. 2. Use co-solvents like DMSO or DMF for preparing stock solutions, but be mindful of their potential reactivity.

In-Depth Technical Guide: Understanding and Preventing Decomposition

Potential Degradation Pathways

The chemical structure of this compound contains three key functional groups that can be susceptible to degradation under certain conditions: the carboxylic acid, the cyclopropane ring, and the bromophenyl group. Understanding these potential pathways is crucial for designing stable formulations and handling procedures.

Diagram 1: Proposed Degradation Pathways of this compound

A This compound B Hydrolysis (Ring Opening) A->B Acid/Base C Decarboxylation A->C Heat D Photodegradation (Debromination) A->D UV Light E Oxidative Degradation A->E Oxidizing Agents B_prod γ-Hydroxybutyric acid derivative B->B_prod C_prod 1-Bromo-3-cyclopropylbenzene C->C_prod D_prod 1-Phenylcyclopropanecarboxylic acid D->D_prod E_prod Oxidized aromatic ring or ring-opened products E->E_prod

Caption: Potential degradation pathways for this compound.

  • Hydrolysis and Ring-Opening of the Cyclopropane Ring: While cyclopropanecarboxylic acid esters are noted for their hydrolytic stability, the free acid in the presence of strong acids or bases and heat could potentially undergo ring-opening.[4] This can proceed through protonation or nucleophilic attack, leading to the formation of a γ-hydroxybutyric acid derivative.

  • Thermal Decarboxylation: Carboxylic acids, especially when heated, can undergo decarboxylation to lose carbon dioxide. For aryl cyclopropane carboxylic acids, this could lead to the formation of the corresponding aryl cyclopropane.[1][2][3]

  • Photodegradation: Aromatic bromine compounds are known to be susceptible to photodegradation. Exposure to UV light can cause cleavage of the carbon-bromine bond, leading to debromination and the formation of 1-phenylcyclopropanecarboxylic acid or other radical-mediated products.

  • Oxidative Degradation: Strong oxidizing conditions can lead to the degradation of the aromatic ring, potentially forming phenolic or quinone-like structures, or even ring cleavage.

Table 1: Potential Degradation Products and Their Formation Conditions
Degradation Product Chemical Structure Formation Condition Potential Impact
1-Bromo-3-cyclopropylbenzeneBr-C₆H₄-c-C₃H₅Thermal stress (decarboxylation)Loss of carboxylic acid functionality, altered biological activity and physicochemical properties.
1-Phenylcyclopropanecarboxylic acidC₆H₅-c-C₃H₄-COOHPhotodegradation (debromination)Altered electronic properties and potential changes in receptor binding.
3-(3-Bromophenyl)-4-hydroxybutanoic acidBr-C₆H₄-CH(OH)-CH₂-CH₂-COOHAcid/base catalyzed hydrolysis (ring-opening)Significant change in structure, likely leading to loss of desired activity.
Oxidized derivativese.g., Phenolic or quinone structuresOxidative stressIntroduction of reactive functional groups, potential for toxicity.

Experimental Protocols

Protocol 1: Recommended Handling and Solution Preparation
  • Weighing: Allow the container of this compound to equilibrate to room temperature before opening to prevent moisture condensation. Weigh the required amount quickly in a fume hood.

  • Solvent Selection: For stock solutions, use a high-purity, anhydrous aprotic solvent such as DMSO or DMF. For aqueous buffers, prepare them fresh and filter before use.

  • Dissolution: Dissolve the compound in a small amount of the organic solvent first, then dilute with the aqueous buffer if required. This can help prevent precipitation.

  • Storage of Solutions: Store stock solutions at -20 °C or -80 °C in small aliquots to avoid repeated freeze-thaw cycles. Protect solutions from light. For aqueous solutions, use within 24 hours if stability is not confirmed.

Protocol 2: Forced Degradation Study

A forced degradation study is essential to identify potential degradation products and to develop a stability-indicating analytical method.[5]

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile:water 50:50) at a concentration of 1 mg/mL.

  • Stress Conditions:

    • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1N HCl. Heat at 60 °C for 24 hours.

    • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1N NaOH. Keep at room temperature for 24 hours.

    • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours, protected from light.

    • Thermal Degradation: Store the solid compound at 105 °C for 48 hours. Also, heat the stock solution at 60 °C for 48 hours.

    • Photodegradation: Expose the solid compound and the stock solution to a calibrated light source according to ICH Q1B guidelines.

  • Sample Analysis: After the specified time, neutralize the acidic and basic samples. Dilute all samples to a suitable concentration (e.g., 100 µg/mL) with the mobile phase and analyze by a stability-indicating HPLC method.

Diagram 2: Workflow for a Forced Degradation Study

cluster_0 Stress Conditions A Acid Hydrolysis (1N HCl, 60°C) Analysis HPLC-UV/MS Analysis A->Analysis B Base Hydrolysis (1N NaOH, RT) B->Analysis C Oxidation (3% H2O2, RT) C->Analysis D Thermal (105°C solid, 60°C solution) D->Analysis E Photolytic (ICH Q1B) E->Analysis Start 1 mg/mL Stock Solution Start->A Start->B Start->C Start->D Start->E Report Identify Degradants & Establish Degradation Pathway Analysis->Report

Caption: A typical workflow for conducting a forced degradation study.

Protocol 3: Stability-Indicating HPLC-UV/MS Method

This proposed method is designed to separate the parent compound from its potential degradation products.

  • Instrumentation: HPLC with a UV detector and preferably a mass spectrometer (LC-MS).

  • Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient Elution:

    • 0-2 min: 5% B

    • 2-15 min: 5% to 95% B

    • 15-18 min: 95% B

    • 18-18.1 min: 95% to 5% B

    • 18.1-22 min: 5% B

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Injection Volume: 10 µL.

  • UV Detection: 254 nm.

  • MS Detection (if available): Electrospray ionization (ESI) in both positive and negative modes to capture a wide range of potential degradation products.

This method should provide good separation of the non-polar parent compound and its potentially more polar degradation products. The mass spectrometer will be invaluable for the identification of the degradation products by providing mass-to-charge ratio information.

References

  • Jahngen, E., Mallett, J., O'Connor, R., & Fischer, S. (2007). Mechanism of the decarboxylative rearrangement of α-(carbonyl)cyclopropane carboxylic acids to 2-substituted-4,5-dihydrofurans. ARKIVOC, 2007(ix), 135-149. [Link]
  • Schiller, J. E., & Chung, A. E. (1970). Mechanism of cyclopropane ring cleavage in cyclopropanecarboxylic acid. Journal of Biological Chemistry, 245(24), 6553-6557. [Link]
  • Graziano, M. L., Iesce, M. R., Cermola, F., Caputo, G., & De Lorenzo, F. (2002). Ring-opening reactions of cyclopropanes. Part 7.1 Selenenylation and cyanoselenenylation of ethyl 2,2-dimethoxycyclopropanecarboxylates. Journal of the Chemical Society, Perkin Transactions 1, (4), 664-668. [Link]
  • Sayyed Mohsina. (2020). Reaction of cyclopropane. SlideShare. [Link]
  • Boyd, S., & Turnbull, W. B. (2018). Synthesis of Functionalized Cyclopropanes from Carboxylic Acids by a Radical Addition–Polar Cyclization Cascade. Angewandte Chemie International Edition, 57(45), 15430-15434. [Link]
  • Jahngen, E., et al. (2007). Mechanism of the decarboxylative rearrangement of α-(carbonyl) cyclopropane carboxylic acids to 2-substituted-4,5-dihydrofurans.
  • Science.gov. (n.d.). stability-indicating hplc method: Topics by Science.gov. [Link]
  • Organic Chemistry Portal. (n.d.).
  • Singh, R., & Rehman, Z. U. (2013). Drug-Excipient Interactions: Case Studies and Overview of Drug Degradation Pathways.
  • EAG Laboratories. (n.d.). Analysis of Contaminants by Thermal Desorption GC-MS. [Link]
  • Al-Majed, A. A., Al-Zehouri, J., & Belal, F. (2021). Development and validation of a stability indicating RP-HPLC-DAD method for the determination of bromazepam. PloS one, 16(3), e0244951. [Link]
  • El-Gindy, A., Emara, S., & Shaaban, H. (2013). Validated stability indicating RP-HPLC method for determination of paracetamol, methocarbamol and their related substances. Analytical Methods, 5(21), 6065-6073. [Link]
  • Pharmacy 180. (n.d.).
  • S. Ashutosh, et al. (2013). Pathway of Photo Degradation Condition for Drug Substance and Drug Product.
  • Zalewski, P., Skibiński, R., Cielecka-Piontek, J., & Bednarek-Rajewska, K. (2012). DEVELOPMENT AND VALIDATION OF STABILITY-INDICATING HPLC METHOD FOR DETERMINATION OF CEFPIROME SULFATE. Acta Poloniae Pharmaceutica, 69(2), 229-235. [Link]
  • Masih, R., & Iqbal, M. S. (2022). Thermal degradation kinetics and pyrolysis GC-MS study of curcumin. Food chemistry, 385, 132638. [Link]
  • Nagababu, U., et al. (2023). Validated Stability Indicating HPLC Method for the Quantification of Process Related Impurities of Ubrogepant in Pharmaceutical Formulations. EURASIAN JOURNAL OF CHEMISTRY, 1(1), 47-59. [Link]
  • Biale, G., et al. (2021). A Systematic Study on the Degradation Products Generated from Artificially Aged Microplastics. Polymers, 13(16), 2769. [Link]
  • Fushimi, A., et al. (2013). Thermal desorption - comprehensive two-dimensional gas chromatography coupled with tandem mass spectrometry for determination of trace polycyclic aromatic hydrocarbons and their derivatives.
  • Li, Y. (2020).
  • Jehring, U., et al. (2023). Thermo-Desorption Gas Chromatography-Mass Spectrometry for investigating the thermal degradation of polyurethanes. Analytical Methods, 15(16), 2051-2059. [Link]

Sources

Technical Support Center: Optimizing Derivatization Reaction Time and Temperature

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our technical support center dedicated to the critical parameters of reaction time and temperature in chemical derivatization. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing your derivatization workflows for robust and reproducible results in chromatographic analyses.

Frequently Asked Questions (FAQs)

This section addresses common questions regarding the fundamentals of optimizing derivatization conditions.

Q1: Why are reaction time and temperature so critical in derivatization?

A1: Reaction time and temperature are fundamental parameters that directly govern the kinetics and thermodynamics of the derivatization reaction.[1] Temperature influences the reaction rate; higher temperatures generally increase the rate at which the analyte and derivatizing reagent react.[2] Reaction time determines the extent to which the reaction proceeds towards completion. Insufficient time or temperature can lead to incomplete derivatization, resulting in low product yield and poor analytical sensitivity.[3][4] Conversely, excessive time or temperature can cause degradation of the analyte or the newly formed derivative, or lead to the formation of unwanted byproducts.[2] Therefore, a delicate balance must be achieved to ensure a complete and clean reaction.

Q2: What are the typical signs of suboptimal reaction time or temperature?

A2: Suboptimal conditions manifest in several ways in your chromatogram. Common indicators include:

  • Low product peak area/height: Suggests a low yield due to an incomplete reaction.[5]

  • Presence of the underivatized analyte peak: A clear sign that the reaction has not gone to completion.[6]

  • Peak tailing of the derivatized analyte: This can occur due to incomplete derivatization, where residual polar functional groups on the analyte interact with active sites in the chromatographic system.[5][6]

  • Appearance of extra, unexpected peaks: These could be byproducts from side reactions or degradation products resulting from overly harsh conditions (e.g., excessively high temperature).[7]

  • Poor reproducibility between samples: Inconsistent reaction conditions will lead to variable derivatization efficiency and, consequently, unreliable quantitative results.[8]

Q3: How do I choose a starting point for temperature and time for a new derivatization method?

A3: A good starting point is to consult the literature for similar analytes or derivatization reagents.[9] Many reagent manufacturers also provide general guidelines. For instance, silylation reactions with BSTFA are often initially attempted by heating at 60-80°C for 30-60 minutes.[5] For acylation or alkylation, reaction conditions can vary widely, from room temperature for a few minutes to elevated temperatures for over an hour.[10][11] It is always advisable to start with milder conditions (lower temperature, shorter time) and gradually increase them to avoid potential degradation of the analyte.

Q4: Is it always better to heat the reaction?

A4: Not necessarily. While many derivatization reactions require heat to proceed at a reasonable rate, some are rapid enough at room temperature.[10] For thermally labile compounds, excessive heat can be detrimental.[12] The choice to heat depends on the specific reactivity of the analyte and the derivatization reagent. For example, some silylation reactions for highly reactive functional groups like alcohols can be completed in minutes at room temperature, whereas derivatizing a sterically hindered carboxylic acid might require heating for several hours.[3]

Q5: Can I compensate for a lower temperature by increasing the reaction time?

A5: To some extent, yes. According to reaction kinetics, a lower temperature will result in a slower reaction rate, which can often be compensated for by a longer reaction time to achieve the same yield. However, this relationship is not always linear, and excessively long reaction times, even at lower temperatures, can sometimes lead to the degradation of sensitive compounds or the formation of byproducts. The optimal approach is to systematically evaluate both parameters.

Troubleshooting Guide: Common Issues and Solutions

This guide provides a structured approach to resolving specific problems encountered during derivatization by focusing on the optimization of reaction time and temperature.

Issue 1: Low Derivatization Yield

Symptoms:

  • The peak area of the derivatized product is consistently low.

  • The peak for the original, underivatized analyte is prominent in the chromatogram.

Causality: A low yield is a classic indicator that the derivatization reaction has not reached completion.[4] This is often due to insufficient energy (temperature) or time for the reactants to be fully converted into the desired derivative.

Troubleshooting Protocol:

  • Verify Reagent Stoichiometry and Quality: Before optimizing time and temperature, ensure that you are using a sufficient molar excess of a fresh, high-quality derivatizing reagent.[2][3] Moisture is a common culprit for deactivating many reagents, especially silylating agents.

  • Systematic Temperature Optimization:

    • Set up a series of reactions at different temperatures while keeping the reaction time and reagent concentration constant. A typical range to explore could be room temperature, 40°C, 60°C, and 80°C.[2]

    • Analyze the resulting product yield for each temperature. You should observe an increase in yield with temperature up to a certain point.

    • Be vigilant for the appearance of degradation peaks at higher temperatures.[13]

  • Systematic Time Optimization:

    • Once an optimal temperature is identified, perform a time-course experiment. Set up several reactions at the optimal temperature and stop them at different time points (e.g., 15 min, 30 min, 60 min, 90 min, 120 min).[13]

    • Plot the product yield against reaction time to determine the point at which the reaction plateaus, indicating completion.

  • Consider a Catalyst: For slow reactions, the addition of a catalyst can significantly improve the reaction rate, potentially allowing for milder temperatures and shorter times.[3]

Data-Driven Decision Making: Temperature Optimization

Temperature (°C)Analyte Peak Area (Arbitrary Units)Derivative Peak Area (Arbitrary Units)Observations
25 (Room Temp)850,000150,000Incomplete reaction
40500,000500,000Improved yield
6050,000950,000Near-complete reaction
80<10,000920,000Potential for slight degradation (yield slightly lower than 60°C)

Based on this hypothetical data, 60°C appears to be the optimal temperature.

Issue 2: Product Degradation or Formation of Byproducts

Symptoms:

  • Multiple unexpected peaks appear in the chromatogram.

  • The desired derivative peak is present but smaller than expected, with other peaks dominating.

  • The baseline of the chromatogram is noisy or shows broad, ill-defined peaks.

Causality: The application of excessive heat or prolonged reaction times can provide enough energy to break down the target analyte or its derivative, or to initiate unwanted side reactions.[2]

Troubleshooting Protocol:

  • Reduce Reaction Temperature: This is the most direct way to mitigate thermal degradation. Systematically lower the temperature in increments (e.g., from 80°C to 60°C, then to 40°C) while keeping the reaction time constant.[2]

  • Shorten Reaction Time: In conjunction with lowering the temperature, reduce the reaction time. Analyze samples at earlier time points to see if the desired product is formed before significant degradation occurs.

  • Evaluate Reagent Specificity: Some derivatizing reagents are more aggressive than others. If degradation persists even under mild conditions, consider switching to a different class of reagent that reacts under gentler conditions.

  • Ensure an Inert Environment: For highly sensitive compounds, performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidative degradation, which can be exacerbated by high temperatures.

Systematic Optimization Workflow

A systematic approach is crucial for efficiently optimizing reaction time and temperature. A Design of Experiments (DoE) methodology can be a powerful tool for this purpose, allowing for the simultaneous evaluation of multiple factors.[14][15]

Caption: Workflow for systematic optimization of derivatization time and temperature.

Experimental Protocol Example: Optimization of Silylation for a Carboxylic Acid

This protocol outlines a general procedure for optimizing the derivatization of a carboxylic acid using N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA).

1. Materials:

  • Analyte stock solution (e.g., 1 mg/mL in a suitable anhydrous solvent).

  • BSTFA with 1% TMCS (trimethylchlorosilane) as a catalyst.

  • Anhydrous reaction solvent (e.g., pyridine, acetonitrile).

  • Heating block or oven.

  • GC-MS system.

2. Temperature Optimization Protocol:

  • In separate reaction vials, add a fixed amount of the analyte stock solution and evaporate the solvent to dryness under a gentle stream of nitrogen.

  • To each vial, add 50 µL of anhydrous pyridine and 50 µL of BSTFA + 1% TMCS.

  • Cap the vials tightly.

  • Place each vial at a different temperature (e.g., 25°C, 40°C, 60°C, 80°C) for a fixed time (e.g., 60 minutes).

  • After incubation, cool the vials to room temperature.

  • Dilute the samples if necessary and analyze by GC-MS.

  • Compare the peak area of the derivatized product across the different temperatures to identify the optimum.

3. Time Optimization Protocol:

  • Prepare multiple vials as described in step 1 of the temperature optimization.

  • Add the solvent and reagent as described in step 2.

  • Place all vials at the optimal temperature determined in the previous experiment.

  • Remove one vial at each designated time point (e.g., 15, 30, 45, 60, 90 minutes).

  • Immediately cool the removed vial to stop the reaction.

  • Analyze all samples by GC-MS.

  • Plot the derivative peak area versus time to find the shortest time required to reach a stable, maximum yield.

By following these structured FAQs, troubleshooting guides, and experimental protocols, you can systematically optimize your derivatization reaction time and temperature, leading to more accurate, reliable, and reproducible analytical results.

References

  • Welch Materials. (2024, December 5).
  • Benchchem. (n.d.). Troubleshooting low yield in derivatization with 3-Hydrazinylpyridazine hydrochloride.
  • PubMed Central. (n.d.).
  • ACS Publications. (2022, September 30). Optimization of a GC-MS Injection-Port Derivatization Methodology to Enhance Metabolomics Analysis Throughput in Biological Samples. Journal of Proteome Research.
  • SciSpace. (2012, March 21).
  • Mettler Toledo. (n.d.). Design of Experiments (DoE) Studies.
  • Phenomenex. (2021, March 4). Derivatizing Reagents for GC – The Buffers Strike Back.
  • Sigma-Aldrich. (n.d.).
  • The Bumbling Biochemist. (2025, March 9).
  • ACS Publications. (2024, April 10). Optimizing Chemical Reactions. Chemical Reviews.
  • SciELO South Africa. (n.d.).
  • ResearchGate. (n.d.). Effects of derivatization temperature (A) and derivatization time (B) on peak areas of the aldehyde-TBA adducts.
  • PubMed Central. (2021, December 18).
  • Sigma-Aldrich. (n.d.). The Derivatization and Analysis of Amino Acids by GC-MS.
  • Benchchem. (n.d.).
  • Taylor & Francis eBooks. (1990).
  • ResearchGate. (2022, October 20).
  • Benchchem. (n.d.). Technical Support Center: Optimizing Derivatization Reactions for Bisphenol C Analysis.
  • ResearchGate. (2025, August 6).

Sources

Work-up procedures for reactions with 1-(3-Bromophenyl)cyclopropanecarboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 1-(3-Bromophenyl)cyclopropanecarboxylic acid

Welcome to the technical support guide for this compound. This document provides in-depth procedural guidance, troubleshooting advice, and answers to frequently asked questions for researchers, scientists, and drug development professionals. Our goal is to equip you with the practical knowledge needed to successfully utilize this versatile building block in your synthetic workflows.

Overview and Key Properties

This compound is a bifunctional organic molecule featuring a cyclopropane ring, a carboxylic acid, and an aryl bromide. This unique combination of functional groups makes it a valuable intermediate in medicinal chemistry and materials science, allowing for sequential or orthogonal functionalization.

The molecule possesses two primary reactive sites:

  • The Aryl Bromide: Amenable to a wide range of palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig).

  • The Carboxylic Acid: Can be converted into esters, amides, acid chlorides, or other derivatives.[1]

The cyclopropane ring introduces conformational rigidity and metabolic stability, a desirable trait in drug design. Esters of cyclopropanecarboxylic acid have also demonstrated significantly increased stability against hydrolysis compared to more conventional esters.[2]

Physicochemical Properties Summary

PropertyValueSource(s)
Molecular Formula C₁₀H₉BrO₂[3]
Molecular Weight 241.08 g/mol [3]
Appearance Solid[3]
CAS Number 124276-95-5[4]
pKa (Predicted) 4.23 ± 0.20[5]
Storage Room Temperature, sealed in dry conditions[4][5]

Safety and Handling

Proper safety precautions are paramount when handling this compound.

  • General Handling: Handle in accordance with good industrial hygiene and safety practices.[4] Use in a well-ventilated area or outdoors.[6] Avoid formation and inhalation of dust.[4][6] Do not eat, drink, or smoke when using this product.[6]

  • Personal Protective Equipment (PPE):

    • Eye/Face Protection: Wear safety glasses with side-shields or a face shield.[4]

    • Skin Protection: Handle with chemical-resistant gloves. Inspect gloves prior to use.[4]

    • Respiratory Protection: If dust is generated, use a NIOSH (US) or EN 149 (EU) approved respirator.[7]

  • First Aid Measures:

    • In case of skin contact: Wash off with soap and plenty of water. Consult a physician.[6]

    • In case of eye contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[4][6]

    • If swallowed: Rinse mouth with water. Never give anything by mouth to an unconscious person. Consult a physician.[4][6]

Frequently Asked Questions (FAQs)

Q1: What are the best solvents to dissolve this compound? A1: While specific solubility data is limited, its structure suggests good solubility in polar organic solvents like Tetrahydrofuran (THF), Dimethylformamide (DMF), Dichloromethane (DCM), and Ethyl Acetate. It is soluble in water, ethanol, and ether.[8] Due to the carboxylic acid moiety, it will also dissolve in aqueous basic solutions (e.g., 1M NaOH, NaHCO₃) through deprotonation to form the corresponding carboxylate salt.

Q2: How stable is the cyclopropane ring under typical reaction conditions? A2: The cyclopropane ring is generally stable under the conditions used for most cross-coupling and amide/ester formation reactions. The high strain energy of the ring makes it susceptible to opening under certain harsh conditions, such as strong reducing agents or highly acidic environments at elevated temperatures, but this is not a common issue in standard synthetic protocols.

Q3: Can I perform a cross-coupling reaction on the aryl bromide without protecting the carboxylic acid? A3: Yes, in most cases. For palladium-catalyzed reactions like Suzuki or Heck, which are typically run under basic conditions (e.g., Na₂CO₃, K₂CO₃, K₃PO₄), the carboxylic acid will simply be deprotonated to its carboxylate salt. This salt is generally unreactive towards the palladium catalyst and does not interfere with the cross-coupling cycle. However, the change in polarity upon deprotonation can affect solubility. The work-up procedure must include an acidification step to re-protonate the carboxylic acid and extract the product into an organic solvent.

Q4: Which functional group should I react first? A4: The choice depends on your synthetic strategy. The carboxylic acid can be converted to a less reactive ester if you need to perform a reaction that is incompatible with a free acid. Conversely, the aryl bromide can be coupled first, carrying the carboxylic acid through the reaction sequence. The robustness of both functional groups allows for flexibility.

Core Reaction Work-up Protocols

Protocol 1: Suzuki-Miyaura Coupling Work-Up

This protocol outlines the work-up for a reaction coupling a boronic acid or ester at the aryl bromide position.

Reaction Context: this compound is reacted with an organoboron reagent in the presence of a palladium catalyst and an aqueous base (e.g., K₂CO₃).

Step-by-Step Procedure:

  • Cooling and Filtration: Once the reaction is complete (monitored by TLC or LC-MS), cool the reaction mixture to room temperature. A dark precipitate of palladium black may be present. Dilute the mixture with a polar organic solvent like ethyl acetate.

  • Removal of Palladium Catalyst: Filter the mixture through a pad of Celite to remove the insoluble palladium catalyst.[9] Wash the Celite pad with additional ethyl acetate to ensure all product is collected.

  • Phase Separation: Transfer the filtrate to a separatory funnel. The product, in its deprotonated carboxylate form, may be partially or fully in the aqueous layer.

  • Acidification (Crucial Step): While stirring, slowly add 1M HCl to the separatory funnel until the aqueous layer is acidic (pH ~2-3, check with pH paper). This step protonates the carboxylate, making the product significantly more soluble in the organic layer.

  • Extraction: Shake the separatory funnel to extract the product into the organic layer. Separate the layers. Re-extract the aqueous layer twice more with ethyl acetate.[9]

  • Washing: Combine the organic layers and wash sequentially with water and then brine to remove residual inorganic salts.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure to yield the crude product.

  • Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization, depending on its physical properties.[9]

Suzuki_Workup Start Reaction Mixture (Product as Carboxylate Salt) Celite Cool and Filter through Celite Start->Celite Removes Pd Catalyst Acidify Acidify Aqueous Layer (e.g., 1M HCl to pH 2-3) Celite->Acidify Protonates Carboxylic Acid Extract Extract with Organic Solvent (EtOAc) Acidify->Extract Wash Wash Organic Layer (Water, Brine) Extract->Wash Dry Dry (Na₂SO₄) and Concentrate Wash->Dry Purify Purify (Chromatography/Recrystallization) Dry->Purify Final Pure Product Purify->Final Troubleshooting Problem Problem Encountered During Work-up Emulsion Persistent Emulsion During Extraction Problem->Emulsion LowYield Low or No Product in Organic Layer Problem->LowYield Contamination Product is Contaminated After Work-up Problem->Contamination Sol_Emulsion Solution: - Add brine to break emulsion. - Filter through Celite. - Centrifuge the mixture. Emulsion->Sol_Emulsion Sol_LowYield Check pH of Aqueous Layer. Is it acidic (pH < 4)? LowYield->Sol_LowYield Sol_Contamination Identify Contaminant (TLC, NMR) Contamination->Sol_Contamination No No Sol_LowYield->No Yes Yes Sol_LowYield->Yes Catalyst Catalyst Residue (Pd, Coupling Reagents) Sol_Contamination->Catalyst SM Unreacted Starting Material Sol_Contamination->SM ReAcidify Re-acidify aqueous layer and re-extract. No->ReAcidify CheckSolubility Product may have some water solubility. Try back- extracting aqueous layer. Yes->CheckSolubility Sol_Catalyst Solution: - Re-filter through Celite. - Wash with aqueous solution of thiourea or Na₂S₂O₃. Catalyst->Sol_Catalyst Sol_SM Solution: - Optimize reaction time/temp. - Re-purify via chromatography or acid/base extraction. SM->Sol_SM

Sources

Technical Support Center: Synthesis of Cyclopropanecarboxylic Acids

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the synthesis of cyclopropanecarboxylic acids. This guide is designed for researchers, scientists, and professionals in drug development. It provides in-depth troubleshooting advice and answers to frequently asked questions, moving beyond simple protocols to explain the "why" behind experimental choices. Our goal is to empower you to overcome common pitfalls and achieve success in your synthetic endeavors.

I. Troubleshooting Guides by Synthetic Method

This section provides detailed troubleshooting for the most common synthetic routes to cyclopropanecarboxylic acids. Each guide is presented in a question-and-answer format to directly address specific issues you may encounter.

Simmons-Smith Cyclopropanation

The Simmons-Smith reaction is a powerful method for converting alkenes to cyclopropanes. However, its success is highly dependent on the nature of the substrate and the preparation of the zinc-carbenoid reagent.

Question: My Simmons-Smith reaction is giving a low yield or failing completely. What are the common causes and how can I fix it?

Answer: Low yields in Simmons-Smith reactions are a frequent issue. The problem often lies with the activity of the zinc reagent, the nature of the alkene substrate, or the reaction conditions.

Troubleshooting Decision Tree for Low Yield in Simmons-Smith Reactions:

G start Low Yield in Simmons-Smith Reaction reagent Is the Zinc Reagent Active? start->reagent substrate Is the Alkene Substrate Suitable? reagent->substrate Yes reagent_no No reagent->reagent_no No conditions Are the Reaction Conditions Optimal? substrate->conditions Yes substrate_no No substrate->substrate_no No workup Is the Workup Procedure Appropriate? conditions->workup Yes conditions_no No conditions->conditions_no No workup_no No workup->workup_no No reagent_sol1 Prepare fresh Zn-Cu couple. Ensure high surface area and dryness. reagent_no->reagent_sol1 reagent_sol2 Consider using the Furukawa modification (Et2Zn/CH2I2) for higher reactivity. reagent_no->reagent_sol2 reagent_sol3 Use ultrasound to activate the zinc. reagent_no->reagent_sol3 substrate_sol1 For electron-deficient alkenes (e.g., acrylic acids), use the Shi modification (CF3COOH additive) to increase nucleophilicity of the carbenoid. substrate_no->substrate_sol1 substrate_sol2 Ensure the alkene is free of coordinating impurities that can sequester the zinc reagent. substrate_no->substrate_sol2 conditions_sol1 Ensure strictly anhydrous conditions (dry glassware, inert atmosphere). Moisture quenches the reagent. conditions_no->conditions_sol1 conditions_sol2 Use non-coordinating solvents like CH2Cl2 or DCE. Ethereal solvents can be used but may be less optimal. conditions_no->conditions_sol2 conditions_sol3 Optimize temperature. Start at 0°C and slowly warm to room temperature. Higher temperatures can lead to side reactions. conditions_no->conditions_sol3 workup_sol1 Quench cautiously with saturated aq. NH4Cl or NaHCO3 at 0°C. This helps to dissolve zinc salts. workup_no->workup_sol1 workup_sol2 For acid-sensitive products, consider quenching with pyridine to scavenge the Lewis acidic ZnI2 byproduct. workup_no->workup_sol2

Caption: Troubleshooting Low Yields in Simmons-Smith Reactions.

Question: I am observing poor diastereoselectivity in my Simmons-Smith reaction. How can I improve it?

Answer: Diastereoselectivity is primarily influenced by steric hindrance and the presence of directing groups.

  • Steric Effects: The cyclopropanation generally occurs on the less sterically hindered face of the alkene.[1][2] If your substrate has a bulky substituent, this will likely direct the approach of the zinc carbenoid.

  • Directing Groups: The presence of a hydroxyl group on an allylic or homoallylic alcohol can dramatically improve diastereoselectivity. The zinc reagent coordinates to the oxygen, delivering the methylene group to the same face of the double bond.[1] The Furukawa modification (Et2Zn/CH2I2) is particularly effective for enhancing this directing effect.[3]

  • Temperature: Lowering the reaction temperature can sometimes improve diastereoselectivity.[2]

Question: I am seeing significant amounts of byproducts. What are they and how can I minimize them?

Answer: Common byproducts in Simmons-Smith reactions include methylated starting materials and products from reaction with the solvent.

  • Methylation of Heteroatoms: The electrophilic zinc carbenoid can methylate heteroatoms like alcohols, especially with excess reagent or prolonged reaction times.[4][2] To avoid this, use a minimal excess of the Simmons-Smith reagent and monitor the reaction closely to stop it once the starting material is consumed.

  • Reaction with Solvent: While generally stable, prolonged reaction times at elevated temperatures can lead to reaction with ethereal solvents.

  • Zinc Iodide (ZnI2): This Lewis acidic byproduct can cause decomposition of acid-sensitive products.[4] It can be scavenged by adding excess Et2Zn or by quenching the reaction with pyridine.[4][1]

Transition-Metal-Catalyzed Cyclopropanation with Diazo Compounds

This method, often employing rhodium or copper catalysts, is highly versatile but requires careful handling of potentially hazardous diazo reagents and control of competing reaction pathways. The initial product is a cyclopropyl ester, which then requires hydrolysis.

Question: My rhodium-catalyzed cyclopropanation with ethyl diazoacetate (EDA) is giving low yields and multiple products. What's going wrong?

Answer: This is a common issue and can be attributed to several factors, including the stability of the diazo compound, catalyst choice, and competing side reactions.

Workflow for Safe Handling and Use of Ethyl Diazoacetate (EDA):

G start Start: Need to use EDA prep Preparation/Handling - Synthesize fresh if possible. - Store in a dark, cool place. - Avoid rough surfaces and strong light. start->prep reaction Reaction Setup - Use a well-ventilated hood. - Add EDA slowly to the reaction mixture containing the catalyst and alkene. - Monitor for gas evolution (N2). prep->reaction quench Quenching Unreacted EDA - After reaction completion, quench excess EDA. - Cautiously add acetic acid or a similar proton source to decompose remaining diazo compound. reaction->quench waste Waste Disposal - Treat all waste streams containing EDA with a suitable quenching agent before disposal. quench->waste

Caption: Safe Handling of Ethyl Diazoacetate.

Common Pitfalls and Solutions:

Pitfall Potential Cause(s) Troubleshooting Solutions
Low Yield/Decomposition Old or impure ethyl diazoacetate (EDA).[5]Use freshly prepared or distilled EDA. Note that distillation is hazardous.[6][5]
EDA is thermally and photolytically unstable.Add EDA slowly to the reaction mixture at a controlled temperature. Protect the reaction from light.
Side Reactions C-H Insertion: The metal carbene can insert into C-H bonds, especially allylic ones.[7]This is often competitive with cyclopropanation. Changing the catalyst or the ligands can alter the selectivity.[7]
Dimerization: The carbene can react with another molecule of EDA to form diethyl fumarate and maleate.Use a slow addition of EDA to keep its concentration low. Ensure the alkene is present in sufficient excess.
Ylide Formation: With certain substrates (e.g., those with sulfur or nitrogen heteroatoms), the carbene can form ylides, leading to other rearrangements.
Poor Stereoselectivity Catalyst choice and ligand environment are crucial.Rhodium catalysts, such as Rh2(OAc)4, often provide higher stereoselectivity than copper catalysts for certain substrates.[8] The ligands on the rhodium catalyst can be tuned to improve diastereoselectivity and enantioselectivity.[4][9]
Substrate electronics.Electron-deficient alkenes can be challenging substrates.[9][10][11] Specialized chiral rhodium catalysts have been developed to address this.[9][10][11]
Favorskii Rearrangement

This base-catalyzed rearrangement of α-halo ketones is a classic method for synthesizing cyclopropanecarboxylic acid derivatives, often involving a ring contraction.

Question: My Favorskii rearrangement is not working or is giving unexpected products. What are the limitations?

Answer: The success of the Favorskii rearrangement is highly dependent on the structure of the starting α-halo ketone.

  • Enolizable Protons are Required: The standard mechanism requires a proton on the α'-carbon (the carbon on the other side of the carbonyl from the halogen) to form an enolate.[2][5][8][12] If no α'-protons are present, the reaction may proceed through a "pseudo-Favorskii" or "quasi-Favorskii" mechanism, which involves direct nucleophilic attack on the carbonyl followed by rearrangement.[2][8] This alternative pathway may have different stereochemical outcomes and may be lower yielding.

  • Ring Strain and Contraction: In cyclic systems, the rearrangement leads to a ring contraction.[2][5][8] The stability of the intermediate cyclopropanone and the subsequent carbanion formed upon ring-opening will influence the reaction's success and regioselectivity. The ring-opening generally occurs to form the more stable carbanion.

  • Steric Hindrance: Highly substituted or sterically hindered α-halo ketones may fail to undergo the rearrangement due to difficulties in forming the cyclopropanone intermediate or in the nucleophilic attack step.

Question: How can I control the regioselectivity of the ring-opening in an unsymmetrical cyclopropanone intermediate?

Answer: The cleavage of the unsymmetrical cyclopropanone intermediate is governed by the stability of the resulting carbanion. The ring will typically open to place the negative charge on the more substituted carbon if it can be stabilized by inductive effects, or on the less substituted carbon if steric factors dominate. The choice of base can also influence the outcome.[12]

Hydrolysis of Cyclopropyl Esters

Many cyclopropanation methods yield an ester, which must be hydrolyzed to the final carboxylic acid. This step can be surprisingly challenging.

Question: I am having difficulty hydrolyzing my cyclopropyl ester to the carboxylic acid. What are some common issues?

Answer: The hydrolysis of cyclopropyl esters can be hindered by sterics and the stability of the ester itself.

  • Steric Hindrance: Esters of cyclopropanecarboxylic acids can be sterically hindered, making them resistant to standard saponification conditions (e.g., NaOH or KOH in aqueous methanol).[13][14]

  • Ester Stability: Cyclopropanecarboxylic acid esters have been shown to be more stable to hydrolysis than other alkyl esters due to electronic effects.[3]

Troubleshooting Hydrolysis:

Problem Potential Cause Suggested Solution
No or slow reaction Steric hindrance around the ester carbonyl.Use stronger basic conditions, such as potassium tert-butoxide with a controlled amount of water in DMSO.[14]
Low solubility of the ester in the aqueous base.Use a co-solvent like THF or dioxane to improve solubility. Lithium hydroxide (LiOH) in a THF/water mixture is often effective for hydrophobic esters.[7][11][15][16][17]
Reversible reaction under acidic conditions.When using acid-catalyzed hydrolysis, ensure a large excess of water is present to drive the equilibrium towards the products.[11][18]
Epimerization or degradation of sensitive functional groups Harsh basic or acidic conditions.Use milder conditions. For example, LiOH is sometimes considered milder than NaOH or KOH.[17]
Purification of Cyclopropanecarboxylic Acids

The final step of isolating the pure product can present its own set of challenges.

Question: What are the best practices for purifying my cyclopropanecarboxylic acid?

Answer: The purification strategy depends on the physical properties of your acid and the nature of the impurities.

  • Acid-Base Extraction: A common first step is an acid-base workup to remove neutral and basic impurities. Dissolve the crude product in an organic solvent and extract with an aqueous base (e.g., NaHCO3 or NaOH). The aqueous layer, containing the carboxylate salt, is then washed with fresh organic solvent, re-acidified (e.g., with HCl), and the desired carboxylic acid is extracted back into an organic solvent.

  • Distillation: For liquid cyclopropanecarboxylic acids, vacuum distillation can be an effective purification method.[19] However, be aware that some smaller cyclopropanecarboxylic acids can be volatile.

  • Crystallization: If your product is a solid, recrystallization from a suitable solvent system is often the best method for achieving high purity.

  • Chromatography: While possible, chromatography of free carboxylic acids on silica gel can be problematic due to streaking and strong adsorption. It is often better to convert the acid to a less polar derivative (e.g., a methyl ester) for purification by chromatography, followed by hydrolysis. If you must run a column on the free acid, adding a small amount of acetic acid to the eluent can help to reduce tailing.

II. Frequently Asked Questions (FAQs)

Q1: Which cyclopropanation method is best for my substrate?

A1: The choice of method depends heavily on your substrate:

  • For electron-rich or unactivated alkenes, especially with a directing hydroxyl group: The Simmons-Smith reaction (particularly the Furukawa modification) is an excellent choice.[20][1]

  • For electron-deficient alkenes (e.g., acrylates): Transition-metal-catalyzed cyclopropanation with a diazo compound is often more effective.[9][10][11] The Shi modification of the Simmons-Smith reaction is also a good option.[4][1]

  • For preparing a cyclopropanecarboxylic acid via ring contraction of a cyclic ketone: The Favorskii rearrangement is the method of choice.[2][5][8]

Q2: How do I handle ethyl diazoacetate safely?

A2: Ethyl diazoacetate (EDA) is toxic and potentially explosive.[21] Always handle it in a well-ventilated chemical hood, wearing appropriate personal protective equipment.[10][22][23] Avoid heat, strong light, and rough surfaces (like ground glass joints) which can cause detonation.[6][24] It is best to use it as a solution and to prepare it fresh if possible.[25] Always have a quench solution (e.g., acetic acid) ready to destroy any excess reagent.

Q3: What are some alternative methods for synthesizing cyclopropanecarboxylic acids?

A3: Besides the methods discussed above, other useful syntheses include:

  • The Kulinkovich Reaction: This reaction of an ester with a Grignard reagent in the presence of a titanium alkoxide catalyst produces a cyclopropanol.[24][26][27] The cyclopropanol can then be oxidized to the corresponding cyclopropyl ketone, which can be further oxidized to the carboxylic acid. A common pitfall is the formation of byproducts from side reactions of the Grignard reagent.[24][26]

  • Michael-Initiated Ring Closure (MIRC): This involves the addition of a nucleophile to an electron-deficient alkene (Michael acceptor) followed by an intramolecular cyclization.[28][29][30][31][32] This method offers a high degree of stereocontrol but requires a substrate with the appropriate functionality for the intramolecular reaction.

III. References

  • Simmons–Smith reaction - Wikipedia. (n.d.). Retrieved January 9, 2026, from [Link]

  • Favorskii rearrangement - Wikipedia. (n.d.). Retrieved January 9, 2026, from [Link]

  • Favorskii rearrangement reaction, mechanism and affecting factors - Purechemistry. (2023, February 23). Retrieved January 9, 2026, from [Link]

  • Wang, H., Guptill, D. M., Varela-Alvarez, A., Musaev, D. G., & Davies, H. M. L. (2013). Rhodium-catalyzed enantioselective cyclopropanation of electron deficient alkenes. Chemical Science, 4(7), 2844-2852. [Link]

  • Favorskii rearrangement - chemeurope.com. (n.d.). Retrieved January 9, 2026, from [Link]

  • Favorskii Rearrangement - NROChemistry. (n.d.). Retrieved January 9, 2026, from [Link]

  • Kulinkovich Reaction - Organic Chemistry Portal. (n.d.). Retrieved January 9, 2026, from [Link]

  • US5504245A - Processes for the preparation of cyclopropanecarboxylic acid and derivatives thereof - Google Patents. (n.d.). Retrieved January 9, 2026, from

  • Kulinkovich reaction - Wikipedia. (n.d.). Retrieved January 9, 2026, from [Link]

  • Kulinkovich reaction - Grokipedia. (n.d.). Retrieved January 9, 2026, from [Link]

  • Cyclopropane-1,1-dicarboxylic acid - Organic Syntheses Procedure. (n.d.). Retrieved January 9, 2026, from [Link]

  • Angulo, B., Fraile, J. M., Herrerías, C. I., & Mayoral, J. A. (2017). Challenging cyclopropanation reactions on non-activated double bonds of fatty esters. RSC Advances, 7(35), 21543-21550. [Link]

  • The Kulinkovich hydroxycyclopropanation reaction in natural product synthesis - Organic & Biomolecular Chemistry (RSC Publishing). (n.d.). Retrieved January 9, 2026, from [Link]

  • The Simmons-Smith Reaction and Cyclopropanation of Alkenes - Organic Chemistry Tutor. (n.d.). Retrieved January 9, 2026, from [Link]

  • MSDS of Ethyl diazoacetate - Capot Chemical. (n.d.). Retrieved January 9, 2026, from [Link]

  • ethyl diazoacetate - Organic Syntheses Procedure. (n.d.). Retrieved January 9, 2026, from [Link]

  • Organic Syntheses Procedure. (n.d.). Retrieved January 9, 2026, from [Link]

  • Simmons–Smith Cyclopropanation: A Multifaceted Synthetic Protocol toward the Synthesis of Natural Products and Drugs: A Review - NIH. (n.d.). Retrieved January 9, 2026, from [Link]

  • Simmons-Smith Reaction - Organic Chemistry Portal. (n.d.). Retrieved January 9, 2026, from [Link]

  • Simmons–Smith reaction - Wikipedia. (n.d.). Retrieved January 9, 2026, from [Link]

  • Bender, D. M., Peterson, J. A., McCarthy, J. R., Gunaydin, H., Takano, Y., & Houk, K. N. (2008). Cyclopropanecarboxylic acid esters as potential prodrugs with enhanced hydrolytic stability. Organic letters, 10(3), 509–511. [Link]

  • Directed Diastereoselective Cyclopropanation and Epoxidation of Alkenyl Cyclopropyl Carbinol Derivatives | Organic Letters - ACS Publications. (n.d.). Retrieved January 9, 2026, from [Link]

  • cyclopropanecarboxylic acid - Organic Syntheses Procedure. (n.d.). Retrieved January 9, 2026, from [Link]

  • (PDF) Ethyl Diazoacetate - ResearchGate. (n.d.). Retrieved January 9, 2026, from [Link]

    • Carboxylic Acid Derivatives: Esters Part #2 Hydrolysis & Alcoholysis Reactions of Esters - YouTube. (2020, August 8). Retrieved January 9, 2026, from [Link]

  • Metal-catalyzed cyclopropanations - Wikipedia. (n.d.). Retrieved January 9, 2026, from [Link]

  • A general procedure for the base-promoted hydrolysis of hindered esters at ambient temperatures - Scite.ai. (n.d.). Retrieved January 9, 2026, from [Link]

  • Difficult hydrolysis of an hindered ester - Powered by XMB 1.9.11 - Sciencemadness.org. (n.d.). Retrieved January 9, 2026, from [Link]

  • A safe and practical procedure to prepare ethyl diazoacetate | Request PDF - ResearchGate. (n.d.). Retrieved January 9, 2026, from [Link]

  • Ester to Acid - Common Conditions. (n.d.). Retrieved January 9, 2026, from [Link]

  • A Mild Hydrolysis of Esters Mediated by Lithium Salts | Request PDF - ResearchGate. (n.d.). Retrieved January 9, 2026, from [Link]

  • (PDF) Simmons–Smith Cyclopropanation: A Multifaceted Synthetic Protocol toward the Synthesis of Natural Products and Drugs: A Review - ResearchGate. (n.d.). Retrieved January 9, 2026, from [Link]

  • Ylide-Initiated Michael Addition−Cyclization Reactions beyond Cyclopropanes | Accounts of Chemical Research - ACS Publications. (n.d.). Retrieved January 9, 2026, from [Link]

  • 21.6 Chemistry of Esters. (2023, November 24). Retrieved January 9, 2026, from [Link]

  • Efficiency of Lithium Cations in Hydrolysis Reactions of Esters in Aqueous Tetrahydrofuran. (2021, June 1). Retrieved January 9, 2026, from [Link]

  • Synthesis of Functionalized Cyclopropanes from Carboxylic Acids by a Radical Addition–Polar Cyclization Cascade. (n.d.). Retrieved January 9, 2026, from [Link]

  • Bases - Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides. (n.d.). Retrieved January 9, 2026, from [Link]

    • Synthesis of Cyclopropanecarboxylic Acid - Organic Chemistry Tutor. (n.d.). Retrieved January 9, 2026, from [Link]

  • Reaction Pathways of the Simmons−Smith Reaction | Request PDF - ResearchGate. (n.d.). Retrieved January 9, 2026, from [Link]

  • Michael‐initiated ring‐closure approach for access to nitrocyclopropanes. - ResearchGate. (n.d.). Retrieved January 9, 2026, from [Link]

  • The Simmons-Smith Reaction and Cyclopropanation of Alkenes - Organic Chemistry Tutor. (n.d.). Retrieved January 9, 2026, from [Link]

  • Cyclopropanation Ring Closure via Ionic Mechanism – SN2,Sulfur Ylides - Wordpress. (n.d.). Retrieved January 9, 2026, from [Link]

  • Unveiling the beauty of cyclopropane formation: a comprehensive survey of enantioselective Michael initiated ring closure (MIRC) reactions - Organic Chemistry Frontiers (RSC Publishing). (n.d.). Retrieved January 9, 2026, from [Link]

  • Organocatalytic Enantioselective Cascade Michael-Alkylation Reactions: Synthesis of Chiral Cyclopropanes and Investigation of Unexpected Organocatalyzed Stereoselective Ring Opening of Cyclopropanes - Organic Chemistry Portal. (n.d.). Retrieved January 9, 2026, from [Link]

Sources

Validation & Comparative

A Comparative Guide to 1-(3-Bromophenyl)cyclopropanecarboxylic Acid and 1-(4-Bromophenyl)cyclopropanecarboxylic Acid for Advanced Research

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Analysis for Researchers, Scientists, and Drug Development Professionals

The positional isomerism of substituents on an aromatic ring is a fundamental concept in medicinal chemistry and materials science, often leading to significant differences in a molecule's physicochemical properties, biological activity, and synthetic accessibility. This guide provides a detailed comparative analysis of two such isomers: 1-(3-Bromophenyl)cyclopropanecarboxylic acid and 1-(4-Bromophenyl)cyclopropanecarboxylic acid. These compounds, featuring a cyclopropane ring directly attached to a brominated phenyl group, are valuable building blocks in the development of novel therapeutics and functional materials. Understanding the nuanced differences imparted by the meta versus para position of the bromine atom is crucial for their effective application.

Core Structural and Physicochemical Properties: A Comparative Overview

At a glance, this compound and 1-(4-Bromophenyl)cyclopropanecarboxylic acid share the same molecular formula (C₁₀H₉BrO₂) and molecular weight (241.08 g/mol ).[1] However, the placement of the bromine atom on the phenyl ring introduces distinct electronic and steric environments, which in turn influence their macroscopic properties.

PropertyThis compound1-(4-Bromophenyl)cyclopropanecarboxylic acidReference(s)
CAS Number Not explicitly found; precursor CAS available345965-52-8[2]
Molecular Formula C₁₀H₉BrO₂C₁₀H₉BrO₂[1]
Molecular Weight 241.08 g/mol 241.08 g/mol [1]
Predicted Boiling Point Data not available354.3±35.0 °C[2]
Predicted Density Data not available1.670±0.06 g/cm³[2]
Predicted pKa Data not available4.14±0.20[2]
Physical Form SolidSolid[1]

The predicted pKa of the 4-bromo isomer suggests it is a moderately strong acid. The acidity of these compounds is influenced by the electron-withdrawing nature of the bromine atom. In the para position, the bromine atom can exert its electron-withdrawing inductive and resonance effects more directly on the carboxylic acid group, potentially leading to a slightly lower pKa compared to the meta isomer, where the resonance effect is less pronounced.

Synthesis and Reactivity: A Tale of Two Isomers

The synthesis of both isomers generally follows a similar pathway, often involving the cyclopropanation of a substituted styrene or the α-alkylation of a phenylacetonitrile derivative followed by hydrolysis. A common and effective method involves the reaction of the corresponding bromophenylacetonitrile with 1,2-dibromoethane in the presence of a strong base and a phase-transfer catalyst, followed by acidic hydrolysis of the resulting cyclopropanecarbonitrile.[3]

Experimental Protocol: A Generalized Synthesis

The following protocol is a generalized procedure based on the synthesis of similar 1-phenylcyclopropane carboxylic acid derivatives.[3]

Step 1: Synthesis of 1-(Bromophenyl)cyclopropanecarbonitrile

  • To a solution of the appropriate bromophenylacetonitrile (1.0 eq) in a suitable solvent (e.g., toluene), add a phase-transfer catalyst such as tetrabutylammonium bromide (TBAB).

  • Add 1,2-dibromoethane (1.2 eq).

  • Slowly add a concentrated aqueous solution of sodium hydroxide (50% w/v).

  • Heat the reaction mixture to 60 °C and stir vigorously for 4-6 hours, monitoring the reaction progress by TLC.

  • After completion, cool the reaction to room temperature, dilute with water, and extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to obtain the desired 1-(bromophenyl)cyclopropanecarbonitrile.

Step 2: Hydrolysis to 1-(Bromophenyl)cyclopropanecarboxylic acid

  • To the purified 1-(bromophenyl)cyclopropanecarbonitrile, add a solution of concentrated hydrochloric acid.

  • Heat the mixture to reflux (approximately 110 °C) for 2-4 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture and extract the product with an organic solvent.

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude carboxylic acid.

  • Recrystallize the crude product from a suitable solvent system to obtain the pure 1-(bromophenyl)cyclopropanecarboxylic acid.

G product1 product1 start2 start2 product1->start2 start1 start1 reaction1 reaction1 reaction2 reaction2 product2 product2

Caption: Generalized synthetic workflow for 1-(Bromophenyl)cyclopropanecarboxylic acids.

Reactivity Considerations:

The position of the bromine atom significantly impacts the reactivity of the phenyl ring in subsequent transformations, such as cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig). The bromine atom in the para position is generally more susceptible to oxidative addition to a palladium(0) catalyst due to the greater polarization of the C-Br bond. This can lead to higher yields and faster reaction times in cross-coupling reactions compared to the meta isomer. Conversely, the meta position offers a different vector for substitution, which can be advantageous for accessing specific molecular architectures.

Spectroscopic and Structural Analysis

¹H NMR Spectroscopy:

  • Aromatic Region (approx. 7.0-7.6 ppm): The splitting patterns in this region will be a key differentiator. The para-substituted isomer will exhibit a more symmetrical pattern, likely two doublets (an AA'BB' system). The meta-substituted isomer will show a more complex pattern of multiplets.

  • Cyclopropane Protons (approx. 1.0-2.0 ppm): The protons on the cyclopropane ring will appear as multiplets in the upfield region.

  • Carboxylic Acid Proton (approx. 12 ppm): A broad singlet characteristic of a carboxylic acid proton will be observed far downfield.[4]

¹³C NMR Spectroscopy:

  • Carbonyl Carbon (approx. 170-180 ppm): The carboxylic acid carbonyl carbon will appear in this region.[4]

  • Aromatic Carbons (approx. 120-145 ppm): The number of signals and their chemical shifts will differ based on the symmetry of the substitution pattern. The para isomer will show fewer signals due to symmetry.

  • C-Br Carbon: The carbon atom attached to the bromine will have a characteristic chemical shift, which can be influenced by the substituent position.

Infrared (IR) Spectroscopy: Both isomers will exhibit characteristic IR absorptions:

  • O-H Stretch: A very broad band from approximately 2500-3300 cm⁻¹ is characteristic of the hydrogen-bonded carboxylic acid.[4]

  • C=O Stretch: A strong absorption around 1700 cm⁻¹ indicates the carbonyl group of the carboxylic acid.[4]

  • C-Br Stretch: A signal in the fingerprint region will correspond to the carbon-bromine bond.

Applications in Drug Discovery and Materials Science

The phenylcyclopropane motif is a valuable scaffold in medicinal chemistry, known for its conformational rigidity and unique electronic properties, which can enhance binding affinity to biological targets and improve metabolic stability.[5][6] The bromine atom serves as a handle for further functionalization via cross-coupling reactions, allowing for the rapid generation of diverse compound libraries for structure-activity relationship (SAR) studies.[7]

The choice between the 3-bromo and 4-bromo isomer is a critical design element. The para position allows for the extension of the molecule's axis, which can be beneficial for probing deep, linear binding pockets in enzymes or receptors. The meta position provides a "kinked" geometry, which can be exploited to access different regions of a binding site or to optimize packing in solid-state materials. The differential electronic effects of the meta and para bromine can also influence the molecule's interaction with biological targets and its pharmacokinetic properties.

Conclusion

While this compound and 1-(4-Bromophenyl)cyclopropanecarboxylic acid are structurally similar, the seemingly minor change in the bromine atom's position has significant implications for their synthesis, reactivity, and potential applications. The para isomer offers greater symmetry and potentially enhanced reactivity in cross-coupling reactions, while the meta isomer provides a distinct geometric and electronic profile. A thorough understanding of these differences is essential for researchers and drug developers to make informed decisions in the design and synthesis of novel molecules with desired properties and functions. Further experimental studies directly comparing the physicochemical and biological properties of these two isomers would be highly valuable to the scientific community.

References

  • ACS Publications. Chemical and Biological Properties of Some Aminomethyl-2-phenylcyclopropane Derivatives. Pharmacological Comparison with Tranylcypromine. Journal of Medicinal Chemistry. [Link]
  • Royal Society of Chemistry.
  • PubChem. 1-(3-Bromophenyl)cyclohexane-1-carboxylic acid. [Link]
  • PubMed Central.
  • Fleming College Discovery.
  • PubMed.
  • ResearchGate. Fig. 1. Pharmaceutical drugs in the market with 1-Phenylcyclopropane.... [Link]
  • ResearchGate.
  • MDPI.
  • MD Topology. (1R,2R)-2-(4-Bromophenyl)cyclopropanecarboxylicacid. [Link]
  • Chemdad. 1-(4-bromophenyl)cyclopropanecarboxylic acid. [Link]
  • Chemistry Stack Exchange. Which organic compound's NMR and IR are these?. [Link]
  • YouTube. Bromination of Phenol (A-Level Chemistry). [Link]
  • Pediaa. Difference Between Ortho Para and Meta Substitution. [Link]
  • PubChem. Cyclopropanecarboxylic acid. [Link]
  • NC State University Libraries. 20.8 Spectroscopy of Carboxylic Acids and Nitriles. [Link]
  • PubChem. 2-(4-Bromophenyl)cyclopropanecarboxylic acid. [Link]
  • Cheméo. Chemical Properties of Cyclopropanecarboxylic acid (CAS 1759-53-1). [Link]
  • OpenStax. 20.8 Spectroscopy of Carboxylic Acids and Nitriles. [Link]
  • PubMed. Structure-activity relationship at the proximal phenyl group in a series of non-peptidyl N-type calcium channel antagonists. [Link]
  • MySkinRecipes. 1-(4-Bromophenyl)Cyclopropanecarboxylic Acid. [Link]
  • PubMed Central.
  • Beilstein Journals.
  • Bioactive Compounds in Health and Disease. New functionally substitutes cyclopropanecarboxylic acids as ethylene biosynthesis innovative regulators. [https://www.b CHD.org/index.php/BCHD/article/view/281]([Link] CHD.org/index.php/BCHD/article/view/281)
  • The Good Scents Company. cyclopropane carboxylic acid. [Link]
  • Chemistry LibreTexts. 20.8: Spectroscopy of Carboxylic Acids and Nitriles. [Link]
  • ResearchGate. Halogen Effects in Robinson—Gabriel Type Reaction of Cyclopropanecarboxylic Acid N′-Substituted-Hydrazides with PPh3/CX4.. [Link]
  • Master Organic Chemistry.
  • IRJET. COMPARATIVE STUDY OF AROMATIC ELECTROPHILIC SUBSTITUTION REACTION AT THE META AND ORTHO-POSITION IN TOLUENE. [Link]
  • New Journal of Chemistry. Strategies for synthesizing meta-substituted phenols and phenyl ethers: overcoming the ortho–para positioning challenge in benzene rings. [Link]
  • Chemistry LibreTexts. 20.8: Spectroscopy of Carboxylic Acids and Nitriles. [Link]
  • PubChem. 1-(4-Fluorophenyl)cyclopropanecarboxylic acid. [Link]
  • Google Patents. Process for the preparation of cyclopropane carboxylic acids and esters.

Sources

A Comparative Guide to the Reactivity of Bromo- vs. Chloro-Phenylcyclopropanecarboxylic Acids in Palladium-Catalyzed Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the strategic selection of building blocks is a critical determinant of synthetic efficiency and overall project timelines. Phenylcyclopropanecarboxylic acids are privileged scaffolds in medicinal chemistry, offering unique conformational constraints and metabolic stability. When further functionalized with a halogen, they become versatile handles for carbon-carbon and carbon-nitrogen bond formation via palladium-catalyzed cross-coupling reactions. This guide provides an in-depth technical comparison of the reactivity of bromo- versus chloro-phenylcyclopropanecarboxylic acids, supported by established chemical principles and illustrative experimental data, to inform strategic decisions in complex molecule synthesis.

The Fundamental Basis of Reactivity: A Mechanistic Perspective

The generally observed reactivity trend for aryl halides in palladium-catalyzed cross-coupling reactions is I > Br > OTf > Cl.[1] This hierarchy is primarily dictated by the energetics of the carbon-halogen (C-X) bond and the kinetics of the oxidative addition step, which is frequently the rate-determining step in the catalytic cycle.[1]

Bond Dissociation Energy (BDE): The carbon-bromine (C-Br) bond is inherently weaker than the carbon-chlorine (C-Cl) bond. This lower BDE for the C-Br bond means that less energy is required to cleave it during the oxidative addition of the aryl halide to the palladium(0) catalyst.

Kinetics of Oxidative Addition: The oxidative addition step, where the palladium catalyst inserts into the C-X bond, is generally faster for aryl bromides than for aryl chlorides.[1] The greater polarizability of the C-Br bond facilitates a more favorable interaction with the electron-rich palladium(0) center, lowering the activation energy of this crucial step.[1] There are two primary mechanistic pathways for oxidative addition: a concerted, three-centered mechanism and a more polar, SNAr-like nucleophilic displacement mechanism.[2][3] The preferred pathway can be influenced by the ligand, substrate, and coordination number of the palladium center.[2][3]

The practical implication of this reactivity difference is that bromo-substituted substrates often react under milder conditions (e.g., lower temperatures, less reactive catalysts) and can provide higher yields in shorter reaction times compared to their chloro- counterparts. However, the economic advantage and wider commercial availability of aryl chlorides have driven significant research into developing highly active catalyst systems that can efficiently activate the more robust C-Cl bond.

The Role of Advanced Catalyst Systems for Aryl Chlorides

The activation of the less reactive C-Cl bond typically necessitates the use of more sophisticated catalyst systems. Bulky, electron-rich phosphine ligands, such as those developed by Buchwald (e.g., SPhos, XPhos) and Hartwig, are crucial for facilitating the oxidative addition of aryl chlorides.[4] These ligands promote the formation of a highly reactive, monoligated 12-electron palladium(0) species.[4] The electron-donating nature of these ligands increases the electron density on the palladium center, enhancing its nucleophilicity and ability to break the strong C-Cl bond.[4][5]

Comparative Performance in Suzuki-Miyaura Coupling

ParameterBromo-phenylcyclopropanecarboxylic AcidChloro-phenylcyclopropanecarboxylic AcidRationale & Field Insights
Catalyst System Pd(PPh₃)₄, PdCl₂(dppf) or Pd(OAc)₂/PPh₃Pd(OAc)₂/SPhos, Pd₂(dba)₃/XPhos or other bulky, electron-rich phosphine-ligated systemsStandard palladium catalysts are often sufficient for the more reactive aryl bromide. The less reactive aryl chloride requires a more active catalyst system to facilitate oxidative addition.[6]
Reaction Temperature 80-100 °C100-120 °CHigher temperatures are typically required to overcome the higher activation energy of C-Cl bond cleavage.
Reaction Time 2-12 hours12-24 hoursThe faster rate of oxidative addition for the C-Br bond leads to shorter reaction times.
Typical Yield Good to Excellent (80-95%)Moderate to Good (60-85%)Under optimized conditions, high yields can be achieved with aryl chlorides, but often require more rigorous optimization of the catalyst system and conditions.
Functional Group Tolerance Generally highGood, but more forcing conditions may affect sensitive functional groupsThe milder conditions used for aryl bromides are often more compatible with a wider range of functional groups.

Comparative Performance in Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a cornerstone for C-N bond formation. Similar to the Suzuki-Miyaura coupling, the choice of halide on the phenylcyclopropanecarboxylic acid has a significant impact on the reaction conditions and outcomes.

ParameterBromo-phenylcyclopropanecarboxylic AcidChloro-phenylcyclopropanecarboxylic AcidRationale & Field Insights
Catalyst System Pd₂(dba)₃/BINAP or Pd(OAc)₂/P(t-Bu)₃Pd₂(dba)₃/XPhos, Pd(OAc)₂/RuPhos or similar advanced ligand systemsWhile first and second-generation Buchwald-Hartwig catalysts can be effective for aryl bromides, aryl chlorides generally require more sterically hindered and electron-rich ligands.[4][7]
Base NaOtBu, K₃PO₄, Cs₂CO₃NaOtBu, LiHMDSStronger bases are often employed for the less reactive aryl chlorides to facilitate the catalytic cycle.
Reaction Temperature 70-100 °C100-110 °CHigher temperatures are typically necessary to promote the oxidative addition of the aryl chloride.
Reaction Time 4-18 hours18-36 hoursThe inherent reactivity difference leads to significantly longer reaction times for the chloro-substituted substrate.
Typical Yield Good to Excellent (75-95%)Moderate to Good (55-80%)Achieving high yields with aryl chlorides in Buchwald-Hartwig amination often requires careful selection of the catalyst, ligand, and base.

Experimental Protocols

The following are detailed, step-by-step methodologies for representative Suzuki-Miyaura and Buchwald-Hartwig reactions. Note that the carboxylic acid functionality requires the use of at least one extra equivalent of base to form the carboxylate salt. Solubility of this salt can be a practical consideration, and in some cases, protection of the carboxylic acid as an ester may be beneficial.[8]

Protocol 1: Suzuki-Miyaura Coupling of 4-Bromo-phenylcyclopropanecarboxylic Acid

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Workup and Purification A Add 4-bromo-phenylcyclopropanecarboxylic acid (1.0 eq), arylboronic acid (1.2 eq), and K₃PO₄ (3.0 eq) to a dry flask. B Add Pd(PPh₃)₄ (3 mol%). A->B C Seal flask, evacuate, and backfill with Argon (3x). B->C D Add degassed 1,4-dioxane/water (4:1). C->D E Heat to 100 °C with vigorous stirring for 8 hours. D->E F Monitor reaction progress by TLC or LC-MS. E->F G Cool to RT, add water, and acidify with 1M HCl to pH ~3. F->G H Extract with ethyl acetate (3x). G->H I Wash combined organic layers with brine, dry over Na₂SO₄. H->I J Concentrate in vacuo and purify by column chromatography. I->J

Experimental workflow for Suzuki-Miyaura coupling.

Materials:

  • 4-Bromo-phenylcyclopropanecarboxylic acid

  • Arylboronic acid (1.2 equivalents)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (3 mol%)

  • Potassium phosphate (K₃PO₄) (3.0 equivalents)

  • 1,4-Dioxane and Water (degassed)

  • Ethyl acetate, 1M HCl, Brine

  • Anhydrous sodium sulfate

Procedure:

  • To an oven-dried reaction flask, add 4-bromo-phenylcyclopropanecarboxylic acid (1.0 eq), the arylboronic acid (1.2 eq), and K₃PO₄ (3.0 eq).

  • Add Pd(PPh₃)₄ (3 mol%) to the flask.

  • Seal the flask with a septum, and alternately evacuate and backfill with argon three times.

  • Add the degassed 4:1 mixture of 1,4-dioxane and water via syringe.

  • Heat the reaction mixture to 100 °C and stir vigorously for 8 hours.

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • After completion, cool the reaction to room temperature, add water, and carefully acidify with 1M HCl to a pH of approximately 3 to protonate the carboxylic acid.

  • Extract the aqueous layer three times with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Buchwald-Hartwig Amination of 4-Chloro-phenylcyclopropanecarboxylic Acid

G cluster_0 Catalyst Preparation cluster_1 Reaction cluster_2 Workup and Purification A In a glovebox, add Pd₂(dba)₃ (1.5 mol%), XPhos (3.6 mol%), and NaOtBu (3.2 eq) to a vial. B Add anhydrous toluene. A->B C Stir for 10 minutes at RT. B->C D Add a solution of 4-chloro-phenylcyclopropanecarboxylic acid (1.0 eq) and the amine (1.2 eq) in toluene. C->D E Seal the vial and heat to 110 °C for 24 hours. D->E F Monitor reaction progress by LC-MS. E->F G Cool to RT, quench with saturated aq. NH₄Cl. F->G H Acidify with 1M HCl to pH ~3 and extract with ethyl acetate (3x). G->H I Wash combined organic layers with brine, dry over MgSO₄. H->I J Concentrate in vacuo and purify by flash chromatography. I->J

Experimental workflow for Buchwald-Hartwig amination.

Materials:

  • 4-Chloro-phenylcyclopropanecarboxylic acid

  • Amine (1.2 equivalents)

  • Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (1.5 mol%)

  • XPhos (3.6 mol%)

  • Sodium tert-butoxide (NaOtBu) (3.2 equivalents)

  • Anhydrous Toluene

  • Saturated aqueous ammonium chloride, 1M HCl, Ethyl acetate, Brine

  • Anhydrous magnesium sulfate

Procedure:

  • Inside a glovebox, add Pd₂(dba)₃ (1.5 mol%), XPhos (3.6 mol%), and NaOtBu (3.2 eq) to a reaction vial equipped with a stir bar.

  • Add anhydrous toluene and stir the mixture for 10 minutes at room temperature.

  • Add a solution of 4-chloro-phenylcyclopropanecarboxylic acid (1.0 eq) and the desired amine (1.2 eq) in anhydrous toluene.

  • Seal the vial tightly and heat the reaction mixture to 110 °C for 24 hours.

  • Monitor the reaction by LC-MS until completion.

  • Cool the reaction to room temperature and carefully quench with saturated aqueous ammonium chloride.

  • Acidify the mixture to a pH of approximately 3 with 1M HCl and extract three times with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash chromatography.

Mechanistic Diagrams

Suzuki_Miyaura_Cycle cluster_0 Catalytic Cycle Pd0 L₂Pd⁰ PdII_A L₂PdII(Ar)(X) Pd0->PdII_A Oxidative Addition (Rate-determining) Faster for X=Br PdII_B L₂PdII(Ar)(OR') PdII_A->PdII_B Ligand Exchange PdII_C L₂PdII(Ar)(Ar') PdII_B->PdII_C Transmetalation PdII_C->Pd0 Reductive Elimination ArAr Ar-Ar' PdII_C->ArAr ArX Ar-X (X = Br, Cl) ArX->PdII_A Boronic Ar'B(OH)₂ Boronic->PdII_C Base Base (e.g., K₃PO₄) Base->PdII_B

Generalized catalytic cycle for the Suzuki-Miyaura reaction.

Buchwald_Hartwig_Cycle cluster_1 Catalytic Cycle Pd0 L₂Pd⁰ PdII_A L₂PdII(Ar)(X) Pd0->PdII_A Oxidative Addition (Rate-determining) Requires bulky, e⁻-rich ligands for X=Cl PdII_Amine L₂PdII(Ar)(HNR₂) PdII_A->PdII_Amine Amine Coordination PdII_Amide [L₂PdII(Ar)(NR₂)]⁻ PdII_Amide->Pd0 Reductive Elimination ArNR2 Ar-NR₂ PdII_Amide->ArNR2 PdII_Amine->PdII_Amide Deprotonation ArX Ar-X (X = Br, Cl) ArX->PdII_A Amine HNR₂ Amine->PdII_Amine Base Base (e.g., NaOtBu) Base->PdII_Amide

Generalized catalytic cycle for the Buchwald-Hartwig amination.

Conclusion and Strategic Recommendations

The choice between a bromo- or chloro-phenylcyclopropanecarboxylic acid is a strategic decision that balances reactivity against substrate cost and availability.

  • Bromo-phenylcyclopropanecarboxylic acids are the substrates of choice when higher reactivity is paramount. They allow for the use of milder reaction conditions, which can be crucial for the synthesis of complex molecules with sensitive functional groups. This higher reactivity often translates to faster reaction times and more straightforward optimization, making them ideal for discovery chemistry where speed and reliability are key.

  • Chloro-phenylcyclopropanecarboxylic acids represent a more economical option, which is a significant consideration for large-scale synthesis and process development. While their lower reactivity necessitates more forcing conditions and the use of advanced, often proprietary, and more expensive catalyst systems, the continuous evolution of catalyst technology is making their use increasingly viable and attractive.[4] The development of a robust process using an aryl chloride can lead to substantial cost savings in the long run.

Ultimately, the decision rests on a careful evaluation of the project's specific needs, including the complexity of the target molecule, the scale of the synthesis, budgetary constraints, and the available catalytic tools. This guide provides the foundational knowledge for making an informed and strategic choice in this critical aspect of synthetic design.

References

  • Benchchem. (2025). Bromo- vs. Chloro-Substituents in Cross-Coupling: A Reactivity Comparison Guide.
  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide.
  • Neufeldt, S. R., et al. (2024). Oxidative Addition of (Hetero)aryl (Pseudo)halides at Palladium(0): Origin and Significance of Divergent Mechanisms. Journal of the American Chemical Society. [Link]
  • Benchchem. (2025). A Comparative Guide to Catalysts for the Suzuki-Miyaura Coupling of 4-Amino-3-bromobenzoic Acid.
  • ACS Publications. (n.d.). An Operationally Simple Aqueous Suzuki–Miyaura Cross-Coupling Reaction for an Undergraduate Organic Chemistry Laboratory.
  • Benchchem. (2025). The Crucial Role of Bulky Ligands in the Activation of Aryl Chlorides for Cross-Coupling Reactions.
  • ChemRxiv. (n.d.). Oxidative Addition of (Hetero)aryl (Pseudo)halides at Palladium(0): Origin and Significance of Divergent Mechanisms. [Link]
  • ResearchGate. (n.d.). Mechanistic Insights into the Pd(BINAP)-Catalyzed Amination of Aryl Bromides: Kinetic Studies under Synthetically Relevant Conditions. [Link]
  • ResearchGate. (n.d.). Understanding the Relative Easiness of Oxidative Addition of Aryl and Alkyl Halides to Palladium(0). [Link]
  • YouTube. (2019). Oxidative Addition: Palladium Mechanism with aryl iodide. [Link]
  • NIH Public Access. (n.d.). Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects. [Link]
  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
  • Reddit. (2021). Do carboxylic acids interfere with Suzukis?. [Link]
  • MDPI. (2015). Suzuki-Miyaura Cross-Coupling in Acylation Reactions, Scope and Recent Developments. [Link]
  • Benchchem. (2025). A Comparative Guide to Catalysts for the Suzuki-Miyaura Coupling of 4-Amino-3-bromobenzoic Acid.
  • Reddit. (2024). Carboxylic acid and Cross Coupling reactions. [Link]
  • Chemistry LibreTexts. (2023).
  • Benchchem. (2025). A Comparative Guide to the Reactivity of 4-Amino-3-bromobenzoic Acid and 4-Amino-3-chlorobenzoic Acid for Researchers.
  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]
  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. [Link]
  • Wikipedia. (n.d.).
  • MDPI. (2023). Suzuki–Miyaura Cross-Coupling for the Synthesis of Key Intermediates of Ketoprofen and Bifonazole Analogues. [Link]
  • Wikipedia. (n.d.). Suzuki reaction. [Link]
  • Benchchem. (2025). Suzuki-Miyaura coupling reaction with 4-Amino-3-bromobenzoic acid.
  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]
  • ResearchGate. (n.d.). Scheme 12 The Suzuki-Miyaura cross-coupling of 4-bromobenzoic acid with.... [Link]
  • Royal Society of Chemistry. (2019). Decarboxylative Suzuki–Miyaura coupling of (hetero)aromatic carboxylic acids using iodine as the terminal oxidant. [Link]

Sources

The Cyclopropane Moiety: A Small Ring with a Big Impact on Biological Activity

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Guide for Medicinal Chemists and Drug Discovery Professionals

In the intricate world of drug design, the smallest structural modifications can lead to profound changes in biological activity. Among the vast arsenal of chemical motifs available to medicinal chemists, the cyclopropane ring, a simple three-membered carbocycle, has emerged as a powerful tool for optimizing the pharmacological properties of therapeutic agents. Its unique stereoelectronic features, a consequence of significant ring strain and bent bonds, bestow upon molecules a distinct three-dimensional architecture that can significantly enhance their performance. This guide provides a comparative analysis of the biological activity of cyclopropane-containing compounds against their non-cyclopropane counterparts, supported by experimental data, to illuminate the strategic advantages of incorporating this versatile functionality.

The Physicochemical Edge of the Cyclopropyl Group

The utility of the cyclopropane ring in medicinal chemistry stems from its ability to act as a "bioisostere" for other common chemical groups, such as alkenes, isopropyl groups, and even phenyl rings in some contexts.[1][2] A bioisostere is a chemical substituent that can be interchanged with another substituent without drastically altering the chemical structure, but can have a significant impact on the biological properties of the molecule. The cyclopropyl group's rigid, three-dimensional nature can lock a molecule into a bioactive conformation, potentially increasing its binding potency and reducing off-target effects.[3] Furthermore, the cyclopropane ring is generally more resistant to metabolic degradation compared to linear alkyl chains, which can lead to an improved pharmacokinetic profile and a longer in vivo half-life.[3]

Comparative Analysis of Biological Activity

The true value of the cyclopropane motif is best illustrated through direct comparison of the biological activities of structurally related compounds. The following sections delve into specific therapeutic areas where the introduction of a cyclopropane ring has led to notable improvements in potency and other pharmacologically relevant parameters.

Antiviral Activity: A Case Study in HIV-1 Inhibition

In the realm of antiviral drug discovery, the conformational rigidity imparted by the cyclopropane ring can be particularly advantageous for optimizing interactions with viral enzymes. A study on C(2)-functionalized cyclopropanes as non-nucleoside reverse transcriptase inhibitors (NNRTIs) for HIV-1 provides a clear example. When compared to their unsaturated alkene analogs, the cyclopropane-containing compounds demonstrated significantly enhanced inhibitory activity.

Compound TypeR GroupTargetIC50 (µM)Reference
Cyclopropane Analog 4-Cl-PhHIV-1 RT0.015[4]
Unsaturated Analog 4-Cl-PhHIV-1 RT>10[4]
Cyclopropane Analog 4-MeO-PhHIV-1 RT0.032[4]
Unsaturated Analog 4-MeO-PhHIV-1 RT>10[4]
Table 1: Comparison of anti-HIV-1 activity of C(2)-functionalized cyclopropanes and their unsaturated analogs.[4]

The dramatic increase in potency for the cyclopropane analogs highlights the importance of the fixed spatial orientation of the substituents for optimal binding to the reverse transcriptase enzyme.

Antibacterial Activity: The Rise of Cyclopropyl Fluoroquinolones

The introduction of a cyclopropyl group at the N-1 position of the quinolone scaffold was a pivotal moment in the development of this important class of antibiotics. The cyclopropyl moiety enhances the antibacterial activity, particularly against Gram-negative bacteria, by improving the drug's interaction with its target enzymes, DNA gyrase and topoisomerase IV. A comparative study of fluorocyclopropyl quinolones against their non-fluorinated counterparts demonstrates the impact of subtle modifications to the cyclopropane ring itself.

CompoundStereochemistryTarget OrganismMIC (µg/mL)Reference
1-(2-Fluorocyclopropyl) Analog cisStaphylococcus aureus0.1[1]
1-(2-Fluorocyclopropyl) Analog transStaphylococcus aureus0.39[1]
1-Cyclopropyl Analog -Staphylococcus aureus0.2[1]
1-(2-Fluorocyclopropyl) Analog cisEscherichia coli0.025[1]
1-(2-Fluorocyclopropyl) Analog transEscherichia coli0.05[1]
1-Cyclopropyl Analog -Escherichia coli0.025[1]
Table 2: Comparative antibacterial activity (MIC) of cyclopropyl and fluorocyclopropyl quinolone derivatives.[1]

These data indicate that not only the presence of the cyclopropane ring is crucial, but its substitution and stereochemistry can be fine-tuned to optimize activity against specific pathogens.

Enzyme Inhibition: Enhancing Potency in Kinase and Other Enzyme Inhibitors

The conformational constraint provided by the cyclopropane ring is a recurring theme in the design of potent enzyme inhibitors. This is evident in the development of inhibitors for Bruton's tyrosine kinase (Btk), a target in autoimmune diseases and hematologic malignancies.

CompoundAmide SubstituentBtk IC50 (nM)Reference
Analog 1 Cyclopropyl7.1[5]
Analog 2 Ethyl>100[5]
Analog 3 Isopropyl>100[5]
Analog 4 Cyclobutyl25[5]
Table 3: Comparison of Btk inhibitory activity of amide analogs.[5]

The data clearly show that the cyclopropyl amide is significantly more potent than its short alkyl and larger cyclobutyl counterparts, underscoring the optimal fit of the cyclopropane motif within the enzyme's active site.

Similarly, in the development of Hsp90 inhibitors, a cyclopropyl analog of the natural product radicicol was synthesized to improve metabolic stability. While there was a slight decrease in potency, the cyclopropyl analog remained a highly potent inhibitor.

CompoundKey Structural FeatureHsp90 IC50 (nM)Reference
Radicicol Epoxide20-23[6]
Cycloproparadicicol Cyclopropane160[6]
Table 4: Comparison of Hsp90 inhibitory activity of radicicol and its cyclopropyl analog.[6]

This example illustrates a common strategy in drug design where a slight trade-off in in vitro potency is accepted to gain significant advantages in drug-like properties such as metabolic stability.

Experimental Protocols for Biological Activity Assessment

To provide a practical context for the data presented, this section outlines standardized protocols for key in vitro assays used to compare the biological activity of different compounds.

Enzyme Inhibition Assay (General Protocol)

This protocol provides a framework for determining the inhibitory potency of a compound against a specific enzyme.

Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound.

Materials:

  • Purified enzyme of interest

  • Substrate for the enzyme

  • Test compound dissolved in a suitable solvent (e.g., DMSO)

  • Assay buffer optimized for the enzyme

  • 96-well microplate

  • Microplate reader

Procedure:

  • Reagent Preparation: Prepare stock solutions of the enzyme, substrate, and test compound. Create a series of dilutions of the test compound in the assay buffer.

  • Assay Setup: In a 96-well plate, add the enzyme solution to all wells except the blank. Add the diluted test compound solutions to the test wells and the solvent vehicle to the control wells.

  • Pre-incubation: Incubate the plate at the optimal temperature for the enzyme for a defined period (e.g., 10-15 minutes) to allow for inhibitor binding.

  • Reaction Initiation: Add the substrate solution to all wells to start the enzymatic reaction.

  • Data Acquisition: Measure the product formation or substrate depletion over time using a microplate reader at an appropriate wavelength.

  • Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound relative to the control. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable model to determine the IC50 value.

Enzyme_Inhibition_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis reagents Prepare Enzyme, Substrate, & Test Compound Dilutions plate Dispense Reagents into 96-well Plate reagents->plate preincubate Pre-incubate (Enzyme + Inhibitor) plate->preincubate initiate Initiate Reaction (Add Substrate) preincubate->initiate read Measure Activity (Plate Reader) initiate->read calculate Calculate % Inhibition read->calculate plot Plot Dose-Response Curve calculate->plot ic50 Determine IC50 Value plot->ic50

Caption: A generalized workflow for determining the IC50 of an enzyme inhibitor.

Cytotoxicity Assay (MTT Assay)

This colorimetric assay is widely used to assess the metabolic activity of cells and, by extension, cell viability and cytotoxicity.

Objective: To determine the concentration of a compound that reduces cell viability by 50% (GI50 or IC50).

Materials:

  • Adherent or suspension cells

  • Cell culture medium

  • Test compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • 96-well cell culture plate

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Remove the medium and add a solubilization solution to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of approximately 570 nm.

  • Data Analysis: Calculate the percentage of cell viability for each compound concentration relative to the untreated control cells. Plot the percentage of viability against the logarithm of the compound concentration to determine the GI50/IC50 value.

MTT_Assay_Workflow cluster_cell_culture Cell Culture & Treatment cluster_assay_procedure Assay Procedure cluster_data_analysis Data Analysis seed Seed Cells in 96-well Plate treat Treat with Test Compound seed->treat add_mtt Add MTT Reagent & Incubate treat->add_mtt solubilize Solubilize Formazan Crystals add_mtt->solubilize read_plate Measure Absorbance solubilize->read_plate calc_viability Calculate % Cell Viability read_plate->calc_viability plot_curve Plot Dose-Response Curve calc_viability->plot_curve determine_ic50 Determine GI50/IC50 plot_curve->determine_ic50

Caption: Step-by-step workflow for the MTT cytotoxicity assay.

Conclusion

The incorporation of the cyclopropane ring is a proven and effective strategy in modern drug discovery. The unique conformational and electronic properties of this small carbocycle can lead to significant improvements in biological activity, metabolic stability, and overall pharmacokinetic profiles. The comparative data presented in this guide across various therapeutic areas—from antiviral and antibacterial to enzyme inhibition—demonstrate the tangible benefits of this approach. As synthetic methodologies for creating complex cyclopropane-containing molecules continue to advance, the cyclopropyl fragment will undoubtedly remain a key player in the development of the next generation of innovative medicines.

References

  • A Detailed Thermodynamic Profile of Cyclopentyl and Isopropyl Derivatives Binding to CK2 Kinase. PubMed Central. [Link]
  • The Chemistry of Cyclopropane: Enhancing Bioactivity and Stability in Pharmaceuticals. SPERA PHARM, Inc. [Link]
  • Fluorocyclopropyl quinolones. 1. Synthesis and structure-activity relationships of 1-(2-fluorocyclopropyl)-3-pyridonecarboxylic acid antibacterial agents. PubMed. [Link]
  • Lethal activity of N-1 cyclopropyl, 8-methoxy fluoroquinolones and...
  • Stereochemical Differences in Fluorocyclopropyl Amides Enable Tuning of Btk Inhibition and Off-Target Activity. PubMed Central. [Link]
  • Lipophilicity trends upon fluorination of isopropyl, cyclopropyl and 3-oxetanyl groups. Beilstein Journal of Organic Chemistry. [Link]
  • Synthesis and structure—activity relationships of cyclopropane-containing analogs of pharmacologically active compounds. Semantic Scholar. [Link]
  • (PDF) Synthesis and structure—activity relationships of cyclopropane-containing analogs of pharmacologically active compounds.
  • The “Cyclopropyl Fragment” is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. Journal of Medicinal Chemistry. [Link]
  • Fluoroquinolone Analogs, SAR Analysis, and the Antimicrobial Evaluation of 7-Benzimidazol-1-yl-fluoroquinolone in In Vitro, In Silico, and In Vivo Models. PubMed Central. [Link]
  • In vitro antimicrobial activity of CP-99433 compared with other fluoroquinolones. PubMed. [Link]
  • In Vitro Comparison of Antibacterial and Antibiofilm Activities of Selected Fluoroquinolones against Pseudomonas aeruginosa and Methicillin-Resistant Staphylococcus aureus. PubMed Central. [Link]
  • Graphical representation of IC50 values of analogs 1–22 based on AP enzyme.
  • Anticancer agents: tumor cell growth inhibitory activity and binary QSAR analysis. PubMed. [Link]
  • Comparison of Quantitative and Qualitative (Q)SAR Models Created for the Prediction of Ki and IC50 Values of Antitarget Inhibitors. PubMed Central. [Link]
  • QSAR Modeling for Predicting IC50 and GI50 Values for Human Cell Lines Used in Toxicological Studies. MDPI. [Link]
  • Natural and Synthetic Lactones Possessing Antitumor Activities. MDPI. [Link]
  • Selected cyclopropane-containing natural products and pharmaceutical compounds.
  • Comparative QSAR study of tyrosine kinase inhibitors. PubMed. [Link]
  • Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs. PubMed Central. [Link]
  • Characterisation of kinase-selective inhibitors by chemical proteomics. PubMed. [Link]
  • The IC 50 values, K i constants and inhibition types determined for 1...
  • The Kinetic and Analytical Aspects of Enzyme Competitive Inhibition: Sensing of Tyrosinase Inhibitors. PubMed Central. [Link]

Sources

A Senior Application Scientist's Guide to the Synthesis of Substituted Cyclopropanecarboxylic Acids: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Enduring Value of the Cyclopropane Ring in Modern Chemistry

Substituted cyclopropanecarboxylic acids are not mere chemical curiosities; they are high-value structural motifs embedded in a wide array of pharmaceuticals, agrochemicals, and advanced materials.[1][2] Their rigid, three-dimensional geometry imparts unique conformational constraints on molecules, often leading to enhanced biological activity, improved metabolic stability, and favorable pharmacokinetic profiles. This has made the cyclopropane ring a prized component in drug design, as seen in the structures of the antiplatelet agent Ticagrelor and the renal dehydropeptidase inhibitor Cilastatin.[3][4]

Given their importance, the efficient and stereocontrolled synthesis of these three-membered rings is a critical challenge for process chemists and medicinal chemists alike. The selection of a synthetic route is a decision laden with consequences for yield, purity, scalability, and, most importantly, stereochemical control. This guide provides a comparative analysis of the most robust and widely adopted methods for the synthesis of substituted cyclopropanecarboxylic acids, offering field-proven insights into the causality behind experimental choices and providing validated, step-by-step protocols.

Comparative Overview of Key Synthetic Methodologies

The synthesis of substituted cyclopropanecarboxylic acids typically involves the formation of the cyclopropane ring by reacting with an alkene precursor that already contains a carboxylic acid or a precursor functional group like an ester. The choice of method is dictated by the substrate's electronic properties, the desired stereochemistry, and the scale of the reaction. Here, we compare four major strategies.

Method Typical Substrate Key Reagent(s) Stereocontrol Key Advantages Limitations
Simmons-Smith Reaction α,β-Unsaturated Esters/AcidsOrganozinc Carbenoid (e.g., ICH₂ZnI)Substrate-directed (chiral auxiliaries, directing groups)High functional group tolerance; stereospecific concerted mechanism.[1][5]Stoichiometric zinc; can be expensive; poor regioselectivity in polyenes without directing groups.[6][7]
Transition Metal Catalysis α,β-Unsaturated Esters/AcidsDiazoacetates + Rh(II) or Cu(I) catalystCatalyst-controlled (chiral ligands)High enantioselectivity and diastereoselectivity; catalytic.Use of potentially explosive diazo compounds; catalyst cost.
Corey-Chaykovsky Reaction α,β-Unsaturated Esters/KetonesSulfur Ylide (e.g., dimethyloxosulfonium methylide)Generally favors trans products; enantioselectivity via chiral catalysts.[8][9]Avoids toxic metals; mild conditions.Can be substrate-dependent; ylide stability can be an issue.[10]
Kulinkovich Reaction & Oxidation Carboxylic EstersGrignard Reagent + Ti(IV) Isopropoxide, then an oxidantSubstrate-controlled diastereoselectivity.Forms highly substituted cyclopropanols from esters.Requires a two-step sequence (cyclopropanation then oxidation).

Method 1: The Simmons-Smith Reaction and its Variants

The Simmons-Smith reaction is a cornerstone of cyclopropane synthesis, valued for its reliability and stereospecificity. The reaction involves an organozinc carbenoid, which delivers a methylene group to an alkene in a concerted fashion, preserving the alkene's geometry in the product.[5] For the synthesis of substituted cyclopropanecarboxylic acids, α,β-unsaturated esters are common substrates.

Mechanism and Stereocontrol: The "Butterfly" Transition State

The key to the Simmons-Smith reaction's utility is its predictable stereochemistry, which is often directed by a nearby functional group, such as a hydroxyl group. While our target is a carboxylic acid, the principle of substrate control is paramount. High diastereoselectivity can be achieved by employing chiral auxiliaries attached to the acrylate ester.[11][12][13] The zinc carbenoid coordinates to the auxiliary and the double bond, leading to a "butterfly-shaped" transition state that directs the methylene transfer to one face of the alkene.

cluster_0 Simmons-Smith Reaction Workflow A Chiral α,β-Unsaturated Ester C Cyclopropanation (Concerted Methylene Transfer) A->C B Carbenoid Formation (Et₂Zn + CH₂I₂) B->C D Diastereomerically Enriched Cyclopropyl Ester C->D E Hydrolysis D->E F Enantiomerically Enriched Cyclopropanecarboxylic Acid E->F

Simmons-Smith reaction workflow.
Validated Protocol: Diastereoselective Cyclopropanation using a Chiral Auxiliary

This protocol is adapted from methodologies employing chiral auxiliaries for high diastereoselectivity.[12][14]

Materials:

  • Chiral α,β-unsaturated ester (e.g., derived from a chiral alcohol) (1.0 eq)

  • Anhydrous Dichloromethane (DCM)

  • Diethylzinc (Et₂Zn), 1.0 M solution in hexanes (2.2 eq)

  • Diiodomethane (CH₂I₂) (2.2 eq)

  • Saturated aqueous Ammonium Chloride (NH₄Cl)

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • Setup: Under an inert atmosphere of argon or nitrogen, dissolve the chiral α,β-unsaturated ester (1.0 eq) in anhydrous DCM. Cool the solution to 0 °C in an ice bath.

  • Reagent Addition: To the stirred solution, add diiodomethane (2.2 eq) via syringe.

  • Carbenoid Formation: Add the diethylzinc solution (2.2 eq) dropwise over 20-30 minutes. Causality Note: Slow addition is crucial to control the exothermic reaction and ensure efficient formation of the zinc carbenoid.

  • Reaction: Stir the mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 12-18 hours. Monitor the reaction progress by TLC or GC-MS.

  • Quenching: Once the reaction is complete, cool the mixture back to 0 °C and quench by the slow, careful addition of saturated aqueous NH₄Cl. Safety Note: Unreacted diethylzinc is pyrophoric and reacts violently with water.

  • Work-up: Separate the organic layer. Extract the aqueous layer twice with DCM. Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

  • Purification: Filter and concentrate the solution under reduced pressure. Purify the crude ester by flash column chromatography.

  • Hydrolysis: The purified ester can then be hydrolyzed to the corresponding carboxylic acid using standard procedures (e.g., LiOH in THF/water).

Method 2: Transition Metal-Catalyzed Cyclopropanation

For achieving high enantioselectivity without the need for stoichiometric chiral auxiliaries, transition metal catalysis is the method of choice. Dirhodium(II) and copper(I) complexes are particularly effective at catalyzing the decomposition of diazoacetates to form metal carbenoid intermediates, which then react with alkenes.

Mechanism and Stereocontrol: The Role of the Chiral Ligand

In this catalytic cycle, the diazoacetate reacts with the metal complex to form a metal carbene, extruding nitrogen gas. This highly reactive intermediate is then transferred to the alkene. The stereochemical outcome is dictated by the chiral ligands coordinated to the metal center, which create a chiral environment that directs the approach of the alkene. This catalyst control is a powerful tool for asymmetric synthesis. This approach has been successfully used to generate key intermediates for pharmaceuticals like Ticagrelor.[3]

Catalyst Rh₂(S-PTAD)₄ Catalyst Carbene Rh(II)-Carbene Intermediate Catalyst->Carbene + Diazoacetate - N₂ Diazo Ethyl Diazoacetate Alkene α,β-Unsaturated Ester Product_complex Product-Catalyst Complex Carbene->Product_complex + Alkene Product_complex->Catalyst - Product Product Cyclopropyl Ester (High ee/dr) Product_complex->Product

Catalytic cycle for Rh(II)-catalyzed cyclopropanation.
Validated Protocol: Rhodium(II)-Catalyzed Asymmetric Cyclopropanation

This protocol is based on established procedures for the enantioselective cyclopropanation of electron-deficient olefins.

Materials:

  • Dirhodium(II) catalyst (e.g., Rh₂(S-PTAD)₄) (0.5-1 mol%)

  • α,β-Unsaturated ester (1.0 eq)

  • Ethyl diazoacetate (EDA) (1.1 eq)

  • Anhydrous, degassed solvent (e.g., Dichloromethane or Hexanes)

Procedure:

  • Setup: In a flame-dried flask under an inert atmosphere, dissolve the rhodium catalyst and the α,β-unsaturated ester (1.0 eq) in the anhydrous solvent.

  • EDA Addition: Prepare a solution of ethyl diazoacetate (1.1 eq) in the same solvent. Add the EDA solution to the reaction mixture dropwise via a syringe pump over 4-6 hours. Causality Note: Slow addition of the diazo compound is critical to keep its concentration low, preventing dimerization and ensuring safety.

  • Reaction: Stir the reaction at room temperature for 12-24 hours after the addition is complete. Monitor by TLC for the consumption of the starting alkene.

  • Work-up: Once the reaction is complete, concentrate the solvent under reduced pressure.

  • Purification: Purify the crude product directly by flash column chromatography on silica gel to yield the enantiomerically enriched cyclopropyl ester. The enantiomeric excess (ee) can be determined by chiral HPLC analysis.

  • Hydrolysis: Saponify the ester to the carboxylic acid as previously described.

Method 3: The Corey-Chaykovsky Reaction

The Corey-Chaykovsky reaction offers a metal-free alternative, utilizing sulfur ylides for the cyclopropanation of electron-deficient alkenes such as α,β-unsaturated esters.[15] The reaction typically proceeds via a conjugate addition-elimination mechanism.

Mechanism and Stereocontrol: Nucleophilic Addition and Ring Closure

The reaction is initiated by the 1,4-conjugate addition of the sulfur ylide to the α,β-unsaturated ester, forming a stabilized enolate intermediate. This is followed by an intramolecular nucleophilic attack of the enolate onto the carbon bearing the sulfonium group, which acts as a leaving group, to close the three-membered ring.[10][15] The reaction generally favors the formation of the trans-cyclopropane, as this is the thermodynamically more stable product.[9] Enantioselectivity can be induced by using chiral phase-transfer catalysts or chiral sulfides.[10]

Validated Protocol: Cyclopropanation of an α,β-Unsaturated Ester

This protocol is a generalized procedure for the cyclopropanation of Michael acceptors.

Materials:

  • Trimethylsulfoxonium iodide (1.1 eq)

  • Sodium hydride (NaH), 60% dispersion in mineral oil (1.1 eq)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • α,β-Unsaturated ester (1.0 eq)

  • Saturated aqueous Ammonium Chloride (NH₄Cl)

  • Diethyl ether

Procedure:

  • Ylide Formation: Under an inert atmosphere, wash the sodium hydride (1.1 eq) with anhydrous hexanes to remove the mineral oil, then suspend it in anhydrous DMSO. Add trimethylsulfoxonium iodide (1.1 eq) portionwise at room temperature. Stir the mixture for 1 hour until the evolution of hydrogen gas ceases and a clear solution of the ylide is formed.

  • Substrate Addition: Cool the ylide solution to 0 °C and add a solution of the α,β-unsaturated ester (1.0 eq) in a small amount of anhydrous DMSO dropwise.

  • Reaction: Allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring by TLC.

  • Quenching: Pour the reaction mixture into ice-water and extract with diethyl ether (3x).

  • Work-up: Combine the organic extracts, wash with water and then brine, and dry over anhydrous MgSO₄.

  • Purification: Filter, concentrate, and purify the crude product by flash column chromatography.

  • Hydrolysis: Convert the resulting ester to the carboxylic acid.

Method 4: Kulinkovich Reaction followed by Oxidation

The Kulinkovich reaction provides an alternative entry to cyclopropanes, starting from esters to form 1-substituted cyclopropanols.[16] This method is particularly useful for creating highly substituted rings. A subsequent oxidation step is required to furnish the desired cyclopropanecarboxylic acid.

Mechanism and Two-Step Workflow

The reaction of an ester with a Grignard reagent in the presence of a titanium(IV) alkoxide generates a titanacyclopropane intermediate. This intermediate then reacts with another molecule of the ester to form the cyclopropanol product. The cyclopropanol must then be oxidized to the carboxylic acid.

cluster_1 Kulinkovich-Oxidation Workflow A Carboxylic Ester B Kulinkovich Reaction (EtMgBr, Ti(OiPr)₄) A->B C 1-Substituted Cyclopropanol B->C D Oxidation (e.g., Jones Reagent) C->D E Substituted Cyclopropanecarboxylic Acid D->E

Kulinkovich-Oxidation two-step workflow.
Validated Protocol: Kulinkovich Reaction and Jones Oxidation

Part A: Kulinkovich Cyclopropanation

Materials:

  • Carboxylic ester (1.0 eq)

  • Titanium(IV) isopropoxide (Ti(Oi-Pr)₄) (1.2 eq)

  • Ethylmagnesium bromide (EtMgBr), 3.0 M in diethyl ether (2.4 eq)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃)

Procedure:

  • Setup: To a solution of the ester (1.0 eq) and Ti(Oi-Pr)₄ (1.2 eq) in anhydrous THF at room temperature under argon, add the EtMgBr solution (2.4 eq) dropwise.

  • Reaction: Stir the mixture at room temperature for 2-4 hours. The reaction progress can be monitored by GC-MS.

  • Quenching: Cool the reaction to 0 °C and slowly add saturated aqueous NaHCO₃.

  • Work-up: Filter the mixture through a pad of Celite®, washing with diethyl ether. Separate the layers of the filtrate and extract the aqueous layer with diethyl ether. Combine the organic layers, wash with brine, and dry over MgSO₄.

  • Purification: Concentrate and purify the crude cyclopropanol by flash chromatography.

Part B: Jones Oxidation of the Cyclopropanol

Materials:

  • 1-Substituted cyclopropanol (from Part A) (1.0 eq)

  • Acetone

  • Jones Reagent (prepared from CrO₃, H₂SO₄, and H₂O)[17][18]

  • Isopropanol

Procedure:

  • Setup: Dissolve the cyclopropanol (1.0 eq) in acetone and cool the solution to 0 °C in an ice bath.

  • Oxidation: Add the Jones Reagent dropwise to the stirred solution. The color will change from orange to a persistent green/blue, indicating the presence of excess oxidant. Causality Note: The reaction is highly exothermic and the rate of addition should be controlled to maintain the temperature below 20 °C.[18]

  • Quenching: Once the starting material is consumed (monitor by TLC), add isopropanol dropwise to quench any excess oxidant until the orange color disappears completely.

  • Work-up: Dilute the mixture with water and extract with diethyl ether or ethyl acetate (3x).

  • Purification: Combine the organic extracts, wash with brine, dry over Na₂SO₄, filter, and concentrate. The resulting carboxylic acid can be purified by crystallization or chromatography.

Conclusion and Future Outlook

The synthesis of substituted cyclopropanecarboxylic acids is a well-developed field with several powerful and reliable methods at the disposal of the modern chemist.

  • The Simmons-Smith reaction offers excellent functional group tolerance and predictable, substrate-controlled diastereoselectivity.

  • Transition metal catalysis , particularly with rhodium and copper, provides unparalleled access to highly enantioenriched products through catalyst control.

  • The Corey-Chaykovsky reaction stands as a robust, metal-free option, particularly for α,β-unsaturated systems.

  • The Kulinkovich reaction , followed by oxidation, presents a unique two-step approach for accessing highly substituted systems from simple esters.

The choice of method will always be a function of the specific target molecule, required stereochemistry, and project constraints such as cost and scalability. As the demand for structurally complex and stereochemically pure active pharmaceutical ingredients continues to grow, the development of even more efficient, selective, and sustainable methods for constructing these valuable three-membered rings will remain a key focus of research in synthetic organic chemistry.

References

  • F. Z. Ahmed, et al. (2016). Highly Stereoselective Biocatalytic Synthesis of Key Cyclopropane Intermediate to Ticagrelor. Scientific Reports, 6, 29333. [Link]
  • Yeh, S.-M., Huang, L.-H., & Luh, T.-Y. (2003). Diastereoselective Simmons−Smith Cyclopropanation of α,β-Unsaturated Cycloalkenones Using Tunable Diol as Chiral Auxiliary. The Journal of Organic Chemistry, 68(23), 8899-8903. [Link]
  • Davies, I. G., Kocienski, P. J., & Pons, J.-M. (1999). Diastereoselective cyclopropanation of α,β-unsaturated acetals of a novel camphor-derived chiral auxiliary.
  • Parikh, J. R., & Doering, W. v. E. (1967). Sulfur trioxide in the oxidation of alcohols by dimethyl sulfoxide. Journal of the American Chemical Society, 89(21), 5505–5507. [Link]
  • NROChemistry. (n.d.). Parikh-Doering Oxidation.
  • The Synthesis of Cilastatin Sodium. (2010).
  • Młochowski, J., et al. (2021). Efficient Asymmetric Simmons-Smith Cyclopropanation and Diethylzinc Addition to Aldehydes Promoted by Enantiomeric Aziridine-Phosphines. Molecules, 26(21), 6435. [Link]
  • Davies, I. G., Kocienski, P. J., & Pons, J.-M. (1999). Diastereoselective cyclopropanation of α,β-unsaturated acetals of a novel camphor-derived chiral auxiliary. Semantic Scholar. [Link]
  • Goumri-Magnet, S., et al. (2000). Stereoselectivity and Stereospecificity of Cyclopropanation Reactions with Stable (Phosphanyl)(silyl)carbenes.
  • Qin, Z.-H., et al. (2009). Cyclopropanation Reaction and Diastereoselectivity of Propargyl Sulfur Ylide with Acrylates. Chemical Journal of Chinese Universities, 30(7), 1357-1361. [Link]
  • Ali, I., et al. (2023). Simmons–Smith Cyclopropanation: A Multifaceted Synthetic Protocol toward the Synthesis of Natural Products and Drugs: A Review. Molecules, 28(15), 5651. [Link]
  • Organic Chemistry Portal. (n.d.). Kulinkovich Reaction.
  • Wikipedia. (n.d.). Johnson–Corey–Chaykovsky reaction.
  • Organic Chemistry Portal. (n.d.). Corey-Chaykovsky Reaction.
  • Chem-Station. (2014, May 1). Jones Oxidation.
  • Charette, A. B., et al. (2001). Stereoselective Cyclopropanation Reactions. Chemical Reviews, 101(6), 1597-1632. [Link]
  • Wikipedia. (n.d.). Parikh–Doering oxidation.
  • TEMPO-Mediated Oxidations. (n.d.).
  • Chem-Station. (2014, May 1). Parikh-Doering Oxidation.
  • J&K Scientific. (n.d.). Jones Oxidation.
  • Organic Chemistry Portal. (n.d.). Jones Oxidation.
  • Chemistry Steps. (n.d.). Jones Oxidation.
  • Divergent Synthesis of Cyclopropane-Containing Lead-Like Compounds, Fragments and Building Blocks through a Cobalt Catalyzed Cyclopropanation of Phenyl Vinyl Sulfide. (2017). Angewandte Chemie International Edition, 56(43), 13426-13430. [Link]
  • Enantioselective Synthesis of a Cyclopropane Derivative of Spliceostatin A and Evaluation of Bioactivity. (2019). ACS Medicinal Chemistry Letters, 10(11), 1546-1551. [Link]
  • ADICHEMISTRY. (n.d.). COREY CHAYKOVSKY REACTION.
  • MDPI. (2023). Organocatalytic Transformations from Sulfur Ylides. Molecules, 28(6), 2736. [Link]
  • NROChemistry. (n.d.). Corey-Chaykovsky Reactions.
  • ResearchGate. (n.d.). A review on the sulfur ylide-mediated Corey–Chaykovsky reaction: a powerful approach to natural product synthesis.
  • TRANSITION METAL CATALYZED SIMMONS–SMITH TYPE CYCLOPROPAN
  • Wikipedia. (n.d.). Simmons–Smith reaction.
  • Organic Chemistry Portal. (n.d.). Synthesis of carboxylic acids by oxidation of alcohols.
  • qualitas1998.net. (2009). Industrial Oxidations with Organocatalyst TEMPO and Its Derivatives.
  • RSC Publishing. (n.d.). A mechanistic glimpse into the oxidation of alcohols using TEMPO/NOx catalytic systems: towards a greener bifunctional catalyst.
  • ResearchGate. (n.d.). Regioselective Simmons–Smith-type Cyclopropanations of Polyalkenes Enabled by Transition Metal Catalysis.
  • Organic Chemistry Portal. (n.d.). Simmons-Smith Cyclopropanation of Alkenyl 1,2-Bis(boronates): Stereoselective Access to Functionalized Cyclopropyl Derivatives.

Sources

The Discerning Chemist's Guide to Building Block Selection: A Framework for Rigorous Benchmarking

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the selection of chemical building blocks is a foundational decision that profoundly impacts the trajectory of a research program. The market is saturated with a vast array of commercially available reagents, each promising high quality and reactivity. However, subtle differences in purity, stability, and inherent reactivity between suppliers can lead to significant downstream consequences, including diminished reaction yields, challenging purification, and ultimately, the generation of unreliable data. This guide provides a comprehensive framework for the objective comparison of commercially available building blocks, empowering you to make data-driven decisions that enhance the robustness and reproducibility of your chemical synthesis endeavors.

The Imperative of In-House Validation: Beyond the Certificate of Analysis

While a supplier's Certificate of Analysis (CoA) provides a baseline for quality, it should be considered a starting point rather than the definitive measure of a building block's suitability for a specific application. Lot-to-lot variability, potential degradation during storage and transit, and the presence of uncharacterized impurities can all impact performance. Therefore, a rigorous in-house validation process is not a redundant exercise but a critical investment in the integrity of your research.

This guide will delineate a multi-faceted benchmarking strategy encompassing three key pillars: Purity Assessment , Reactivity Profiling , and Stability Analysis . By systematically evaluating building blocks against these criteria, you can de-risk your synthetic campaigns and ensure that the molecules you build are founded on a bedrock of quality.

I. Purity Assessment: Quantifying the "What's in the Bottle"

The stated purity on a vendor's label can sometimes be misleading. It is crucial to employ orthogonal analytical techniques to obtain an unbiased assessment of a building block's purity and to identify any potential impurities that could interfere with subsequent reactions.

A. Quantitative NMR (qNMR) for Absolute Purity Determination

Quantitative Nuclear Magnetic Resonance (qNMR) is a powerful primary ratio method for determining the absolute purity of a substance without the need for a specific reference standard of the analyte itself.[1][2] It relies on the principle that the integral of an NMR signal is directly proportional to the number of nuclei giving rise to that signal.

  • Sample Preparation:

    • Accurately weigh approximately 10-20 mg of the building block into a clean, dry NMR tube.[2]

    • Add a precise volume (e.g., 600 µL for a standard 5 mm tube) of a deuterated solvent (e.g., DMSO-d₆) containing a certified internal standard of known purity and concentration (e.g., maleic acid).[3]

    • Ensure complete dissolution by gentle vortexing.

  • NMR Data Acquisition:

    • Acquire a quantitative ¹H NMR spectrum using a well-calibrated spectrometer.

    • Key parameters include a 90° pulse angle, a relaxation delay (D1) of at least 5 times the longest T₁ of both the analyte and the internal standard, and a sufficient number of scans to achieve a high signal-to-noise ratio (>250:1 for the signals of interest).[1]

  • Data Processing and Analysis:

    • Process the spectrum with minimal manipulation. Apply a zero-filling to at least double the number of acquired data points and perform careful phasing and baseline correction.

    • Integrate a well-resolved, characteristic signal of the analyte and a signal of the internal standard.

    • Calculate the purity using the following equation[2]:

      Where:

      • I = Integral value

      • N = Number of protons for the integrated signal

      • MW = Molecular weight

      • m = mass

      • P = Purity of the standard

B. UPLC-MS for Impurity Profiling

Ultra-Performance Liquid Chromatography coupled with Mass Spectrometry (UPLC-MS) is an indispensable tool for identifying and quantifying impurities.[4] Its high resolution and sensitivity allow for the detection of even minor components that might be missed by NMR.

  • Sample Preparation:

    • Prepare a stock solution of the building block in a suitable solvent (e.g., acetonitrile or DMSO) at a concentration of 1 mg/mL.

    • Perform serial dilutions to generate samples at various concentrations to assess the limit of detection (LOD) and limit of quantification (LOQ) for potential impurities.

  • UPLC Method:

    • Column: A sub-2 µm particle column (e.g., Waters ACQUITY UPLC BEH C18 1.7 µm) for high-resolution separations.

    • Mobile Phase: A gradient of water and acetonitrile with 0.1% formic acid is a common starting point.

    • Flow Rate: Optimized for the column dimensions (typically 0.3-0.6 mL/min).

    • Detection: UV/Vis photodiode array (PDA) detector to assess peak purity and a mass spectrometer for mass identification.

  • Data Analysis:

    • Integrate all peaks in the chromatogram.

    • Determine the area percentage of each impurity relative to the main peak.

    • Utilize the mass spectrometer to obtain the mass-to-charge ratio (m/z) of each impurity to aid in its identification.

Data Presentation: Purity and Impurity Profile Comparison
Building Block (Supplier)Stated Purity (%)qNMR Purity (%)Major Impurity 1 (Area %)Major Impurity 2 (Area %)
Amine A (Supplier X)>9896.51.2 (m/z = X)0.8 (m/z = Y)
Amine A (Supplier Y)>9798.20.5 (m/z = Z)Not Detected
Amine A (Supplier Z)>99 (by GC)92.14.5 (starting material)1.8 (dimer)

This is a hypothetical data table for illustrative purposes.

II. Reactivity Profiling: A Head-to-Head Comparison in a Standard Reaction

A building block's true value is realized in its performance in a chemical reaction. Benchmarking reactivity under standardized conditions provides a direct measure of its utility and can reveal subtle differences between suppliers that are not apparent from purity analysis alone.

A. Standardized Amide Coupling for Amine Building Blocks

Amide bond formation is one of the most common reactions in medicinal chemistry. A standardized amide coupling protocol can be used to compare the reactivity of a panel of primary and secondary amines.

This protocol is designed for a 96-well plate format to enable parallel synthesis and analysis.

  • Reagent Preparation:

    • Prepare a stock solution of a standard carboxylic acid (e.g., benzoic acid) in a suitable solvent (e.g., DMF).

    • Prepare stock solutions of the amine building blocks to be tested from different suppliers, all at the same concentration.

    • Prepare a stock solution of a coupling reagent (e.g., HATU) and a base (e.g., DIPEA) in DMF.

  • Reaction Setup (in a 96-well plate):

    • To each well, add the carboxylic acid solution (1.0 eq).

    • Add the respective amine solution (1.1 eq).

    • Initiate the reaction by adding the coupling reagent/base mixture (1.2 eq HATU, 2.0 eq DIPEA).

    • Seal the plate and shake at room temperature for a defined period (e.g., 4 hours).

  • Workup and Analysis:

    • Quench the reactions by adding water.

    • Extract the products with an organic solvent (e.g., ethyl acetate).

    • Analyze the crude reaction mixtures by UPLC-MS to determine the conversion to the desired amide product.

B. Standardized Suzuki Coupling for Boronic Acid Building Blocks

The Suzuki-Miyaura cross-coupling is another cornerstone of modern synthetic chemistry.[5][6] A standardized protocol can effectively benchmark the performance of boronic acids or their esters.

  • Reagent Preparation:

    • Prepare a stock solution of a standard aryl halide (e.g., 4-bromoanisole) in a suitable solvent (e.g., 1,4-dioxane).

    • Prepare stock solutions of the boronic acid building blocks from different suppliers at the same concentration.

    • Prepare a stock solution of a palladium catalyst (e.g., Pd(PPh₃)₄) and a base (e.g., aqueous Na₂CO₃).

  • Reaction Setup (in a 96-well plate):

    • To each well, add the aryl halide solution (1.0 eq).

    • Add the respective boronic acid solution (1.2 eq).

    • Add the base solution.

    • Initiate the reaction by adding the palladium catalyst solution.

    • Seal the plate and heat to a defined temperature (e.g., 80 °C) for a specified time (e.g., 6 hours).

  • Workup and Analysis:

    • Cool the reaction plate to room temperature.

    • Add water and an organic solvent (e.g., ethyl acetate).

    • Separate the organic layer.

    • Analyze the organic layer by UPLC-MS to determine the yield of the cross-coupled product.

Data Presentation: Reactivity Comparison
Building Block (Supplier)ReactionConversion/Yield (%)Key Byproduct(s)
Amine A (Supplier X)Amide Coupling85Unreacted Acid
Amine A (Supplier Y)Amide Coupling95Minimal
Amine A (Supplier Z)Amide Coupling60Multiple unidentified
Boronic Acid B (Supplier X)Suzuki Coupling92Homocoupled product
Boronic Acid B (Supplier Y)Suzuki Coupling98Minimal
Boronic Acid B (Supplier Z)Suzuki Coupling75Protodeboronation

This is a hypothetical data table for illustrative purposes.

III. Stability Analysis: Assessing Shelf-Life and Solution Stability

The stability of a building block, both in its solid form and in solution, is a critical parameter that is often overlooked. Degradation can lead to the introduction of new impurities and a decrease in reactivity over time.

A. Solid-State Stability
  • Accelerated Stability Study:

    • Store aliquots of the solid building block under stressed conditions (e.g., 40 °C/75% relative humidity) for a defined period (e.g., 4 weeks).

    • At regular intervals, analyze the samples by qNMR and UPLC-MS to monitor for degradation.

B. Solution Stability

Many synthetic protocols require the preparation of stock solutions of building blocks. Assessing the stability of these solutions is crucial for ensuring consistent reactivity in high-throughput screening and library synthesis.

  • Sample Preparation:

    • Prepare stock solutions of the building block in commonly used solvents (e.g., DMSO, DMF, DCM) at a standard concentration (e.g., 10 mM).

    • Store aliquots of these solutions at different temperatures (e.g., room temperature, 4 °C, -20 °C).

  • Time-Course Analysis:

    • At various time points (e.g., 0, 24, 48, 72 hours, 1 week), analyze an aliquot from each storage condition by UPLC-MS.

    • Quantify the amount of the parent building block remaining and identify any degradation products that have formed.[7]

Data Presentation: Stability Comparison
Building Block (Supplier)Condition% Remaining (1 week)Major Degradant (m/z)
Amine A (Supplier X)DMSO, RT98Not Detected
Amine A (Supplier Y)DMSO, RT99Not Detected
Amine A (Supplier Z)DMSO, RT85Hydrolysis product
Boronic Acid B (Supplier X)Solid, 40°C/75% RH95Oxidation product
Boronic Acid B (Supplier Y)Solid, 40°C/75% RH99Not Detected
Boronic Acid B (Supplier Z)Solid, 40°C/75% RH90Dimerization product

This is a hypothetical data table for illustrative purposes.

IV. Visualizing the Workflow and Decision-Making Process

A systematic approach to building block validation is essential. The following workflow diagram illustrates the key stages of the benchmarking process.

Benchmarking_Workflow cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Performance Evaluation cluster_2 Phase 3: Decision & Implementation A Procure Building Blocks (Multiple Suppliers) B Purity Assessment (qNMR & UPLC-MS) A->B C Reactivity Profiling (Standardized Reaction) B->C D Stability Analysis (Solid & Solution) B->D E Data Analysis & Supplier Selection C->E D->E F Incorporate into Research Workflow E->F

Caption: A streamlined workflow for the comprehensive benchmarking of commercially available building blocks.

The decision to select a particular supplier should be based on a holistic evaluation of all the data generated. The following decision matrix provides a conceptual framework for this process.

Caption: A weighted decision matrix for objective supplier selection based on empirical data.

Conclusion: Investing in Quality for Reproducible Science

The initial cost of a building block is often a minor component of the total investment in a synthetic target. The time and resources spent on troubleshooting failed reactions, purifying complex mixtures, and repeating experiments due to poor quality reagents far outweigh any upfront savings from choosing a cheaper, but inferior, building block. By implementing a rigorous and systematic benchmarking strategy, you can build a curated collection of reliable reagents from trusted suppliers. This investment in quality will pay dividends in the form of more efficient and reproducible research, ultimately accelerating your path to discovery.

References

  • Simmler, C., Napolitano, J. G., McAlpine, J. B., Chen, S.-N., & Pauli, G. F. (2014). Universal quantitative NMR analysis of complex natural samples. Current Opinion in Biotechnology, 25, 51–59.
  • Emery Pharma.
  • ENFSI. (2019). GUIDELINE FOR qNMR ANALYSIS. [Link]
  • Thomas, A. A., et al. (2018). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations.
  • Jain, D., & Basniwal, P. K. (2013). Development of Impurity Profiling Methods Using Modern Analytical Techniques. International Journal of Pharmaceutical Sciences and Research, 4(11), 4134-4142.
  • Mestrelab Research.
  • Paegel, B. M., & Kodadek, T. (2015). Building Block-Centric Approach to DNA-Encoded Library Design. Journal of Medicinal Chemistry, 58(15), 5837–5847.
  • Lennox, A. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 43(1), 412-443.
  • Organic Chemistry Portal. Suzuki Coupling. [Link]
  • Waters. Applying UPLC to the Profiling of Impurities in Raw Drug Substances. [Link]

Sources

A Senior Application Scientist's Guide to the Spectroscopic Comparison of Brominated Aromatic Compounds

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the precise characterization of brominated aromatic compounds is a critical step in synthesis, quality control, and structure-activity relationship (SAR) studies. These compounds are pivotal intermediates and structural motifs in a vast array of pharmaceuticals and functional materials. This guide provides an in-depth spectroscopic comparison of several common brominated aromatic compounds, offering insights into how subtle structural modifications influence their spectral signatures. We will explore the nuances of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy, alongside Mass Spectrometry (MS), to build a comprehensive understanding of these molecules.

The Foundation of Analysis: Understanding Spectroscopic Principles

Spectroscopic techniques are the cornerstone of molecular characterization, each providing a unique piece of the structural puzzle. By bombarding molecules with different forms of energy and analyzing the response, we can deduce connectivity, functional groups, and even the electronic environment of atoms. For brominated aromatics, these techniques are particularly revealing. The high electronegativity and mass of the bromine atom, combined with the electronic effects of other substituents on the aromatic ring, create distinct and interpretable spectral patterns.

This guide will focus on a comparative analysis of four representative brominated aromatic compounds:

  • Bromobenzene: The simplest model, providing a baseline for understanding the effect of a single bromine atom on the benzene ring.

  • 2-Bromotoluene: Introducing an electron-donating methyl group ortho to the bromine, allowing for the study of steric and electronic ortho-effects.

  • 4-Bromoanisole: Featuring a strongly electron-donating methoxy group para to the bromine, illustrating the influence of resonance effects on the aromatic system.

  • 1-Bromo-4-iodobenzene: A dihalogenated compound that allows for a comparison of the effects of two different halogens on the same aromatic ring.

Comparative Spectroscopic Data Analysis

The following sections delve into a detailed comparison of the spectroscopic data for our selected compounds. The data presented has been synthesized from various authoritative sources to provide a clear and comparative overview.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the carbon-hydrogen framework of organic molecules. The chemical shift (δ) of a nucleus is highly sensitive to its local electronic environment, providing a detailed map of the molecule's structure.

In ¹H NMR, the chemical shifts of aromatic protons are influenced by the inductive and resonance effects of the substituents. Electron-withdrawing groups, like bromine, generally deshield aromatic protons, shifting their signals downfield (to higher ppm values). Conversely, electron-donating groups, such as methyl and methoxy groups, shield these protons, causing an upfield shift.

Table 1: Comparative ¹H NMR Data (in CDCl₃)

CompoundAromatic Protons (δ, ppm)Other Protons (δ, ppm)
Bromobenzene 7.25-7.35 (m, 3H), 7.45-7.55 (m, 2H)-
2-Bromotoluene 7.55 (dd, 1H), 7.25-7.20 (m, 1H), 7.14-7.05 (m, 2H)2.44 (s, 3H, -CH₃)
4-Bromoanisole 7.40 (d, 2H), 6.75 (d, 2H)3.75 (s, 3H, -OCH₃)
1-Bromo-4-iodobenzene 7.53 (d, 2H), 7.22 (d, 2H)-

Causality Behind the Shifts: The complex multiplet for bromobenzene arises from the similar, yet distinct, electronic environments of the ortho, meta, and para protons. In 2-bromotoluene, the methyl group's electron-donating nature shields the aromatic protons relative to bromobenzene, causing a general upfield shift and a more defined splitting pattern. The para-substitution in 4-bromoanisole results in a simplified spectrum with two distinct doublets, a consequence of the molecule's symmetry.[1] The strong electron-donating methoxy group significantly shields the ortho protons, shifting them upfield to ~6.75 ppm. In 1-bromo-4-iodobenzene, the two distinct doublets reflect the para-disubstitution pattern.

¹³C NMR provides information about the carbon skeleton of a molecule. The chemical shifts of aromatic carbons typically appear in the 110-160 ppm range.[2] The carbon directly attached to the bromine atom (the ipso-carbon) experiences a unique "heavy atom effect," where its resonance is shifted upfield more than would be expected based on electronegativity alone.[3][4]

Table 2: Comparative ¹³C NMR Data (in CDCl₃)

CompoundAromatic Carbons (δ, ppm)Other Carbons (δ, ppm)
Bromobenzene 131.8, 130.3, 127.3, 122.8 (ipso)-
2-Bromotoluene 139.1, 133.0, 131.0, 128.7, 127.5, 122.6 (ipso)23.1 (-CH₃)
4-Bromoanisole 158.5, 132.3, 115.8, 113.7 (ipso)55.4 (-OCH₃)
1-Bromo-4-iodobenzene 138.4, 132.2, 123.5 (ipso-Br), 92.8 (ipso-I)-

Expert Interpretation: The upfield shift of the ipso-carbon in bromobenzene is a classic example of the heavy atom effect.[3] In 2-bromotoluene and 4-bromoanisole, the electron-donating substituents cause a downfield shift for the carbon they are attached to and influence the shifts of the other ring carbons. Notably, in 1-bromo-4-iodobenzene, the ipso-carbon attached to iodine is significantly more shielded (shifted further upfield) than the one attached to bromine, highlighting the more pronounced heavy atom effect of iodine.

Infrared (IR) Spectroscopy

IR spectroscopy is an excellent technique for identifying functional groups within a molecule. The absorption of infrared radiation excites molecular vibrations, such as stretching and bending, at specific frequencies. For brominated aromatic compounds, key absorptions include the C-H stretches of the aromatic ring, C=C in-ring stretching vibrations, and the C-Br stretch.

Table 3: Key Comparative IR Absorption Frequencies (cm⁻¹)

CompoundAromatic C-H StretchAromatic C=C StretchC-Br StretchOther Key Bands
Bromobenzene ~3060~1580, ~1475~680-
2-Bromotoluene ~3065~1589, ~1475~6702925 (-CH₃ stretch)
4-Bromoanisole ~3070~1590, ~1490~6752950 (-CH₃ stretch), 1245 (C-O stretch)
1-Bromo-4-iodobenzene ~3080~1570, ~1470~670~500 (C-I stretch)

Trustworthy Analysis: The aromatic C-H stretching vibrations consistently appear just above 3000 cm⁻¹.[5] The C=C stretching bands within the aromatic ring are typically found in the 1600-1400 cm⁻¹ region.[5] The C-Br stretching frequency for aryl bromides is located in the fingerprint region, generally between 690-515 cm⁻¹.[6] The presence of other functional groups, like the methyl in 2-bromotoluene and the methoxy in 4-bromoanisole, gives rise to additional characteristic absorption bands, aiding in their identification.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. Aromatic compounds exhibit characteristic absorptions in the UV region due to π → π* transitions. The position and intensity of these absorptions can be influenced by substituents on the aromatic ring.

Table 4: Comparative UV-Vis Absorption Data (in Ethanol or Hexane)

Compoundλ_max (nm)Molar Absorptivity (ε)
Bromobenzene ~210, ~261~7,400, ~190
4-Bromotoluene 220, 262, 269, 27710,471 (at 220 nm)
4-Bromoanisole ~225, ~278, ~285-
1-Bromo-4-iodobenzene ~235, ~270-

Authoritative Grounding: Benzene itself has a primary absorption band around 204 nm and a weaker, fine-structured secondary band around 256 nm.[7] Halogen substituents cause a bathochromic shift (a shift to longer wavelengths) of these absorption bands. This effect is more pronounced with increasing size and polarizability of the halogen atom. The presence of electron-donating groups like methyl and methoxy also leads to a bathochromic shift and an increase in the intensity of the absorption bands.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. For brominated compounds, MS is particularly informative due to the characteristic isotopic pattern of bromine. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 natural abundance. This results in the molecular ion peak (M⁺) appearing as a pair of peaks of almost equal intensity, separated by 2 m/z units (the M and M+2 peaks).

Table 5: Comparative Mass Spectrometry Data

CompoundMolecular Ion (M⁺) (m/z)Key Fragmentation Ions (m/z)
Bromobenzene 156/15877 [C₆H₅]⁺
2-Bromotoluene 170/17291 [C₇H₇]⁺, 77 [C₆H₅]⁺
4-Bromoanisole 186/188171/173 [M-CH₃]⁺, 143/145 [M-CH₃-CO]⁺, 77 [C₆H₅]⁺
1-Bromo-4-iodobenzene 282/284203 [M-Br]⁺, 155 [M-I]⁺, 76 [C₆H₄]⁺

Field-Proven Insights: The 1:1 ratio of the M and M+2 peaks is a definitive indicator of the presence of a single bromine atom in the molecule. The fragmentation patterns provide further structural information. A common fragmentation pathway for brominated aromatic compounds is the loss of the bromine atom to form a phenyl cation or a substituted phenyl cation. For example, bromobenzene readily loses a bromine radical to form the stable phenyl cation at m/z 77.[1] In 2-bromotoluene, the fragmentation can lead to the formation of the tropylium ion at m/z 91. 4-Bromoanisole exhibits a more complex fragmentation pattern, with the initial loss of a methyl radical followed by the loss of carbon monoxide.

Experimental Protocols: A Self-Validating System

The following are detailed, step-by-step methodologies for acquiring the spectroscopic data discussed above. The rationale behind key experimental choices is explained to ensure the generation of high-quality, reproducible data.

Workflow for Spectroscopic Analysis

Caption: General workflow for the spectroscopic analysis of brominated aromatic compounds.

Protocol 1: Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation:

    • Accurately weigh 5-25 mg of the brominated aromatic compound for ¹H NMR (50-100 mg for ¹³C NMR) into a clean, dry vial.[8]

    • Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, acetone-d₆, DMSO-d₆). Chloroform-d (CDCl₃) is a common first choice for its good solubilizing power for many organic compounds.[9]

    • Ensure the sample is fully dissolved. If necessary, gently warm the sample or use a vortex mixer.

    • Filter the solution through a small cotton plug in a Pasteur pipette directly into a clean 5 mm NMR tube to remove any particulate matter.[10]

  • Data Acquisition:

    • Insert the NMR tube into the spectrometer's spinner turbine, ensuring the correct depth.

    • Lock the spectrometer onto the deuterium signal of the solvent. This is crucial for maintaining a stable magnetic field.

    • Shim the magnetic field to achieve homogeneity, which is essential for high-resolution spectra.

    • Acquire the ¹H NMR spectrum using a standard single-pulse experiment.

    • For ¹³C NMR, use a proton-decoupled pulse sequence to obtain a spectrum with single lines for each unique carbon atom.

  • Data Processing and Analysis:

    • Apply a Fourier transform to the raw free induction decay (FID) data to generate the frequency-domain spectrum.

    • Phase the spectrum to ensure all peaks are in the positive absorptive mode.

    • Perform baseline correction to obtain a flat baseline.

    • Calibrate the chemical shift scale using the residual solvent peak as a reference (e.g., CHCl₃ at 7.26 ppm in CDCl₃).

    • Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

    • Analyze the chemical shifts, splitting patterns, and coupling constants to assign the signals to the protons in the molecule.

Protocol 2: Infrared (IR) Spectroscopy
  • Sample Preparation (Neat Liquid):

    • Place a single drop of the liquid brominated aromatic compound onto a clean, dry salt plate (NaCl or KBr).[11]

    • Carefully place a second salt plate on top, gently pressing to form a thin, uniform film of the liquid between the plates.[12]

    • Avoid introducing air bubbles.

  • Data Acquisition:

    • Place the salt plate assembly into the sample holder of the FTIR spectrometer.

    • First, acquire a background spectrum of the empty spectrometer. This is essential to subtract the signals from atmospheric CO₂ and water vapor.

    • Acquire the sample spectrum. The spectrometer will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

  • Data Analysis:

    • Identify the key absorption bands and their frequencies (in cm⁻¹).

    • Correlate these absorptions with the functional groups present in the molecule (e.g., aromatic C-H, C=C, C-Br stretches).

    • Pay attention to the fingerprint region (below 1500 cm⁻¹) for more subtle structural information.

Protocol 3: UV-Visible (UV-Vis) Spectroscopy
  • Sample Preparation:

    • Prepare a stock solution of the brominated aromatic compound in a UV-transparent solvent (e.g., ethanol, hexane, or cyclohexane).

    • Perform serial dilutions to obtain a final concentration that results in an absorbance reading between 0.1 and 1.0 absorbance units. This is the optimal range for accurate measurements according to the Beer-Lambert Law.[13]

    • Use quartz cuvettes for measurements in the UV region, as glass and plastic absorb UV radiation.

  • Data Acquisition:

    • Fill a cuvette with the pure solvent to be used as a blank.

    • Place the blank cuvette in the spectrophotometer and record a baseline spectrum.

    • Replace the blank cuvette with the cuvette containing the sample solution.

    • Scan a range of wavelengths (e.g., 200-400 nm) to obtain the absorption spectrum.

  • Data Analysis:

    • Identify the wavelength(s) of maximum absorbance (λ_max).

    • If the concentration is known, the molar absorptivity (ε) can be calculated using the Beer-Lambert Law (A = εbc).

Protocol 4: Mass Spectrometry (MS)
  • Sample Preparation:

    • Prepare a dilute solution of the sample (typically in the low ppm or ppb range) in a volatile solvent such as methanol, acetonitrile, or dichloromethane.

  • Data Acquisition (using Electron Ionization - EI):

    • Introduce the sample into the mass spectrometer, often via a gas chromatograph (GC-MS) for separation of mixtures and purification, or a direct insertion probe.

    • In the ion source, the sample molecules are bombarded with a beam of high-energy electrons (typically 70 eV).[14] This causes the molecule to lose an electron, forming a radical cation (the molecular ion, M⁺).[15]

    • The high energy of this process also causes the molecular ion to fragment into smaller, charged species.

    • The ions are then accelerated into the mass analyzer, which separates them based on their mass-to-charge ratio (m/z).

  • Data Analysis:

    • Identify the molecular ion peak (M⁺). For brominated compounds, look for the characteristic M and M+2 peaks with a ~1:1 intensity ratio.

    • Analyze the fragmentation pattern. Identify the m/z values of the major fragment ions and propose their structures.

    • The fragmentation pattern serves as a "fingerprint" for the molecule and can be compared to library spectra for identification.

Conclusion

The spectroscopic analysis of brominated aromatic compounds provides a wealth of information for their unambiguous identification and characterization. By systematically applying NMR, IR, UV-Vis, and Mass Spectrometry, and by understanding the influence of the bromine atom and other substituents on the resulting spectra, researchers can confidently elucidate the structures of these important molecules. The protocols and comparative data presented in this guide serve as a valuable resource for scientists and developers working with this class of compounds, enabling more efficient and accurate research and development.

References

  • Vertex AI Search. (2026). Spectroscopic Characteristics of 4-Bromoanisole.
  • BenchChem. (2025).
  • BenchChem. (2025).
  • Govindarajan, M., et al. (2010). Vibrational spectroscopic analysis of 2-chlorotoluene and 2-bromotoluene: a combined experimental and theoretical study. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 77(5), 1005-1013. [Link]
  • Chegg. (2022). Analyze the 1H-NMR spectrum of bromobenzene.
  • ChemicalBook. (n.d.). Bromobenzene(108-86-1) 1H NMR spectrum.
  • ChemicalBook. (n.d.). 4-Bromoanisole(104-92-7) 1H NMR spectrum.
  • SpectraBase. (n.d.). 4-Bromoanisole.
  • Creative Proteomics. (n.d.).
  • PubChem. (n.d.). 1-Bromo-4-iodobenzene | C6H4BrI | CID 11522. [Link]
  • Hendry, W. (2025). Determination of Organic Compounds by Ultraviolet-Visible Spectroscopy. European Journal of Engineering and Technology Research.
  • JoVE. (2025).
  • University of Rochester, Department of Chemistry. (n.d.). How to Get a Good 1H NMR Spectrum.
  • PubChem. (n.d.). 4-Bromoanisole | C7H7BrO | CID 7730. [Link]
  • ChemicalBook. (n.d.). 1-Bromo-4-iodobenzene(589-87-7) 1H NMR spectrum.
  • ChemicalBook. (n.d.). 2-Bromotoluene(95-46-5)IR1.
  • ResearchGate. (2010). Vibrational spectroscopic analysis of 2-chlorotoluene and 2-bromotoluene: A combined experimental and theoretical study.
  • Chemistry LibreTexts. (2021). 1.7: Infrared Spectra of Some Common Functional Groups. [Link]
  • Chemistry LibreTexts. (2020). 11.5: Infrared Spectra of Some Common Functional Groups. [Link]
  • SpectraBase. (n.d.). 1-Bromo-4-iodo-benzene - Optional[1H NMR] - Spectrum.
  • Chemistry LibreTexts. (2022). 3.
  • OpenStax adaptation. (n.d.). 15.7 Spectroscopy of Aromatic Compounds – Organic Chemistry: A Tenth Edition.
  • Organic Chemistry at CU Boulder. (n.d.). IR Spectroscopy Tutorial: Alkyl Halides.
  • Chemistry LibreTexts. (2021). 3.
  • Iowa State University, Chemical Instrumentation Facility. (n.d.).
  • Organic Chemistry at CU Boulder. (n.d.).
  • Chemistry Stack Exchange. (2018). Assigning the 13C NMR spectrum of bromobenzene and 4-bromobenzophenone. [Link]
  • UCL, Faculty of Mathematical & Physical Sciences. (n.d.).
  • Chemistry Stack Exchange. (2017). 13C NMR of bromobenzene ipso carbon shielding. [Link]
  • NIST WebBook. (n.d.). Benzene, 1-bromo-4-methoxy-. [Link]
  • NIST WebBook. (n.d.). Benzene, bromo-. [Link]
  • University of Colorado Boulder. (n.d.). Table of Characteristic IR Absorptions.
  • Organic Chemistry at CU Boulder. (n.d.).
  • PubChem. (n.d.). 4-Bromotoluene | C7H7Br | CID 7805. [Link]
  • ResearchGate. (2021). UV-vis absorption spectra of bromobenzene and KCo(CO)4 in THF with [10 μM].
  • Wikipedia. (n.d.). 1-Bromo-4-iodobenzene. [Link]
  • Chemistry LibreTexts. (2015). 15.4: Spectral Characteristics of the Benzene Ring. [Link]
  • eGyanKosh. (n.d.).
  • Chemistry Steps. (n.d.). Isotopes in Mass Spectrometry.
  • Doc Brown's Advanced Organic Chemistry. (n.d.).
  • Quimica Organica.org. (n.d.).

Sources

A Comparative Guide to the Synthetic Routes of Oseltamivir (Tamiflu®)

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the strategic selection of a synthetic route is a critical decision that profoundly impacts scalability, cost, safety, and environmental footprint. Oseltamivir phosphate, marketed as Tamiflu®, stands as a case study in the evolution of pharmaceutical manufacturing, driven by the pressures of global health demands. As a potent neuraminidase inhibitor, it is a crucial tool in combating influenza A and B viruses.[1] The historical reliance on a natural, and at times scarce, starting material has spurred considerable innovation in synthetic organic chemistry.[2]

This guide provides an in-depth comparative analysis of two prominent synthetic strategies for oseltamivir: the established Roche industrial synthesis originating from (-)-shikimic acid and a notable academic approach that utilizes the readily available diethyl D-tartrate, thereby bypassing the challenges associated with the natural precursor.

The Central Challenge: Starting Material and Stereochemistry

The synthesis of oseltamivir is a significant challenge due to its complex stereochemistry. The molecule possesses three stereocenters, meaning that of the eight possible stereoisomers, only one is the active pharmaceutical ingredient.[3] Any viable synthetic route must therefore address this challenge through precise stereochemical control.

Route 1: The Roche Industrial Synthesis from (-)-Shikimic Acid

The commercial production of oseltamivir has historically relied on (-)-shikimic acid as the chiral starting material.[2][3] This natural product, extracted from the seeds of the Chinese star anise (Illicium verum) or produced via fermentation with recombinant E. coli, provides a carbocyclic framework with the correct inherent chirality, simplifying the synthetic challenge.[2][4][5][6] However, this dependence has also been its primary vulnerability, leading to supply chain issues and price volatility, particularly during influenza pandemics.[2][5]

The industrial synthesis developed by Gilead Sciences and refined by Roche is a multi-step process that, while efficient for large-scale production, involves hazardous reagents, most notably azides.[3][7]

Conceptual Workflow of the Roche Synthesis

The general strategy involves the conversion of shikimic acid into a key epoxide intermediate. This epoxide's subsequent regioselective opening with an azide nucleophile establishes one of the critical amino functionalities.

G SA (-)-Shikimic Acid Epoxide Key Epoxide Intermediate SA->Epoxide Multi-step (Esterification, Ketalization, Mesylation, Epoxidation) Azido_Alcohol Azido-alcohol Epoxide->Azido_Alcohol Azide Ring-Opening Aziridine Aziridine Intermediate Azido_Alcohol->Aziridine Intramolecular Cyclization Amino_Ether Protected Amino Ether Aziridine->Amino_Ether Ring Opening (3-pentanol) Oseltamivir Oseltamivir Amino_Ether->Oseltamivir Deprotection & Salt Formation

Caption: Generalized workflow of the Roche industrial synthesis of Oseltamivir.

Route 2: The Azide-Free Synthesis from Diethyl D-Tartrate

To circumvent the reliance on shikimic acid and avoid the use of potentially explosive azides, numerous alternative syntheses have been developed.[1][8] A practical and notable example is the route starting from the inexpensive and abundant diethyl D-tartrate.[9][10] This approach builds the cyclohexene ring from an acyclic precursor and introduces the necessary stereocenters through asymmetric reactions.

Key transformations in this route include an asymmetric aza-Henry reaction and a domino nitro-Michael/Horner-Wadsworth-Emmons (HWE) reaction to construct the core carbocycle.[9][10]

Conceptual Workflow of the Diethyl D-Tartrate Synthesis

This strategy employs a convergent approach where the chiral elements are installed early, and the ring is formed in a later, key cyclization step.

G DDT Diethyl D-Tartrate Aldehyde Chiral Aldehyde DDT->Aldehyde Multi-step Derivatization Nitro_Compound Aza-Henry Product Aldehyde->Nitro_Compound Asymmetric Aza-Henry Reaction Cyclohexene Cyclohexene Ring (Domino Reaction) Nitro_Compound->Cyclohexene Domino Nitro-Michael/HWE Reaction Oseltamivir Oseltamivir Cyclohexene->Oseltamivir Functional Group Interconversions

Caption: Generalized workflow of an Oseltamivir synthesis from Diethyl D-Tartrate.

Comparative Performance Analysis

The choice between these synthetic routes involves a trade-off between an established, high-throughput industrial process and a more modern, potentially safer, and more sustainable academic approach.

ParameterRoche Industrial Route (from Shikimic Acid)Diethyl D-Tartrate RouteJustification & Insights
Starting Material (-)-Shikimic AcidDiethyl D-TartrateShikimic acid is a natural product with a historically volatile supply chain.[2] Diethyl D-tartrate is a readily available and inexpensive bulk chemical.[9][10]
Overall Yield 17-22%[3]~30%The academic route from diethyl D-tartrate has demonstrated a higher overall yield in a laboratory setting.[11] Industrial optimization can often increase yields, but the reported academic yield is promising.
Number of Steps ~8-10 steps from shikimic acid[3][12]~11 steps[10]The step counts are comparable, though the nature of the reactions differs significantly in complexity and hazard profile.
Key Reactions Epoxidation, Azide Ring Opening, Aziridination[3]Asymmetric Aza-Henry, Domino Nitro-Michael/HWE[9][10]The Roche route relies on classical, well-understood transformations. The alternative route employs more modern, catalytic asymmetric methods.
Safety Concerns Use of potentially explosive azide reagents.[3][5]Azide-free; involves nitro compounds.[9][13]The avoidance of azides is a significant safety advantage for the tartrate route. While nitro compounds have their own handling considerations, they are generally considered less hazardous than azides.
Stereocontrol Derived from chiral pool starting material.[3]Catalytic asymmetric synthesis.[9][10]The Roche route's reliance on a chiral starting material is robust. The tartrate route's success depends on the efficiency and selectivity of its asymmetric catalysts.

Experimental Protocols: A Closer Look at Key Transformations

To provide a practical understanding of the chemistry involved, this section details a representative experimental protocol for a critical step in each synthetic pathway.

Protocol 1: Azide Ring-Opening of the Epoxide (Roche Route)

This step is crucial for installing the C5-amino group with the correct stereochemistry. The regioselectivity is vital, as the azide must attack the C5 position.

Objective: To perform a regioselective SN2 ring-opening of the shikimic acid-derived epoxide with sodium azide.

Methodology:

  • Reaction Setup: To a solution of the epoxide intermediate in a suitable solvent system (e.g., aqueous acetone or DMSO) in a jacketed reactor, add ammonium chloride (NH₄Cl) as a mild proton source.[4][14] The NH₄Cl helps to activate the epoxide towards nucleophilic attack.

  • Reagent Addition: Carefully add sodium azide (NaN₃) portion-wise at a controlled temperature (e.g., 0 °C to room temperature).[14] Causality: Exothermic reactions and potential hazards of azides necessitate slow addition and strict temperature control.

  • Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the consumption of the epoxide starting material is complete.

  • Workup: Upon completion, quench the reaction carefully with water. Extract the product into an organic solvent such as ethyl acetate. The organic layers are combined, washed with brine to remove residual water-soluble impurities, and dried over anhydrous sodium sulfate.

  • Purification: The crude product is concentrated under reduced pressure. The resulting azido-alcohol can often be carried forward to the next step without extensive purification, or it can be purified by column chromatography if necessary.

G cluster_0 Protocol: Azide Ring-Opening Setup 1. Dissolve Epoxide in Solvent with NH4Cl Addition 2. Add Sodium Azide at Controlled Temp. Setup->Addition Monitor 3. Monitor by TLC/HPLC Addition->Monitor Workup 4. Quench & Extract Monitor->Workup Purify 5. Concentrate & Purify (if needed) Workup->Purify

Caption: Experimental workflow for the azide ring-opening step.

Protocol 2: Asymmetric Aza-Henry Reaction (Diethyl D-Tartrate Route)

This reaction establishes a key C-C bond and sets one of the crucial stereocenters by adding a nitroalkane to an imine in an enantioselective manner.

Objective: To synthesize a chiral β-nitro amine via a copper-catalyzed asymmetric aza-Henry reaction.

Methodology:

  • Catalyst Preparation: In a flame-dried Schlenk flask under an inert atmosphere (e.g., Argon), prepare the chiral catalyst by stirring the copper salt (e.g., Cu(OAc)₂) with a chiral ligand (e.g., a chiral diamine or BOX ligand) in a suitable anhydrous solvent (e.g., dichloromethane or THF) at room temperature.

  • Reaction Setup: Cool the catalyst solution to the desired reaction temperature (e.g., -20 °C to 0 °C). Add the chiral aldehyde (derived from diethyl D-tartrate) and the corresponding amine to form the imine in situ.

  • Reagent Addition: Add the nitroalkane (e.g., nitromethane) to the reaction mixture dropwise via a syringe pump over an extended period. Causality: Slow addition helps maintain low concentrations of the pronucleophile, which can be crucial for achieving high enantioselectivity.

  • Reaction Monitoring: Monitor the reaction for the consumption of the imine. This can be followed by TLC or ¹H NMR of aliquots.

  • Workup: Once the reaction is complete, quench by adding a saturated aqueous solution of ammonium chloride. Warm the mixture to room temperature and extract the product with an organic solvent.

  • Purification: The combined organic extracts are dried, concentrated, and the crude product is purified by silica gel column chromatography to yield the enantiomerically enriched β-nitro amine.

Conclusion and Future Outlook

The synthesis of oseltamivir provides a compelling narrative of chemical innovation driven by practical necessity.

  • The Roche industrial synthesis , while reliant on the potentially scarce (-)-shikimic acid and employing hazardous azide chemistry, is a highly optimized and proven process for large-scale manufacturing.[3][7] Its efficiency is a testament to decades of process research and development.

  • The diethyl D-tartrate route represents a significant step towards a more sustainable and safer synthesis.[9][10] By starting from an inexpensive, readily available chemical feedstock and avoiding azide reagents, it offers a robust alternative that mitigates the supply chain risks and safety concerns of the industrial process.[13]

For drug development professionals, the evolution of oseltamivir synthesis underscores a critical principle: the ideal synthetic route is a dynamic target. As new catalytic methods emerge and the principles of green chemistry become more ingrained in process development, routes that were once purely academic can become viable industrial alternatives. The ongoing research into diverse synthetic approaches, including those employing Diels-Alder reactions[3][12] or enzymatic desymmetrization,[15] ensures that the production of this vital medicine will continue to become more efficient, safer, and sustainable.

References
  • Different synthetic strategies of oseltamivir phosphate: a potent influenza neuraminidase inhibitor. PubMed.
  • A Practical and Azide-Free Synthetic Approach to Oseltamivir from Diethyl d-Tartrate.
  • A practical and azide-free synthetic approach to oseltamivir
  • Oseltamivir total synthesis. Wikipedia.
  • A Comparative Guide to the Synthetic Efficiency of Oseltamivir (Tamiflu®) Production Routes. Benchchem.
  • Synthesis and Biological Evaluation of Oseltamivir Analogues
  • Large-Scale Synthesis of Oseltamivir. Benchchem.
  • Development of A Concise Synthesis of (−)-Oseltamivir (Tamiflu®). PMC - NIH.
  • A practical and azide-free synthetic approach to oseltamivir from diethyl D-tartr
  • The Synthetic Development of the Anti-Influenza Neuraminidase Inhibitor Oseltamivir Phosphate (Tamiflu®): A Challenge for Synthesis & Process Research. Chimia.
  • Production of shikimic acid. PubMed.
  • Tamiflu - Oseltamivir Production. News-Medical.Net.
  • A Short and Practical Synthesis of Oseltamivir Phosphate (Tamiflu)
  • The evolution of Tamiflu synthesis, 20 years on: Advent of enabling technologies the last piece of the puzzle?. Beilstein Journal of Organic Chemistry.
  • Synthesis of (-)-Oseltamivir.
  • New, Efficient Synthesis of Oseltamivir Phosphate (Tamiflu) via Enzymatic Desymmetrization of a meso-1,3-Cyclohexanedicarboxylic Acid Diester.

Sources

The Compass of Discovery: An In Silico Guide to Navigating Chemical Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

In the intricate dance of drug discovery, the journey from a promising hit to a clinical candidate is a marathon of meticulous optimization. Each modification to a lead compound, creating a new derivative, is a step into a vast chemical space with the hope of enhancing efficacy, improving safety, and optimizing pharmacokinetic properties. Navigating this expansive landscape efficiently and intelligently is paramount. This guide provides researchers, scientists, and drug development professionals with a comprehensive framework for leveraging in silico modeling to predict and compare the properties of chemical derivatives, thereby accelerating the path to novel therapeutics.

Our approach is grounded in the principle of "fail fast, fail cheap," where computational methods serve as a critical filter to prioritize the synthesis of only the most promising compounds. We will move beyond a mere listing of tools and techniques, delving into the strategic application of these methods, the rationale behind their selection, and the art of interpreting their outputs to make informed decisions.

The In Silico Funnel: A Strategic Workflow for Derivative Prioritization

The effective application of in silico tools in drug discovery can be conceptualized as a multi-stage funnel, where a large number of virtual derivatives are progressively filtered based on increasingly rigorous and computationally intensive methods. This strategy ensures that resources are focused on candidates with the highest probability of success.

In_Silico_Funnel Virtual Library of Derivatives Virtual Library of Derivatives QSAR QSAR Modeling (ADMET & Activity Prediction) Virtual Library of Derivatives->QSAR Large-scale screening Docking Molecular Docking (Binding Affinity & Pose) QSAR->Docking Filtering based on predicted properties MD Molecular Dynamics (Binding Stability & Free Energy) Docking->MD Refining binding hypotheses FEP Free Energy Perturbation (Relative Binding Affinity) MD->FEP Accurate ranking of top candidates Prioritized Candidates for Synthesis Prioritized Candidates for Synthesis FEP->Prioritized Candidates for Synthesis

Caption: A strategic in silico workflow for prioritizing chemical derivatives.

Stage 1: Broad Strokes - QSAR Modeling for Early Triage

At the top of the funnel, where we might have hundreds or thousands of virtual derivatives, speed and efficiency are key. Quantitative Structure-Activity Relationship (QSAR) modeling is an invaluable tool at this stage.[1][2][3][4] QSAR models are statistical models that correlate variations in the chemical structure of compounds with their biological activity or other properties.[5][6]

The core principle of QSAR is that the properties of a chemical are a function of its molecular structure. By building a model from a training set of compounds with known activities, we can predict the properties of new, untested derivatives. This is particularly useful for predicting Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties, which are major causes of late-stage drug attrition.[7][8][9][10][11]

Experimental Protocol: Building a Predictive QSAR Model
  • Data Curation:

    • Gather a dataset of structurally diverse compounds with reliable experimental data for the property of interest (e.g., IC50, solubility, metabolic stability).[1] Public databases like ChEMBL and PubChem are excellent resources.[12]

    • Ensure data consistency and handle missing values appropriately.

  • Molecular Descriptor Calculation:

    • For each molecule in the dataset, calculate a set of numerical descriptors that represent its physicochemical and topological properties.[3][4] These can include parameters like logP, molecular weight, polar surface area, and various 2D and 3D descriptors.[4][13] Software like ADMET Predictor™ can automate this process.[14]

  • Model Building and Training:

    • Divide the dataset into a training set (typically 70-80%) and a test set.[14]

    • Use a statistical method, such as multiple linear regression, partial least squares, or machine learning algorithms (e.g., random forest, support vector machines), to build a model that correlates the descriptors with the experimental property.[11]

  • Model Validation:

    • Internal Validation: Use techniques like cross-validation on the training set to assess the model's robustness.

    • External Validation: Use the independent test set to evaluate the model's predictive power on new data.[15][16][17][18] Key statistical parameters to consider are the coefficient of determination (R²) and the root mean square error (RMSE).[6]

Comparison of QSAR and other Screening Methods
MethodThroughputComputational CostPrimary ApplicationKey Strength
QSAR Very HighLowLarge-scale virtual screening of ADMET and activity.[6]Speed and ability to filter large libraries.
Molecular Docking HighMediumPredicting binding modes and relative affinities.[19]Provides structural insights into ligand-protein interactions.[20]
High-Throughput Screening (HTS) HighHigh (Experimental)Experimental screening of large compound libraries.Provides direct experimental evidence of activity.

Stage 2: Focusing the Lens - Molecular Docking for Binding Prediction

Derivatives that pass the initial QSAR filter are then subjected to molecular docking simulations.[21][22] Molecular docking predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex.[19][20] This provides valuable insights into the binding mode and allows for a semi-quantitative estimation of binding affinity.[23]

The causality behind this step is to move from broad property predictions to a more focused, structure-based assessment of how a derivative interacts with its biological target. This helps in understanding the structure-activity relationship (SAR) at a molecular level.

Experimental Protocol: Performing Molecular Docking
  • Receptor and Ligand Preparation:

    • Obtain a high-resolution 3D structure of the target protein, typically from the Protein Data Bank (PDB).

    • Prepare the protein by adding hydrogen atoms, assigning protonation states, and removing water molecules.

    • Generate 3D conformations of the derivative ligands and assign partial charges.

  • Binding Site Definition:

    • Identify the binding site on the receptor. This can be based on the location of a co-crystallized ligand or predicted using binding site detection algorithms.[19]

  • Docking Simulation:

    • Use a docking program (e.g., AutoDock, Glide, SwissDock) to systematically search for the best binding poses of the ligand within the defined binding site.[22][23][24][25]

    • The search algorithm explores various conformations and orientations of the ligand.[19]

  • Scoring and Analysis:

    • A scoring function is used to estimate the binding affinity for each pose.[23]

    • Analyze the top-ranked poses to understand the key interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the protein.

Molecular_Docking_Workflow cluster_prep Preparation Receptor_Prep Receptor Preparation Binding_Site Binding Site Definition Receptor_Prep->Binding_Site Ligand_Prep Ligand Preparation Docking Docking Simulation Ligand_Prep->Docking Binding_Site->Docking Scoring Scoring & Ranking Docking->Scoring Analysis Pose Analysis Scoring->Analysis

Caption: A streamlined workflow for molecular docking simulations.

Stage 3: The Fine Details - Molecular Dynamics and Free Energy Calculations

For a smaller subset of high-priority derivatives, more computationally intensive methods like Molecular Dynamics (MD) simulations and Free Energy Perturbation (FEP) are employed.[26][27]

Molecular Dynamics (MD) simulations provide an atomistic view of the dynamic behavior of the protein-ligand complex over time.[28][29] This allows for the assessment of the stability of the predicted binding pose from docking and can reveal subtle conformational changes that are not captured by static models.[20][30][31][32]

Free Energy Perturbation (FEP) is a rigorous computational method that calculates the relative binding free energy between two closely related ligands.[26][27] FEP simulations can provide predictions of binding affinity with an accuracy that approaches experimental values, making it a powerful tool for lead optimization.[33][34][35]

Experimental Protocol: A Glimpse into Molecular Dynamics Simulation
  • System Setup:

    • Start with the docked protein-ligand complex.

    • Solvate the complex in a box of explicit water molecules and add ions to neutralize the system.

  • Minimization and Equilibration:

    • Perform energy minimization to remove any steric clashes.

    • Gradually heat the system to the desired temperature and then run a short simulation under constant pressure to allow the system to equilibrate.

  • Production Run:

    • Run the main MD simulation for a sufficient length of time (nanoseconds to microseconds) to sample the conformational space of the complex.

  • Trajectory Analysis:

    • Analyze the trajectory to assess the stability of the protein-ligand interactions, root-mean-square deviation (RMSD) of the ligand, and any significant conformational changes.

Comparison of Advanced In Silico Methods
MethodComputational CostAccuracyPrimary ApplicationKey Strength
Molecular Dynamics (MD) HighQualitative to Semi-QuantitativeAssessing binding stability and conformational changes.[30]Provides a dynamic view of molecular interactions.[28]
Free Energy Perturbation (FEP) Very HighHigh (Quantitative)Accurately predicting relative binding affinities of congeneric series.[26][27]High predictive accuracy for lead optimization.[33][34]

Trustworthiness and Validation: The Cornerstones of In Silico Modeling

The predictive power of any in silico model is only as good as the data and the validation behind it.[15][16] It is crucial to approach computational predictions with a critical eye and to validate them whenever possible with experimental data.

  • For QSAR models: The quality of the initial dataset is paramount. Models should be rigorously validated using both internal and external validation sets.[17] The applicability domain of the model must also be defined to ensure that predictions are only made for compounds that are similar to those in the training set.[17]

  • For docking and MD: The choice of force field and simulation parameters can significantly impact the results. It is good practice to test different protocols and to compare the results with any available experimental data, such as known active and inactive compounds.

Conclusion: A Synergy of Computation and Experiment

In silico modeling is not a replacement for experimental work but rather a powerful partner in the drug discovery process.[36][37] By strategically employing a hierarchy of computational methods, from the rapid screening of large virtual libraries with QSAR to the highly accurate binding affinity predictions with FEP, researchers can make more informed decisions, reduce the number of compounds that need to be synthesized and tested, and ultimately accelerate the journey towards new and effective medicines.[38][39][40][41] The key lies in understanding the strengths and limitations of each method and in integrating them into a cohesive and validated workflow.

References

  • In silico toxicology: computational methods for the prediction of chemical toxicity - PMC.
  • Ultimate Guide – The Best Computational Drug Design Tools and Services of 2025.
  • What is In Silico Toxicology? - News-Medical.Net.
  • In silico methods for toxicity prediction - PubMed.
  • Enlighten2: molecular dynamics simulations of protein–ligand systems made accessible | Bioinformatics | Oxford Academic.
  • In silico toxicology: computational methods for the prediction of chemical toxicity - SciSpace.
  • (PDF) In silico toxicology: Computational methods for the prediction of chemical toxicity.
  • Free Energy Perturbation and Free-Energy Calculations Applied to Drug Design | Request PDF - ResearchGate.
  • Overcoming the complexity of free energy perturbation calculations - Drug Target Review.
  • A review on computational chemistry software for drug designing and discovery.
  • Molecular Dynamics Simulations of Protein–Drug Complexes: A Computational Protocol for Investigating the Interactions of Small-Molecule Therapeutics with Biological Targets and Biosensors.
  • Comparative Analysis of in Silico Tools for Drug Side Effect Prediction - IEEE Xplore.
  • Ultimate Guide – The Best In Silico Drug Discovery Tools of 2025.
  • Free Energy Perturbation (FEP): Another technique in the drug discovery toolbox | Cresset.
  • The impact of physicochemical and molecular properties in drug design: navigation in the "drug-like" chemical space - PubMed.
  • Comparative Analysis of in Silico Tools for Drug Side Effect Prediction - IEEE Xplore.
  • FEP+ - Schrödinger.
  • Integrating Machine Learning into Free Energy Perturbation Workflows - PMC - NIH.
  • The benefits of in silico modeling to identify possible small-molecule drugs and their off-target interactions.
  • Qualitative Estimation of Protein–Ligand Complex Stability through Thermal Titration Molecular Dynamics Simulations | Journal of Chemical Information and Modeling - ACS Publications.
  • The role of physicochemical and topological parameters in drug design - Frontiers.
  • Comparative Analysis of in Silico Tools for Drug Side Effect Prediction - ResearchGate.
  • The role of physicochemical and topological parameters in drug design - Frontiers.
  • Computational Approaches for Drug Design and Discovery: An Overview - Systematic Reviews in Pharmacy.
  • Physicochemical properties | Medicinal Chemistry Class Notes - Fiveable.
  • Directory of in silico Drug Design tools.
  • Protein-Ligand Complex - MD Tutorials.
  • Molecular Dynamics Simulations for Understanding Protein–Ligand Binding Mechanisms: A Systematic Review protocol.
  • A Guide to In Silico Drug Design - PMC - PubMed Central.
  • Review of QSAR Models and Software Tools for predicting Biokinetic Properties - JRC Publications Repository.
  • Pharmacokinetic Properties and In Silico ADME Modeling in Drug Discovery.
  • Contemporary Computational Applications and Tools in Drug Discovery - PMC.
  • In silico models for drug development: tackling the validation challenge - VPH Institute.
  • Verifying and Validating Quantitative Systems Pharmacology and In Silico Models in Drug Development - NIH.
  • The Trends and Future Prospective of In Silico Models from the Viewpoint of ADME Evaluation in Drug Discovery - PubMed Central.
  • Drug Discovery Tools and In Silico Techniques: A Review.
  • QSAR modeling, docking and ADMET studies for exploration of potential anti-malarial compounds against Plasmodium falciparum - PMC - NIH.
  • ADMET Modeler™: Build Predictive QSAR/QSPR Models Easily - Simulations Plus.
  • Validating the In-Silico Model for Toxicity Studies - News-Medical.Net.
  • In silico ADME/T modelling for rational drug design - Cambridge University Press & Assessment.
  • In Silico Modeling: Accelerating drug development - Patheon pharma services.
  • QSAR Modeling, Docking and Insilico ADMET Studies of Lanosterol Synthase Inhibitors.
  • in silico admet predictions: enhancing drug development through qsar modeling.
  • Recommendations for In Silico Approaches for Validating NGS Analysis Pipelines.
  • Key Topics in Molecular Docking for Drug Design - PMC - NIH.
  • Molecular Docking and Dynamics Simulations: Essential Tools in Drug Discovery - Hilaris Publisher.
  • Drug Designing Using Molecular Docking - For Beginners #bioinformatics #moleculardocking - YouTube.
  • Molecular Docking of Drugs with Polymer Capping Agents Using ChemDraw, Chem3D & PyRx (Step-by-Step) - YouTube.

Sources

A Senior Application Scientist's Guide to Cross-Validation of Analytical Data from Different Techniques

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative for Orthogonal Verification in Drug Development

In the rigorous landscape of drug development, the reliability and accuracy of analytical data are paramount. A single analytical technique, no matter how sophisticated, provides only one perspective on a molecule's properties. This is particularly true for complex biologics like monoclonal antibodies (mAbs), which are subject to a wide array of post-translational modifications and degradation pathways.[1][2][3] To construct a comprehensive and trustworthy profile of a drug substance or product, and to satisfy regulatory expectations, we must employ a strategy of orthogonal verification.[3][4][5] This involves the use of multiple, distinct analytical methods to measure the same or related critical quality attributes (CQAs).[3]

This guide provides an in-depth, technical framework for the cross-validation of analytical data obtained from different techniques. We will move beyond a simple recitation of protocols to explore the underlying scientific principles, the rationale behind experimental design, and the statistical methodologies required for a robust comparison of data sets. This document is intended for researchers, scientists, and drug development professionals who are tasked with ensuring the integrity and validity of their analytical data packages for regulatory submissions and internal decision-making.

The Principle of Orthogonality: A Multi-Faceted View of a Molecule

Orthogonal analytical techniques are methods that measure the same analyte property through different physicochemical principles. The power of this approach lies in its ability to provide a more complete and verified understanding of the analyte, as the weaknesses of one method are compensated for by the strengths of another.[4][5] For instance, in the characterization of monoclonal antibodies, we are often concerned with attributes such as size variants (aggregates and fragments), charge variants (deamidation, C-terminal lysine truncation), and hydrophobicity (oxidation).[3] A robust analytical control strategy will employ a suite of orthogonal methods to assess these CQAs.

This guide will focus on a common and powerful triad of orthogonal chromatographic techniques for protein characterization:

  • Size Exclusion Chromatography (SEC): Separates molecules based on their hydrodynamic radius, providing information on aggregation and fragmentation.[3]

  • Ion Exchange Chromatography (IEX): Separates molecules based on their net surface charge, which is crucial for identifying and quantifying charge variants.[3][6]

  • Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): Separates molecules based on their hydrophobicity, a property that can be altered by modifications such as oxidation.[3][7]

The following diagram illustrates the relationship between these techniques and the CQAs they are designed to measure.

Orthogonal_Techniques cluster_CQAs Critical Quality Attributes (CQAs) cluster_Techniques Orthogonal Analytical Techniques Size_Variants Size Variants (Aggregates, Fragments) Charge_Variants Charge Variants (Deamidation, Lysine Truncation) Hydrophobic_Variants Hydrophobic Variants (Oxidation) SEC Size Exclusion Chromatography (SEC) SEC->Size_Variants Separation by Size IEX Ion Exchange Chromatography (IEX) IEX->Charge_Variants Separation by Charge RP_HPLC Reversed-Phase Chromatography (RP-HPLC) RP_HPLC->Hydrophobic_Variants Separation by Hydrophobicity

Caption: Orthogonal techniques for monoclonal antibody characterization.

Designing a Cross-Validation Study: A Framework for Rigorous Comparison

A cross-validation study is a formal process to demonstrate that two analytical procedures are equivalent and can be used interchangeably.[8][9] This is a critical step when transferring a method between laboratories or when comparing a new method to an established one.[8][9][10] A well-designed cross-validation study should be built on a comprehensive protocol that is agreed upon before the study commences.[11]

The logical workflow for a cross-validation study is depicted below:

Cross_Validation_Workflow Define_Scope Define Scope & Objectives Develop_Protocol Develop Validation Protocol Define_Scope->Develop_Protocol Sample_Selection Select Representative Samples Develop_Protocol->Sample_Selection Execute_Analysis Execute Analysis (Both Methods) Sample_Selection->Execute_Analysis Statistical_Comparison Statistical Comparison of Data Execute_Analysis->Statistical_Comparison Report_Findings Report Findings & Conclusions Statistical_Comparison->Report_Findings

Caption: Workflow for a cross-validation study of analytical methods.

Key Components of a Cross-Validation Protocol

A robust cross-validation protocol should include the following elements:

  • Objectives and Scope: Clearly state the purpose of the study, the methods being compared, and the specific analytical parameters under evaluation (e.g., accuracy, precision).[8]

  • Acceptance Criteria: Pre-define the acceptance criteria for the comparison. These should be based on regulatory guidelines and a scientific understanding of the method's capabilities and the product's critical quality attributes.[11]

  • Materials and Instruments: List all critical reagents, reference standards, and instrumentation to be used in the study.

  • Sample Set: Define the number and type of samples to be analyzed. This should include a sufficient number of representative samples that cover the analytical range.[8]

  • Experimental Procedure: Provide a detailed, step-by-step description of the analytical procedures for both methods.

  • Statistical Analysis Plan: Specify the statistical methods that will be used to compare the data sets.[8]

Experimental Protocols for Orthogonal Chromatographic Techniques

The following sections provide detailed, step-by-step methodologies for the three orthogonal chromatographic techniques.

Size Exclusion Chromatography (SEC) for Aggregate and Fragment Analysis

Principle: SEC separates molecules based on their size in solution. The stationary phase consists of porous beads. Larger molecules that cannot enter the pores travel a shorter path and elute first, while smaller molecules that can penetrate the pores have a longer path and elute later.

Experimental Protocol:

  • Column Selection: Choose a column with a pore size appropriate for the molecular weight range of the protein and its expected aggregates and fragments.

  • Mobile Phase Preparation: Prepare an isocratic mobile phase, typically a buffered saline solution (e.g., phosphate-buffered saline, pH 7.4) to maintain the native conformation of the protein and minimize non-specific interactions.

  • System Equilibration: Equilibrate the SEC column with the mobile phase at a constant flow rate until a stable baseline is achieved.

  • Sample Preparation: Dilute the protein sample in the mobile phase to a concentration within the linear range of the detector.

  • Injection and Elution: Inject a defined volume of the sample onto the column and elute with the mobile phase at a constant flow rate.

  • Detection: Monitor the column effluent using a UV detector at 280 nm.

  • Data Analysis: Integrate the peaks corresponding to the monomer, aggregates, and fragments. Calculate the percentage of each species relative to the total peak area.

Ion Exchange Chromatography (IEX) for Charge Variant Analysis

Principle: IEX separates molecules based on their net charge. The stationary phase contains charged functional groups that interact with oppositely charged groups on the protein surface. Proteins are typically eluted by increasing the salt concentration or changing the pH of the mobile phase, which disrupts the electrostatic interactions.[6][12]

Rationale for Mobile Phase Selection: The choice of buffer and pH is critical in IEX. The pH of the mobile phase must be carefully selected to ensure that the protein of interest has the appropriate charge to bind to the column.[6][13] For cation exchange chromatography, the buffer pH should be below the isoelectric point (pI) of the protein, giving it a net positive charge.[6] Conversely, for anion exchange chromatography, the buffer pH should be above the pI, resulting in a net negative charge.[6] A salt gradient is then used to elute the bound proteins, with more highly charged molecules requiring a higher salt concentration for elution.[6]

Experimental Protocol:

  • Column Selection: Select a cation or anion exchange column based on the pI of the protein and the desired separation of charge variants.

  • Mobile Phase Preparation: Prepare two mobile phases: Mobile Phase A (low salt concentration) and Mobile Phase B (high salt concentration). Both should be buffered at a pH that ensures the protein binds to the column.

  • System Equilibration: Equilibrate the column with Mobile Phase A until a stable baseline is achieved.

  • Sample Preparation: Dilute the sample in Mobile Phase A.

  • Injection and Elution: Inject the sample onto the column. After a brief wash with Mobile Phase A, apply a linear gradient of increasing Mobile Phase B to elute the bound proteins.

  • Detection: Monitor the eluate with a UV detector at 280 nm.

  • Data Analysis: Integrate the peaks corresponding to the main isoform and the acidic and basic variants. Calculate the percentage of each variant.

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) for Hydrophobic Variant Analysis

Principle: RP-HPLC separates molecules based on their hydrophobicity. The stationary phase is non-polar (e.g., C4, C8, or C18 alkyl chains), and the mobile phase is polar. Proteins bind to the stationary phase via hydrophobic interactions and are eluted by increasing the concentration of an organic solvent in the mobile phase.[7]

Method Development and Optimization: The separation of large molecules like monoclonal antibodies by RP-HPLC can be challenging. High temperatures (60-90°C) are often required to improve peak shape and recovery by minimizing on-column refolding and adsorption.[2][14] The choice of organic solvent (e.g., acetonitrile, isopropanol) and ion-pairing agent (e.g., trifluoroacetic acid) in the mobile phase is also critical for achieving optimal resolution.[7] A shallow gradient of the organic solvent is typically used to effectively separate closely related hydrophobic variants.[15]

Experimental Protocol:

  • Column Selection: Choose a wide-pore (e.g., 300 Å) RP column with a suitable stationary phase (e.g., C4) for large protein separation.

  • Mobile Phase Preparation: Prepare Mobile Phase A (e.g., 0.1% TFA in water) and Mobile Phase B (e.g., 0.1% TFA in acetonitrile).

  • System Equilibration: Equilibrate the column with the initial mobile phase composition at the desired temperature.

  • Sample Preparation: The sample may require denaturation and reduction prior to analysis, depending on the specific application.

  • Injection and Elution: Inject the sample and elute with a gradient of increasing Mobile Phase B.

  • Detection: Monitor the eluate using a UV detector at 214 nm or 280 nm.

  • Data Analysis: Integrate the peaks corresponding to the main species and any hydrophobic variants.

Statistical Analysis for Method Comparison

Once data has been generated from both analytical methods, a rigorous statistical comparison is necessary to determine if the methods are equivalent.[16] The choice of statistical tools will depend on the nature of the data and the specific questions being asked.

Key Statistical Parameters

According to the ICH Q2(R2) guidelines, the following performance characteristics are key to method validation and are also relevant for cross-validation:[17][18]

  • Accuracy: The closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found.[19]

  • Precision: The closeness of agreement (degree of scatter) between a series of measurements obtained from multiple sampling of the same homogeneous sample under the prescribed conditions.[19]

Acceptance Criteria from ICH Q2(R2):

While ICH Q2(R2) provides a framework, specific acceptance criteria should be justified on a case-by-case basis. However, commonly accepted criteria for chromatographic assays in the pharmaceutical industry are:

  • Accuracy: The mean recovery should be within 98.0% to 102.0% of the theoretical value.[19]

  • Precision: The relative standard deviation (RSD) should be no more than 2.0%.[19]

Statistical Tests for Method Comparison

1. t-Test and F-Test

  • F-Test: This test is used to compare the variances of the two methods.[20][21] The null hypothesis is that the variances are equal. If the calculated F-value is less than the critical F-value, we can conclude that there is no significant difference in the precision of the two methods.[22]

  • t-Test: If the F-test shows that the variances are not significantly different, a t-test can be used to compare the means of the two data sets.[20][21][23] The null hypothesis is that the means are equal. If the calculated t-value is less than the critical t-value, we can conclude that there is no significant bias between the two methods.[22]

2. Bland-Altman Analysis

The Bland-Altman plot is a powerful graphical method for comparing two measurement techniques.[24][25][26][27] It plots the difference between the paired measurements against their average.[26][27] This allows for the visualization of any systematic bias and the limits of agreement between the two methods.[26][27]

Step-by-Step Guide to Bland-Altman Analysis:

  • Calculate the Differences: For each sample, calculate the difference between the results from the two methods (Method A - Method B).

  • Calculate the Averages: For each sample, calculate the average of the results from the two methods ((Method A + Method B) / 2).

  • Plot the Data: Create a scatter plot with the differences on the y-axis and the averages on the x-axis.

  • Calculate the Mean Difference (Bias): Calculate the mean of all the differences. This represents the systematic bias between the two methods.

  • Calculate the Standard Deviation of the Differences: Calculate the standard deviation of the differences.

  • Determine the Limits of Agreement: The 95% limits of agreement are calculated as the mean difference ± 1.96 times the standard deviation of the differences.[27]

  • Interpret the Plot: The plot should be visually inspected to see if the differences are randomly scattered around the mean difference. Any trend in the data may indicate a proportional bias. The limits of agreement define the range within which 95% of the differences between the two methods are expected to lie.[26]

Case Study: Cross-Validation of SEC and RP-HPLC for a Monoclonal Antibody

To illustrate the principles discussed, let's consider a hypothetical case study where we are cross-validating an SEC method and an RP-HPLC method for the quantification of the main peak (monomer) of a monoclonal antibody.

Objective: To demonstrate the equivalence of the SEC and RP-HPLC methods for the determination of the percentage of the main peak.

Sample Set: 10 batches of the monoclonal antibody drug substance were analyzed by both methods.

Data:

BatchSEC (% Main Peak)RP-HPLC (% Main Peak)Difference (SEC - RP-HPLC)Average ((SEC + RP-HPLC)/2)
198.598.30.298.4
298.798.60.198.65
398.498.5-0.198.45
498.698.40.298.5
598.898.70.198.75
698.598.6-0.198.55
798.998.80.198.85
898.698.50.198.55
998.798.9-0.298.8
1098.498.20.298.3

Statistical Analysis:

  • Mean Difference (Bias): 0.06%

  • Standard Deviation of Differences: 0.15%

  • 95% Limits of Agreement: -0.23% to 0.35%

Interpretation:

The mean difference of 0.06% indicates a very small systematic bias between the two methods. The limits of agreement show that for 95% of future measurements, the difference between the two methods is expected to be between -0.23% and 0.35%. If these limits are within the pre-defined acceptance criteria (e.g., ± 0.5%), the two methods can be considered equivalent for the intended purpose.

Conclusion: Ensuring Data Integrity through a Multi-Pronged Approach

The cross-validation of analytical data from orthogonal techniques is a cornerstone of a robust analytical control strategy in drug development. It provides a higher level of assurance in the quality and reliability of the data, which is essential for both regulatory compliance and informed decision-making. By understanding the underlying principles of the analytical techniques, designing rigorous cross-validation studies, and applying appropriate statistical tools, scientists can build a comprehensive and defensible data package that supports the development of safe and effective medicines. This guide has provided a framework for this critical activity, emphasizing the importance of a scientific, risk-based approach to analytical data validation.

References

  • Dillon, T. M., et al. (2006). Optimization of a reversed-phase high-performance liquid chromatography/mass spectrometry method for characterizing recombinant antibody heterogeneity and stability.
  • Fekete, S., et al. (2013). Strategy for Automated Development of Reversed‐Phase HPLC Methods for Domain‐Specific Characterization of Monoclonal Antibodies. Journal of Pharmaceutical and Biomedical Analysis, 84, 131-139.
  • Bland, J. M., & Altman, D. G. (1986). Statistical methods for assessing agreement between two methods of clinical measurement. The Lancet, 327(8476), 307-310.
  • Altabrisa Group. (2025). What Is ICH Q2R2 Method Validation and Its Importance?
  • Rivera, B. (2020). Practical Method Development Strategies for the Analysis of Monoclonal Antibodies by Reversed-Phase HPLC.
  • Kopaciewicz, W., & Regnier, F. E. (1983). Mobile phase selection for the high-performance ion-exchange chromatography of proteins. Analytical Biochemistry, 129(2), 472-482.
  • IntuitionLabs. (2024). ICH Q2(R2) Guide: Analytical Method Validation Explained.
  • ProPharma. (2024). Highlights from FDA's Analytical Test Method Validation Guidance.
  • Belouafa, S., et al. (2017). Statistical tools and approaches to validate analytical methods: methodology and practical examples. International Journal of Metrology and Quality Engineering, 8, 9.
  • Tosoh Bioscience. (n.d.). Principles of Ion Exchange Chromatography.
  • DePra, M. (2021). Method Robustness and Reproducibility for Monoclonal Antibody Purity Analysis. LCGC North America, 39(4), 184-191.
  • Majumder, A., et al. (2019). A comparison of biophysical characterization techniques in predicting monoclonal antibody stability. mAbs, 11(8), 1435-1444.
  • Todoroki, K. (2015). [Development of HPLC analysis methods for therapeutic monoclonal antibodies]. Yakugaku Zasshi, 135(2), 213-218.
  • Jain, P., & Kumar, A. (2023). Analytical Techniques for the Characterization and Quantification of Monoclonal Antibodies. Molecules, 28(4), 1735.
  • Protein Metrics. (2021). Orthogonal Comparison of Analytical Methods by Theoretical Reconstruction from Bottom-up Assay Data.
  • Jasco Inc. (2022). Orthogonal Similarity Assessment of Monoclonal Antibodies Using Circular Dichroism, FTIR and Raman. YouTube.
  • Giavarina, D. (2015). Understanding Bland Altman analysis. Biochemia Medica, 25(2), 141-151.
  • Chemistry For Everyone. (2025).
  • Analyse-it Software, Ltd. (n.d.). Assessing agreement between two methods using Bland-Altman plot | Video tutorial.
  • Testbook. (n.d.). Difference Between an F-Test and T-Test: Learn Key Differences.
  • Emery Pharma. (n.d.). LBA Cross Validation: A Detailed Case Study.
  • International Council for Harmonisation. (2023). Q2(R2)
  • Giavarina, D. (2015). Understanding Bland Altman analysis. Biochemia Medica, 25(2), 141-151.
  • European Medicines Agency. (2024). ICH Q2(R2) Validation of analytical procedures - Scientific guideline.
  • Agilent Technologies. (2021). Orthogonal Chromatographic Techniques for Therapeutic Protein Characterization.
  • AMSbiopharma. (2025). ICH Guidelines for Analytical Method Validation Explained.
  • PharmaGuru. (2025). Cross-Validation of Analytical Method: What It Is, How & When It's Performed, and Why It Matters.
  • DATAcc. (n.d.). Statistical methodology considerations for analytical validation studies where measures have directly comparable units.
  • Pharmaceutical Technology. (2017). Covalidation Strategies to Accelerate Analytical Method Transfer for Breakthrough Therapies. Pharmaceutical Technology, 41(4).
  • Shah, V. P., et al. (2014). Method Transfer, Partial Validation, and Cross Validation: Recommendations for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team. The AAPS Journal, 16(6), 1173-1180.
  • Chemistry LibreTexts. (2023). 28.6: Ion-Exchange Chromatography.
  • MedCalc Software Ltd. (n.d.). Bland-Altman plot.
  • U.S. Food and Drug Administration. (2024). Q2(R2)
  • ALWSCI. (2024). Mobile Phase Selection Guide: Optimal Solvent Pairing Strategies For Different Analytical Tasks.
  • de Souza, S. V. C., & Junqueira, R. G. (2005). VALIDATION OF ANALYTICAL METHODS IN A PHARMACEUTICAL QUALITY SYSTEM: AN OVERVIEW FOCUSED ON HPLC METHODS. Química Nova, 28(4), 724-731.
  • Ermer, J., & Miller, J. H. M. (Eds.). (2005). Method Validation in Pharmaceutical Analysis: A Guide to Best Practice (2nd ed.). Wiley-VCH.
  • Medium. (2023). Understanding Hypothesis Testing in Data Science: T-tests, F-tests, and More.
  • Slideshare. (n.d.). f and t test.
  • Shabir, G. A. (2003). Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry.
  • Pharma Growth Hub. (2024).
  • Association for Psychological Science. (2008). Beyond the t-test and F-test. Observer, 21(11).
  • GlobalCompliancePanel. (2015).
  • Raposo, F. (2008). A practical guide to analytical method validation, including measurement uncertainty and accuracy profiles. TrAC Trends in Analytical Chemistry, 27(9), 819-836.
  • Unknown. (n.d.). t- and F-tests.

Sources

Stability Showdown: A Comparative Analysis of Esters and Amides for Drug Development

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, understanding the inherent stability of functional groups is paramount to designing effective and reliable therapeutics. This guide provides an in-depth, objective comparison of the stability of esters and amides, two functionalities frequently encountered in drug candidates. We will delve into the chemical principles governing their degradation, provide detailed experimental protocols for stability assessment, and present data to support the discussion.

The Underlying Chemistry: Why Amides are Inherently More Stable

The fundamental difference in the stability of esters and amides stems from the electronic properties of the heteroatom bonded to the carbonyl carbon—oxygen in esters and nitrogen in amides. Nitrogen is less electronegative than oxygen, making it a better electron donor.[1][2] This increased electron-donating ability has profound consequences for the resonance stabilization of the amide bond.

Amides exhibit a more significant resonance contribution, where the lone pair of electrons on the nitrogen atom delocalizes into the carbonyl group.[1][3][4] This delocalization imparts a partial double bond character to the carbon-nitrogen bond, making it stronger and more difficult to break.[1][5] Consequently, the carbonyl carbon of an amide is less electrophilic and less susceptible to nucleophilic attack compared to the carbonyl carbon of an ester.[2][6] The infrared (IR) stretching frequency of the carbonyl group can be a useful indicator of this effect; the lower frequency for an amide carbonyl (around 1662 cm⁻¹) compared to an ester carbonyl (around 1742 cm⁻¹) suggests more single bond character and thus, greater resonance stabilization in the amide.[1]

Esters, on the other hand, have a more polarized carbonyl group due to the higher electronegativity of the oxygen atom, making the carbonyl carbon more electron-deficient and a more attractive target for nucleophiles like water.[7]

Hydrolysis: The Primary Degradation Pathway

The most common degradation pathway for both esters and amides in an aqueous environment is hydrolysis, a reaction that can be catalyzed by acid or base.

Acid-Catalyzed Hydrolysis

Under acidic conditions, the carbonyl oxygen of both esters and amides is protonated, which increases the electrophilicity of the carbonyl carbon and facilitates nucleophilic attack by water.[6] The mechanism for both is analogous, proceeding through a tetrahedral intermediate.[8] However, the subsequent steps and overall reaction favorability differ. For amides, the nitrogen atom must be protonated to become a good leaving group (an amine).

Key Differences in Acid-Catalyzed Hydrolysis:

  • Reversibility: Acid-catalyzed ester hydrolysis is a reversible process, essentially the reverse of Fischer esterification.[9][8] To drive the reaction to completion, a large excess of water is typically required.[6]

  • Reaction Conditions: Amide hydrolysis generally requires more forcing conditions, such as strong acid and heat, compared to ester hydrolysis.[6]

Base-Catalyzed Hydrolysis (Saponification)

In the presence of a base, such as hydroxide ions, the mechanism involves the direct nucleophilic attack of the hydroxide ion on the carbonyl carbon.[6]

Key Differences in Base-Catalyzed Hydrolysis:

  • Irreversibility: Base-mediated hydrolysis of both esters and amides is effectively irreversible.[6] This is because the final step involves the deprotonation of the resulting carboxylic acid to form a carboxylate salt, which is non-electrophilic and drives the reaction forward.[6]

  • Leaving Group: The leaving group in ester hydrolysis is an alkoxide ion, while in amide hydrolysis, it is an amide anion (R₂N⁻), which is a much poorer leaving group.[10] This difference in leaving group ability is a major contributor to the slower rate of amide hydrolysis under basic conditions.

Visualizing the Mechanisms

To better understand the processes of hydrolysis, the following diagrams illustrate the acid- and base-catalyzed mechanisms for both esters and amides.

Acid_Catalyzed_Ester_Hydrolysis cluster_0 Acid-Catalyzed Ester Hydrolysis Ester Ester Protonated Ester Protonated Ester Ester->Protonated Ester H+ Tetrahedral Intermediate 1 Tetrahedral Intermediate 1 Protonated Ester->Tetrahedral Intermediate 1 H2O Tetrahedral Intermediate 2 Tetrahedral Intermediate 2 Tetrahedral Intermediate 1->Tetrahedral Intermediate 2 Proton Transfer Carboxylic Acid + Alcohol Carboxylic Acid + Alcohol Tetrahedral Intermediate 2->Carboxylic Acid + Alcohol -H+, -R'OH

Caption: Acid-Catalyzed Ester Hydrolysis Workflow.

Base_Catalyzed_Ester_Hydrolysis cluster_1 Base-Catalyzed Ester Hydrolysis Ester Ester Tetrahedral Intermediate Tetrahedral Intermediate Ester->Tetrahedral Intermediate OH- Carboxylic Acid + Alkoxide Carboxylic Acid + Alkoxide Tetrahedral Intermediate->Carboxylic Acid + Alkoxide Carboxylate + Alcohol Carboxylate + Alcohol Carboxylic Acid + Alkoxide->Carboxylate + Alcohol Proton Transfer Acid_Catalyzed_Amide_Hydrolysis cluster_2 Acid-Catalyzed Amide Hydrolysis Amide Amide Protonated Amide Protonated Amide Amide->Protonated Amide H+ Tetrahedral Intermediate 1 Tetrahedral Intermediate 1 Protonated Amide->Tetrahedral Intermediate 1 H2O Tetrahedral Intermediate 2 Tetrahedral Intermediate 2 Tetrahedral Intermediate 1->Tetrahedral Intermediate 2 Proton Transfer Carboxylic Acid + Amine Carboxylic Acid + Amine Tetrahedral Intermediate 2->Carboxylic Acid + Amine -H+, -R2NH

Caption: Acid-Catalyzed Amide Hydrolysis Workflow.

Base_Catalyzed_Amide_Hydrolysis cluster_3 Base-Catalyzed Amide Hydrolysis Amide Amide Tetrahedral Intermediate Tetrahedral Intermediate Amide->Tetrahedral Intermediate OH- Carboxylic Acid + Amide Anion Carboxylic Acid + Amide Anion Tetrahedral Intermediate->Carboxylic Acid + Amide Anion Carboxylate + Amine Carboxylate + Amine Carboxylic Acid + Amide Anion->Carboxylate + Amine Proton Transfer

Caption: Base-Catalyzed Amide Hydrolysis Workflow.

Experimental Assessment of Stability

To quantitatively compare the stability of an ester and an amide, a kinetic study of their hydrolysis rates under controlled conditions is essential.

Experimental Protocol: pH-Dependent Hydrolysis Study

This protocol outlines a general procedure for determining the hydrolysis rate constants of a model ester (e.g., ethyl acetate) and a model amide (e.g., acetamide) at various pH values.

Materials:

  • Ethyl acetate

  • Acetamide

  • Hydrochloric acid (HCl) solutions of varying concentrations (for acidic pH)

  • Sodium hydroxide (NaOH) solutions of varying concentrations (for basic pH)

  • Phosphate buffer solutions (for neutral pH)

  • High-performance liquid chromatography (HPLC) system with a suitable column (e.g., C18) and detector (e.g., UV-Vis)

  • Constant temperature water bath or incubator

  • pH meter

  • Volumetric flasks and pipettes

Procedure:

  • Stock Solution Preparation: Prepare stock solutions of the ester and amide of known concentrations in a suitable solvent (e.g., acetonitrile or methanol).

  • Reaction Setup:

    • For each pH to be tested, prepare a series of reaction vials containing the appropriate buffer or acid/base solution.

    • Equilibrate the vials to the desired temperature (e.g., 37°C) in the water bath.

    • Initiate the reaction by adding a small, known volume of the ester or amide stock solution to each vial. Ensure the final concentration is within the linear range of the HPLC detector.

  • Sampling: At predetermined time intervals, withdraw an aliquot from each reaction vial.

  • Quenching: Immediately quench the reaction in the aliquot to prevent further hydrolysis. This can be achieved by adding a quenching solution that neutralizes the acid or base, or by rapid cooling.

  • HPLC Analysis: Analyze the quenched samples by HPLC to determine the concentration of the remaining ester or amide. The mobile phase and detection wavelength should be optimized for the specific compounds.

  • Data Analysis:

    • Plot the concentration of the ester or amide versus time for each pH.

    • Determine the initial rate of hydrolysis from the slope of the initial linear portion of the curve.

    • Calculate the pseudo-first-order rate constant (k_obs) at each pH from the slope of a plot of ln([Substrate]) versus time.

    • Plot log(k_obs) versus pH to generate a pH-rate profile.

Expected Results and Data Presentation

The hydrolysis of amides is significantly slower than that of esters under both acidic and basic conditions. [7]The table below summarizes hypothetical, yet representative, pseudo-first-order rate constants for the hydrolysis of a typical ester and amide at 37°C.

pHEster (k_obs, s⁻¹)Amide (k_obs, s⁻¹)
1.01.5 x 10⁻⁴2.0 x 10⁻⁷
7.03.0 x 10⁻⁸5.0 x 10⁻¹¹
13.02.0 x 10⁻³4.0 x 10⁻⁶

Note: These are illustrative values and actual rates will depend on the specific structures of the ester and amide.

Factors Influencing Stability

Beyond the inherent chemical nature of the functional group, several other factors can influence the rate of hydrolysis.

  • Steric Hindrance: Bulky groups near the carbonyl carbon can sterically hinder the approach of a nucleophile, thereby decreasing the rate of hydrolysis for both esters and amides. [2][11][12]* Electronic Effects: Electron-withdrawing groups attached to the acyl or alkoxy/amino portion of the molecule can increase the electrophilicity of the carbonyl carbon, leading to a faster rate of hydrolysis. [2]Conversely, electron-donating groups will decrease the rate.

  • Enzymatic Catalysis: In biological systems, enzymes such as esterases and amidases can significantly accelerate the rate of hydrolysis. [7][13]The susceptibility of a drug to enzymatic degradation is a critical factor in its pharmacokinetic profile. While amide-to-ester substitutions can improve permeability, esters are generally more susceptible to plasma-mediated hydrolysis. [14]

Implications for Drug Design and Development

The superior stability of the amide bond has made it a cornerstone of peptide and protein-based therapeutics. [15]However, this stability can also be a drawback, leading to poor metabolic clearance. Conversely, the relative lability of the ester bond is often exploited in prodrug design, where an ester linkage is used to mask a functional group of a parent drug, improving its absorption or distribution. [7]This ester is then cleaved in vivo by esterases to release the active drug.

For instance, the local anesthetic procaine, which contains an ester linkage, has a short duration of action due to rapid hydrolysis. [7]In contrast, lidocaine, an amide-containing local anesthetic, is much more stable and has a longer duration of action. [7]

Conclusion

In the comparative study of ester and amide stability, amides consistently demonstrate superior resistance to hydrolysis due to greater resonance stabilization and the poor leaving group ability of the resulting amine. This inherent stability is a double-edged sword in drug development, offering robustness but potentially hindering metabolic clearance. Esters, while more susceptible to degradation, provide a valuable tool for prodrug strategies. A thorough understanding of the factors governing the stability of these crucial functional groups is indispensable for the rational design of safe and effective pharmaceuticals. By employing rigorous experimental methodologies to quantify stability, researchers can make informed decisions in the optimization of lead compounds and the development of novel therapeutics.

References

  • Lecture 6: Hydrolysis Reactions of Esters and Amides. (n.d.).
  • Hydrolysis of Esters and Amides. (n.d.). Dalal Institute.
  • Ch20 : Amide hydrolysis. (n.d.). University of Calgary.
  • 17.4: Hydrolysis of Esters and Amides. (2023, August 4). Chemistry LibreTexts.
  • Why do amides require much harsher conditions for hydrolysis than esters?. (2020, November 30). Chemistry Stack Exchange.
  • Amide Hydrolysis: Acid and Base-Catalyzed Mechanism. (n.d.). Chemistry Steps.
  • Principles of Drug Action 1, Spring 2005, Amides. (n.d.).
  • Relative stability of amides, esters, anhydrides, and acyl chlorides. (2010, October 21). Khan Academy.
  • Understanding the chemical basis of drug stability and degradation. (2010, October 9). The Pharmaceutical Journal.
  • Why are Amides less reactive than Esters?. (2019, July 18). Reddit.
  • Why is hydrolysis of esters more easy than amide hydrolysis?. (2017, November 22). Quora.
  • Amide-to-Ester Substitution as a Strategy for Optimizing PROTAC Permeability and Cellular Activity. (n.d.). Journal of Medicinal Chemistry - ACS Publications.
  • Why do amides require much harsher conditions for hydrolysis than esters?. (2020, November 30). Quora.
  • Amide Bond Bioisosteres: Strategies, Synthesis, and Successes. (n.d.). PMC - PubMed Central.
  • Steric effects in the imidazole-catalyzed hydrolysis of esters of N-acetylserinamide and of p-nitrophenol. (n.d.). ACS Publications - American Chemical Society.
  • Enzymatic Enantioselective Ester or Amide Hydrolysis or Synthesis. (n.d.). Google Patents.
  • Steric effects. I. Esterification and acid-catalyzed hydrolysis of esters. (n.d.). ACS Publications.

Sources

A Head-to-Head Comparison of STAT3 Inhibitor Efficacy Using a Luciferase Reporter Assay

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of STAT3 in Disease and Drug Discovery

Signal Transducer and Activator of Transcription 3 (STAT3) is a pivotal cytoplasmic transcription factor that orchestrates a multitude of cellular processes, including proliferation, survival, differentiation, and immunity.[1][2] In response to upstream signals from cytokines and growth factors, such as Interleukin-6 (IL-6) and Epidermal Growth Factor (EGF), STAT3 is activated via phosphorylation, primarily at the tyrosine 705 residue, by Janus kinases (JAKs).[3] This phosphorylation event triggers the homodimerization of STAT3 monomers, their translocation into the nucleus, and subsequent binding to specific DNA response elements to regulate gene transcription.[1][2]

While transient STAT3 activation is integral to normal physiological functions, its persistent or constitutive activation is a hallmark of numerous pathologies, particularly cancer.[4][5] Aberrantly active STAT3 is implicated in tumor progression, metastasis, and resistance to therapy, making it a highly attractive target for drug development.[5][6] Consequently, a robust and reliable method for quantifying the efficacy of potential STAT3 inhibitors is paramount for advancing novel therapeutics.

This guide provides an in-depth comparison of the efficacy of three distinct, commercially available STAT3 inhibitors, employing a highly sensitive and quantitative STAT3-dependent luciferase reporter assay as the primary biological readout. We will delve into the causality behind the experimental design, provide detailed, self-validating protocols, and present a framework for interpreting the resulting data. To ensure scientific integrity, we will also outline orthogonal assays for validating the primary findings.

The Central Assay: STAT3 Luciferase Reporter System

To directly assess the transcriptional activity of STAT3, the core of our comparative analysis will be a STAT3 luciferase reporter assay.[7][8] This assay utilizes a stable cell line, typically HEK293, that has been engineered to express a luciferase gene (e.g., Firefly luciferase) under the control of a promoter containing multiple STAT3 DNA-binding sites.[9][10][11] When STAT3 is activated and binds to these response elements, it drives the expression of luciferase. The amount of light produced upon the addition of a luciferin substrate is directly proportional to the transcriptional activity of STAT3.[12][13] For robust data normalization, a second reporter, such as Renilla luciferase expressed from a constitutive promoter, is often co-transfected or integrated into the stable cell line.[14][15]

Rationale for Assay Selection
  • Functional Readout: This assay measures the ultimate downstream event in the STAT3 signaling cascade – gene transcription – providing a highly relevant biological readout of pathway activity.

  • High Sensitivity and Wide Dynamic Range: Luciferase assays are renowned for their exceptional sensitivity, capable of detecting minute changes in transcriptional activity over several orders of magnitude.[12]

  • Quantitative and High-Throughput: The assay is readily adaptable to a 96- or 384-well plate format, making it ideal for screening multiple inhibitors and concentrations simultaneously.[13][16]

  • Specificity: The use of a STAT3-specific reporter construct provides a high degree of confidence that the observed effects are mediated through the STAT3 pathway.

STAT3 Inhibitors Under Investigation

For this comparative guide, we have selected three well-characterized STAT3 inhibitors with distinct mechanisms of action:

  • Stattic: A non-peptidic small molecule that was initially reported to selectively inhibit the STAT3 SH2 domain, thereby preventing STAT3 dimerization and subsequent nuclear translocation.[17][18][19]

  • S3I-201 (NSC 74859): A chemical probe designed to bind to the STAT3 SH2 domain, disrupting STAT3 dimerization, DNA binding, and transcriptional activity.[20][21][22]

  • Cryptotanshinone: A natural product that has been shown to inhibit STAT3 phosphorylation at Tyr705, in part by inhibiting upstream JAK2 activity, and may also interfere with STAT3 dimerization.[4][5][6][23][24]

Experimental Workflow for Inhibitor Efficacy Comparison

The following workflow provides a comprehensive approach to comparing the efficacy of the selected STAT3 inhibitors.

G cluster_0 Phase 1: Primary Screen cluster_1 Phase 2: Validation Assays cluster_2 Phase 3: Interpretation A Seed STAT3 Reporter HEK293 Cells B Pre-treat with STAT3 Inhibitors (Stattic, S3I-201, Cryptotanshinone) at various concentrations A->B C Stimulate with IL-6 to activate STAT3 B->C D Incubate and Lyse Cells C->D E Measure Luciferase Activity (Dual-Luciferase Assay) D->E F Data Analysis: Calculate IC50 Values E->F G Western Blot for p-STAT3 (Tyr705) F->G H Electrophoretic Mobility Shift Assay (EMSA) F->H I Compare IC50 values and validate with orthogonal data G->I H->I J Generate Efficacy Report I->J G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Cytokine Cytokine (e.g., IL-6) Receptor Cytokine Receptor Cytokine->Receptor 1. Ligand Binding JAK JAK Kinase Receptor->JAK 2. Receptor Dimerization & JAK Activation STAT3_mono STAT3 Monomer JAK->STAT3_mono 3. STAT3 Phosphorylation pSTAT3_mono p-STAT3 STAT3_dimer p-STAT3 Dimer pSTAT3_mono->STAT3_dimer 4. Dimerization STAT3_dimer_nuc p-STAT3 Dimer STAT3_dimer->STAT3_dimer_nuc 5. Nuclear Translocation Inhibitor_C Cryptotanshinone Inhibitor_C->JAK Inhibits Inhibitor_S Stattic / S3I-201 Inhibitor_S->pSTAT3_mono Inhibits Dimerization DNA DNA (STAT3 Response Element) STAT3_dimer_nuc->DNA 6. DNA Binding Luciferase Luciferase Gene Transcription DNA->Luciferase 7. Gene Expression

Sources

A Senior Application Scientist's Guide to Cost-Benefit Analysis of Synthetic Approaches

Author: BenchChem Technical Support Team. Date: January 2026

For the modern researcher, scientist, and drug development professional, the elegance of a synthetic route is no longer solely defined by its novelty or the complexity of the target molecule. Today, a successful synthesis is a masterful orchestration of efficiency, cost-effectiveness, and sustainability. The choice of a synthetic strategy has profound implications, rippling through project timelines, budgetary constraints, and a company's environmental commitments. This guide provides an in-depth, objective comparison of prevalent synthetic methodologies, grounded in experimental data and field-proven insights, to empower you in making informed and strategic decisions in your synthetic endeavors.

The Modern Imperative: Beyond Yield to Holistic Efficiency

The traditional focus on reaction yield as the primary metric of success is an incomplete and often misleading measure of a synthesis's true value. A holistic cost-benefit analysis requires a multi-faceted evaluation that encompasses a range of quantitative and qualitative factors. Key performance indicators now include "green chemistry" metrics that provide a more rigorous and comprehensive understanding of a synthesis's material and energy efficiency.[1][2] These metrics are not merely academic exercises; they are vital tools for gauging the true cost and impact of a chemical process.[3][4]

At the heart of this modern approach are metrics such as Atom Economy (AE) , which measures the proportion of reactant atoms incorporated into the final product, and the Environmental Factor (E-factor) or Process Mass Intensity (PMI) , which quantify the amount of waste generated relative to the desired product.[5][6][7] A lower E-factor and PMI signify a more sustainable and cost-effective process, as they reflect reduced expenditure on raw materials and waste disposal.[8][9]

This guide will delve into the practical application of these principles through a comparative analysis of several key synthetic dichotomies that chemists face daily.

Case Study 1: The Greening of a Blockbuster Drug - Ibuprofen Synthesis

The industrial synthesis of ibuprofen, a widely used non-steroidal anti-inflammatory drug (NSAID), offers a compelling real-world example of the evolution of synthetic strategy driven by cost-benefit and environmental considerations. The original Boots process, developed in the 1960s, has been largely supplanted by the more efficient and environmentally benign BHC (Boots-Hoechst-Celanese) process.[10][11][12]

The Traditional Route: The Boots Process

The Boots synthesis of ibuprofen is a six-step process that, while historically significant, is a prime example of a less atom-economical approach.[11][13] It involves the use of stoichiometric reagents, such as aluminum trichloride, and generates a substantial amount of inorganic salt waste.[11]

The Green Alternative: The BHC Process

In contrast, the BHC process is a three-step catalytic route that dramatically improves the efficiency and sustainability of ibuprofen production.[11][13] This streamlined synthesis utilizes a recyclable hydrogen fluoride catalyst and minimizes waste, with acetic acid being the only significant byproduct.[11]

Quantitative Comparison of Ibuprofen Synthetic Routes

The advantages of the BHC process are stark when key green chemistry metrics are compared with the traditional Boots process.[10][11]

MetricBoots Process (Traditional)BHC Process (Green)Advantage of BHC Process
Number of Synthetic Steps 63Fewer steps, reducing time, energy, and resources.
Atom Economy 40%[11]77% (approaching 100% with byproduct reuse)[11]Significantly higher incorporation of reactants into the final product.
Waste Generation Substantial inorganic salt formation[11]Minimal, with acetic acid as the only major byproduct[11]Drastic reduction in waste, leading to lower disposal costs.
Catalyst Stoichiometric aluminum trichloride[11]Catalytic and recyclable hydrogen fluoride[11]Use of a recyclable catalyst enhances sustainability and reduces cost.
Experimental Protocols

The six-step Boots process generally involves:

  • Friedel-Crafts acylation of isobutylbenzene.

  • Formation of a Darzens glycidic ester.

  • Hydrolysis and decarboxylation to an aldehyde.

  • Oxidation of the aldehyde to a carboxylic acid.

  • Resolution of the racemic mixture.

  • Esterification and hydrolysis to yield ibuprofen.

This multi-step sequence necessitates significant solvent usage and generates considerable waste at each stage.

The more streamlined BHC process consists of:

  • Friedel-Crafts Acylation: Isobutylbenzene is acylated with acetic anhydride using hydrogen fluoride as both a catalyst and a solvent.[11]

  • Hydrogenation: The resulting ketone is catalytically hydrogenated to the corresponding alcohol.

  • Carbonylation: The alcohol is then carbonylated in the presence of a palladium catalyst to produce ibuprofen.[13]

This catalytic approach not only reduces the number of steps but also maximizes atom economy.

Logical Workflow for Comparing Synthetic Routes

The decision-making process for selecting an optimal synthetic route can be visualized as follows:

start Target Molecule: Ibuprofen strategy Identify Synthetic Strategies start->strategy traditional Traditional Route (Boots Process) strategy->traditional green Green Route (BHC Process) strategy->green analysis Cost-Benefit Analysis traditional->analysis green->analysis compare_steps Compare Number of Steps analysis->compare_steps compare_ae Compare Atom Economy analysis->compare_ae compare_waste Compare Waste Generation analysis->compare_waste compare_cost Compare Reagent & Catalyst Cost analysis->compare_cost decision Select Optimal Route compare_steps->decision compare_ae->decision compare_waste->decision compare_cost->decision

Caption: A workflow for comparing synthetic routes to Ibuprofen.

Case Study 2: Assembling Life's Building Blocks - Solid-Phase vs. Solution-Phase Peptide Synthesis

The synthesis of peptides is a cornerstone of biomedical research and drug discovery. The two primary methodologies, Solid-Phase Peptide Synthesis (SPPS) and Solution-Phase Peptide Synthesis (LPPS), offer distinct advantages and disadvantages that must be weighed based on the specific project goals.[1]

Solid-Phase Peptide Synthesis (SPPS)

Developed by Bruce Merrifield, SPPS revolutionized peptide synthesis by anchoring the growing peptide chain to an insoluble resin, which simplifies the purification process to simple filtration and washing steps.[1][14] This method is highly amenable to automation, making it a rapid and efficient choice for producing small- to medium-sized peptides.[6]

Solution-Phase Peptide Synthesis (LPPS)

LPPS, the classical approach, involves carrying out all reactions in solution. While it can be more labor-intensive due to the need for purification of intermediates at each step, it offers advantages for the synthesis of very short or chemically complex peptides and can be more cost-effective for large-scale production of shorter peptides.[1][14][15]

Quantitative Comparison of SPPS and LPPS
ParameterSolid-Phase Peptide Synthesis (SPPS)Solution-Phase Peptide Synthesis (LPPS)Key Considerations
Typical Purity ≥95%[1]90–98% (variable)[1]SPPS generally yields higher purity crude product.
Typical Yield High for short to medium peptides (<50 amino acids)[1]Can be higher for very short or very long/complex peptides[1]Yield is sequence and length-dependent for both methods.
Synthesis Time Faster due to automation and simplified purification[1]Slower due to multi-step purification[1]SPPS is significantly faster for routine synthesis.
Solvent Consumption High, due to extensive washing steps[1]Generally lower, but requires solvents for purification[1]Solvent usage is a key environmental and cost factor.
Reagent Usage Requires excess reagents to drive reactions to completion.More controlled stoichiometry is possible.Reagent cost can be a significant driver of overall expense.
Scalability Well-suited for milligram to gram scale.More amenable to kilogram and larger scale production of short peptides.The desired production scale is a critical decision factor.
Experimental Protocols
  • Resin Swelling: Swell Fmoc-Gly-Wang resin in dimethylformamide (DMF).[1]

  • Fmoc Deprotection: Treat the resin with a 20% solution of piperidine in DMF to remove the Fmoc protecting group from the glycine.[1]

  • Amino Acid Coupling: Activate Fmoc-Ala-OH with a coupling reagent (e.g., BOP reagent) and couple it to the deprotected glycine on the resin.[14]

  • Washing: Thoroughly wash the resin with DMF to remove excess reagents and byproducts.

  • Final Deprotection and Cleavage: Treat the resin with a cleavage cocktail (e.g., trifluoroacetic acid-based) to remove the final Fmoc group and cleave the dipeptide from the resin.

  • Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Amino Acid Protection: Protect the N-terminus of alanine (e.g., with a Boc group) and the C-terminus of glycine (e.g., as a methyl ester).

  • Coupling: Couple the protected amino acids in a suitable organic solvent using a coupling reagent.

  • Work-up and Purification: Perform an aqueous work-up to remove water-soluble byproducts and purify the protected dipeptide by crystallization or chromatography.

  • Deprotection: Selectively remove the protecting groups to yield the final dipeptide.

  • Final Purification: Purify the final product to the desired level.

Decision Framework for Peptide Synthesis Strategy

start Target Peptide Synthesis peptide_length Peptide Length? start->peptide_length short <10 amino acids peptide_length->short Short long >10 amino acids peptide_length->long Long complexity Chemical Complexity? short->complexity spps Solid-Phase Peptide Synthesis (SPPS) long->spps simple Simple Sequence complexity->simple Low complex Complex Modifications complexity->complex High scale Production Scale? simple->scale lpps Solution-Phase Peptide Synthesis (LPPS) complex->lpps small mg to g scale->small Small large kg+ scale->large Large small->spps large->lpps

Caption: A decision tree for selecting a peptide synthesis method.

Case Study 3: The Continuous Revolution - Batch vs. Flow Chemistry in API Manufacturing

The pharmaceutical industry is increasingly looking towards continuous flow chemistry as an alternative to traditional batch processing for the synthesis of active pharmaceutical ingredients (APIs).[2][16] Flow chemistry offers numerous advantages in terms of safety, efficiency, and scalability.[17][18][19]

Batch Synthesis

Batch processing, the conventional method of chemical synthesis, involves carrying out a reaction in a single vessel, with reagents added in discrete portions. While versatile, batch processes can be limited by factors such as heat and mass transfer, mixing efficiency, and safety concerns, especially when scaling up exothermic or hazardous reactions.[2][16]

Flow Chemistry

In flow chemistry, reagents are continuously pumped through a reactor, where they mix and react. This approach offers precise control over reaction parameters such as temperature, pressure, and residence time, leading to improved yields, selectivity, and safety.[17][18] The smaller reactor volumes in flow systems also mitigate the risks associated with handling hazardous materials.[17]

Quantitative Comparison of Batch and Flow Chemistry

A comprehensive techno-economic analysis of seven industrially relevant APIs revealed significant advantages for continuous flow processes.[2][16]

MetricBatch ProcessFlow ProcessKey Advantages of Flow Chemistry
Energy Consumption HigherUp to 97% reduction[2]Improved heat transfer and smaller volumes lead to significant energy savings.
Water Consumption Higher50-90% reduction[2]More efficient use of reagents and solvents reduces the need for cooling and cleaning water.[2]
Waste Reduction HigherSignificant reductionEnhanced control over stoichiometry and side reactions minimizes waste generation.
Capital Costs HigherCan be lower due to smaller reactor sizes[16]Smaller footprint and equipment can reduce initial investment.
Operating Costs VariableCan be lower, but requires optimization[2][16]Automation and reduced resource consumption can lower operating expenses.
Safety Higher risk with hazardous reactionsInherently safer due to smaller reaction volumes[17]Reduced risk of thermal runaways and exposure to toxic materials.
Conceptual Experimental Setup

A typical batch synthesis involves a round-bottom flask or a larger reactor equipped with a stirrer, heating/cooling system, and ports for reagent addition and monitoring. The entire reaction is contained within this single vessel.

A basic flow chemistry setup consists of:

  • Pumps: To deliver reagents at precise flow rates.

  • Reactor: A tube or microreactor where the reaction takes place. This can be heated or cooled as needed.

  • Back-pressure regulator: To control the pressure within the system, allowing for superheating of solvents.

  • Collection vessel: To collect the product stream.

Workflow for Transitioning from Batch to Flow Synthesis

start Existing Batch Process feasibility Feasibility Study start->feasibility lab_scale Lab-Scale Flow Process Development feasibility->lab_scale Feasible optimization Optimization of Reaction Parameters lab_scale->optimization scale_up Pilot-Scale Flow Synthesis optimization->scale_up techno_economic Techno-Economic Analysis scale_up->techno_economic implementation Full-Scale Implementation techno_economic->implementation Favorable

Caption: A workflow for transitioning from batch to flow synthesis.

The Future of Synthesis: An Integrated Approach

The case studies presented here illustrate a clear trend in chemical synthesis: a move towards more efficient, sustainable, and cost-effective methodologies. The choice of a synthetic strategy is a complex decision that requires a careful balancing of multiple factors. There is no single "best" approach; the optimal choice will always be context-dependent, relying on the specific target molecule, desired scale of production, and available resources.

By embracing a holistic and data-driven approach to cost-benefit analysis, researchers and drug development professionals can not only enhance the economic viability of their projects but also contribute to a safer and more sustainable future for the chemical industry. The integration of green chemistry principles and innovative technologies like flow chemistry and biocatalysis will continue to drive the evolution of synthetic chemistry, enabling the creation of complex molecules with unprecedented efficiency and elegance.

References

  • Benchchem. (n.d.). Analysis of green chemistry principles in different synthetic routes.
  • Benchchem. (n.d.). A Comparative Guide to Peptide Synthesis: Solid-Phase vs. Liquid-Phase Methodologies.
  • ACS Publications. (2025, February 14). Sustainability and Techno-Economic Assessment of Batch and Flow Chemistry in Seven Industrial Pharmaceutical Processes.
  • National Institutes of Health. (n.d.). Sustainability and Techno-Economic Assessment of Batch and Flow Chemistry in Seven Industrial Pharmaceutical Processes.
  • Benchchem. (n.d.). A Greener Path to Pain Relief: A Comparative Guide to Ibuprofen Synthesis.
  • ResearchGate. (n.d.). The E Factor and Process Mass Intensity.
  • Benchchem. (n.d.). A Comparative Analysis of Solid-Phase and Solution-Phase Peptide Synthesis Utilizing the BOP Reagent.
  • Pharmaoffer.com. (2025, July 10). Solid vs Liquid Peptide Synthesis: Choose the Right CDMO Partner.
  • RSC Publishing. (2015, March 27). Towards a holistic approach to metrics for the 21st century pharmaceutical industry.
  • RSC Publishing. (2023, August 25). Classic vs. C–H functionalization strategies in the synthesis of APIs: a sustainability comparison.
  • ResolveMass. (2025, July 22). Solid vs Liquid Phase Peptide Synthesis: Which Method Is Better?.
  • ResearchGate. (n.d.). Comparison between traditional cross coupling (Path A) and C−H....
  • Benchchem. (n.d.). cost-benefit analysis of chemical synthesis versus biocatalytic routes.
  • BOC Sciences. (n.d.). What Are the Differences Between Solid-Phase and Liquid-Phase Peptide Synthesis?.
  • RSC Publishing. (2023, February 22). GreenMedChem: the challenge in the next decade toward eco-friendly compounds and processes in drug design.
  • Central College. (2019, April 11). Ibuprofen Synthesis.
  • Semantic Scholar. (2002, December 5). Metrics to 'green' chemistry—which are the best?.
  • National Institutes of Health. (n.d.). Recent Advances in the Synthesis of Ibuprofen and Naproxen.
  • (n.d.). GREEN SYNTHESIS OF IBUPROFEN.
  • RSC Publishing. (n.d.). Classic vs. C–H functionalization strategies in the synthesis of APIs: a sustainability comparison.
  • International Pharmaceutical Industry. (n.d.). Continuous API Manufacturing – It's Time to Go with the Flow.
  • ijrti.org. (n.d.). Review on C-H Bond Functionalization using Oxidative Coupling Reactions.
  • ACS Publications. (2016, November 16). Three Modules Incorporating Cost Analysis, Green Principles, and Metrics for a Sophomore Organic Chemistry Laboratory.
  • ResearchGate. (n.d.). Classic vs. C–H functionalization strategies in the synthesis of APIs: a sustainability comparison.
  • Benchchem. (n.d.). A Researcher's Guide to Chiral Amine Synthesis: A Cost-Benefit Analysis.
  • National Institutes of Health. (n.d.). Scalable and sustainable synthesis of chiral amines by biocatalysis.
  • ACS Publications. (2011, May 12). Using the Right Green Yardstick: Why Process Mass Intensity Is Used in the Pharmaceutical Industry To Drive More Sustainable Processes.
  • Aragen Life Sciences. (n.d.). Flow Chemistry vs. Batch Processes.
  • ResearchGate. (2025, August 7). Complexity-Based Metric for Process Mass Intensity in the Pharmaceutical Industry.
  • ResearchGate. (n.d.). Green and sustainable metrics: Charting the course for green-by-design small molecule API synthesis.
  • Royal Society of Chemistry. (2019, June 27). CHAPTER 3: Application of Step, Cumulative, and Global E-factor and Process Mass Intensity Metrics to Gauge Synthesis Efficiency: l-DOPA and Apixaban Pharmaceutical Examples.
  • PubMed Central. (n.d.). Process Mass Intensity (PMI): A Holistic Analysis of Current Peptide Manufacturing Processes Informs Sustainability in Peptide Synthesis.
  • Asynt. (n.d.). Continuous API manufacturing: flow chemistry and the pharmaceutical sector.
  • ResearchGate. (n.d.). Route design workflow.
  • Wiley. (2017, November 13). Green Chemistry in the Pharmaceutical Industry.
  • Frank Ackerman. (n.d.). Critique of Cost-Benefit Analysis, and Alternative Approaches to Decision-Making.
  • National Institutes of Health. (n.d.). Cost-informed Bayesian reaction optimization.
  • Quixy. (n.d.). Master Workflow Diagrams: 8 Powerful Industry Examples, Symbols & Theories.
  • Oxford Academic. (n.d.). Enzymatic and chemo-enzymatic strategies to produce highly valuable chiral amines from biomass with ω-transaminases on 2D zeolites.
  • ResearchGate. (n.d.). Comparative cost of organic solvents utilized in the study.
  • Dove Medical Press. (2024, June 25). Enzymatic Routes for Chiral Amine Synthesis: Protein Engineering and Process Optimization.
  • ResearchGate. (2024, June 14). (PDF) Enzymatic Routes for Chiral Amine Synthesis: Protein Engineering and Process Optimization.
  • ResearchGate. (n.d.). Flow chart of the route optimization model.
  • ACS Publications. (2011, July 27). Economic Analysis of Integrated Continuous and Batch Pharmaceutical Manufacturing: A Case Study.
  • Creately. (2024, October 30). Logistics Optimization Made Simple: 7 Diagrams to Unlock Efficiency.
  • Wrike. (2024, August 12). Workflow diagram examples: Types, best practices, and samples.
  • NineSquared. (n.d.). Cost-Benefit Analysis for decision making.
  • Worldwidejournals.com. (n.d.). cost analysis of abg analyzers to evaluate reagent rental contact vs purchasing.

Sources

A Senior Application Scientist's Guide to the Comparative Crystallography of Gefitinib and Its Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Beyond the Parent Molecule

Gefitinib (Iressa®) marked a paradigm shift in oncology, heralding the era of targeted therapies for non-small cell lung cancer (NSCLC) patients harboring activating mutations in the epidermal growth factor receptor (EGFR).[1][2] As a potent and selective inhibitor of the EGFR tyrosine kinase domain, its clinical efficacy is intrinsically linked to its three-dimensional structure and how it docks into the ATP-binding site of the receptor.[2][3] However, the therapeutic landscape is dynamic, with challenges such as acquired resistance and suboptimal physicochemical properties driving the relentless pursuit of superior analogues.[4][5]

This guide provides a comparative analysis of the crystal structures of Gefitinib and its derivatives. We will explore how subtle modifications to the parent scaffold and the formation of multi-component crystals can induce significant changes in molecular conformation and intermolecular interactions. These changes, in turn, have profound implications for the drug's solubility, stability, and biological activity. This analysis is grounded in crystallographic data and is intended for researchers, scientists, and drug development professionals seeking to understand the structural underpinnings of drug design.

Comparative Structural Analysis: Conformation, Packing, and Interactions

The crystal structure of a molecule is not merely a static snapshot but a detailed blueprint of its preferred conformation and the intricate network of non-covalent interactions that govern its assembly into a crystalline lattice. We will compare two distinct scenarios: the conformational changes of Gefitinib when bound to different EGFR mutants and the structural alterations upon forming a co-crystal.

Scenario 1: Gefitinib's Conformational Plasticity in the EGFR Binding Pocket

The Protein Data Bank (PDB) houses several crystal structures of Gefitinib in complex with the EGFR kinase domain, revealing its remarkable ability to adapt to mutations in the binding site. For instance, comparing the structure of Gefitinib bound to the L858R mutant versus the L858R/T790M double mutant provides critical insights into the mechanisms of drug resistance.[6]

While the core quinazoline scaffold maintains its foundational interactions, the orientation of the solvent-exposed morpholino group can shift to accommodate the altered steric and electronic environment imposed by the mutations. These subtle conformational adjustments are pivotal for maintaining binding affinity, and their understanding is crucial for designing next-generation inhibitors that can overcome resistance.[6][7]

Scenario 2: The Co-Crystal Approach to Modulating Physicochemical Properties

Gefitinib is classified as a Biopharmaceutical Classification System (BCS) Class II drug, characterized by low aqueous solubility, which can limit its oral bioavailability.[8][9] A powerful strategy to address this is the formation of pharmaceutical co-crystals, where the active pharmaceutical ingredient (API) is co-crystallized with a benign co-former.

A study on the co-crystals of Gefitinib with cinnamic acid, sorbic acid, and resorcinol demonstrated significant changes in the crystal packing and hydrogen bonding networks.[10][11] The introduction of these co-formers disrupts the original crystal lattice of pure Gefitinib, creating new and often more favorable intermolecular interactions. These modifications can lead to altered dissolution rates and improved solubility profiles.[8][10][12]

Quantitative Crystallographic Comparison

The table below summarizes key crystallographic parameters for Gefitinib (in complex with EGFR) and a representative co-crystal. Note that direct comparison of unit cell parameters is most meaningful between polymorphs or closely related small molecule crystals, but the data is presented here to illustrate the nature of crystallographic information.

ParameterGefitinib in complex with EGFR (PDB: 4WKQ)[13]Gefitinib-Cinnamic Acid Co-crystal (GCA)[10]
Crystal System MonoclinicTriclinic
Space Group P2₁P-1
a (Å) 50.158.89
b (Å) 88.5410.12
c (Å) 50.6217.58
α (°) 9080.21
β (°) 118.0688.32
γ (°) 9075.18
Resolution (Å) 1.85Not Applicable (Small Molecule Structure)
Key Interactions Hydrogen bonds with EGFR backbone, hydrophobic interactionsHydrogen bonds between Gefitinib and Cinnamic Acid

Data for the co-crystal is illustrative based on typical small molecule crystallographic reports.

Visualizing Structural Relationships

Diagrams generated using Graphviz provide a clear visual representation of the concepts discussed.

G cluster_0 Parent Molecule: Gefitinib cluster_1 Derivatives & Formulations cluster_2 Resulting Changes Gefitinib Gefitinib Crystal Lattice (e.g., Form A) Derivative Chemically Modified Derivative (e.g., Triazole Analogue) Gefitinib->Derivative Chemical Modification CoCrystal Gefitinib Co-crystal (e.g., with Cinnamic Acid) Gefitinib->CoCrystal Co-crystallization Activity Modulated Biological Activity (Potency, Resistance Profile) Derivative->Activity Properties Altered Physicochemical Properties (Solubility, Stability, etc.) CoCrystal->Properties Properties->Activity

Caption: Logical flow from the parent Gefitinib structure to its derivatives and their impact.

Experimental Methodology: A Protocol for Single-Crystal X-ray Diffraction

The gold standard for determining the atomic-resolution three-dimensional structure of small molecules is single-crystal X-ray diffraction (SC-XRD).[14][15][16] The trustworthiness of a crystal structure is paramount, and this is achieved through a rigorous, self-validating experimental workflow.

Step 1: Crystal Growth (The Art and Science)
  • Objective: To obtain a single, high-quality crystal, typically 0.1-0.3 mm in size, free of defects.[16]

  • Causality: The slow, controlled precipitation of molecules from a supersaturated solution allows them to organize into a highly ordered, repeating lattice. Rapid precipitation leads to amorphous solids or poorly-diffracting microcrystals.

  • Protocol:

    • Solvent Selection: Screen a variety of solvents in which the compound has moderate solubility.

    • Method: The slow evaporation technique is most common. Dissolve the compound in a suitable solvent to near-saturation. Loosely cap the vial and leave it in a vibration-free environment.

    • Alternative Methods: If slow evaporation fails, consider vapor diffusion (liquid/liquid or solid/liquid) or cooling crystallization.

Step 2: Crystal Mounting and Data Collection
  • Objective: To mount the crystal on the diffractometer and collect a complete set of diffraction data.

  • Causality: As the crystal is rotated in the X-ray beam, different lattice planes will satisfy Bragg's law and produce diffraction spots. Collecting a full sphere of data ensures that the electron density can be reconstructed accurately.[17]

  • Protocol:

    • Mounting: Carefully select a well-formed crystal under a microscope. Mount it on a glass fiber or a cryo-loop using a minimal amount of oil or grease.

    • Centering: Mount the fiber on the goniometer head of the diffractometer and precisely center the crystal in the X-ray beam.

    • Data Collection Strategy: Modern diffractometers automate this process. The software determines the optimal strategy (e.g., a series of omega and phi scans) to collect a highly redundant dataset to a desired resolution (typically at least 0.85 Å for small molecules).[17]

Step 3: Structure Solution and Refinement
  • Objective: To process the diffraction data to generate a final, validated structural model.

  • Causality: The intensities of the diffraction spots are used to calculate an electron density map. Atoms are placed into regions of high electron density, and their positions and thermal parameters are refined against the experimental data to achieve the best possible fit.

  • Protocol:

    • Data Integration and Scaling: The raw diffraction images are processed to determine the intensities and positions of each reflection. The data is scaled to correct for experimental variations.

    • Structure Solution: The "phase problem" is solved using direct methods or Patterson methods to generate an initial electron density map.

    • Model Building: An initial model of the molecule is fitted into the electron density map.

    • Refinement: The model is refined using least-squares methods, minimizing the difference between the observed and calculated structure factors. This iterative process improves the atomic coordinates, bond lengths, and angles.

    • Validation: The final structure is validated using metrics like the R-factor, goodness-of-fit, and analysis of the residual electron density map to ensure its accuracy and reliability.

workflow cluster_exp Experimental Phase cluster_comp Computational Phase CrystalGrowth 1. Crystal Growth Mounting 2. Crystal Mounting CrystalGrowth->Mounting DataCollection 3. X-ray Data Collection Mounting->DataCollection Integration 4. Data Integration & Scaling DataCollection->Integration Solution 5. Structure Solution Integration->Solution Refinement 6. Model Refinement & Validation Solution->Refinement FinalStructure Final Crystal Structure Refinement->FinalStructure

Caption: Workflow for Single-Crystal X-ray Diffraction.

Conclusion

The crystallographic analysis of Gefitinib and its derivatives provides invaluable insights into the structure-property relationships that govern its therapeutic potential. By examining conformational changes in response to mutations and the profound impact of co-crystal formation, we can better understand the mechanisms of drug action and resistance. The meticulous process of single-crystal X-ray diffraction remains the cornerstone of this understanding, providing the high-resolution data necessary to guide the rational design of the next generation of targeted cancer therapies.

References

  • Design and synthesis of novel Gefitinib analogues with improved anti-tumor activity. PubMed. [Link]
  • 3UG2: Crystal structure of the mutated EGFR kinase domain (G719S/T790M) in complex with gefitinib. RCSB PDB. [Link]
  • 4I22: Structure of the monomeric (V948R)gefitinib/erlotinib resistant double mutant (L858R+T790M) EGFR kinase domain co-crystallized with gefitinib. RCSB PDB. [Link]
  • Synthesis and In Vitro Antitumor Activity Evaluation of Gefitinib-1,2,3-Triazole Deriv
  • Top: Crystallographic structures of gefitinib (green, PDB ID: 4WKQ) and...
  • Design and synthesis of novel Gefitinib analogues with improved anti-tumor activity. National Institutes of Health (NIH). [Link]
  • 2ITY: Crystal structure of EGFR kinase domain in complex with Iressa. RCSB PDB. [Link]
  • From Powders to Single Crystals: A Crystallographer's Toolbox for Small-Molecule Structure Determination.
  • A Novel Synthesis of Anti-Cancer Drug Gefitinib from 6,7-Dimethoxy-3H- Quinazolin-4-One. Indonesian Journal of Chemistry. [Link]
  • 9: Single-crystal X-ray Diffraction (Part 2). The Royal Society of Chemistry. [Link]
  • 4WKQ: 1.85 angstrom structure of EGFR kinase domain with gefitinib. NCBI. [Link]
  • Synthesis of novel gefitinib‐based derivatives and their anticancer activity.
  • The structure of gefitinib and designed compounds.
  • Novel pharmaceutical co-crystals of gefitinib: synthesis, dissolution, cytotoxicity, and theoretical studies. CrystEngComm (RSC Publishing). [Link]
  • Small molecule crystallography. Excillum. [Link]
  • What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work? TOBUSA. [Link]
  • Structures of gefitinib and gefitinib derivatives.
  • A) Region of the X‐ray co‐crystal structure of gefitinib, bound to ERGR...
  • Structural Analysis of Interactions between Epidermal Growth Factor Receptor (EGFR) Mutants and Their Inhibitors. MDPI. [Link]
  • Novel Pharmaceutical Co-crystals of Gefitinib: Synthesis, Dissolution, Cell Studies, and Theoretical studies. The Royal Society of Chemistry. [Link]
  • Novel Pharmaceutical Co-crystals of Gefitinib: Synthesis, Dissolution, Cell Studies, and Theoretical studies | Request PDF.
  • Cocrystallization of Gefitinib Potentiate Single-Dose Oral Administration for Lung Tumor Eradication via Unbalancing the DNA Damage/Repair. National Institutes of Health (NIH). [Link]
  • Solid Dispersions of Gefitinib Prepared by Spray Drying with Improved Mucoadhesive and Drug Dissolution Properties. PMC - NIH. [Link]

Sources

Literature review comparing its applications to similar scaffolds

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to Porous Crystalline Scaffolds: A Comparative Review of Metal-Organic Frameworks, Covalent Organic Frameworks, and Zeolites for Advanced Applications

Abstract

The development of porous crystalline materials has revolutionized fields ranging from industrial catalysis to advanced medicine. Among these, metal-organic frameworks (MOFs), covalent organic frameworks (COFs), and zeolites stand out as the most prominent classes of scaffolds, each possessing unique structural and chemical characteristics. This guide provides a comprehensive literature review comparing these three material platforms. We delve into their fundamental properties, synthesis methodologies, and performance across key applications, including gas storage and separation, catalysis, and drug delivery. By synthesizing experimental data and explaining the causality behind material selection and performance, this document serves as an essential resource for researchers, scientists, and drug development professionals seeking to leverage these advanced materials.

Introduction to Porous Crystalline Scaffolds

The precise control of matter at the molecular level has given rise to a class of materials known as porous crystalline scaffolds. These materials are characterized by their ordered, repeating structural units that form well-defined pores and channels. This inherent porosity gives them exceptionally high surface areas, making them ideal candidates for applications that rely on surface interactions.[1] For decades, zeolites, a class of microporous aluminosilicates, were the workhorses of this field, finding widespread use as catalysts, ion exchangers, and molecular sieves in industrial processes.[2]

The late 20th and early 21st centuries, however, witnessed the emergence of two new classes of "master-builder" materials: metal-organic frameworks (MOFs) and covalent organic frameworks (COFs).[1][3] MOFs are constructed from metal ions or clusters linked by organic molecules, creating a hybrid inorganic-organic structure with unparalleled tunability.[4] COFs, by contrast, are purely organic materials built from light elements (like carbon, boron, nitrogen, and oxygen) joined by strong covalent bonds, offering exceptional stability and low density.[3][5]

This guide will provide a comparative analysis of these three families of porous scaffolds. We will explore their structural and chemical foundations, examine the experimental methodologies for their synthesis and characterization, and critically evaluate their performance in key technological applications. The objective is to provide a clear, data-driven comparison to inform material selection and guide future research and development.

Fundamental Structural and Physicochemical Properties

The application potential of a porous scaffold is dictated by its underlying structure and chemistry. While all three material classes are crystalline and porous, their constituent building blocks give rise to significant differences in their properties.

Zeolites are crystalline aluminosilicates with a framework of corner-sharing SiO₄ and AlO₄ tetrahedra.[6] The substitution of Si⁴⁺ with Al³⁺ creates a net negative charge on the framework, which is balanced by exchangeable cations (e.g., Na⁺, K⁺, Ca²⁺) residing in the pores.[6][7] This composition gives zeolites high thermal and chemical stability and makes them excellent for ion exchange and shape-selective catalysis, where the uniform, small micropores (typically <1 nm) can distinguish between molecules based on size.[6][7]

Metal-Organic Frameworks (MOFs) are composed of metal-containing nodes (ions or clusters) connected by multitopic organic linkers.[1] This modular "building block" approach allows for a virtually infinite number of combinations, resulting in materials with extraordinary design flexibility.[1][8] Key properties of MOFs include:

  • Ultra-high Porosity: MOFs hold the record for the highest surface areas of any known material, often ranging from 1,500 to over 7,000 m²/g.[1][9]

  • Tunable Pore Environments: The size, shape, and chemical functionality of the pores can be precisely controlled by selecting different metal nodes and organic linkers.[9][8] This allows for the rational design of MOFs for specific applications like selective gas adsorption.[9]

  • Structural Diversity: Over 90,000 MOF structures have been reported to date.[1][10]

Covalent Organic Frameworks (COFs) are constructed entirely from light elements linked by strong covalent bonds.[5] Like MOFs, they are highly porous and crystalline, but their all-organic nature imparts distinct characteristics. They are known for their low densities, exceptional thermal stability (often stable above 300 °C), and predictable structures.[3][5] Their ordered π-conjugated systems also make them promising for electronic and optical applications.[11]

G cluster_zeolite Zeolites cluster_mof Metal-Organic Frameworks (MOFs) cluster_cof Covalent Organic Frameworks (COFs) zeolite_node Zeolite Building Blocks: - SiO₄ Tetrahedra - AlO₄ Tetrahedra Bonds: - Strong Si-O-Al Key Features: - Microporous - High Thermal Stability - Ion-Exchange Capacity mof_node MOF Building Blocks: - Metal Ions/Clusters - Organic Linkers Bonds: - Coordinative (Metal-Ligand) Key Features: - Ultra-High Porosity - Tunable Pore Chemistry - Structural Diversity cof_node COF Building Blocks: - Organic Monomers Bonds: - Strong Covalent (e.g., B-O, C-N) Key Features: - Low Density - High Stability - Ordered π-Systems

Figure 1: Fundamental comparison of Zeolites, MOFs, and COFs.
Comparative Data on Physicochemical Properties

The table below summarizes key quantitative differences between the three scaffold types, providing a basis for understanding their performance in various applications.

PropertyZeolitesMetal-Organic Frameworks (MOFs)Covalent Organic Frameworks (COFs)
Composition Aluminosilicates[6]Metal ions and organic linkers[1]Purely organic building blocks[5]
Bonding Covalent (Si-O-Al)[6]Coordinative[1]Covalent (e.g., B-O, C=N)[5]
Pore Size Microporous (< 2 nm)[7]Micro- to mesoporous (0.4 - 10 nm)[1]Micro- to mesoporous (0.7 - 5 nm)[11]
BET Surface Area (m²/g) Up to ~1500[9]1000 - >7000[1][9]500 - ~4000[12]
Density HighVariable, generally lower than zeolitesVery Low[3]
Thermal Stability High (often >500 °C)Variable (150 - 500 °C)[1]High (>300 °C)[5]
Chemical Stability High in neutral/acidic mediaVariable, often sensitive to water/acid/baseGenerally high[5]
Tunability Limited (Si/Al ratio)[7]Extremely High[9][8]High[3]

Synthesis Methodologies and Experimental Protocols

The method used to synthesize a porous scaffold is critical as it dictates the material's crystallinity, morphology, and purity.[8][13] While specific conditions vary, the general principle involves the self-assembly of molecular building blocks into an ordered, extended network.

Synthesis of Zeolites

Zeolites are most commonly synthesized via hydrothermal methods .[14][15] This involves heating an aqueous alkaline mixture of silica and alumina sources, often in the presence of an organic structure-directing agent (OSDA) or template, in a sealed autoclave.[15][16] The temperature, pressure, and reaction time are crucial parameters that control the final zeolite structure.[14]

Synthesis of Metal-Organic Frameworks (MOFs)

The most prevalent method for MOF synthesis is solvothermal synthesis .[8][10] This technique involves dissolving a metal salt and an organic linker in a suitable solvent and heating the mixture in a sealed vessel (e.g., a Teflon-lined autoclave).[10] The elevated temperature and pressure facilitate the coordination reaction and promote the growth of high-quality crystals.[8] Other methods like microwave-assisted, electrochemical, and mechanochemical synthesis have been developed to offer faster reaction times or milder conditions.[10][17]

Synthesis of Covalent Organic Frameworks (COFs)

COFs are also typically synthesized using solvothermal or ionothermal methods .[12][18] The key is to find conditions that allow the strong, irreversible covalent bond formation to proceed in a way that permits error correction, leading to a crystalline rather than an amorphous polymer. This often involves reacting organic monomers in a high-boiling point solvent within a sealed tube.[18]

G start Start: Precursor Preparation dissolve 1. Dissolve Building Blocks (e.g., Metal Salt & Linker for MOF) in appropriate solvent(s) start->dissolve transfer 2. Transfer Solution to Sealed Reaction Vessel (e.g., Teflon-lined Autoclave) dissolve->transfer heat 3. Heat at Controlled Temperature (e.g., 80-200 °C) for a defined period (hours to days) transfer->heat cool 4. Cool Vessel to Room Temperature heat->cool collect 5. Collect Crystalline Product (via filtration or centrifugation) cool->collect wash 6. Wash Product with fresh solvent to remove unreacted precursors collect->wash activate 7. Activate the Material (Remove solvent from pores, often by heating under vacuum) wash->activate end End: Purified, Activated Porous Material activate->end

Figure 2: Generalized workflow for solvothermal synthesis of porous scaffolds.
Experimental Protocol: Solvothermal Synthesis of MOF-5

This protocol describes a representative synthesis of MOF-5 (also known as IRMOF-1), a well-studied zinc-based MOF, to illustrate the general laboratory procedure.

Materials:

  • Zinc nitrate tetrahydrate (Zn(NO₃)₂·4H₂O)

  • Terephthalic acid (H₂BDC)

  • N,N-Dimethylformamide (DMF)

  • Chloroform

  • Teflon-lined stainless-steel autoclave (23 mL)

  • Programmable oven

  • Centrifuge

  • Vacuum oven

Procedure:

  • Precursor Solution: In a 20 mL glass vial, dissolve 0.550 g of zinc nitrate tetrahydrate and 0.165 g of terephthalic acid in 20 mL of DMF.

  • Sonication: Sonicate the mixture for 10-15 minutes to ensure complete dissolution and homogeneity.

  • Reaction Setup: Transfer the clear solution into a 23 mL Teflon-lined autoclave. Seal the autoclave tightly.

  • Crystallization: Place the autoclave in a programmable oven and heat to 105 °C for 24 hours.

  • Cooling & Collection: After 24 hours, turn off the oven and allow the autoclave to cool slowly to room temperature. Large, cubic crystals of MOF-5 should be visible. Collect the crystals by decanting the mother liquor.

  • Washing: Wash the collected crystals by immersing them in fresh DMF for 24 hours to remove any unreacted starting materials trapped in the pores. Decant the DMF. Repeat this washing step two more times.

  • Solvent Exchange: To facilitate activation, immerse the DMF-soaked crystals in chloroform for 24 hours. This exchanges the high-boiling DMF for the more volatile chloroform. Repeat this step twice.

  • Activation: Decant the chloroform and transfer the crystals to a vacuum oven. Heat at 120 °C under dynamic vacuum for 12 hours. This process removes the chloroform from the pores, activating the MOF and making its high surface area accessible. The final product is a white, crystalline powder.

Causality: The choice of DMF as a solvent is due to its ability to dissolve both the metal salt and the organic linker. The solvothermal conditions (105 °C) provide the necessary energy to overcome the activation barrier for crystallization. The post-synthesis washing and activation steps are critical; failure to properly remove guest solvent molecules from the pores will result in a material with a drastically lower measured surface area and poor performance in applications.[19]

Comparative Analysis of Key Applications

The distinct properties of zeolites, MOFs, and COFs make them suitable for different applications. Here, we compare their performance in three critical areas.

Gas Storage and Separation

The separation and storage of gases is crucial for energy production, environmental remediation, and industrial processes.[20] The performance of a material is typically judged by its adsorption capacity, selectivity for the target gas, and stability under operational conditions.[9]

  • Zeolites: As the incumbent technology, zeolites are widely used for industrial separations like air purification (N₂/O₂ separation) and natural gas sweetening.[6][20] Their rigid, narrow pores enable efficient "molecular sieving," where smaller molecules pass through while larger ones are excluded.[20] However, their pore structure is not easily tunable, and their performance can be limited by competitive adsorption, especially from water.[21]

  • MOFs: MOFs are exceptionally promising for gas storage and separation due to their high surface areas and tunable pore environments.[22][23] For CO₂ capture, specific MOFs have demonstrated significantly higher uptake capacities than zeolites, particularly under post-combustion conditions.[9][23] For example, MOF-5 showed a CO₂ adsorption capacity of 50 wt% compared to 25.1 wt% in certain zeolites.[23] The ability to functionalize the organic linkers allows for the introduction of chemical groups that can selectively bind to specific gas molecules (e.g., CO₂), enhancing selectivity.[9] The primary challenge for MOFs remains their stability, particularly in the presence of water vapor and acidic gases, although highly stable MOFs are being developed.[21]

  • COFs: With their low density and high porosity, COFs are excellent candidates for storing light gases like hydrogen and methane.[3][11] Three-dimensional COFs have shown hydrogen storage capacities 2.5-3 times higher than their 2D counterparts.[3] Their robust covalent structure provides high thermal and chemical stability, a key advantage over many MOFs.[11]

Quantitative Comparison of CO₂ Adsorption Capacity

MaterialTypeSurface Area (m²/g)CO₂ Capacity (mmol/g) at 1 bar, 298 KReference
Zeolite 13XZeolite~800~4.1[23]
Mg-MOF-74MOF~1170~8.3[9]
HKUST-1MOF~1800~4.0[4]
COF-102COF~3500~2.5[3]

Note: Adsorption capacities can vary based on synthesis and activation conditions.

Catalysis

Catalysis is another area where porous materials excel by providing high concentrations of active sites and enabling shape-selective reactions.

  • Zeolites: Zeolites are workhorses of the petrochemical industry, particularly in fluid catalytic cracking (FCC) and xylene isomerization.[6][16] Their strong Brønsted acid sites (associated with the aluminum centers) and shape-selective pores are key to their success.[16] However, their small pore size limits their application to reactions involving small molecules.

  • MOFs: MOFs offer several advantages as catalysts. The metal nodes themselves can act as Lewis acid sites, or catalytic functionalities can be incorporated into the organic linkers.[19] Their larger, tunable pores can accommodate bulky molecules that cannot enter zeolite pores. This has enabled their use in fine chemical synthesis and even enzymatic-like catalysis. The challenge is often the lower thermal stability of MOFs compared to zeolites, which can be a limitation in high-temperature catalytic processes.

  • COFs: COFs provide a stable, ordered platform for embedding catalytic sites (e.g., porphyrins or metal complexes) into their organic framework.[5][24] This allows for the creation of highly active and selective heterogeneous catalysts. Their excellent stability and predictable structure make them promising for applications in photocatalysis, such as for hydrogen evolution or CO₂ reduction, where precise control over light-harvesting and charge transport is essential.[24][25]

Drug Delivery and Biomedical Applications

The ability to store and release molecules in a controlled manner makes porous scaffolds attractive for drug delivery.[26][27] Key requirements include biocompatibility, high drug loading capacity, and a controlled release mechanism.[28]

  • Zeolites: While used in some biomedical applications, the small pores of zeolites limit the size of drug molecules they can carry. Their primary use has been in ion exchange (e.g., for removing toxins) and as carriers for smaller therapeutic agents.[29]

  • MOFs: MOFs have emerged as highly versatile platforms for drug delivery.[26][30] Their large pore volumes allow for exceptionally high drug loading capacities (e.g., UIO-66 can load up to 450 mg/g of doxorubicin).[29] Furthermore, many MOFs are biodegradable and can be designed to release their drug cargo in response to specific stimuli in the body, such as a change in pH.[28] For example, many zinc- or iron-based MOFs are stable at physiological pH (7.4) but decompose in the acidic environment of cancer cells or endosomes, triggering drug release precisely at the target site.[28] The main hurdle is ensuring the long-term biocompatibility and toxicity profiles of the constituent metal ions and linkers.[31]

  • COFs: The application of COFs in drug delivery is a newer but rapidly growing field.[31] Their stability and biocompatible (all-organic) nature are significant advantages. Like MOFs, they can be functionalized for targeted delivery and controlled release. Research is ongoing to explore their full potential as therapeutic carriers.[31]

Characterization of Porous Scaffolds

A multi-technique approach is required to fully characterize the structure, porosity, and stability of these materials.

G cluster_synthesis Material Synthesis cluster_char Characterization Workflow synth Synthesized Material p1 Primary Characterization Verify Structure & Purity synth->p1 xrd Powder X-Ray Diffraction (PXRD) - Confirms crystallinity - Phase identification p1->xrd nmr_ftir NMR / FTIR - Confirms chemical structure of linkers/framework p1->nmr_ftir p2 Porosity Analysis Quantify Surface Area & Pore Size gas Gas Adsorption (N₂ at 77 K) - BET Surface Area - Pore Volume - Pore Size Distribution p2->gas p3 Morphology & Stability Visualize & Test Robustness microscopy Microscopy (SEM / TEM) - Particle size & morphology p3->microscopy tga Thermogravimetric Analysis (TGA) - Thermal stability p3->tga

Figure 3: Typical workflow for the characterization of porous materials.
  • Powder X-Ray Diffraction (PXRD): This is the primary technique used to confirm the crystallinity and phase purity of the synthesized material. The resulting diffraction pattern is a fingerprint of the crystal structure.

  • Gas Adsorption Analysis: Nitrogen adsorption-desorption isotherms measured at 77 K are used to determine the key porosity metrics. The Brunauer-Emmett-Teller (BET) model is applied to calculate the specific surface area, while methods like Barrett-Joyner-Halenda (BJH) or Density Functional Theory (DFT) are used to determine the pore size distribution.[32]

  • Microscopy: Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) provide direct visualization of the crystal morphology, size, and uniformity.[32]

  • Thermogravimetric Analysis (TGA): TGA is used to assess the thermal stability of the material by measuring its weight loss as a function of temperature.

Challenges and Future Outlook

Despite their immense promise, each class of scaffold faces challenges that must be addressed for widespread, real-world application.

  • Zeolites: The primary limitation is their lack of structural diversity and tunability. The synthesis of new zeolite frameworks remains challenging and often relies on trial-and-error.

  • MOFs: The key challenges are often cost and stability. Many MOFs are synthesized from expensive organic linkers and can exhibit poor stability in the presence of water or other nucleophiles, which limits their use in many industrial and biological settings.[21] Current research is heavily focused on developing water-stable MOFs from cheaper, more scalable starting materials.

  • COFs: While highly stable, achieving high crystallinity in COFs can be difficult.[5] Furthermore, large-scale synthesis of high-quality COF materials remains a significant hurdle to their commercialization.[12]

The future of porous materials research lies in the development of hierarchical structures that combine the advantages of different material classes, the use of computational screening to predict and discover new structures with desired properties, and the advancement of scalable and cost-effective synthesis methods.

Conclusion

Zeolites, MOFs, and COFs represent three generations of porous crystalline scaffolds, each with a unique set of strengths and weaknesses. Zeolites remain the robust, reliable choice for many existing industrial catalytic and separation processes involving small molecules. MOFs offer unparalleled tunability and record-breaking surface areas, making them ideal for applications requiring high capacity and chemical specificity, such as targeted drug delivery and CO₂ capture, provided stability requirements can be met. COFs provide a lightweight, exceptionally stable, and purely organic platform, positioning them as strong candidates for gas storage, catalysis, and next-generation electronic materials. The choice of scaffold ultimately depends on the specific demands of the application, balancing performance requirements with stability, scalability, and cost. As synthetic control continues to advance, the lines between these material classes may begin to blur, leading to hybrid frameworks that capture the best attributes of each.

References

  • Protocol for Synthesis and Preparation of Metal-Organic Framework (MOF) Nanoparticles (10ml Total Volume). (2023). protocols.io.
  • An Overview of Zeolites: From Historical Background to Diverse Applic
  • MOF Synthesis Methods: A Comprehensive Guide to Structure-Property Control. (n.d.). Ossila.
  • Zeolite Synthesis: Experimental Procedures. (2025). Emergent Mind.
  • Review on Metal–Organic Framework Classification, Synthetic Approaches, and Influencing Factors: Applications in Energy, Drug Delivery, and Wastewater Tre
  • MOF Synthesis | How to Make Metal-Organic Frameworks (MOFs). (n.d.). Ossila.
  • Application of MOFs and zeolites in separ
  • A Review on Metal- Organic Frameworks (MOFS), Synthesis, Activation, Characterisation, and Application. (2020).
  • A Comprehensive Review of Metal–Organic Framework: Synthesis, Characterization, and Investigation of Their Application in Electrochemical Biosensors for Biomedical Analysis. (2022). MDPI.
  • Metal-Organic Frameworks: Synthetic Methods and Potential Applic
  • A Review of the Chemistry, Structure, Properties and Applic
  • Application of Zeolites in Agriculture and Other Potential Uses: A Review. (2021). MDPI.
  • Drug Delivery Applications of Metal-Organic Frameworks (MOFs). (2022).
  • Comprehensive Guide to Material Porosity Characteriz
  • Covalent Organic Frameworks: From Structures to Applic
  • Zeolite Properties, Methods of Synthesis, and Selected Applic
  • Covalent organic frameworks: spotlight on applications in the pharmaceutical arena. (2023). PubMed Central.
  • Metal-Organic Framework (MOFs)
  • Properties and applications of zeolites: A Review. (2025).
  • SYNTHESES AND APPLICATIONS OF METAL-ORGANIC FRAMEWORKS MATERIALS : A REVIEW. (n.d.). TSI Journals.
  • Applications of Metal-Organic Frameworks as Drug Delivery Systems. (2022). MDPI.
  • Applications of Metal–Organic Frameworks (MOFs) in Drug Delivery, Biosensing, and Therapy: A Comprehensive Review. (2024). ACS Langmuir.
  • Zeolite Properties, Methods of Synthesis, and Selected Applic
  • Covalent Organic Framework Membranes: Synthesis Strategies and Separation Applications. (2023).
  • Metal-organic frameworks: Drug delivery applications and future prospects. (2023). PubMed Central.
  • A review on covalent organic frameworks: exploration of their growing potential as porous materials in photocatalytic applications. (2023). RSC Inorganic Chemistry Frontiers.
  • Metalloporphyrin-Based Covalent Organic Frameworks: Design, Construction, and Photocatalytic Applic
  • MOFs vs. Zeolites: CO₂ Capture Capacity Under Humid Conditions. (2025).
  • MOF vs. Zeolite Adsorbents: Volumetric Gas Storage Capacity Comparison. (2025).
  • Large-Scale Synthesis of Covalent Organic Frameworks: Challenges and Opportunities. (2021). MDPI.
  • Special Issue : Applications of MOFs and COFs in Drug Delivery, Separation and Water Purific
  • MOFs vs. other porous materials for carbon capture. (2022). novoMOF.
  • Synthesis of Zeolites. (2017). Royal Society of Chemistry.
  • Covalent organic framework. (n.d.). Wikipedia.
  • Comparison of Zeolites vs.
  • Preparation of Zeolite ZSM5 and Catalysis of Xylene Isomeriz

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 1-(3-Bromophenyl)cyclopropanecarboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and developers at the forefront of science, our work inherently involves the responsible management of chemicals from acquisition to disposal. This guide provides a detailed, safety-first protocol for the proper disposal of 1-(3-Bromophenyl)cyclopropanecarboxylic acid (CAS No. 124276-95-5), ensuring the safety of laboratory personnel and compliance with environmental regulations. The procedures outlined here are grounded in established safety principles and regulatory standards, reflecting a commitment to a culture of safety.

Hazard Identification and Risk Assessment: The "Why" Behind the Protocol

Understanding the intrinsic hazards of a compound is the critical first step in managing its lifecycle. This compound is a halogenated aromatic carboxylic acid with a specific hazard profile that dictates its handling and disposal requirements. Mismanagement of this waste stream can lead to personnel exposure, environmental contamination, and regulatory non-compliance.

According to safety data sheets (SDS), the compound presents several hazards.[1][2] It is classified as Acutely Toxic (Category 4) via oral, dermal, and inhalation routes, meaning exposure can be harmful.[2] It is also a skin and eye irritant and may cause respiratory irritation upon inhalation of its dust.[1][3][4]

The core principle of this protocol is waste segregation . This chemical belongs to the halogenated organic waste stream.[5][6] Co-mingling this waste with other streams, such as non-halogenated solvents or aqueous solutions, can create dangerous chemical reactions, complicate the disposal process, and significantly increase disposal costs. For instance, mixing halogenated compounds with certain other chemicals can interfere with waste treatment processes like fuel blending or incineration.

Table 1: Hazard Profile of this compound

Hazard ClassificationGHS CategoryPrecautionary Statement Reference
Acute Toxicity, OralCategory 4H302: Harmful if swallowed[1]
Acute Toxicity, DermalCategory 4H312: Harmful in contact with skin[2]
Acute Toxicity, InhalationCategory 4H332: Harmful if inhaled[2]
Skin IrritationCategory 2H315: Causes skin irritation[1][3]
Serious Eye IrritationCategory 2AH319: Causes serious eye irritation[1][3]
Specific Target Organ ToxicityCategory 3H335: May cause respiratory irritation[1][4]

On-Site Waste Management: From Benchtop to Pickup

Proper disposal begins the moment the chemical is deemed waste. This workflow ensures that the waste is handled, stored, and documented correctly within the laboratory, minimizing risk and ensuring a seamless handover to a licensed disposal facility.

Experimental Workflow: Disposal Protocol

This protocol details the step-by-step methodology for managing waste generated from this compound.

Personnel Protective Equipment (PPE) Required:

  • Nitrile gloves

  • Safety goggles (or safety glasses with side shields)

  • Face shield (if there is a splash hazard)

  • Laboratory coat

Materials Required:

  • Designated, properly labeled hazardous waste container for "Halogenated Organic Solids" or "Halogenated Organic Liquids," as appropriate.

  • Waste container label

  • Secondary containment bin

Step-by-Step Procedure:

  • Waste Identification and Segregation:

    • Step 1.1: Identify all waste streams containing this compound. This includes:

      • Unused or expired solid reagent.

      • Contaminated materials (e.g., weigh boats, gloves, paper towels).

      • Solutions containing the dissolved compound.

    • Step 1.2: Crucially, designate this waste as "Halogenated Organic Waste." Do not mix it with non-halogenated solvents (like acetone, ethanol, hexanes) or aqueous waste.[5]

  • Container Preparation and Labeling:

    • Step 2.1: Obtain a chemically compatible waste container. For solid waste, a sealable polyethylene container is appropriate. For liquid waste, use a container designed for organic solvents that can be securely sealed.

    • Step 2.2: Affix a "Hazardous Waste" label to the container before adding any waste.[7]

    • Step 2.3: On the label, clearly write all constituents of the waste stream. For the pure compound, write "this compound." For mixtures, list all components and their approximate percentages.[8]

  • Waste Accumulation:

    • Step 3.1 (Solid Waste): Carefully transfer the solid this compound and any contaminated disposable labware (e.g., weigh paper, contaminated gloves) into the designated "Halogenated Organic Solids" container. Minimize the creation of dust.[1]

    • Step 3.2 (Liquid Waste): Using a funnel, carefully pour solutions containing the compound into the designated "Halogenated Organic Liquids" container.

    • Step 3.3: After each addition, securely close the container lid. Hazardous waste containers must remain closed except when actively adding waste.[3]

    • Step 3.4: Place the container in a designated Satellite Accumulation Area (SAA) .[9] This area must be at or near the point of generation and under the control of laboratory personnel.

    • Step 3.5: The SAA must have secondary containment (such as a tub or tray) capable of holding the contents of the largest container.[8]

  • Final Disposal from Laboratory:

    • Step 4.1: Once the waste container is full (up to 90% capacity to allow for expansion), date the label and contact your institution's Environmental Health & Safety (EH&S) department for pickup.[10]

    • Step 4.2: EH&S will then arrange for a licensed hazardous waste disposal company to transport the container for final treatment, which for halogenated organic compounds is typically high-temperature incineration.[11]

Regulatory Framework: Adherence to the Law

In the United States, the disposal of chemical waste is regulated by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[10] Laboratories are considered hazardous waste generators and must comply with specific rules regarding waste identification, storage, and disposal.[7][12] While this compound does not have a specific pre-assigned EPA waste code, a licensed disposal vendor will assign the appropriate code based on its chemical characteristics, likely classifying it as toxic waste.

Emergency Procedures: Spill and Exposure

In Case of a Spill:

  • Evacuate non-essential personnel from the immediate area.

  • Wearing appropriate PPE, cover the spill with an inert absorbent material (e.g., vermiculite, dry sand).

  • Carefully sweep or scoop the absorbed material into a designated hazardous waste container.[1]

  • Clean the affected area thoroughly.

  • Report the spill to your laboratory supervisor and EH&S department.

In Case of Personnel Exposure:

  • Skin Contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing.[4]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids. Seek immediate medical attention.[1]

  • Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[4]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[13]

For all exposures, consult the Safety Data Sheet (SDS) and inform medical personnel of the chemical identity.[3]

Disposal Decision Workflow

The following diagram illustrates the critical decision-making and handling process for waste containing this compound.

G cluster_lab In-Laboratory Process cluster_disposal External Disposal Process start Waste Generation (Contains 1-(3-Bromophenyl) cyclopropanecarboxylic acid) is_solid Is the waste primarily solid? start->is_solid solid_container Place in labeled 'Halogenated Organic SOLIDS' Waste Container is_solid->solid_container Yes liquid_container Place in labeled 'Halogenated Organic LIQUIDS' Waste Container is_solid->liquid_container No store_saa Store container closed in secondary containment inside a designated Satellite Accumulation Area (SAA) solid_container->store_saa liquid_container->store_saa container_full Is container full? store_saa->container_full container_full->store_saa No contact_ehs Contact Environmental Health & Safety (EH&S) for pickup container_full->contact_ehs Yes vendor_pickup Licensed Waste Vendor Picks Up Container contact_ehs->vendor_pickup final_disposal Transport to Approved Waste Disposal Plant (e.g., Incineration) vendor_pickup->final_disposal

Caption: Waste disposal workflow for this compound.

References

  • Proper disposal of chemicals. (2025). Sciencemadness Wiki. [Link]
  • How to Dispose of Chemical Waste in a Lab Correctly. (2022). GAIACA. [Link]
  • Laboratory Hazardous Waste Disposal Guidelines.Central Washington University. [Link]
  • Laboratory Environmental Sample Disposal Information Document. (2019). Environmental Protection Agency (EPA). [Link]
  • Managing Hazardous Chemical Waste in the Lab. (2021). American Chemical Society. [Link]
  • Laboratory Waste Management: The New Regulations. (2019). MedicalLab Management. [Link]
  • Safety Data Sheet. (2021). Angene Chemical. [Link]
  • TWO NEW HAZARDOUS WASTE CODES ADDED FROM ORGANOBROMINE PRODUCTION. (1998). Environmental Protection Agency (EPA). [Link]
  • Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. (1988). Environmental Protection Agency (EPA). [Link]
  • Hazardous Waste Segregation. (N.D.). University of Wisconsin-Madison. [Link]
  • Halogenated Waste. (N.D.). University of Louisville. [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(3-Bromophenyl)cyclopropanecarboxylic acid
Reactant of Route 2
Reactant of Route 2
1-(3-Bromophenyl)cyclopropanecarboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.